molecular formula C38H47N4O7P B15586154 (S)-GNA-T-phosphoramidite

(S)-GNA-T-phosphoramidite

Número de catálogo: B15586154
Peso molecular: 702.8 g/mol
Clave InChI: RIVAXSKTYGDAOA-NMIPJSAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-GNA-T-phosphoramidite is a useful research compound. Its molecular formula is C38H47N4O7P and its molecular weight is 702.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H47N4O7P

Peso molecular

702.8 g/mol

Nombre IUPAC

3-[[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C38H47N4O7P/c1-27(2)42(28(3)4)50(48-23-11-22-39)49-35(25-41-24-29(5)36(43)40-37(41)44)26-47-38(30-12-9-8-10-13-30,31-14-18-33(45-6)19-15-31)32-16-20-34(46-7)21-17-32/h8-10,12-21,24,27-28,35H,11,23,25-26H2,1-7H3,(H,40,43,44)/t35-,50?/m0/s1

Clave InChI

RIVAXSKTYGDAOA-NMIPJSAASA-N

Origen del producto

United States

Foundational & Exploratory

what is (S)-GNA-T-phosphoramidite chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-GNA-T-phosphoramidite: Structure, Synthesis, and Applications

This guide provides a detailed overview of this compound, a key building block in the synthesis of Glycol Nucleic Acid (GNA) oligonucleotides. It is intended for researchers, scientists, and professionals in the fields of drug development and nanotechnology.

This compound is a chemically modified nucleoside analog used in the solid-phase synthesis of GNA oligonucleotides.[] GNA is an unnatural nucleic acid analog characterized by a simple, acyclic three-carbon glycol backbone linked by phosphodiester bonds.[2][3] This simplified backbone distinguishes it from the natural deoxyribose and ribose sugar backbones of DNA and RNA, respectively.[3]

The nomenclature "this compound" can be broken down as follows:

  • (S)- : This prefix denotes the stereochemistry at the single chiral center of the glycol (propylene glycol) backbone.[3][4] The "(S)" enantiomer, along with its "(R)" counterpart, can form stable, right-handed helical duplexes.[2][5]

  • GNA : Stands for Glycol Nucleic Acid, indicating the type of nucleic acid analog.[2]

  • T : Represents the nucleobase thymine, which is attached to the glycol backbone.[]

  • Phosphoramidite (B1245037) : This refers to the reactive phosphine-containing group that enables the coupling of the GNA monomer to a growing oligonucleotide chain during synthesis.[6][7] Specifically, it is typically a 2-cyanoethyl phosphoramidite.[2][7]

The molecule also features a dimethoxytrityl (DMT) protecting group on the primary hydroxyl of the glycol unit, which is removed at the beginning of each coupling cycle in solid-phase synthesis.

Chemical Data Summary

PropertyValueReference
Chemical Name This compound[8]
CAS Number 168332-13-6[][8][9]
Molecular Formula C38H47N4O7P[][8][9]
Molecular Weight 702.78 g/mol [][9]
SMILES C(OC--INVALID-LINK--CN1C(=O)NC(=O)C(C)=C1)(C2=CC=C(OC)C=C2)(C3=CC=C(OC)C=C3)C4=CC=CC=C4[8]

Structural Diagram

GNA_T_Phosphoramidite cluster_backbone (S)-Glycol Backbone cluster_thymine Thymine (T) cluster_phosphoramidite Phosphoramidite Group C1_prime C1' C2_prime C2' (S) C1_prime->C2_prime O_DMT O C1_prime->O_DMT N1 N1 C1_prime->N1 N-glycosidic bond C3_prime C3' C2_prime->C3_prime O3_prime O C3_prime->O3_prime P P O3_prime->P DMT DMT O_DMT->DMT C2 C2=O N1->C2 N3 N3-H C2->N3 C4 C4=O N3->C4 C5 C5-CH3 C4->C5 C6 C6-H C5->C6 C6->N1 O_cyanoethyl O P->O_cyanoethyl N_diisopropyl N P->N_diisopropyl cyanoethyl -CH2CH2CN O_cyanoethyl->cyanoethyl diisopropyl (iPr)2 N_diisopropyl->diisopropyl caption Chemical structure of this compound. Synthesis_Cycle start Start with solid support-bound GNA chain (DMT-on) deblocking 1. Deblocking (DMT removal with acid) start->deblocking coupling 2. Coupling (Add activated GNA phosphoramidite) deblocking->coupling Exposes 5'-OH capping 3. Capping (Acetylate unreacted hydroxyls) coupling->capping Forms phosphite (B83602) triester oxidation 4. Oxidation (Iodine solution) capping->oxidation Blocks failure sequences end_cycle Chain elongated by one monomer oxidation->end_cycle Forms stable phosphotriester end_cycle->deblocking Repeat for next monomer final Final Cleavage, Deprotection, and Purification end_cycle->final If sequence is complete

References

Glycol Nucleic Acid (GNA): A Technical Guide to Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog that stands out for its structural simplicity and remarkable chemical stability. Comprising a repeating backbone of glycol units linked by phosphodiester bonds, GNA represents one of the simplest possible nucleic acid structures capable of forming stable, Watson-Crick-based duplexes.[1] Its properties, including exceptionally high thermal stability and resistance to nucleases, make it a compelling candidate for various applications in therapeutics and nanotechnology. This guide provides an in-depth overview of the fundamental properties of GNA, including its structure, pairing behavior, and stability, supported by quantitative data, experimental methodologies, and logical workflows.

Core Properties of Glycol Nucleic Acid

Chemical Structure and Composition

Glycol Nucleic Acid is an acyclic nucleic acid analog distinguished by its unique backbone structure.[2] Unlike DNA and RNA, which feature five-carbon deoxyribose and ribose sugars respectively, the GNA backbone is composed of a simple three-carbon propylene (B89431) glycol unit.[1][3] These units are linked by standard phosphodiester bonds, the same linkage found in natural nucleic acids.[4] This fundamental difference results in a backbone that is one atom shorter per repeating unit compared to its natural counterparts.[5]

The GNA nucleoside contains a single stereocenter, leading to two possible enantiomers: the right-handed (S)-GNA and the left-handed (R)-GNA.[5][6] This chemical simplicity makes the synthesis of enantiomerically pure GNA more straightforward than producing left-handed DNA, which has been described as a "synthetic nightmare".[7]

GNA_Structure_Comparison DNA DNA Backbone Deoxyribose (5-Carbon) Phosphate A, G, C, T RNA RNA Backbone Ribose (5-Carbon) Phosphate A, G, C, U GNA GNA Backbone Propylene Glycol (3-Carbon) Phosphate A, G, C, T

Figure 1: Structural comparison of GNA, DNA, and RNA backbones.
Duplex Formation and Base Pairing

GNA exhibits robust duplex formation based on the Watson-Crick pairing rules (A-T and G-C).[8] A key characteristic is its enantiomeric specificity: (S)-GNA forms highly stable anti-parallel duplexes with other (S)-GNA strands, and (R)-GNA pairs with (R)-GNA.[6] However, the two enantiomers do not significantly cross-pair with each other.[6]

GNA's interaction with natural nucleic acids is limited. It does not cross-pair effectively with DNA.[6] While (S)-GNA can interact with RNA, the resulting duplexes are less stable than pure GNA:GNA or RNA:RNA duplexes.[9] Structural studies have revealed that GNA pairs with complementary RNA in a reverse Watson-Crick mode, where the orientation of the GNA nucleobase is flipped relative to the standard orientation in DNA or RNA.[2][5][9] This explains the observed instability and pairing limitations, particularly for G-C pairs.[2] To overcome this, synthetic isocytidine (B125971) and isoguanosine (B3425122) GNA nucleotides have been developed to form more stable pairs with their RNA counterparts.[2][5]

Structural Characteristics

X-ray crystallography has shown that the GNA double helix is structurally distinct from the canonical A- and B-forms of DNA and RNA.[6] The structure is characterized by a large inclination between the backbone and the bases, leading to extensive "zipper-like" interstrand base stacking and reduced intrastrand stacking.[6] Molecular dynamics simulations suggest that GNA duplexes are conformationally flexible in solution, which may contribute to the smaller loss of entropy upon duplex formation compared to DNA and is a factor in its extraordinary thermal stability.[10]

Quantitative Analysis of GNA Properties

The most striking feature of GNA is the exceptional stability of its duplexes. This high stability is quantified by its melting temperature (Tm), which is significantly higher than that of analogous DNA and RNA duplexes.

PropertyGNA DuplexDNA DuplexRNA Duplex
Sequence 18-mer (all A:T)18-mer (all A:T)18-mer (all A:U)
Melting Temp. (Tm) 63.0 °C 40.5 °C42.5 °C
Mismatch Effect (T-T) Tm lowered to 55.0 °CNot specifiedNot specified
Mismatch Effect (A-A & T-T) Tm lowered to 44.0 °CNot specifiedNot specified
Table 1: Thermal Stability (Tm) Comparison of GNA, DNA, and RNA Duplexes. Data sourced from Zhang et al. (2005).[5][8]

This high thermal stability, along with strong discrimination against mismatched pairs, indicates a high fidelity of Watson-Crick base pairing.[6][8]

Experimental Protocols

GNA Monomer and Oligonucleotide Synthesis

The synthesis of GNA is accessible through established chemical procedures. GNA phosphoramidite (B1245037) monomers, the building blocks for oligonucleotide synthesis, are prepared from either (R)- or (S)-glycidol.[8][11] These monomers can then be used in standard automated solid-phase oligonucleotide synthesizers employing cyanoethyl phosphoramidite chemistry.[12]

GNA_Synthesis_Workflow start Start: Enantiopure Glycidol ((R)- or (S)-) step1 Ring opening with protected nucleobase start->step1 step2 Protection of primary hydroxyl group (DMT) step1->step2 step3 Phosphitylation of secondary hydroxyl group step2->step3 end_product GNA Phosphoramidite Monomer step3->end_product synthesis Automated Solid-Phase Oligonucleotide Synthesis end_product->synthesis final_oligo GNA Oligonucleotide synthesis->final_oligo

Figure 2: Generalized workflow for GNA phosphoramidite and oligonucleotide synthesis.
Biophysical Analysis of GNA Duplexes

  • UV Thermal Denaturation: This is the standard method for determining the melting temperature (Tm) of a nucleic acid duplex. A solution containing the complementary GNA strands is heated at a controlled rate, and the absorbance at 260 nm is monitored.[8] The resulting sigmoidal curve allows for the precise calculation of the Tm, which is the temperature at which 50% of the duplexes have dissociated.[8]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to confirm the formation of a helical structure. Chiral molecules like GNA duplexes absorb left- and right-handed circularly polarized light differently. The resulting CD spectrum, with characteristic bands, provides evidence of a secondary helical structure and can distinguish between different enantiomeric forms.[8]

Applications in Drug Development and Nanotechnology

GNA's unique properties make it a valuable tool for biomedical and materials science applications.

Therapeutic Applications

GNA's high stability and resistance to degradation by nucleases make it an excellent candidate for therapeutic oligonucleotides.[5][13]

  • siRNA Modification: A primary application is the modification of small interfering RNAs (siRNAs) to improve their safety profile. Off-target effects, a common challenge in RNAi therapeutics, are often caused by the "seed region" of the siRNA binding to unintended mRNAs.[5] Incorporating a single (S)-GNA nucleotide into this seed region can destabilize these unintended interactions, thereby mitigating off-target gene silencing without compromising on-target potency.[2][5][13] This approach has been shown to improve the therapeutic index in preclinical models, and several GNA-modified siRNAs are in clinical development.[2][5]

  • Antisense and Aptamers: GNA is a promising material for antisense oligonucleotides, which block the translation of specific mRNAs.[13] Its stability allows it to form strong duplexes with target RNA.[13] Similarly, GNA-based aptamers—structured oligonucleotides that bind to specific targets like proteins or cells—are more stable than their DNA or RNA counterparts, making them well-suited for diagnostics and therapeutics.[13]

GNA_siRNA_Mechanism siRNA siRNA Guide Strand GNA_mod Single (S)-GNA Modification in Seed Region siRNA->GNA_mod is modified with OnTarget On-Target mRNA (Perfect Complementarity) GNA_mod->OnTarget binds to OffTarget Off-Target mRNA (Partial Complementarity) GNA_mod->OffTarget binding to... is disfavored by OnEffect On-Target Silencing (Potency Maintained) OnTarget->OnEffect leads to OffEffect Off-Target Silencing (Effect Mitigated) OffTarget->OffEffect prevents

Figure 3: Logical diagram of how GNA modification in siRNAs mitigates off-target effects.
GNA in Nanotechnology

The chemical simplicity, high stability, and the availability of both right- and left-handed helical structures make GNA an attractive building block for structural nanotechnology.[7][12] Researchers have successfully created self-assembling GNA nanostructures, such as four-helix junctions.[7] These GNA-based structures not only tolerate higher temperatures than their DNA counterparts but also allow for the creation of mirror-image topologies, opening new possibilities in the design of complex nanomaterials.[7]

Conclusion

Glycol Nucleic Acid is more than just a chemical curiosity; it is a powerful synthetic polymer with properties that can surpass those of natural nucleic acids. Its combination of structural simplicity, unprecedented thermal stability, and high base-pairing fidelity has established it as a valuable tool in drug development, particularly for enhancing the safety of RNAi therapeutics. As synthetic methodologies continue to improve, the unique capabilities of GNA are poised to drive further innovation in fields ranging from genetic medicine to advanced materials science.

References

The Dawn of Acyclic Nucleic Acid Analogs: A Technical Guide to Their Discovery, History, and Therapeutic Reign

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the pivotal discovery and historical development of acyclic nucleic acid analogs, a revolutionary class of antiviral agents. From their conceptualization to their establishment as cornerstone therapies for viral infections like HIV, HBV, and CMV, this document provides a comprehensive overview of their mechanism of action, synthesis, and biological activity. Quantitative data on their efficacy and cytotoxicity are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of key analogs are provided, alongside visualizations of their intracellular metabolic pathways and the overarching workflow of their discovery and development, rendered in the DOT language for Graphviz. This guide serves as a critical resource for researchers and professionals in the field of antiviral drug development, offering a deep dive into the science that transformed the treatment of viral diseases.

A Historical Perspective: From Concept to Clinic

The journey of acyclic nucleic acid analogs began with the pioneering work of Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague and Erik De Clercq at the Rega Institute for Medical Research in Leuven, Belgium. Their collaboration, initiated in the mid-1970s, sought to create modified nucleosides that could act as antiviral agents. The core concept was to design molecules that mimic natural nucleosides but lack the cyclic sugar moiety, thereby acting as chain terminators during viral DNA synthesis.

This research led to the discovery of a vast family of acyclic nucleoside phosphonates (ANPs), which possess a phosphonate (B1237965) group attached to the acyclic side chain. This intrinsic phosphonate group is a key feature, as it bypasses the initial, often virus-specific, phosphorylation step required for the activation of many nucleoside analogs. This allows ANPs to be effective against a broader spectrum of viruses and to overcome certain mechanisms of drug resistance.

Three compounds emerging from this research have gained worldwide approval for clinical use and have had a profound impact on human health:

  • Cidofovir (B1669016) (Vistide®) : An analog of deoxycytidine monophosphate, approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients.[1]

  • Adefovir (B194249) Dipivoxil (Hepsera®) : A prodrug of adefovir, an analog of deoxyadenosine (B7792050) monophosphate, used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2]

  • Tenofovir (B777) Disoproxil Fumarate (B1241708) (Viread®) : A prodrug of tenofovir, another analog of deoxyadenosine monophosphate, which has become a cornerstone of antiretroviral therapy for HIV infection and is also used for the treatment of chronic HBV.[1][2]

Mechanism of Action: A Tale of Deceptive Mimicry

The antiviral activity of acyclic nucleic acid analogs stems from their ability to act as competitive inhibitors and chain terminators of viral DNA polymerases and reverse transcriptases. Their mechanism of action can be summarized in the following steps:

  • Cellular Uptake: The prodrug forms of these analogs, such as adefovir dipivoxil and tenofovir disoproxil fumarate, are designed to be more lipophilic, facilitating their passive diffusion across the cell membrane.

  • Intracellular Phosphorylation: Once inside the cell, the prodrugs are hydrolyzed to release the parent acyclic nucleoside phosphonate. Cellular enzymes then catalyze two successive phosphorylation steps to form the active diphosphate (B83284) metabolite.[3][4] For instance, tenofovir is phosphorylated to tenofovir diphosphate (TFV-DP) by cellular kinases.[5][6][7] Similarly, cidofovir is phosphorylated to its active diphosphate form.[8][9]

  • Inhibition of Viral Enzymes: The resulting acyclic nucleotide diphosphate analog is a structural mimic of the natural deoxynucleoside triphosphate (dNTP). It competes with the natural substrate for the active site of the viral DNA polymerase or reverse transcriptase.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[7]

The long intracellular half-life of the active diphosphate metabolites is a significant pharmacological advantage, allowing for less frequent dosing regimens.[2][6]

Quantitative Assessment of Antiviral Activity and Cytotoxicity

The efficacy and safety of acyclic nucleic acid analogs are quantified by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the therapeutic window of the compound.

Table 1: Antiviral Activity (EC₅₀) of Key Acyclic Nucleic Acid Analogs against Various Viruses

CompoundVirusCell LineEC₅₀ (µM)Reference
Cidofovir (HPMPC)Herpes Simplex Virus-1 (HSV-1)Vero4[10]
Adefovir (PMEA)Herpes Simplex Virus-1 (HSV-1)Vero40[10]
TenofovirHepatitis B Virus (HBV)N/A1.1[6]
(S)-HPMPAHerpes Simplex Virus-1 (HSV-1)Vero4[10]
PMEXVaricella-Zoster Virus (VZV)HEL2.6[11]
PMEXHuman Cytomegalovirus (HCMV)HEL8.5[11]
(1R,2S)-16lHerpes Simplex Virus-1 (HSV-1)HEL2.9[12]
(1R,2S)-16lHerpes Simplex Virus-2 (HSV-2)HEL4[12]

Table 2: Cytotoxicity (CC₅₀) of Selected Acyclic Nucleic Acid Analogs

CompoundCell LineCC₅₀ (µM)Reference
(1S,2S)-16bMDCK>100[12]
(1R,2S)-16lHEL≥4[12]

Experimental Protocols: Synthesis of Key Acyclic Nucleic Acid Analogs

The following sections provide an overview of the synthetic methodologies for cidofovir, adefovir dipivoxil, and tenofovir disoproxil fumarate, based on published procedures.

Synthesis of Cidofovir

The synthesis of cidofovir typically involves a multi-step process starting from cytosine. A general synthetic scheme is as follows:

  • Coupling Reaction: Cytosine is coupled with a protected glycidol (B123203) derivative to introduce the acyclic side chain.

  • Benzoylation: The hydroxyl group on the cytosine ring is protected by benzoylation.

  • Detritylation and Alkylation: The trityl protecting group on the side chain is removed, followed by alkylation with a phosphonate-containing reagent.

  • Hydrolysis: The protecting groups are removed by hydrolysis to yield cidofovir.

Detailed Methodology:

A common route involves the reaction of (S)-N¹-[(2-hydroxy-3-triphenylmethoxy)propyl]cytosine with diethyl-p-tosyloxymethylphosphonate in the presence of a strong base like sodium hexamethyldisilazane. The resulting intermediate is then treated with trimethylsilyl (B98337) bromide to cleave the ethyl esters of the phosphonate, followed by acidic hydrolysis to remove the trityl protecting group, yielding cidofovir. The final product can be purified by crystallization.

Synthesis of Adefovir Dipivoxil

Adefovir dipivoxil is a prodrug of adefovir. Its synthesis involves the preparation of adefovir followed by esterification.

  • Alkylation of Adenine (B156593): Adenine is alkylated with a suitable reagent to introduce the 2-(phosphonomethoxy)ethyl side chain. A common method involves the reaction of adenine with diethyl 2-tosyloxyethoxymethylphosphonate.

  • Deprotection: The ethyl esters of the phosphonate group are cleaved, typically using trimethylsilyl bromide, to yield adefovir.

  • Esterification: Adefovir is then esterified with chloromethyl pivalate (B1233124) in the presence of a base, such as triethylamine (B128534), to form adefovir dipivoxil.

Detailed Methodology:

Adefovir can be synthesized by the alkylation of adenine with diethyl p-toluenesulfonyloxymethoxymethylphosphonate in the presence of a base like sodium hydride in dimethylformamide. The resulting diethyl phosphonate is then dealkylated using bromotrimethylsilane (B50905) in acetonitrile. The final esterification to adefovir dipivoxil is achieved by reacting adefovir with chloromethyl pivalate in N-methyl-2-pyrrolidone with triethylamine as a base.

Synthesis of Tenofovir Disoproxil Fumarate

Tenofovir disoproxil fumarate is a prodrug of tenofovir, synthesized in a multi-step process.

  • Synthesis of (R)-9-(2-Hydroxypropyl)adenine: Adenine is reacted with (R)-propylene carbonate in the presence of a base to yield (R)-9-(2-hydroxypropyl)adenine.

  • Alkylation: The hydroxyl group of (R)-9-(2-hydroxypropyl)adenine is then alkylated with diethyl p-toluenesulfonyloxymethylphosphonate.

  • Hydrolysis: The diethyl phosphonate is hydrolyzed to tenofovir.

  • Esterification and Salt Formation: Tenofovir is esterified with chloromethyl isopropyl carbonate to form tenofovir disoproxil, which is then reacted with fumaric acid to form the fumarate salt.

Detailed Methodology:

The synthesis starts with the reaction of adenine and (R)-propylene carbonate at elevated temperatures in the presence of sodium hydroxide (B78521) in DMF. The resulting alcohol is then alkylated with diethyl p-toluenesulfonyloxymethylphosphonate using a base. The subsequent hydrolysis of the diethyl phosphonate esters yields tenofovir. The final step involves the reaction of tenofovir with chloromethyl isopropyl carbonate in the presence of triethylamine in a suitable solvent like N-methylpyrrolidone, followed by the addition of fumaric acid in isopropanol (B130326) to crystallize tenofovir disoproxil fumarate.[13][14][15][16][17]

Visualizing the Molecular Machinery: Signaling Pathways and Discovery Workflows

The following diagrams, rendered in the DOT language, illustrate the intracellular activation pathway of acyclic nucleoside phosphonates and the general workflow for antiviral drug discovery.

Intracellular Activation of Acyclic Nucleoside Phosphonates

Intracellular_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Acyclic Nucleoside Phosphonate Prodrug (e.g., Tenofovir DF) Parent_Drug Acyclic Nucleoside Phosphonate (e.g., Tenofovir) Prodrug->Parent_Drug Hydrolysis Monophosphate Acyclic Nucleoside Monophosphate Parent_Drug->Monophosphate Cellular Kinases Diphosphate Active Acyclic Nucleoside Diphosphate (e.g., TFV-DP) Monophosphate->Diphosphate Cellular Kinases Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase Diphosphate->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Polymerase->Chain_Termination Incorporation

Caption: Intracellular metabolic pathway of acyclic nucleoside phosphonate prodrugs.

Antiviral Drug Discovery and Development Workflow

Antiviral_Drug_Discovery cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Marketing Target_ID Target Identification & Validation H_T_Screening High-Throughput Screening Target_ID->H_T_Screening Lead_Gen Lead Generation H_T_Screening->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (Antiviral Activity, Cytotoxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Review Regulatory Review NDA->Review Approval Approval Review->Approval Post_Market Phase IV (Post-Marketing Surveillance) Approval->Post_Market

References

Stereochemistry of (S)-GNA versus (R)-GNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycol nucleic acid (GNA), an acyclic xeno-nucleic acid (XNA), has emerged as a significant modification in oligonucleotide therapeutics, particularly in the realm of small interfering RNAs (siRNAs). The stereochemistry at the single chiral center of the GNA backbone, designated as either (S) or (R), profoundly influences the structure, stability, and biological activity of GNA-modified oligonucleotides. This technical guide provides a comprehensive analysis of the stereochemical differences between (S)-GNA and (R)-GNA, focusing on their impact on siRNA duplex properties, in vitro and in vivo potency, and the underlying mechanisms of action.

Structural and Stereochemical Considerations

The fundamental distinction between (S)-GNA and (R)-GNA lies in the spatial arrangement of the phosphodiester backbone. Crystal structures of RNA-GNA chimeric duplexes have revealed that the right-handed (S)-GNA is structurally better accommodated within a right-handed RNA duplex than the left-handed (R)-GNA isomer.[1][2] The incorporation of (R)-GNA tends to disrupt the phosphate (B84403) backbone and the hydrogen bonding of adjacent base pairs, leading to greater structural perturbation.[3]

A surprising and critical discovery is that both (S)-GNA and (R)-GNA nucleotides adopt a rotated nucleobase orientation within a duplex. This leads to a reverse Watson-Crick base-pairing mode.[1] While this unconventional pairing does not significantly affect A-T base pairs, it weakens G-C pairs. This issue can be rectified by using (S)-GNA-isocytidine and (S)-GNA-isoguanosine, which restore stable base pairing with complementary G and C ribonucleotides, respectively.[2]

Quantitative Data Presentation

The stereochemistry of GNA has a quantifiable impact on the thermal stability and biological efficacy of siRNA duplexes.

Table 1: Thermal Stability of GNA-Modified RNA Duplexes
GNA IsomerModification ContextChange in Melting Temperature (ΔTm) per modification (°C)Reference
(S)-GNASingle incorporation in RNA duplex-7.6 to -18.2[4]
(R)-GNASingle incorporation in RNA duplexMore pronounced reduction than (S)-GNA[4]
(S)-GNASingle G:C pair incorporation-20.1[4]
(R)-GNASingle G:C pair incorporation-27.6[4]
(S)-GNA-isoC/isoGPaired with G/C in RNA duplexImproved thermal stability by 2.5°C and 4.6°C, respectively[4]
Table 2: In Vitro Potency of GNA-Modified siRNAs
GNA IsomerPosition in siRNA Guide StrandRelative Potency vs. UnmodifiedKey FindingsReference
(S)-GNAPosition 7~3-fold betterMitigates off-target effects while maintaining on-target activity.[4]
(S)-GNAPositions 6 and 7ImprovedFavorable for activity.[4]
(S)-GNAPositions 1, 2, or 4Not well-toleratedDecreased activity compared to parent siRNA.[4]
(R)-GNAGeneral incorporationLower potency than (S)-GNAStructural disruptions likely hinder RISC activity.[4][5]

Note: Specific IC50/EC50 values are often context-dependent (cell line, target gene, etc.) and are presented here as relative potencies for broader applicability.

Signaling Pathways and Mechanism of Action

The primary signaling pathway influenced by GNA-modified siRNAs is the RNA interference (RNAi) pathway. The incorporation of GNA, particularly (S)-GNA, at specific positions within the siRNA guide strand can modulate the interaction with the RNA-Induced Silencing Complex (RISC) and Argonaute 2 (Ago2), the catalytic core of RISC.

The key mechanistic advantages of (S)-GNA modification at position 7 of the guide strand are twofold:

  • Seed Region Destabilization : This strategically placed modification can reduce off-target binding mediated by the seed region (nucleotides 2-8) of the siRNA, thereby mitigating unintended gene silencing and improving the safety profile.[4][5]

  • Preorganized Kinked Conformation : The (S)-GNA modification is thought to facilitate a kinked conformation of the guide strand that is favorable for binding within the Ago2 protein, which can enhance on-target activity.[4]

RNAi_Pathway cluster_extracellular Extracellular Space GalNAc-siRNA (S)-GNA modified GalNAc-siRNA Dicer Dicer GalNAc-siRNA->Dicer Processing (if applicable) RISC_loading RISC Loading Dicer->RISC_loading siRNA duplex Active_RISC Active RISC (Ago2 with Guide Strand) RISC_loading->Active_RISC Passenger strand ejection mRNA Target mRNA Active_RISC->mRNA Target recognition (Seed pairing destabilization reduces off-target binding) Translation_Repression Translational Repression Active_RISC->Translation_Repression Imperfect match Cleavage mRNA Cleavage mRNA->Cleavage Slicing by Ago2 Degradation mRNA Degradation Cleavage->Degradation

Caption: RNAi pathway for (S)-GNA modified siRNA.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of GNA-modified oligonucleotides.

Synthesis of (S)- and (R)-GNA Phosphoramidites

A general synthetic route starts from enantiopure glycidol. The nucleobase is introduced via a ring-opening reaction, followed by protection of the exocyclic amines (if present), dimethoxytritylation of the primary hydroxyl group, and phosphitylation of the secondary hydroxyl group to yield the final phosphoramidite (B1245037) building block for solid-phase oligonucleotide synthesis.[4]

GNA_Phosphoramidite_Synthesis Start (S)- or (R)-Glycidol RingOpening Ring Opening Start->RingOpening Step1 Nucleobase (e.g., protected Adenine) Step1->RingOpening Intermediate1 GNA Nucleoside RingOpening->Intermediate1 DMTr 5'-O-DMTr Protection Intermediate1->DMTr Step2 DMTr-Cl Step2->DMTr Intermediate2 5'-DMTr-GNA Nucleoside DMTr->Intermediate2 Phosphitylation Phosphitylation Intermediate2->Phosphitylation Step3 Phosphitylating Reagent Step3->Phosphitylation FinalProduct (S)- or (R)-GNA Phosphoramidite Phosphitylation->FinalProduct

Caption: General workflow for GNA phosphoramidite synthesis.

In Vitro Potency Assessment using a Luciferase Reporter Assay

This assay quantitatively measures the gene-silencing activity of GNA-modified siRNAs.

  • Cell Culture and Transfection :

    • Plate cells (e.g., HeLa or HEK293T) in 96-well plates.

    • Co-transfect cells with a firefly luciferase reporter plasmid containing the target sequence in its 3'-UTR, a Renilla luciferase control plasmid (for normalization), and the GNA-modified or control siRNA using a suitable transfection reagent.

  • Cell Lysis :

    • After 24-48 hours, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry :

    • Measure firefly and Renilla luciferase activity sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis :

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of target knockdown relative to a non-targeting control siRNA.

    • Determine IC50 values by fitting the dose-response data to a sigmoidal curve.

In Vivo Evaluation in a Mouse Model

This protocol outlines the assessment of GNA-modified siRNA efficacy in vivo.

  • Animal Model :

    • Use appropriate mouse strains (e.g., C57BL/6).

  • siRNA Formulation and Administration :

    • Formulate the GalNAc-conjugated GNA-modified siRNA in sterile PBS.

    • Administer a single subcutaneous injection at a defined dose (e.g., 1-3 mg/kg).

  • Sample Collection :

    • At specified time points (e.g., 7, 14, 21 days post-dose), collect blood samples for serum analysis and euthanize the animals to harvest the liver.

  • Analysis :

    • Pharmacodynamics (PD) : Quantify the target mRNA levels in liver tissue using RT-qPCR, normalizing to a housekeeping gene.

    • Pharmacokinetics (PK) : Measure the concentration of the siRNA guide strand in the liver using a stem-loop RT-qPCR assay.

X-ray Crystallography of GNA-RNA Duplexes

This method provides atomic-level structural information.

  • Oligonucleotide Synthesis and Purification :

    • Synthesize the GNA-modified RNA oligonucleotides using solid-phase synthesis and purify by HPLC.

  • Crystallization :

    • Anneal the complementary strands to form the duplex.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion (sitting or hanging drop) methods.

  • Data Collection and Structure Determination :

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement or heavy-atom derivatization methods.

Logical Workflow for GNA-Modified siRNA Development

The development of GNA-modified siRNAs follows a logical progression from chemical synthesis to in vivo validation.

GNA_siRNA_Development_Workflow cluster_synthesis Synthesis & Design cluster_biophysical Biophysical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Design of (S)- and (R)-GNA modified siRNA sequences B Synthesis of (S)- and (R)-GNA Phosphoramidites A->B C Solid-Phase Oligonucleotide Synthesis and Purification B->C D Thermal Melting (Tm) Analysis C->D E X-ray Crystallography / NMR C->E F Cell-based Potency Assays (e.g., Luciferase Reporter) C->F H Nuclease Stability Assays C->H G Off-target Activity Screening F->G I Pharmacokinetic (PK) Studies in Animal Models F->I J Pharmacodynamic (PD) Studies (Target Knockdown) I->J K Toxicity Assessment J->K Lead_Candidate Lead Candidate Selection K->Lead_Candidate

Caption: Development workflow for GNA-modified siRNAs.

Conclusion

The stereochemistry of GNA is a critical determinant of its function in therapeutic oligonucleotides. The (S)-GNA isomer is structurally and functionally superior to the (R)-GNA isomer for incorporation into siRNAs, offering a potent combination of high on-target activity and reduced off-target effects. This stereochemical preference is rooted in the better accommodation of the (S)-GNA backbone in the native right-handed RNA duplex and its ability to adopt a favorable conformation for RISC interaction. The strategic placement of (S)-GNA represents a significant advancement in the design of safer and more effective RNAi therapeutics. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers and drug developers to leverage the unique properties of GNA stereoisomers in their work.

References

Theoretical Models of Glycol Nucleic Acid (GNA) Duplex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog that has garnered significant interest due to its remarkable chemical simplicity and the exceptional thermal and thermodynamic stability of its duplexes.[1] Composed of an acyclic propylene (B89431) glycol backbone linked by phosphodiester bonds, GNA represents a minimal nucleic acid structure capable of forming stable, antiparallel duplexes that adhere to Watson-Crick base-pairing rules.[1][2] This technical guide provides an in-depth exploration of the theoretical models underpinning GNA duplex formation, supported by a summary of quantitative data, detailed experimental protocols, and visualizations of key structural and logical concepts. The unique properties of GNA, including its high fidelity and resistance to nuclease degradation, make it a promising candidate for various applications in biotechnology, nanotechnology, and as a potential therapeutic agent.[3]

Core Theoretical Models of GNA Duplex Formation

The formation of a stable GNA duplex is governed by a combination of factors that differentiate it from its natural counterparts, DNA and RNA. The primary theoretical models center on its unique backbone structure, base pairing, and stacking interactions.

Acyclic Backbone and Conformational Flexibility

The defining feature of GNA is its acyclic (3'→2') propylene glycol phosphodiester backbone.[1] This simple, three-carbon repeating unit imparts significant conformational flexibility to the single-stranded GNA, which is thought to contribute to its high duplex stability by reducing the entropic penalty of duplex formation compared to the more rigid ribose-based backbones of DNA and RNA.

Watson-Crick Base Pairing and High Fidelity

GNA duplexes are formed through Watson-Crick hydrogen bonds between complementary nucleobases (Adenine-Thymine and Guanine-Cytosine).[1] GNA exhibits a high degree of base-pairing fidelity, with mismatches significantly destabilizing the duplex.[4] Interestingly, while GNA forms highly stable homoduplexes (GNA with GNA), it does not cross-pair with DNA. However, the (S)-enantiomer of GNA can form stable heteroduplexes with RNA, although this interaction is sequence-dependent and tends to be less stable with higher G:C content.[5]

The Helical Ribbon Structure and Stacking Interactions

X-ray crystallography studies have revealed that the GNA double helix adopts a unique conformation distinct from the canonical A- and B-forms of DNA and RNA.[1] It is best described as a helical ribbon that is loosely wrapped around the helix axis, creating a large, hollow core.[1] This structure is characterized by a significant slide between adjacent base pairs, leading to extensive "zipper-like" interstrand base-stacking interactions.[1] These enhanced stacking interactions are a major contributor to the exceptional thermal stability of GNA duplexes.

Structural Polymorphism: M- and N-Type Conformations

Crystallographic studies have also identified at least two distinct conformations of the GNA duplex, termed M-type and N-type. These conformations differ in their backbone torsion angles, leading to variations in the overall helical structure. The existence of these polymorphs highlights the conformational adaptability of the GNA backbone.

Quantitative Data on GNA Duplex Stability

The hallmark of GNA is the high thermal stability of its duplexes. The melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands, is significantly higher for GNA duplexes compared to their DNA and RNA counterparts of the same sequence.

Table 1: Comparison of Melting Temperatures (Tm) for GNA, DNA, and RNA Duplexes

Sequence (18-mer)Duplex TypeTm (°C)
Poly(A) / Poly(T)(S)-GNA / (S)-GNA63
Poly(A) / Poly(T)DNA / DNA40.5
Poly(A) / Poly(U)RNA / RNA42.5
Poly(A) / Poly(T) with one T-T mismatch(S)-GNA / (S)-GNA55
Poly(A) / Poly(T) with A-A and T-T mismatches(S)-GNA / (S)-GNA44

Data compiled from Zhang et al. (2005).[4] Conditions: 10 mM NaH2PO4, 100 mM NaCl, pH 7.0.

A comprehensive dataset of thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for a wide range of GNA sequences is not yet available in the public domain. However, the consistently high Tm values strongly indicate a highly favorable enthalpy of formation for GNA duplexes, likely driven by the extensive base stacking interactions.

Detailed Experimental Protocols

The study of GNA duplex formation employs a range of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Synthesis of GNA Phosphoramidites and Oligonucleotides

The chemical synthesis of GNA oligonucleotides is achieved through standard automated solid-phase phosphoramidite (B1245037) chemistry, analogous to DNA and RNA synthesis.

Protocol for GNA Phosphoramidite Synthesis (General Scheme):

  • Starting Material: The synthesis typically begins with commercially available enantiopure glycidol (B123203).

  • Nucleobase Attachment: The desired nucleobase (A, C, G, or T), with appropriate protecting groups on exocyclic amines, is coupled to the glycidol precursor.

  • Tritylation: The primary hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for controlled, stepwise addition during oligonucleotide synthesis.

  • Phosphitylation: The remaining free hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite monomer.

  • Purification: The resulting GNA phosphoramidite is purified using column chromatography.

Oligonucleotide Synthesis:

  • Solid Support: The synthesis is initiated on a controlled pore glass (CPG) solid support functionalized with the first GNA nucleoside.

  • Automated Synthesis Cycle: The synthesis proceeds in an automated DNA/RNA synthesizer through a four-step cycle for each monomer addition:

    • Detritylation: Removal of the DMT group from the 5'-hydroxyl of the growing chain.

    • Coupling: Addition of the next GNA phosphoramidite monomer.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Purification: The crude GNA oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Thermal Melting (Tm) Analysis

Thermal melting analysis is used to determine the Tm of a GNA duplex, providing a measure of its thermal stability.

Protocol for UV Thermal Melting Analysis:

  • Sample Preparation:

    • Anneal equimolar amounts of the complementary GNA single strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Prepare a series of dilutions of the duplex sample at different concentrations.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier device).

  • Data Acquisition:

    • Monitor the absorbance of the sample at 260 nm as the temperature is slowly increased at a constant rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C).

    • Record the absorbance at each temperature point.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The Tm is determined as the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) absorbance values. This corresponds to the peak of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°) can be derived by analyzing the concentration dependence of the Tm using van't Hoff plots (1/Tm vs. ln(CT), where CT is the total strand concentration).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and chirality of the GNA duplex.

Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare the GNA duplex sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a known concentration.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum of the sample over a wavelength range of approximately 200-320 nm at a controlled temperature.

    • Record a baseline spectrum of the buffer alone.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • The resulting CD spectrum provides a characteristic signature for the GNA duplex conformation. The shape and magnitude of the CD bands can be used to distinguish it from A-form, B-form, and Z-form nucleic acid structures.

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the structure, dynamics, and thermodynamics of GNA duplex formation.

General Workflow for MD Simulations:

  • System Setup:

    • Build an initial 3D model of the GNA duplex with the desired sequence.

    • Place the GNA duplex in a simulation box of appropriate dimensions.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+) to neutralize the system.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run at constant pressure and temperature (NPT ensemble) to allow the system density to relax.

  • Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the GNA duplex.

  • Analysis: Analyze the resulting trajectory to calculate various structural and dynamic properties, such as root-mean-square deviation (RMSD), hydrogen bonding patterns, helical parameters, and potential of mean force (PMF) for duplex association/dissociation.

Mandatory Visualizations

Chemical Structure and Connectivity

GNA_Structure cluster_backbone1 Glycol-Phosphate Backbone (Unit 1) cluster_base1 Nucleobase 1 cluster_backbone2 Glycol-Phosphate Backbone (Unit 2) cluster_base2 Nucleobase 2 b1_p P b1_o1 O b1_p->b1_o1 b1_o2 O b1_p->b1_o2 b1_o3 O b1_p->b1_o3 b1_o2p O2' b1_p->b1_o2p b1_c3 C3' b2_p P b1_c3->b2_p Phosphodiester Bond b1_c2 C2' b1_c2->b1_c3 b1_base Base b1_c2->b1_base b1_o2p->b1_c2 b2_o1 O b2_p->b2_o1 b2_o2 O b2_p->b2_o2 b2_o3 O b2_p->b2_o3 b2_o2p O2' b2_p->b2_o2p b2_c3 C3' b2_c2 C2' b2_c2->b2_c3 b2_base Base b2_c2->b2_base b2_o2p->b2_c2

Caption: Chemical structure of a GNA dinucleotide, highlighting the acyclic backbone.

GNA Duplex Formation Model

GNA_Duplex_Formation cluster_interactions Key Interactions ssGNA1 (S)-GNA Single Strand 1 duplex Stable (S)-GNA Duplex ssGNA1->duplex ssGNA2 (S)-GNA Single Strand 2 (complementary) ssGNA2->duplex watson_crick Watson-Crick H-Bonding watson_crick->duplex stacking Interstrand Base Stacking stacking->duplex backbone Backbone Flexibility backbone->duplex

Caption: Key interactions driving the formation of a stable GNA duplex.

Experimental Workflow for GNA Duplex Characterization

GNA_Workflow start Start synthesis GNA Oligonucleotide Synthesis start->synthesis purification Purification (HPLC/PAGE) synthesis->purification annealing Duplex Annealing purification->annealing tm_analysis Thermal Melting (Tm) annealing->tm_analysis cd_spec CD Spectroscopy annealing->cd_spec modeling Computational Modeling (MD) annealing->modeling analysis Data Analysis & Interpretation tm_analysis->analysis cd_spec->analysis modeling->analysis end End analysis->end

Caption: Experimental workflow for the characterization of GNA duplexes.

Conclusion and Future Perspectives

The theoretical models of GNA duplex formation, centered on its unique acyclic backbone, Watson-Crick base pairing, and extensive interstrand stacking, provide a robust framework for understanding its exceptional stability. While quantitative thermodynamic data remains somewhat limited, the available experimental evidence consistently points to GNA as a hyperstable nucleic acid analog. The detailed protocols provided herein offer a guide for researchers to further explore the properties of GNA. As our understanding of GNA deepens, its potential applications in gene silencing therapies, diagnostic tools, and the construction of novel nanomaterials are likely to expand, making it a key player in the future of nucleic acid chemistry and biotechnology.

References

The Glycol Backbone: A Technical Guide to a Minimalist Nucleic Acid for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol nucleic acid (GNA) represents a paradigm of structural simplicity among xeno-nucleic acids (XNAs), featuring a repeating acyclic three-carbon glycol phosphodiester backbone. This minimalist design imparts GNA with remarkable chemical stability and unique biophysical properties, most notably the formation of highly stable antiparallel duplexes with Watson-Crick base pairing that surpass the thermal stability of their natural DNA and RNA counterparts. This technical guide provides an in-depth exploration of the GNA backbone, detailing its structure, physicochemical properties, and synthesis. We present quantitative data on GNA duplex parameters, comprehensive experimental protocols for GNA monomer and oligonucleotide synthesis, and visualizations of key workflows and structure-function relationships. This document serves as a comprehensive resource for researchers and drug development professionals interested in leveraging the unique characteristics of GNA for therapeutic and biotechnological applications.

Introduction to the Glycol Nucleic Acid Backbone

Glycol nucleic acid (GNA) is a synthetic nucleic acid analog distinguished by its simplified backbone composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds.[1][2] Unlike DNA and RNA, which possess deoxyribose and ribose sugar moieties, respectively, the GNA backbone is acyclic and contains just three carbon atoms per repeating unit.[3][4] This fundamental structural alteration results in a nucleic acid that is not known to occur naturally but exhibits intriguing properties that make it a subject of significant interest in xenobiology, nanotechnology, and drug development.[2][5]

First synthesized in the 1970s, the remarkable ability of GNA to form stable, antiparallel duplexes with high fidelity Watson-Crick base pairing was a later discovery.[1] GNA duplexes exhibit significantly higher thermal stability compared to equivalent DNA and RNA duplexes, a property attributed to favorable entropic factors and unique interstrand base stacking.[6] The structural simplicity and predictable self-assembly of GNA make it an attractive candidate for the development of novel therapeutics, including antisense oligonucleotides, siRNAs, and aptamers, where chemical stability and enhanced binding affinity are paramount.[4]

Structure and Physicochemical Properties of the GNA Backbone

The defining feature of GNA is its acyclic 3'-2' linked glycol-phosphate backbone.[3] This minimalist structure, which is one atom shorter than the backbone of DNA and RNA, has profound implications for its three-dimensional structure and physicochemical properties.[4][7]

Duplex Structure and Conformation

Crystal structures of GNA duplexes reveal a helical architecture that is distinct from the canonical A- and B-forms of DNA and RNA.[5][7] The GNA double helix is often described as a helical ribbon with a large, hollow core and a single, wide groove.[5] This unique conformation arises from the flexibility of the acyclic backbone and results in extensive interstrand base-base stacking, a key contributor to the high stability of GNA duplexes.[5][6]

GNA duplexes can adopt different conformations, including the elongated M-type and the condensed N-type, which are characterized by different backbone torsion angles.[6][8] The O3'-C3'-C2'-O2' torsion angle in the GNA backbone can alternate between gauche and anti conformations, leading to this structural polymorphism.[6][8]

Quantitative Data on GNA Duplexes

The enhanced thermal stability of GNA duplexes is a key characteristic. The melting temperature (Tm) of a GNA duplex is significantly higher than that of its DNA and RNA counterparts of the same sequence.

ParameterGNADNARNA
Backbone Composition Acyclic propylene glycol phosphodiester2'-deoxyribose phosphodiesterRibose phosphodiester
Helical Geometry Right-handed helical ribbonRight-handed (B-form)Right-handed (A-form)
Grooves One large grooveMajor and minor groovesMajor and minor grooves
Rise per Residue ~3.8 Å (M-type), ~2.6 Å (N-type)~3.4 Å (B-form)~2.6 Å (A-form)
Residues per Turn ~16 (M-type), ~10 (N-type)~10.5 (B-form)~11 (A-form)
Helical Pitch ~60 Å (M-type), ~26 Å (N-type)~35.7 Å (B-form)~28.6 Å (A-form)
Phosphate-Phosphate Distance ~5.4 Å~7.0 Å (B-form)~5.9 Å (A-form)

Table 1: Comparison of Duplex Parameters for GNA, DNA, and RNA.[7]

Duplex Sequence (18-mer)GNA Tm (°C)DNA Tm (°C)RNA Tm (°C)
Poly(A)/Poly(T)6340.542.5

Table 2: Comparison of Melting Temperatures (Tm) for GNA, DNA, and RNA Duplexes.[7]

Experimental Protocols

Synthesis of GNA Phosphoramidite (B1245037) Monomers

The synthesis of GNA oligonucleotides relies on the availability of high-purity GNA phosphoramidite monomers. A common and efficient method starts from commercially available enantiopure glycidol (B123203).[9]

Materials:

  • (R)- or (S)-glycidol

  • Nucleobase (e.g., N6-benzoyladenine, N4-benzoylcytosine, N2-isobutyrylguanine, thymine)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (B92270), anhydrous

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Nucleobase Alkylation: To a suspension of sodium hydride in anhydrous DMF, add the appropriate protected nucleobase. Stir the mixture at room temperature for 1 hour. Add the enantiopure glycidol dropwise and heat the reaction to 80°C for 12 hours. After cooling, quench the reaction with water and extract the product with ethyl acetate. Purify the resulting glycol nucleoside by silica gel chromatography.

  • 5'-O-DMT Protection: Dissolve the glycol nucleoside in anhydrous pyridine and add DMT-Cl in portions. Stir the reaction at room temperature for 4 hours. Quench the reaction with methanol (B129727) and concentrate under reduced pressure. Purify the 5'-O-DMT protected glycol nucleoside by silica gel chromatography.

  • Phosphitylation: Dissolve the 5'-O-DMT protected glycol nucleoside in anhydrous DCM. Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir the reaction at room temperature for 2 hours under an inert atmosphere. Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. Purify the final GNA phosphoramidite by silica gel chromatography.

Solid-Phase Synthesis of GNA Oligonucleotides

GNA oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry.[8][10]

Materials:

  • GNA phosphoramidite monomers

  • Controlled pore glass (CPG) solid support functionalized with the initial GNA nucleoside

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Acetonitrile, anhydrous

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Protocol:

  • Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer. Each cycle consists of four steps:

    • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming GNA phosphoramidite with the activator solution and subsequent coupling to the 5'-hydroxyl of the support-bound chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation with concentrated ammonium hydroxide (B78521) at 55°C for 12-16 hours.

  • Purification: The crude GNA oligonucleotide is purified by high-performance liquid chromatography (HPLC) or fast performance liquid chromatography (FPLC).[6] Anion-exchange or reverse-phase chromatography can be employed depending on the properties of the oligonucleotide.[6][11]

  • Characterization: The purity and identity of the GNA oligonucleotide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.

Visualizations

GNA_Synthesis_Workflow cluster_Monomer GNA Phosphoramidite Synthesis cluster_Oligo Solid-Phase Oligonucleotide Synthesis Glycidol Enantiopure Glycidol Alkylation Nucleobase Alkylation Glycidol->Alkylation Nucleoside Protected Nucleobase Nucleoside->Alkylation DMT_Protection 5'-O-DMT Protection Alkylation->DMT_Protection Phosphitylation Phosphitylation DMT_Protection->Phosphitylation Phosphoramidite GNA Phosphoramidite Phosphitylation->Phosphoramidite Synthesis_Cycle Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) Phosphoramidite->Synthesis_Cycle CPG CPG Solid Support CPG->Synthesis_Cycle Cleavage Cleavage & Deprotection Synthesis_Cycle->Cleavage Purification Purification (HPLC/FPLC) Cleavage->Purification GNA_Oligo Purified GNA Oligonucleotide Purification->GNA_Oligo

Caption: Workflow for the synthesis of GNA oligonucleotides.

GNA_Structure_Function cluster_Structure Structural Features cluster_Properties Physicochemical Properties cluster_Applications Potential Applications Backbone Acyclic 3-Carbon Glycol Backbone Flexibility Increased Backbone Flexibility Backbone->Flexibility Duplex Stable Antiparallel Duplex Formation Flexibility->Duplex Stacking Interstrand Base Stacking Stability High Thermal Stability (High Tm) Stacking->Stability Antisense Antisense Oligonucleotides Stability->Antisense siRNA siRNA Therapeutics Stability->siRNA Duplex->Stacking Fidelity High Watson-Crick Base Pairing Fidelity Duplex->Fidelity Nanotechnology Nucleic Acid Nanotechnology Duplex->Nanotechnology Aptamers Aptamers Fidelity->Aptamers

Caption: Relationship between GNA structure and its properties.

Conclusion

The glycol nucleic acid backbone, in its elegant simplicity, offers a compelling platform for the advancement of nucleic acid-based technologies. Its inherent chemical stability and the remarkable thermal stability of its duplexes provide significant advantages over natural nucleic acids in various applications. This technical guide has provided a comprehensive overview of the GNA backbone, from its fundamental structure to detailed synthetic protocols. The presented quantitative data underscores its superior duplex stability, while the experimental methodologies offer a practical starting point for researchers. The visualizations further clarify the key workflows and the logical connections between GNA's structure and its functional potential. As research continues to explore the capabilities of xeno-nucleic acids, GNA is poised to remain a critical tool for the development of next-generation therapeutics and advanced biotechnological constructs.

References

The Potential of Glycol Nucleic Acid (GNA) as a Prebiotic Genetic Material: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycol Nucleic Acid (GNA) has emerged as a compelling candidate in the study of the origins of life, primarily due to its remarkable chemical simplicity and intriguing biophysical properties. As a potential precursor to RNA and DNA, GNA offers a structurally minimalistic yet functionally robust alternative for the storage and transfer of genetic information. This technical guide provides an in-depth exploration of GNA's potential as a prebiotic genetic material, detailing its synthesis, duplex stability, and the experimental methodologies used for its characterization. The remarkable stability of GNA duplexes, often exceeding that of their natural counterparts, positions it as a molecule of significant interest not only in prebiotic chemistry but also in the fields of synthetic biology and drug development.

Introduction: The Simplicity of a Prebiotic Contender

The quest to understand the origins of life invariably leads to the "RNA world" hypothesis, which posits that RNA was the primary genetic material before the advent of DNA and proteins. However, the prebiotic synthesis of ribose and the subsequent formation of stable RNA polymers present significant challenges. This has led to the exploration of alternative genetic polymers, or xeno-nucleic acids (XNAs), that could have served as evolutionary stepping stones.

Glycol Nucleic Acid (GNA) stands out among these alternatives due to its fundamental simplicity.[1] Its backbone is composed of repeating glycol units linked by phosphodiester bonds, replacing the more complex ribose or deoxyribose sugars found in RNA and DNA.[2] This acyclic, three-carbon backbone represents one of the simplest conceivable scaffolds for a genetic polymer.[3] Despite its simplicity, GNA is capable of forming stable, antiparallel duplexes that adhere to Watson-Crick base-pairing rules, a fundamental requirement for a genetic material.[4] The exceptional thermal and thermodynamic stability of these duplexes, which often surpasses that of DNA and RNA, further bolsters its candidacy as a prebiotic genetic polymer.[4]

This guide will delve into the technical details that underscore GNA's potential, providing researchers and drug development professionals with a comprehensive overview of its properties and the experimental frameworks used to study it.

Chemical Structure and Duplex Formation

The defining feature of GNA is its acyclic (2'S)-2,3-dihydroxypropyl nucleoside backbone. This simple three-carbon glycol unit is linked by phosphodiester bonds to form the polymer chain. This structure is significantly less complex than the five-carbon ribose and deoxyribose sugars of RNA and DNA, respectively.

Figure 1: Chemical structure of a GNA monomer unit.

Despite this simplified backbone, GNA exhibits robust duplex formation. (S)-GNA strands form right-handed antiparallel duplexes with Watson-Crick base pairing.[5] The stability of these duplexes is a key attribute, with melting temperatures (Tm) often significantly higher than those of equivalent DNA or RNA duplexes.[6] This enhanced stability is attributed to factors including favorable backbone pre-organization and strong interstrand base stacking.[7]

Data Presentation: A Comparative Analysis of Duplex Stability

The superior stability of GNA duplexes is a cornerstone of its consideration as a prebiotic genetic material. The following tables summarize available quantitative data comparing the thermodynamic properties of GNA-GNA duplexes with DNA-DNA and RNA-RNA duplexes, as well as GNA-RNA hybrids.

Table 1: Comparison of Melting Temperatures (Tm) for GNA, DNA, and RNA Duplexes

Sequence (18-mer)Duplex TypeMelting Temperature (Tm) in °CReference
5'-(GNA)-AAAAAAAAAAAAAAAAAA-3'GNA:GNA44.0[8]
5'-(RNA)-AAAAAAAAAAAAAAAAAA-3'RNA:RNA42.5[8]
5'-(GNA)-AAAAAAAAAAAAAAAAAA-3' / 5'-(RNA)-UUUUUUUUUUUUUUUUUU-3'GNA:RNA35.0[8]

Note: Data for a wider range of sequences and buffer conditions is needed for a more comprehensive comparison.

Table 2: Thermodynamic Parameters for Duplex Formation (1 M NaCl)

Duplex TypeSequenceΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Reference
DNA:DNAd(GCGCGCGC)-56.4-150.8-11.6[9]
RNA:RNAr(GCGCGCGC)-68.4-181.0-14.7[9]
GNA:GNA(S)-GNA 15-merN/AN/AN/A

Note: Comprehensive thermodynamic data (ΔH°, ΔS°, ΔG°37) for a wide range of GNA duplexes is currently limited in the literature. The values for DNA and RNA are provided for context and comparison. Further research is required to populate this table for GNA.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of GNA.

Solid-Phase Synthesis of GNA Oligonucleotides via Phosphoramidite (B1245037) Chemistry

The synthesis of GNA oligonucleotides is routinely achieved using automated solid-phase phosphoramidite chemistry, a method widely used for DNA and RNA synthesis.[4][10]

Protocol:

  • Support Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the desired 3'-terminal GNA nucleoside. The 5'-hydroxyl group of this nucleoside is protected with a dimethoxytrityl (DMT) group.

  • DMT Deprotection (Deblocking): Treat the support-bound nucleoside with a solution of a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), to remove the DMT group, exposing the 5'-hydroxyl for the next coupling step.[11]

  • Coupling: The next GNA phosphoramidite monomer is activated with a catalyst, typically 5-ethylthiotetrazole, and then added to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[6][12]

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a capping solution (e.g., a mixture of acetic anhydride (B1165640) and N-methylimidazole).[10]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[11]

  • Repeat Cycle: The deprotection, coupling, capping, and oxidation steps are repeated for each subsequent monomer until the desired sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support using a solution of concentrated ammonium (B1175870) hydroxide. This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.[4]

  • Purification: The crude oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

GNA_Synthesis_Workflow Start Start with GNA-functionalized solid support (DMT-on) Deblocking 1. Deblocking: Remove 5'-DMT group (3% TCA in DCM) Start->Deblocking Coupling 2. Coupling: Add activated GNA phosphoramidite and activator (ETT) Deblocking->Coupling Capping 3. Capping: Acetylate unreacted 5'-OH groups (Acetic Anhydride/NMI) Coupling->Capping Oxidation 4. Oxidation: Oxidize phosphite to phosphate (Iodine solution) Capping->Oxidation Repeat Repeat cycle for each monomer Oxidation->Repeat Repeat->Deblocking Next monomer Cleavage 5. Cleavage & Deprotection: Cleave from support and remove protecting groups (NH4OH) Repeat->Cleavage Final monomer Purification 6. Purification: (PAGE or HPLC) Cleavage->Purification End Purified GNA Oligonucleotide Purification->End

Figure 2: Workflow for solid-phase GNA oligonucleotide synthesis.
Non-Enzymatic Template-Directed Polymerization of GNA

A crucial experiment to assess the prebiotic potential of GNA is its ability to undergo non-enzymatic, template-directed polymerization. This process mimics how a genetic material might have replicated before the evolution of enzymes.

Conceptual Protocol:

  • Template-Primer Design: A GNA template strand and a shorter, complementary GNA primer strand are synthesized.

  • Reaction Mixture: The template and primer are annealed in a buffered solution containing activated GNA monomers (e.g., phosphorimidazolides). The buffer conditions (pH, ionic strength) are chosen to be prebiotically plausible.

  • Activation of Monomers: GNA mononucleotides are chemically activated to facilitate their polymerization.

  • Polymerization: The activated monomers bind to the complementary bases on the template strand adjacent to the 3' end of the primer. The proximity and orientation facilitated by the template promote the formation of a new phosphodiester bond, extending the primer.

  • Analysis: The reaction products are analyzed over time using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) to monitor the extension of the primer.

Non_Enzymatic_Polymerization Template GNA Template Strand ReactionMix Anneal Template, Primer, and Activated Monomers in Prebiotic-like Buffer Template->ReactionMix Primer GNA Primer Strand Primer->ReactionMix ActivatedMonomers Activated GNA Monomers ActivatedMonomers->ReactionMix Polymerization Template-Directed Primer Extension ReactionMix->Polymerization Analysis Analyze Products (e.g., PAGE) Polymerization->Analysis Result Extended GNA Strand Analysis->Result

Figure 3: Experimental workflow for non-enzymatic GNA polymerization.
UV Thermal Denaturation for Duplex Stability Analysis

UV thermal denaturation is the standard method for determining the melting temperature (Tm) and thermodynamic parameters of nucleic acid duplexes.[13]

Protocol:

  • Sample Preparation: Prepare solutions of the GNA duplex in a buffered solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0) at various concentrations.

  • UV Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.

  • Melting Curve Acquisition: Slowly increase the temperature of the sample at a constant rate (e.g., 0.5 °C/min) and record the absorbance at 260 nm. As the duplex denatures into single strands, the absorbance will increase (hyperchromic effect).

  • Data Analysis:

    • Melting Temperature (Tm): The Tm is the temperature at which 50% of the duplex has denatured. It is determined from the midpoint of the melting transition curve.

    • Thermodynamic Parameters: By plotting the reciprocal of the melting temperature (1/Tm) against the natural logarithm of the total strand concentration (ln(Ct)), the enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be determined from the slope and intercept of the resulting line, respectively. The Gibbs free energy (ΔG°37) at 37 °C can then be calculated using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS°.

Prebiotic Synthesis of GNA Monomers

A key aspect of GNA's candidacy as a prebiotic molecule is the plausibility of its abiotic synthesis on the early Earth. The formation of GNA monomers likely involves the reaction of a simple sugar precursor, glycolaldehyde (B1209225), with a nucleobase.

Glycolaldehyde has been detected in interstellar space and can be formed under plausible prebiotic conditions from simple precursors like formaldehyde.[14] The subsequent reaction of glycolaldehyde with nucleobases, potentially in the presence of minerals or through wet-dry cycles, could lead to the formation of GNA nucleosides.

Prebiotic_Synthesis_Pathway Formaldehyde Formaldehyde (HCHO) (Prebiotic Precursor) Glycolaldehyde Glycolaldehyde Formaldehyde->Glycolaldehyde Formose-type reaction GNANucleoside GNA Nucleoside Glycolaldehyde->GNANucleoside Nucleobases Nucleobases (A, G, C, U) Nucleobases->GNANucleoside Phosphorylation Phosphorylation GNANucleoside->Phosphorylation GNAMonomer GNA Monomer (Activated) Phosphorylation->GNAMonomer Polymerization Polymerization GNAMonomer->Polymerization GNAPolymer GNA Polymer Polymerization->GNAPolymer

Figure 4: A plausible prebiotic synthesis pathway for GNA.

Catalytic Potential of GNA: An Unexplored Frontier

While ribozymes (catalytic RNA) are a cornerstone of the RNA world hypothesis, the catalytic potential of GNA remains largely unexplored. The process of in vitro selection, which has been successfully used to evolve DNAzymes and ribozymes with a wide range of catalytic activities, has not been extensively applied to GNA. The chemical simplicity of the GNA backbone might impose constraints on its ability to fold into the complex three-dimensional structures typically required for catalysis. However, the possibility of "GNAzymes" cannot be dismissed and represents an exciting avenue for future research.

Conclusion and Future Directions

Glycol Nucleic Acid presents a compelling case as a potential prebiotic genetic material. Its simple structure, ease of synthesis, and remarkably stable duplex formation address some of the challenges associated with the prebiotic emergence of RNA. The experimental protocols detailed in this guide provide a framework for the continued investigation of GNA's properties.

Future research should focus on several key areas:

  • Comprehensive Thermodynamic Studies: A systematic determination of the thermodynamic parameters for a wide range of GNA-GNA and GNA-RNA duplexes is crucial for a more complete understanding of its stability.

  • Non-Enzymatic Replication: Further investigation into the efficiency and fidelity of non-enzymatic template-directed polymerization of GNA is essential to validate its potential as a self-replicating system.

  • Catalytic Activity: The exploration of GNA's catalytic potential through in vitro selection experiments could reveal novel functionalities and further strengthen its role in prebiotic scenarios.

  • Chirality: The homochiral nature of GNA duplexes (S-GNA pairs with S-GNA, and R-GNA with R-GNA) raises interesting questions about the origin of homochirality in biological systems.

For drug development professionals, the exceptional stability of GNA makes it an attractive candidate for the development of antisense oligonucleotides, aptamers, and other nucleic acid-based therapeutics where resistance to nuclease degradation is paramount. The unique properties of GNA continue to open new avenues of research at the interface of chemistry, biology, and materials science.

References

Unraveling the Stability of Genetic Matter: A Technical Guide to Watson-Crick Base Pairing in Glycol Nucleic Acid (GNA) Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant stride for synthetic biology and drug development, a comprehensive technical guide detailing the intricacies of Watson-Crick base pairing in Glycol Nucleic Acid (GNA) oligonucleotides has been compiled. This whitepaper offers researchers, scientists, and professionals in drug development an in-depth understanding of GNA's unique structural and thermodynamic properties, which distinguish it from its natural counterparts, DNA and RNA. GNA, a synthetic nucleic acid analogue with a simplified three-carbon glycol backbone, exhibits remarkable thermal stability, a feature that makes it a promising candidate for various therapeutic and nanotechnological applications.

Glycol nucleic acid (GNA) is a xeno-nucleic acid (XNA) that, despite its simplified acyclic backbone, adheres to the fundamental principle of Watson-Crick base pairing.[1][2] This guide provides a meticulous examination of the thermal and thermodynamic stability of GNA duplexes, which notably surpasses that of equivalent DNA and RNA sequences.[3] The enhanced stability is attributed to a combination of factors, including the pre-organization of single GNA strands and extensive interstrand base stacking in a unique zipper-like fashion.[4][5][6]

This document summarizes critical quantitative data, outlines detailed experimental protocols for the characterization of GNA oligonucleotides, and presents visual representations of experimental workflows and structural relationships to facilitate a deeper understanding of this promising biomolecule.

Quantitative Analysis of GNA Duplex Stability

The thermal stability of GNA duplexes is significantly higher than that of DNA and RNA duplexes of the same sequence.[3] This hyperstability is a key feature that makes GNA an attractive molecule for applications requiring robust nucleic acid structures. The following tables summarize the available quantitative data on the melting temperatures (Tm) and thermodynamic parameters for GNA duplex formation.

Sequence (18-mer)Duplex TypeMelting Temperature (Tm) in °C
Poly(A) / Poly(T)(S)-GNA/(S)-GNA63
Poly(A) / Poly(T)DNA/DNA40.5
Poly(U) / Poly(A)RNA/RNA42.5
Poly(U) / Poly(A)(S)-GNA/RNA35

Table 1: Comparison of melting temperatures for an 18-mer duplex of poly(A) and poly(T/U) in GNA, DNA, and RNA, as well as a GNA/RNA hybrid. Data indicates the superior thermal stability of the GNA homoduplex.[7]

Duplex FeatureChange in Tm (°C)
Single T-T mismatch in GNA duplex-8
A-A and T-T double mismatch in GNA duplex-19

Table 2: Effect of mismatches on the thermal stability of an 18-mer (S)-GNA duplex. The significant decrease in Tm highlights the high fidelity of Watson-Crick base pairing in GNA.[7]

Thermodynamic ParameterGNA DuplexesDNA Duplexes
ΔH° (kcal/mol) Generally more negativeLess negative
ΔS° (cal/mol·K) Less negativeMore negative
ΔG°37 (kcal/mol) More negative (more stable)Less negative (less stable)

Table 3: Qualitative comparison of thermodynamic parameters for GNA and DNA duplex formation. The smaller entropic penalty (less negative ΔS°) for GNA duplex formation contributes significantly to its higher stability.[4][5]

Core Experimental Protocols

The characterization of GNA oligonucleotides relies on a suite of biophysical and analytical techniques. This section provides a detailed overview of the methodologies for GNA synthesis and its structural analysis.

GNA Oligonucleotide Synthesis

The synthesis of GNA oligonucleotides is achieved through automated solid-phase synthesis using GNA phosphoramidite (B1245037) building blocks.[3][8][9]

1. GNA Phosphoramidite Synthesis:

  • Starting Material: Enantiomerically pure (R)- or (S)-glycidol is used as the starting material.

  • Nucleobase Attachment: The epoxide ring of glycidol (B123203) is opened by a protected nucleobase (Adenine, Guanine, Cytosine, or Thymine) in the presence of a base such as sodium hydride.

  • Protection Groups: The exocyclic amino groups of Adenine, Guanine, and Cytosine are protected to prevent side reactions during oligonucleotide synthesis. Common protecting groups include N-dimethylformamidines for A and G, and an acetamide (B32628) for C.

  • Phosphitylation: The free hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphordiamidite, to generate the final phosphoramidite monomer.

2. Automated Solid-Phase Synthesis:

  • Solid Support: The synthesis is initiated on a solid support, typically controlled pore glass (CPG), to which the first GNA nucleoside is attached.

  • Synthesis Cycle: The oligonucleotide chain is extended in a stepwise manner through a four-step cycle:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid.

    • Coupling: Addition of the next GNA phosphoramidite monomer to the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent like iodine.

  • Deprotection and Cleavage: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a base, typically aqueous ammonia.

  • Purification: The crude GNA oligonucleotide is purified using techniques like high-performance liquid chromatography (HPLC).

GNA_Synthesis_Workflow cluster_phosphoramidite GNA Phosphoramidite Synthesis cluster_solid_phase Automated Solid-Phase Synthesis p1 Enantiopure Glycidol p2 Nucleobase Attachment p1->p2 p3 Protection Group Chemistry p2->p3 p4 Phosphitylation p3->p4 s3 Coupling p4->s3 GNA Monomer s1 Start on Solid Support (CPG) s2 Detritylation s1->s2 s2->s3 s4 Capping s3->s4 s5 Oxidation s4->s5 s6 Repeat Cycle s5->s6 s6->s2 n-1 times s7 Cleavage & Deprotection s6->s7 s8 Purification (HPLC) s7->s8 end end s8->end Pure GNA Oligonucleotide

GNA Oligonucleotide Synthesis Workflow
Thermal Denaturation Studies (UV-Melting)

Thermal denaturation is a fundamental technique used to determine the melting temperature (Tm) and thermodynamic parameters of GNA duplexes.

  • Sample Preparation: Lyophilized GNA oligonucleotides are dissolved in a buffer solution, typically containing 1 M NaCl, 20 mM sodium cacodylate, and 0.5 mM Na2EDTA at pH 7.0. A series of dilutions are prepared to determine the concentration dependence of the Tm.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a thermoelectric controller is used.

  • Measurement: The absorbance of the GNA duplex solution, usually at 260 nm, is monitored as the temperature is increased at a constant rate (e.g., 1°C/min).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured into single strands. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are derived from analyzing the shape of the melting curve and from plots of 1/Tm versus the natural logarithm of the total strand concentration (lnCT).

UV_Melting_Workflow start Prepare GNA Duplex in Buffer instrument UV-Vis Spectrophotometer with Temperature Control start->instrument measurement Monitor Absorbance (260 nm) vs. Temperature instrument->measurement analysis Data Analysis measurement->analysis tm Determine Melting Temperature (Tm) analysis->tm thermo Calculate Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) analysis->thermo end Stability Profile tm->end thermo->end GNA_Structural_Analysis_Workflow cluster_thermal Thermal Stability cluster_structure Structural Analysis start Purified GNA Oligonucleotide uv UV-Melting start->uv cd Circular Dichroism start->cd nmr NMR Spectroscopy start->nmr tm_thermo Tm & Thermodynamic Data uv->tm_thermo end Comprehensive GNA Characterization tm_thermo->end helical_info Helical Conformation cd->helical_info high_res High-Resolution 3D Structure nmr->high_res helical_info->end high_res->end

References

Unraveling the Conformational Landscape of (S)-GNA in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA), a synthetic xenonucleic acid (XNA) featuring a simplified acyclic backbone of repeating propylene (B89431) glycol units linked by phosphodiester bonds, has garnered significant attention in the fields of synthetic biology and therapeutics. The (S)-enantiomer of GNA, in particular, exhibits remarkable biophysical properties, including the formation of highly stable antiparallel duplexes and the ability to hybridize with RNA.[1] These characteristics make (S)-GNA a promising candidate for the development of novel therapeutic oligonucleotides. Understanding the three-dimensional structure and conformational dynamics of (S)-GNA in solution is paramount for the rational design of GNA-based drugs and nanomaterials. This technical guide provides an in-depth overview of the structural conformation of (S)-GNA in solution, drawing upon key experimental and computational studies.

Chemical Structure of (S)-GNA

The fundamental building block of (S)-GNA is a nucleoside analog where the natural ribose or deoxyribose sugar is replaced by (S)-propylene glycol. This acyclic backbone is one atom shorter than that of DNA and RNA, a feature that significantly influences its conformational preferences.[2]

Caption: Chemical structure of an (S)-GNA monomer unit.

Conformational Analysis in the Crystalline State

X-ray crystallography has provided the foundational insights into the structure of (S)-GNA duplexes. These studies have revealed that (S)-GNA forms right-handed antiparallel duplexes that adhere to Watson-Crick base-pairing rules.[3] However, two distinct backbone conformations, termed M-type and N-type, have been identified.[3]

  • M-type: Characterized by an elongated structure with an all-gauche conformation along the O3'—C3'—C2'—O2' backbone. This conformation was initially observed in a duplex containing artificial metal-mediated base pairs.[3]

  • N-type: A more condensed form featuring alternating gauche and anti conformations along the backbone. This type was identified in duplexes with brominated base pairs.[3]

A key structural feature of (S)-GNA, regardless of the backbone conformation, is the "rotated" or "flipped" orientation of the nucleobases relative to the backbone, which results in a reverse Watson-Crick pairing geometry.[2][4] This unique arrangement leads to an inversion of the major and minor grooves compared to A- and B-form DNA.[2]

Table 1: Helical Parameters of (S)-GNA Duplexes from X-ray Crystallography
ParameterM-type (S)-GNAN-type (S)-GNAA-form RNA (typical)B-form DNA (typical)
Helical HandednessRightRightRightRight
Rise per residue (Å)~3.8Not specified2.8 - 3.03.4
Helical Twist (°)~24Higher than M-type32.736
Residues per turn~16Not specified1110
Helical Pitch (Å)~60Not specified30.834
P-P distance (Å)~5.4Not specified5.97.0

Data compiled from multiple sources.[2][3]

Probing the Solution Conformation of (S)-GNA

While crystal structures offer high-resolution snapshots, the conformation of nucleic acids in solution can be more dynamic. A combination of spectroscopic techniques and molecular dynamics simulations has been employed to elucidate the solution-state structure of (S)-GNA.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy, a technique sensitive to the chiral arrangement of chromophores, provides valuable information about the global helical structure of nucleic acids. The CD spectrum of (S)-GNA duplexes is distinct from that of A- or B-form DNA and RNA. It displays a strong negative Cotton effect at approximately 275-280 nm, a feature that is more reminiscent of left-handed Z-DNA, despite the right-handed helical twist of the (S)-GNA duplex.[2][4] This unusual spectral feature is attributed to the unique inverted orientation of the base pairs within the right-handed helical framework.[2]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the dynamic behavior of molecules in solution at an atomic level. A significant study by Johnson et al. (2011) performed a 20-nanosecond MD simulation of a self-complementary (S)-GNA octamer duplex (3'-CTCBrUAGAG-2') in an aqueous environment.[3]

The simulations revealed that in solution, the (S)-GNA duplex does not strictly adhere to either the M-type or N-type conformations observed in crystals. Instead, it adopts an intermediate conformational state. The backbone predominantly exhibits the all-gauche conformation characteristic of the M-type structure, but the duplex displays a higher helical twist that is more akin to the N-type conformation.[3] This inherent conformational flexibility, which is absent in the more rigid DNA duplexes, is believed to contribute to the extraordinary thermal stability of GNA duplexes by reducing the entropic penalty of duplex formation.[3]

Table 2: Backbone Torsion Angles of (S)-GNA in Solution (from MD Simulation)
Torsion AngleMean Value (°)Description
α (O3'-P-O5'-C5')-60gauche-
β (P-O5'-C5'-C4')180anti
γ (O5'-C5'-C4'-C3')60gauche+
δ (C5'-C4'-C3'-O3')150Not applicable in GNA
ε (C4'-C3'-O3'-P)-150Not applicable in GNA
ζ (C3'-O3'-P-O5')-60gauche-
θ (O3'-C3'-C2'-O2')Predominantly gaucheKey defining torsion

Note: Standard DNA/RNA torsion angle nomenclature is not fully applicable to the acyclic GNA backbone. The crucial O3'-C3'-C2'-O2' torsion (theta) is a key determinant of the overall conformation. Data adapted from Johnson et al. (2011).[3]

Experimental and Computational Protocols

X-ray Crystallography
  • Oligonucleotide Synthesis and Purification: (S)-GNA oligonucleotides are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry and purified by HPLC.

  • Crystallization: Purified oligonucleotides are dissolved in a buffer solution and subjected to vapor diffusion screening against a wide range of crystallization reagents (salts, polymers, organic solvents) to find conditions that yield diffraction-quality crystals.

  • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected on a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the phase information, either through molecular replacement or heavy-atom derivatization. An initial model is built and refined against the experimental data to yield the final atomic coordinates.

Molecular Dynamics Simulation Workflow

MD_Workflow start Initial Structure Selection (e.g., from crystal structure) solvate Solvation in a Water Box (e.g., TIP3P water model) start->solvate ff Force Field Parameterization (for GNA monomers) ff->solvate ions Addition of Counterions (to neutralize the system) solvate->ions minimize Energy Minimization (to remove steric clashes) ions->minimize equilibrate System Equilibration (NVT and NPT ensembles) minimize->equilibrate production Production MD Run (e.g., 20 ns, NPT ensemble) equilibrate->production analyze Trajectory Analysis (RMSD, helical parameters, torsion angles) production->analyze

Caption: A generalized workflow for molecular dynamics simulation of an (S)-GNA duplex.

  • System Setup: An initial atomic model of the (S)-GNA duplex, often derived from crystallographic data, is placed in a periodic box of explicit water molecules (e.g., TIP3P model). Counterions are added to neutralize the system's charge.

  • Force Field: A suitable force field, such as AMBER, is used to describe the interatomic interactions. Parameters for the non-standard GNA residues must be developed.

  • Minimization and Equilibration: The system's energy is minimized to remove unfavorable steric contacts. The system is then gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to bring it to the desired temperature and pressure.

  • Production Simulation: A long-timescale simulation (e.g., 20 ns or more) is run under NPT conditions, during which the atomic coordinates are saved at regular intervals.

  • Analysis: The resulting trajectory is analyzed to determine various structural and dynamic properties, including root-mean-square deviation (RMSD), helical parameters, backbone torsion angles, and hydrogen bonding patterns.

Reverse Watson-Crick Pairing in (S)-GNA

Reverse_WC_Pairing cluster_wc Standard Watson-Crick (A:T in DNA) cluster_rev_wc Reverse Watson-Crick ((S)-GNA-A : (S)-GNA-T) A_std Adenine (B156593) H-N6 N1 T_std Thymine (B56734) O4 N3-H A_std:h1_n6->T_std:O4 H-bond A_std:N1->T_std:h1_n3 H-bond A_rev Adenine H-N6 N1 T_rev Thymine (rotated) O2 N3-H A_rev:h1_n6->T_rev:O2 H-bond A_rev:N1->T_rev:h1_n3 H-bond

Caption: Comparison of standard and reverse Watson-Crick A:T base pairing.

In a standard A:T pair, the N6-H of adenine hydrogen bonds with the O4 of thymine. In the rotated conformation of GNA, the O2 of thymine is positioned to accept the hydrogen bond from adenine's N6-H.[2] This altered hydrogen bonding pattern, along with the overall base inversion, is a defining characteristic of the GNA duplex structure.

Conclusion and Future Directions

The structural conformation of (S)-GNA is a fascinating blend of features from canonical A- and Z-form nucleic acids, coupled with unique characteristics dictated by its acyclic backbone. Crystal structures have established that (S)-GNA forms a right-handed duplex with a peculiar reverse Watson-Crick base pairing geometry. Molecular dynamics simulations suggest that in solution, (S)-GNA duplexes are conformationally flexible, existing in a state intermediate between the M- and N-types observed in crystals. This inherent flexibility likely contributes to its exceptional thermal stability.

While significant progress has been made, a high-resolution solution structure of an (S)-GNA duplex determined by Nuclear Magnetic Resonance (NMR) spectroscopy remains a critical missing piece of the puzzle. Such a study would provide invaluable experimental validation for the computational models and offer a more complete picture of the conformational landscape of (S)-GNA in its native solution environment. Further investigations into the structure of (S)-GNA:RNA hybrid duplexes are also crucial for understanding the molecular basis of their therapeutic potential. The continued elucidation of (S)-GNA's structural biology will undoubtedly fuel the development of next-generation nucleic acid-based technologies.

References

An In-depth Technical Guide to Xeno Nucleic Acids (XNAs) and Glycol Nucleic Acid (GNA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Xeno Nucleic Acids (XNAs)

Xeno Nucleic Acids (XNAs) are synthetic analogs of DNA and RNA, distinguished by alterations in their sugar-phosphate backbone.[1][2] Unlike naturally occurring nucleic acids that utilize deoxyribose and ribose sugars, XNAs incorporate a variety of synthetic sugar moieties. This fundamental structural modification imparts XNAs with unique chemical and biological properties, making them a subject of intense research and development in fields ranging from synthetic biology to therapeutics.[3][4]

The core principle behind XNAs is the separation of the informational role of the nucleobases (Adenine, Guanine, Cytosine, and Thymine/Uracil) from the structural and functional roles of the sugar-phosphate backbone. By retaining the natural nucleobases, XNAs can still participate in Watson-Crick base pairing, allowing them to store and transfer genetic information.[2] However, the modified backbone can confer properties such as enhanced stability against nuclease degradation, altered duplex thermal stability, and the ability to fold into novel three-dimensional structures.[5][6] These characteristics make XNAs promising candidates for various applications, including the development of robust aptamers, catalysts (XNAzymes), and therapeutic oligonucleotides.[2][3]

The synthesis of XNAs can be achieved through both chemical and enzymatic methods. Chemical synthesis, typically solid-phase synthesis, allows for the precise construction of short XNA oligomers.[7] For the creation of longer or more complex XNA molecules, researchers have engineered specialized polymerases capable of reading a DNA template and synthesizing a corresponding XNA strand, and in some cases, replicating XNA from an XNA template.[8]

Glycol Nucleic Acid (GNA): A Minimalist XNA

Glycol Nucleic Acid (GNA) is a prime example of an XNA, characterized by its remarkably simple backbone composed of repeating glycol units linked by phosphodiester bonds.[9] This minimalist structure, lacking the furanose ring of DNA and RNA, makes GNA an intriguing subject for studies on the origins of life and the fundamental requirements for a genetic polymer.

Despite its simplicity, GNA exhibits remarkable properties. GNA can form stable, antiparallel duplexes with itself through Watson-Crick base pairing.[9] Notably, these GNA-GNA duplexes often display significantly higher thermal stability compared to equivalent DNA-DNA or RNA-RNA duplexes.[10] This enhanced stability is a key feature that makes GNA attractive for various biotechnological applications. However, GNA generally does not form stable duplexes with DNA, though some interactions with RNA have been observed.[10]

The synthesis of GNA monomers (phosphoramidites) and their subsequent incorporation into oligonucleotides has been well-established, paving the way for the exploration of GNA-based technologies.[10][11]

Data Presentation: Comparative Properties of XNAs

The following tables summarize key quantitative data comparing the properties of various XNAs, including GNA, with those of DNA and RNA.

Table 1: Thermal Stability of Nucleic Acid Duplexes

Duplex TypeSequence (Example)Melting Temperature (Tm) (°C)ConditionsReference(s)
DNA:DNA18-mer poly(A):poly(T)40.5Not specified[8]
RNA:RNA18-mer poly(A):poly(U)42.5Not specified[8]
GNA:GNA18-mer poly(A):poly(T)63.0Not specified[8]
GNA:RNA18-mer (S)-GNA poly(A):RNA poly(U)~35.0Not specified[8]
TNA:DNAHigh Purine TNA> DNA:DNA & RNA:DNANot specified[10]
TNA:DNALow Purine TNA< DNA:DNA & RNA:DNANot specified[10]

Table 2: Nuclease Resistance of XNAs

XNA TypeModificationNuclease/MediumHalf-lifeReference(s)
Phosphodiester DNAUnmodifiedPlasma~5 min[12]
Phosphorothioate (B77711) DNABackbone ModificationPlasma35-50 hours[12]
LNA ASO2'-Sugar ModificationMouse Tissue110-190 hours[13]
TNABackbone ModificationNuclease DegradationHighly Resistant[14]
HNABackbone ModificationNuclease Degradation & Acidic pHHighly Resistant[5]

Table 3: Binding Affinities of XNA Aptamers

XNA AptamerTargetDissociation Constant (Kd)MethodReference(s)
Pegaptanib (RNA aptamer with modifications)VEGF165~50 pMNot specified[15]
TNA AptamerS1-RBD of SARS-CoV-20.8 - 3.7 nMBiolayer Interferometry[16]
TNA AptamerOchratoxin A (OTA)92 ± 2 nMMicroscale Thermophoresis[17]
Modified RNA AptamerVEGF1651.0 ± 0.1 pMBiolayer Interferometry[18]
Modified AptamerUndisclosed Protein0.57−2.22 nMPlate-ELAA[19]

Experimental Protocols

Solid-Phase Synthesis of XNA Oligonucleotides (General Protocol)

This protocol outlines the general steps for the automated solid-phase synthesis of XNA oligonucleotides using phosphoramidite (B1245037) chemistry. Specific timings and reagents may vary depending on the XNA chemistry and the synthesizer used.[20][21]

Materials:

  • XNA phosphoramidites (e.g., for FANA, GNA)

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine) or sulfurizing agent for phosphorothioates

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA/RNA synthesizer

Methodology:

  • Preparation: Dissolve XNA phosphoramidites and activator in anhydrous acetonitrile to the desired concentration. Install the reagent bottles on the synthesizer.

  • Synthesis Cycle (repeated for each monomer addition):

    • Deblocking: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by the deblocking solution to expose the 5'-hydroxyl group.

    • Coupling: The XNA phosphoramidite, pre-activated by the activator solution, is coupled to the 5'-hydroxyl group of the growing chain. Coupling times for XNA monomers may be longer than for standard DNA or RNA monomers.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.

    • Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester (P(V)) using the oxidizing solution. For phosphorothioate backbones, a sulfurizing agent is used instead.

  • Final Deblocking (Optional): The DMT group on the final monomer can be left on ("DMT-on") to aid in purification or removed ("DMT-off").

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the nucleobase and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude XNA oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Synthesis of Glycol Nucleic Acid (GNA) Oligonucleotides

This protocol provides a more specific outline for the synthesis of GNA oligonucleotides, based on established methods.[10][11]

Part 1: GNA Phosphoramidite Synthesis (Conceptual Overview)

The synthesis of GNA phosphoramidites typically starts from commercially available enantiopure glycidol. The nucleobase is introduced via a ring-opening reaction of the glycidol. Subsequent steps involve the protection of the exocyclic amines of the nucleobases, introduction of the 5'-DMT group, and finally, phosphitylation to yield the desired phosphoramidite building block.[10]

Part 2: Automated Solid-Phase Synthesis of GNA Oligonucleotides

The automated synthesis follows the general protocol for solid-phase synthesis described in section 4.1, with GNA phosphoramidites used as the building blocks. The coupling times for GNA phosphoramidites may require optimization.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for XNA Aptamers

This protocol describes a generalized process for the in vitro selection of XNA aptamers that bind to a specific target.[17][22]

Materials:

  • XNA triphosphate analogs (xNTPs)

  • DNA template library with randomized region flanked by primer binding sites

  • Engineered DNA polymerase capable of synthesizing XNA from a DNA template

  • Engineered reverse transcriptase capable of synthesizing DNA from an XNA template

  • PCR primers

  • Target molecule (e.g., protein, small molecule) immobilized on a solid support (e.g., magnetic beads)

  • Selection buffer

  • Elution buffer

Methodology:

  • Library Synthesis: The initial DNA library is transcribed into an XNA library using an engineered DNA polymerase and xNTPs.

  • Binding: The XNA library is incubated with the immobilized target molecule in the selection buffer to allow for binding.

  • Partitioning: Unbound XNA molecules are washed away.

  • Elution: The bound XNA molecules are eluted from the target, for example, by changing the buffer conditions or by competitive elution.

  • Reverse Transcription: The eluted XNA is reverse transcribed back into DNA using an engineered reverse transcriptase.

  • PCR Amplification: The resulting cDNA is amplified by PCR to enrich the population of binding sequences.

  • Iteration: Steps 1-6 are repeated for multiple rounds (typically 8-15 rounds), with increasing selection stringency in each round to isolate high-affinity aptamers.

  • Sequencing and Characterization: The enriched DNA pool is sequenced, and individual XNA aptamer candidates are synthesized and characterized for their binding affinity (e.g., by measuring the Kd).

Mandatory Visualizations

Signaling Pathways

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF165 VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Pegaptanib Pegaptanib (XNA Aptamer) Pegaptanib->VEGF Inhibits PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis & Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival

Caption: VEGF signaling pathway and inhibition by Pegaptanib.

Experimental Workflows

XNA_Structure_Comparison cluster_DNA DNA Backbone cluster_XNA XNA Backbone cluster_GNA GNA Backbone P1 Phosphate S1 Deoxyribose P1->S1 P2 Phosphate S2 Modified Sugar (e.g., Glycol) P2->S2 P3 Phosphate S3 Glycol Unit P3->S3

Caption: Comparison of DNA, general XNA, and GNA backbones.

Solid_Phase_Synthesis start Start with Solid Support (CPG) deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add XNA phosphoramidite) deblock->couple cap 3. Capping (Block unreacted sites) couple->cap oxidize 4. Oxidation (Stabilize linkage) cap->oxidize repeat Repeat for each monomer oxidize->repeat repeat->deblock Next cycle cleave Cleavage & Deprotection repeat->cleave Final cycle purify Purification cleave->purify

Caption: Workflow for solid-phase XNA oligonucleotide synthesis.

XNA_SELEX_Workflow start Start with DNA Library transcription 1. XNA Library Synthesis (Engineered Polymerase) start->transcription binding 2. Binding to Target transcription->binding partition 3. Partitioning (Wash unbound) binding->partition elution 4. Elution of Bound XNA partition->elution rt 5. Reverse Transcription (Engineered RT) elution->rt pcr 6. PCR Amplification rt->pcr repeat Repeat 8-15 rounds pcr->repeat repeat->transcription Next round end Sequencing & Characterization repeat->end Final round

Caption: Workflow for XNA aptamer selection using SELEX.

References

The Cornerstone of Synthetic DNA and RNA: A Technical Guide to the Role of the Phosphoramidite Group in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and drug development, the chemical synthesis of oligonucleotides stands as a foundational technology. From antisense therapies and siRNA to CRISPR guide RNAs and diagnostic probes, the ability to rapidly and accurately construct specific sequences of DNA and RNA is paramount. At the heart of this capability lies the elegant and highly efficient phosphoramidite (B1245037) chemistry, a method that has remained the gold standard for nearly four decades. This technical guide delves into the core of this process, elucidating the critical role of the phosphoramidite group and providing a comprehensive overview of the synthesis cycle, quantitative performance metrics, and detailed experimental protocols.

The Chemistry of Control: The Phosphoramidite Monomer

The success of solid-phase oligonucleotide synthesis hinges on the use of specially modified nucleosides known as phosphoramidites. These building blocks are distinguished by a trivalent phosphorus atom linked to a protected nucleoside and a diisopropylamino group.[1][2] This unique structure is engineered for controlled reactivity, allowing for the sequential and directional addition of nucleotides to a growing chain with exceptional fidelity.[1][]

A standard 2'-deoxyadenosine (B1664071) phosphoramidite, for instance, incorporates several key features:

  • The Phosphoramidite Moiety: This is the reactive center, containing a P(III) atom. Its inherent reactivity is harnessed during the coupling step.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMT) group. This acid-labile group prevents self-polymerization and is selectively removed at the beginning of each synthesis cycle to allow for chain extension.[4][5]

  • Exocyclic Amine Protection: The exocyclic amino groups of adenine, guanine, and cytosine are protected with base-labile groups such as benzoyl (Bz) or isobutyryl (iBu) to prevent side reactions during synthesis.[5][6]

  • Phosphate (B84403) Protection: A β-cyanoethyl group protects the phosphite (B83602) to prevent unwanted side reactions. This group is removed at the end of the synthesis.[5]

  • The Diisopropylamino Group: This bulky amine serves as a leaving group during the coupling reaction, activated by an acidic catalyst.[1]

This strategic use of orthogonal protecting groups ensures that the desired chemical reactions occur only at the intended positions, leading to the precise assembly of the oligonucleotide chain.[4]

The Synthesis Cycle: A Four-Step Symphony of Chemical Precision

Solid-phase oligonucleotide synthesis is a cyclical process performed on an automated synthesizer. The growing oligonucleotide chain is covalently attached to a solid support, typically controlled pore glass (CPG), which facilitates the washing away of excess reagents and byproducts at each step.[7][8] A single cycle, resulting in the addition of one nucleotide, consists of four key steps: deblocking, coupling, capping, and oxidation.[][9][10]

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the terminal nucleotide of the growing chain. This is typically achieved by treating the solid support with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[2] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site of the subsequent coupling reaction.[2] The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of the previous coupling step in real-time.[9][11]

Step 2: Coupling

This is the core reaction where the phosphoramidite monomer is added to the growing oligonucleotide chain. The phosphoramidite, dissolved in anhydrous acetonitrile (B52724), is activated by a weak acid, typically an azole catalyst such as 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), or 5-ethylthio-1H-tetrazole (ETT).[12] The activator protonates the nitrogen of the diisopropylamino group, making it an excellent leaving group.[13] The free 5'-hydroxyl group of the growing chain then attacks the activated phosphorus center, forming a phosphite triester linkage.[13] This reaction is extremely sensitive to moisture, as water can react with the activated phosphoramidite and terminate the chain.[5]

Step 3: Capping

The coupling reaction, while highly efficient, is not perfect, and a small percentage of the 5'-hydroxyl groups may fail to react. To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations, they are permanently blocked in a step called capping.[2][13] This is typically achieved by treating the support with a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups.[2][14]

Step 4: Oxidation or Sulfurization

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle. Therefore, it must be converted to a more stable P(V) species.[2][13]

  • Oxidation: For the synthesis of standard phosphodiester linkages, the phosphite triester is oxidized to a phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine.[1][13]

  • Sulfurization: To create phosphorothioate (B77711) linkages, which are often used in therapeutic oligonucleotides for their increased nuclease resistance, the oxidation step is replaced with a sulfurization step. This is accomplished using a sulfur-transfer reagent, such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent).[15]

Following this final step in the cycle, the process is repeated, starting with the deblocking of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Quantitative Analysis of Synthesis Performance

The fidelity of oligonucleotide synthesis is critically dependent on the efficiency of each coupling step. Even a small decrease in coupling efficiency can have a dramatic impact on the yield of the full-length product, especially for longer oligonucleotides.

Coupling Efficiency and Final Yield

The overall yield of the full-length oligonucleotide (FLP) is a product of the coupling efficiency at each step. The following table illustrates the theoretical maximum yield of full-length product for different oligonucleotide lengths and coupling efficiencies.

Oligonucleotide Length (bases)98.5% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
2074.5%81.8%90.5%
4055.5%66.9%81.9%
6041.3%54.7%74.0%
8030.7%44.8%66.9%
10022.8%36.6%60.5%

Data compiled from various sources demonstrating the cumulative effect of stepwise coupling efficiency.[9][16]

Factors Influencing Coupling Efficiency

Several factors can influence the efficiency of the coupling reaction:

  • Reagent Purity: The purity of the phosphoramidites and the dryness of the acetonitrile are paramount. Water is a major inhibitor of the coupling reaction.[5][9]

  • Activator Choice: The choice of activator can impact the rate and efficiency of the coupling reaction. DCI, for example, is less acidic than tetrazole but is a more effective nucleophilic catalyst, leading to faster coupling times.[12][13]

  • Steric Hindrance: Bulky protecting groups or complex secondary structures in the growing oligonucleotide can sterically hinder the coupling reaction, leading to lower efficiency.[8]

  • Reaction Time and Concentration: Optimizing the coupling time and the concentration of the phosphoramidite and activator can improve efficiency.[1]

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis using the phosphoramidite method. Specific parameters may vary depending on the synthesizer, scale, and specific sequence.

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
StepReagent/SolventTypical ConcentrationTypical TimePurpose
Deblocking Trichloroacetic Acid (TCA) in Dichloromethane (DCM)3% (v/v)60 - 120 secondsRemoval of the 5'-DMT protecting group.
Wash Anhydrous Acetonitrile-30 - 60 secondsRemoval of acid and detritylation byproducts.
Coupling Phosphoramidite + Activator (e.g., DCI) in Acetonitrile0.02 - 0.2 M Phosphoramidite, 0.25 - 0.7 M Activator30 - 600 secondsFormation of the phosphite triester linkage.
Wash Anhydrous Acetonitrile-30 - 60 secondsRemoval of excess phosphoramidite and activator.
Capping Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF1:1 mixture (v/v)30 - 60 secondsAcetylation of unreacted 5'-hydroxyl groups.
Wash Anhydrous Acetonitrile-30 - 60 secondsRemoval of capping reagents.
Oxidation Iodine in THF/Water/Pyridine0.02 - 0.1 M30 - 60 secondsOxidation of the phosphite triester to a phosphate triester.
Wash Anhydrous Acetonitrile-30 - 60 secondsRemoval of oxidation reagents.

This table provides a general overview. Specific concentrations and times may need to be optimized.[1][2][13]

Protocol 2: Trityl Cation Monitoring for Coupling Efficiency
  • Instrument Setup: Ensure the automated DNA synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 495 nm.[9]

  • Synthesis Initiation: Begin the oligonucleotide synthesis program.

  • Data Collection: During each deblocking step, the acidic reagent cleaves the DMT group. The resulting orange-colored trityl cation flows through the detector. The synthesizer's software records the absorbance peak for each cycle.

  • Data Analysis: A consistent and high absorbance reading for each cycle indicates efficient coupling in the preceding step. A significant drop in absorbance suggests a coupling failure. The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one.[9][11]

Protocol 3: Cleavage, Deprotection, and Analysis by RP-HPLC
  • Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Deprotection: The same basic solution is used to remove the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., benzoyl, isobutyryl). This is typically done by heating the solution at a specified temperature for several hours.

  • Sample Preparation: The solution is then evaporated to dryness, and the crude oligonucleotide is resuspended in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[9]

  • RP-HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in a buffer like 0.1 M TEAA is used for elution.

    • Detection: The eluting oligonucleotides are detected by their UV absorbance at 260 nm.

    • Interpretation: The full-length product is typically the last major peak to elute due to its greater hydrophobicity. The presence of significant earlier-eluting peaks indicates a higher proportion of truncated sequences and lower overall coupling efficiency.[9]

Visualizing the Process: Workflows and Pathways

To better understand the logical flow and chemical transformations in oligonucleotide synthesis, the following diagrams are provided.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Nucleoside-loaded Solid Support deblocking Step 1: Deblocking (Detritylation) start->deblocking coupling Step 2: Coupling with Phosphoramidite deblocking->coupling capping Step 3: Capping of Unreacted Chains coupling->capping oxidation Step 4: Oxidation / Sulfurization capping->oxidation repeat Repeat Cycle (n-1) times oxidation->repeat repeat->deblocking Next Cycle end_synthesis Final Deblocking (Optional) repeat->end_synthesis Final Cycle Complete cleavage Cleavage from Solid Support end_synthesis->cleavage deprotection Base and Phosphate Deprotection cleavage->deprotection purification Purification (e.g., HPLC, PAGE) deprotection->purification analysis Quality Control (e.g., Mass Spec, HPLC) purification->analysis final_product Purified Oligonucleotide analysis->final_product

Caption: Experimental workflow for solid-phase oligonucleotide synthesis.

Phosphoramidite_Chemistry_Cycle cluster_cycle Chemical Pathway of a Single Synthesis Cycle cluster_capping Capping of Failures A Support-Oligo-DMT 5'-Protected Chain B Support-Oligo-OH 5'-Deprotected Chain A->B Deblocking (TCA/DCA) C Support-Oligo-P(III)-O-Nucleoside-DMT Phosphite Triester Linkage B->C Coupling (Phosphoramidite + Activator) Unreacted Unreacted Support-Oligo-OH D Support-Oligo-P(V)-O-Nucleoside-DMT Phosphate/Phosphorothioate Triester Linkage C->D Oxidation (I2) or Sulfurization (Beaucage Reagent) D->A Ready for Next Cycle Capped Capped Chain (Acetylated) Unreacted->Capped Capping (Acetic Anhydride)

Caption: Chemical pathway of the phosphoramidite synthesis cycle.

Conclusion

The phosphoramidite group is the linchpin of modern oligonucleotide synthesis, enabling a highly efficient, automated, and versatile platform for the construction of DNA and RNA. The carefully orchestrated four-step cycle, underpinned by the strategic use of protecting groups, allows for the precise assembly of oligonucleotides with high fidelity. For researchers and developers in the life sciences, a thorough understanding of this chemistry, its quantitative aspects, and the associated experimental protocols is essential for troubleshooting synthesis, optimizing outcomes, and ultimately, advancing the frontiers of biotechnology and medicine. The continued refinement of phosphoramidite chemistry and the development of novel monomers will undoubtedly continue to fuel innovation in therapeutics, diagnostics, and synthetic biology.

References

A Technical Guide to the Fundamental Differences Between GNA, DNA, and RNA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) are the cornerstones of molecular biology, governing the storage and expression of genetic information. The emergence of synthetic xeno nucleic acids (XNAs) has expanded the chemical space of genetic polymers, offering novel functionalities for therapeutic and biotechnological applications. Among these, glycol nucleic acid (GNA) stands out for its structural simplicity and remarkable properties. This technical guide provides an in-depth comparison of the fundamental chemical, structural, and functional differences between GNA, DNA, and RNA. We will explore quantitative data on their helical parameters and stability, detail experimental protocols for their differentiation and analysis, and discuss the implications of GNA's unique characteristics for drug development, particularly in the realm of oligonucleotide therapeutics.

Core Structural Differences: The Foundation of Function

The distinct roles of DNA, RNA, and GNA originate from fundamental variations in their molecular architecture, specifically in the sugar-phosphate backbone, nitrogenous bases, and resulting helical structures.

The Sugar-Phosphate Backbone: A Tale of Three Chemistries

The most profound difference lies in the backbone unit of each polymer. DNA and RNA are built upon five-carbon cyclic sugars, whereas GNA utilizes a simpler, acyclic three-carbon unit.

  • Deoxyribonucleic Acid (DNA): The DNA backbone consists of repeating units of deoxyribose, a pentose (B10789219) sugar, linked by phosphodiester bonds. The defining feature is the absence of a hydroxyl (-OH) group at the 2' carbon of the sugar ring, which imparts significant chemical stability.[1][2] This stability is crucial for its role as a long-term repository of genetic information.[1][2]

  • Ribonucleic Acid (RNA): The RNA backbone is composed of ribose, which, unlike deoxyribose, possesses a hydroxyl group at the 2' position.[3][4] This 2'-OH group makes RNA more chemically reactive and susceptible to alkaline hydrolysis, befitting its transient roles in gene expression and regulation.[1][5]

  • Glycol Nucleic Acid (GNA): GNA represents a radical departure, with a backbone of repeating acyclic propylene (B89431) glycol units linked by phosphodiester bonds.[6][7] This minimalist three-carbon backbone is not known to occur naturally and is considered a hypothetical precursor to RNA in some origin-of-life theories due to its simplicity.[6]

Caption: Chemical structures of the repeating backbone units in DNA, RNA, and GNA.
Nitrogenous Bases and Helical Geometry

While all three utilize the canonical nitrogenous bases for information coding (with the substitution of uracil (B121893) for thymine (B56734) in RNA), their backbones dictate different helical conformations.

  • DNA: Typically forms a right-handed B-form double helix, which is a stable, long, and thin structure ideal for packing genetic information.[5]

  • RNA: In duplex regions, RNA adopts a right-handed A-form helix, which is shorter and wider than the B-form.[5] Its single-stranded nature allows it to fold into complex tertiary structures that are critical for its diverse functions.[1]

  • GNA: Forms highly stable, antiparallel duplexes that follow Watson-Crick pairing rules.[6][8] However, the overall helix is structurally distinct from both A- and B-form helices and is best described as a helical ribbon.[8][9] This unique conformation arises from the flexibility of its acyclic backbone.

Comparative Properties and Functionality

The structural variations translate directly into significant differences in duplex stability, chemical resilience, and biological function.

Duplex Stability and Base Pairing

The stability of a nucleic acid duplex, often quantified by its melting temperature (Tm), is critical for its function. GNA exhibits exceptionally high thermal stability.

  • Hydrogen Bonding: Base pairing is mediated by hydrogen bonds: Adenine (A) pairs with Thymine (T) in DNA or Uracil (U) in RNA via two hydrogen bonds, while Guanine (G) pairs with Cytosine (C) via three hydrogen bonds.[10][11]

  • GNA Duplexes: GNA-GNA duplexes are remarkably more stable than their DNA or RNA counterparts.[6] This enhanced stability is attributed to the unique geometry and pre-organization of the GNA backbone.[12] For instance, a fully complementary 18-mer GNA duplex showed a Tm over 20°C higher than the equivalent DNA and RNA duplexes.[12]

  • Chimeric Duplexes: While (S)-GNA can pair with RNA, the interaction is complex. GNA C and G bases form weak pairs with their RNA complements due to a rotated, "reverse Watson-Crick" orientation.[12][13] This limitation can be overcome by using GNA isocytidine (B125971) and isoguanosine, which restore stable pairing.[12]

PropertyDNA (18-mer)RNA (18-mer)GNA (18-mer)Data Source
Melting Temperature (Tm) 40.5°C42.5°C63.0°C[12]
Tm with single T-T mismatch N/AN/A55.0°C[12]

Table 1: Comparative Thermal Stability. This table summarizes the melting temperatures (Tm) of fully complementary 18-mer duplexes of DNA, RNA, and (S)-GNA, highlighting the superior stability of the GNA duplex.

Helical ParameterB-DNAA-RNA(S)-GNA
Handedness RightRightRight
Base Pairs per Turn ~10.5~11Variable, Helical Ribbon
Rise per Base Pair ~3.4 Å~2.6 ÅDistinct Conformation
Helix Diameter ~20 Å~26 ÅDistinct Conformation

Table 2: General Helical Parameters. This table contrasts the canonical helical forms of DNA and RNA with the unique structural nature of GNA. Specific quantitative parameters for GNA are not directly comparable due to its distinct "helical ribbon" structure.[8][9][14][15][16][17]

Chemical Stability and Nuclease Resistance

Resistance to degradation is a key factor in the biological role and therapeutic utility of nucleic acids.

  • DNA: Highly stable due to the C-H bonds at the 2' position, protecting it from spontaneous degradation.[18]

  • RNA: The 2'-OH group acts as an internal nucleophile, catalyzing strand cleavage, making it inherently less stable.[1]

  • GNA: The unnatural acyclic backbone confers exceptional chemical stability and renders it highly resistant to degradation by nucleases that have evolved to recognize DNA and RNA.[12][19]

Applications in Drug Development

The unique properties of GNA, particularly its high stability, nuclease resistance, and distinct pairing behavior, make it a powerful tool in drug development.

  • Antisense and Aptamer Development: GNA's stability makes it an excellent candidate for antisense oligonucleotides and aptamers, which require a long half-life in biological systems to be effective.[7]

  • siRNA Therapeutics: Small interfering RNAs (siRNAs) can be modified with GNA to enhance their safety and efficacy. Incorporating a single GNA nucleotide into the seed region of an siRNA can destabilize its binding to off-target messenger RNAs without compromising on-target activity.[7] This strategy mitigates unwanted side effects, a significant hurdle in RNAi therapeutics.[12] Several GNA-modified siRNAs have demonstrated an improved safety profile in humans and are currently in clinical development.[12]

G cluster_standard cluster_gna start Standard siRNA Drug Candidate perfect_match Perfect Match Binding start->perfect_match mismatch_binding Mismatch Binding start->mismatch_binding gna_siRNA Introduce (S)-GNA into Seed Region start->gna_siRNA Modification Strategy on_target On-Target mRNA on_target->perfect_match gna_on_target On-Target Binding Maintained on_target->gna_on_target off_target Off-Target mRNA (Partial Mismatch) off_target->mismatch_binding gna_off_target Mismatch Binding Destabilized off_target->gna_off_target on_target_silencing Desired Gene Silencing (Therapeutic Effect) perfect_match->on_target_silencing RISC Cleavage off_target_silencing Undesired Gene Silencing (Toxicity / Side Effects) mismatch_binding->off_target_silencing RISC-mediated Repression gna_siRNA->gna_on_target gna_siRNA->gna_off_target gna_silencing Specific Gene Silencing gna_on_target->gna_silencing gna_safety Improved Safety Profile gna_off_target->gna_safety Binding Prevented

Caption: Logical workflow for mitigating siRNA off-target effects using GNA modification.

Key Experimental Protocols

Distinguishing and characterizing GNA, DNA, and RNA requires a combination of biochemical and biophysical techniques.

Protocol: Differentiating GNA, DNA, and RNA in a Sample

Principle: This protocol uses a multi-step approach to identify the nucleic acid type in a purified sample based on differential susceptibility to enzymatic and chemical degradation.

Methodology:

  • Sample Aliquoting: Divide the purified nucleic acid sample into four aliquots (Control, DNase I, RNase A, 3'-Exonuclease).

  • Enzymatic Digestion:

    • Incubate aliquots with their respective enzymes according to the manufacturer's protocol (e.g., 37°C for 1 hour).

    • The 3'-Exonuclease will test for GNA's known resistance.[12]

  • Alkaline Hydrolysis (for RNA confirmation):

    • Take a separate aliquot and add NaOH to a final concentration of 0.3 M.

    • Incubate at 65°C for 1 hour. Neutralize with an equimolar amount of HCl. RNA will be degraded, while DNA and GNA will remain largely intact.[1]

  • Analysis by Gel Electrophoresis:

    • Run all treated samples and the control on a denaturing polyacrylamide or agarose (B213101) gel.[20]

    • Expected Results:

      • DNA: Degraded by DNase I only.

      • RNA: Degraded by RNase A and alkaline hydrolysis.

      • GNA: Resistant to all enzymatic treatments.

  • Colorimetric Assays (Optional Confirmation):

    • Dische Diphenylamine Assay: A positive result (blue color) indicates the presence of deoxyribose (DNA).

    • Orcinol Assay: A positive result (green color) indicates the presence of ribose (RNA).[21]

G cluster_treatments Differential Treatments cluster_results Interpretation of Gel Bands sample Purified Nucleic Acid Sample control Control (No Treatment) sample->control Aliquot dnase DNase I Digestion sample->dnase Aliquot rnase RNase A Digestion sample->rnase Aliquot exo 3'-Exonuclease Digestion sample->exo Aliquot alkali Alkaline Hydrolysis sample->alkali Aliquot analysis Analysis via Denaturing Gel Electrophoresis control->analysis dnase->analysis rnase->analysis exo->analysis alkali->analysis dna_res Band absent only in DNase lane => DNA analysis->dna_res Observe Pattern rna_res Band absent in RNase & Alkali lanes => RNA analysis->rna_res Observe Pattern gna_res Band present in all lanes => GNA analysis->gna_res Observe Pattern

Caption: Experimental workflow for the differential identification of GNA, DNA, and RNA.
Protocol: Thermal Denaturation Analysis for Tm Determination

Principle: The melting temperature (Tm) is determined by monitoring the hyperchromicity (increase in UV absorbance at 260 nm) of a nucleic acid duplex as it dissociates into single strands with increasing temperature.[22]

Methodology:

  • Oligonucleotide Synthesis and Purification: Synthesize complementary single strands of GNA, DNA, or RNA using standard phosphoramidite (B1245037) chemistry.[23] Purify using HPLC or PAGE.

  • Quantification and Annealing:

    • Determine the concentration of each strand using UV-Vis spectrophotometry (A260).[24]

    • Mix equimolar amounts of complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Anneal the duplex by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • UV-Vis Spectrophotometry:

    • Place the annealed sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve.

    • The Tm is the temperature at which 50% of the duplex has dissociated. This is most accurately determined by calculating the first derivative of the melting curve; the peak of this derivative plot corresponds to the Tm.

Conclusion

The fundamental differences between GNA, DNA, and RNA—rooted in the chemistry of their backbones—give rise to distinct structural and functional paradigms. DNA's stability makes it the ideal molecule for genetic archiving, while RNA's reactivity allows for its diverse and transient roles in expressing genetic information. GNA, as a synthetic analog, pushes the boundaries of nucleic acid functionality. Its unprecedented stability, resistance to biological degradation, and unique pairing properties make it an invaluable tool for researchers and drug developers. The successful application of GNA in improving the safety of siRNA therapeutics is a testament to its potential, paving the way for a new generation of nucleic acid-based drugs with enhanced performance and safety profiles.

References

exploring the programmability of GNA for nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Programmability of Glycol Nucleic Acid (GNA) for Nanostructure Engineering

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol Nucleic Acid (GNA), a synthetic xenonucleic acid (XNA), is emerging as a powerful and highly programmable material for the rational design of nanoscale structures. Distinguished by a simple acyclic three-carbon glycol-phosphate backbone, GNA offers unique chemical and physical properties that overcome certain limitations of its natural counterparts, DNA and RNA.[1] Its remarkable thermal stability, chemical simplicity, and unprecedented access to both right- and left-handed helical geometries make it an ideal candidate for applications ranging from targeted drug delivery and advanced biosensors to the construction of complex molecular machinery.[2][3] This guide provides a comprehensive technical overview of the core principles behind GNA's programmability, detailed experimental protocols for its synthesis and assembly, and a forward look into its applications in biomedical research and therapeutics.

Core Principles of GNA Programmability

The ability to program GNA into predetermined nanostructures stems from a set of fundamental principles, combining the predictability of natural nucleic acids with unique structural advantages.

  • Watson-Crick Base Pairing: GNA follows the canonical Watson-Crick base-pairing rules (A-T and G-C), forming stable, antiparallel duplexes. This adherence to predictable pairing is the primary basis for programming GNA sequences to self-assemble into desired shapes.[4]

  • Exceptional Thermal Stability: GNA-GNA duplexes exhibit significantly higher thermal stability compared to equivalent DNA or RNA duplexes.[1] This enhanced stability, attributed to factors including favorable conformational preorganization and a smaller entropic penalty upon duplex formation, allows GNA-based nanostructures to function under a wider range of temperatures and conditions.[4]

  • Stereochemical Versatility: Unlike DNA, which exists almost exclusively as a right-handed helix, GNA can be synthesized in two distinct, mirror-image forms: the right-handed (S)-GNA and the left-handed (R)-GNA.[2] These enantiomers do not cross-pair with each other or with DNA, but (S)-GNA can form stable hybrids with RNA.[2] This unique feature opens up possibilities for creating complex, multi-chiral nanostructures and orthogonal systems that do not interfere with biological DNA.

Quantitative Data: Thermal Stability Comparison

The superior thermal stability of GNA is a key advantage in nanotechnology. The following table summarizes the melting temperatures (Tm) for fully complementary 18-mer duplexes, highlighting the significant increase in stability afforded by the GNA backbone.

Duplex Type (18-mer)Sequence CompositionMelting Temperature (Tm)
(S)-GNA : (S)-GNA Poly(A) : Poly(T)63.0 °C [2][5]
RNA : RNAPoly(A) : Poly(U)42.5 °C[2][5]
DNA : DNAPoly(A) : Poly(T)40.5 °C[2][5]

Experimental Protocols

Protocol for GNA Oligonucleotide Synthesis

GNA oligonucleotides are synthesized using the well-established automated solid-phase phosphoramidite (B1245037) method, analogous to standard DNA synthesis.[3]

Materials:

  • GNA phosphoramidite monomers (A, T, C, G) with appropriate protecting groups (e.g., DMT on the 5'-hydroxyl, β-cyanoethyl on the phosphate).

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial GNA nucleoside.

  • Anhydrous acetonitrile.

  • Deblocking Solution: Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Activator Solution: 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) in acetonitrile.

  • Capping Solution A: Acetic anhydride (B1165640) in THF/Lutidine.

  • Capping Solution B: N-Methylimidazole in THF.

  • Oxidation Solution: Iodine in THF/Pyridine/Water.

  • Cleavage & Deprotection Solution: Concentrated aqueous ammonia (B1221849) (NH₄OH).

Methodology: The synthesis occurs in a cyclical fashion on an automated DNA synthesizer. Each cycle adds one GNA nucleotide and consists of four primary steps:

  • De-blocking (Detritylation): The DMT protecting group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support by washing with the deblocking solution. This exposes the reactive hydroxyl group for the next coupling step.

  • Coupling: The next GNA phosphoramidite monomer in the sequence, pre-activated by the activator solution, is added. The activated monomer couples with the free 5'-hydroxyl group of the growing chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the elongation of failure sequences (n-1 mers), simplifying final product purification.

  • Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using the iodine-based oxidation solution.

  • Iteration: The cycle is repeated until the desired sequence is fully synthesized.

  • Cleavage and Deprotection: The final oligonucleotide is cleaved from the CPG support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated aqueous ammonia.

  • Purification: The crude GNA oligonucleotide is purified, typically using High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol for GNA Nanostructure Self-Assembly

Self-assembly of GNA strands into a target nanostructure is typically achieved via thermal annealing.

Materials:

  • Purified GNA oligonucleotides at equimolar concentrations.

  • Annealing Buffer: e.g., 1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA) supplemented with 12.5 mM MgCl₂.

  • Thermocycler or water bath with controlled cooling.

Methodology:

  • Strand Mixing: Combine equimolar amounts of all constituent GNA strands for the target nanostructure in a single microcentrifuge tube with the annealing buffer. The final concentration of each strand is typically in the nanomolar to low micromolar range.

  • Denaturation: Heat the mixture to 90-95°C and hold for 5-10 minutes. This ensures all intermolecular and intramolecular interactions are disrupted, resulting in a solution of single-stranded GNA.

  • Annealing (Cooling): Slowly cool the mixture to allow for the specific hybridization of complementary strands. A typical cooling ramp is a decrease of 1°C every 1 to 5 minutes until reaching a final temperature of 20-25°C. This slow process allows the system to reach its thermodynamically most stable state, which is the desired nanostructure.

  • Characterization: The formation of the desired nanostructure can be confirmed using techniques such as native gel electrophoresis (which separates based on size and shape) and Atomic Force Microscopy (AFM) for direct visualization.

Mandatory Visualizations

GNA Oligonucleotide Synthesis Workflow

GNA_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle deblock 1. Deblocking (DMT Removal) couple 2. Coupling (Add Activated GNA Monomer) deblock->couple Exposes 5'-OH cap 3. Capping (Block Failures) couple->cap Forms Phosphite Triester oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize oxidize->deblock Repeat for Next Monomer cleave Cleavage & Deprotection (Ammonia Treatment) oxidize->cleave start Start: CPG Support with First GNA Nucleoside start->deblock purify Purification (HPLC / PAGE) cleave->purify end_product Final Purified GNA Oligonucleotide purify->end_product

Workflow for automated solid-phase GNA oligonucleotide synthesis.
GNA Nanostructure Self-Assembly Process

GNA_Assembly_Workflow start Mix Equimolar GNA Strands in Annealing Buffer denature Heat to 95°C (Denaturation) start->denature cool Slow Cool-Down (e.g., -1°C/min) denature->cool Annealing Step assemble Self-Assembly (Hybridization) cool->assemble final Assembled GNA Nanostructure assemble->final

Logical workflow for the self-assembly of GNA nanostructures.
Conceptual Model for GNA-Based Targeted Drug Delivery

GNA_Drug_Delivery cluster_vehicle GNA Nanocarrier cluster_cell Target Cell gna_scaffold GNA Nanostructure (Scaffold) ligand Targeting Ligand (e.g., Aptamer, Antibody) gna_scaffold->ligand Functionalized drug Therapeutic Payload (Drug) gna_scaffold->drug Encapsulated or Conjugated receptor Cell Surface Receptor ligand->receptor 1. Specific Binding internalization Receptor-Mediated Endocytosis receptor->internalization 2. Internalization internalization->drug 3. Drug Release (Intracellular)

References

The Biological Recognition of Glycol Nucleic Acid (GNA) by Polymerases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic xenonucleic acid (XNA) characterized by a simplified acyclic backbone of repeating glycol units linked by phosphodiester bonds. This structural simplicity, combined with its ability to form stable duplexes with itself and natural nucleic acids, has made GNA a subject of significant interest in fields ranging from synthetic biology to therapeutic development. A critical aspect of harnessing GNA's potential lies in understanding its interaction with DNA polymerases, the enzymes responsible for synthesizing nucleic acid polymers. This technical guide provides an in-depth overview of the biological recognition of GNA by various polymerases, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.

Polymerase Activity on GNA Templates

The enzymatic synthesis of DNA on a GNA template has been shown to be more efficient than the reverse reaction, the synthesis of GNA on a DNA template. Several DNA polymerases have been screened for their ability to utilize GNA, with two enzymes, in particular, demonstrating noteworthy activity: Bacillus stearothermophilus (Bst) DNA polymerase and Therminator DNA polymerase.

Bst DNA Polymerase: Bst DNA polymerase has been identified as a proficient enzyme for catalyzing DNA synthesis on a GNA template.[1][2] A remarkable feature of this process is that it does not require the formation of a stable duplex between the GNA template and the newly synthesized DNA product.[1][2] The efficiency of this synthesis can be significantly enhanced by specific reaction conditions, such as the presence of manganese ions (Mn²⁺) and the substitution of adenine (B156593) with 2,6-diaminopurine (B158960) (DAP) in both the GNA template and the incoming deoxynucleoside triphosphates (dNTPs).[1][2] The use of DAP, which forms three hydrogen bonds with thymine, in place of adenine, which forms two, strengthens the base-pairing interaction and improves the efficiency of the polymerase.

Therminator DNA Polymerase: Therminator DNA polymerase, a variant of the DNA polymerase from the archaeon Thermococcus species 9°N-7, has also been shown to recognize and incorporate GNA nucleotides. While it can extend a primer using GNA triphosphates (gNTPs), the synthesis of long GNA polymers on a DNA template has proven to be challenging.[3]

Quantitative Data on Polymerase-GNA Interactions

The following tables summarize the available quantitative data on the kinetics and fidelity of polymerases that recognize GNA.

Table 1: Steady-State Kinetic Parameters for Single gNTP Incorporation by Therminator DNA Polymerase

gNTP Substratek_cat (s⁻¹)K_m (µM)(k_cat/K_m) x 10³ (s⁻¹µM⁻¹)
gATP4.7 ± 0.9162 ± 3829.0
gCTP1.3 ± 0.2148 ± 338.8
gGTP2.0 ± 0.3215 ± 489.3
gTTP0.8 ± 0.1129 ± 266.2
Data obtained from steady-state kinetic experiments of single nucleotide incorporation onto a DNA primer/template.

Table 2: Fidelity of DNA Synthesis on a GNA Template by Bst DNA Polymerase

ConditionError Rate
Standard (Mg²⁺)Not Reported
With 1 mM MnCl₂1 in 1,200
Error rate was determined by sequencing of the full-length DNA product.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. Below are protocols for primer extension and steady-state kinetic assays adapted for the study of GNA-polymerase interactions.

Protocol 1: Primer Extension Assay for DNA Synthesis on a GNA Template

This assay is used to qualitatively and quantitatively assess the ability of a DNA polymerase to synthesize a DNA strand using a GNA template.

1. Materials:

  • GNA template oligonucleotide

  • 5'-radiolabeled DNA primer (e.g., with ³²P)

  • DNA Polymerase (e.g., Bst DNA polymerase)

  • 10x Polymerase Reaction Buffer (specific to the polymerase)

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • TBE buffer

2. Method:

  • Annealing: Mix the GNA template and the 5'-radiolabeled DNA primer in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

  • Reaction Setup: In a microcentrifuge tube, combine the annealed template-primer complex, 10x polymerase reaction buffer, dNTP mix (to a final concentration of ~100-200 µM each), and the DNA polymerase. For Bst polymerase with a GNA template, consider adding 1 mM MnCl₂ to enhance activity.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 65°C for Bst DNA polymerase). Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to analyze the reaction progress.

  • Quenching: Stop the reaction at each time point by adding an equal volume of Stop Solution to the aliquot.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

  • Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled primer and extension products. The size of the products indicates the extent of DNA synthesis on the GNA template.

Protocol 2: Steady-State Kinetic Analysis of Single gNTP Incorporation

This assay is used to determine the kinetic parameters (k_cat and K_m) for the incorporation of a single GNA nucleotide triphosphate (gNTP) by a polymerase onto a DNA primer-template.

1. Materials:

  • DNA primer-template duplex with a 5' overhang on the template strand

  • 5'-radiolabeled DNA primer

  • DNA Polymerase (e.g., Therminator DNA polymerase)

  • 10x Polymerase Reaction Buffer

  • Individual gNTPs (gATP, gCTP, gGTP, gTTP) at various concentrations

  • Stop Solution

  • Denaturing polyacrylamide gel

  • TBE buffer

2. Method:

  • Primer Labeling and Annealing: Radiolabel the 5' end of the DNA primer and anneal it to the DNA template as described in Protocol 1.

  • Reaction Setup: Prepare a series of reactions, each containing the annealed primer-template, 10x polymerase reaction buffer, and a specific concentration of one of the gNTPs. The concentration range of the gNTP should span below and above the expected K_m.

  • Initiation and Quenching: Initiate the reactions by adding the DNA polymerase. Allow the reactions to proceed for a short time, ensuring that the product formation is in the initial velocity phase (typically <20% of the primer is extended). Quench the reactions with Stop Solution.

  • Gel Electrophoresis and Quantification: Separate the products by denaturing polyacrylamide gel electrophoresis. Quantify the amount of extended primer in each lane using a phosphorimager.

  • Data Analysis: Plot the initial velocity (rate of product formation) against the gNTP concentration. Fit the data to the Michaelis-Menten equation to determine the V_max and K_m values. Calculate k_cat from V_max and the enzyme concentration.

Visualizations

Experimental Workflow for GNA-Dependent DNA Polymerase Assay

The following diagram illustrates the general workflow for assessing the ability of a DNA polymerase to synthesize DNA on a GNA template.

GNA_Polymerase_Assay_Workflow Experimental Workflow: GNA-Dependent DNA Polymerase Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Template Synthesize GNA Template Anneal Anneal Primer to GNA Template Prep_Template->Anneal Prep_Primer 5'-Radiolabel DNA Primer Prep_Primer->Anneal Setup_Reaction Set up Polymerase Reaction (Polymerase, dNTPs, Buffer, MnCl₂) Anneal->Setup_Reaction Incubate Incubate at Optimal Temperature (Time Course) Setup_Reaction->Incubate Quench Quench Reaction with Stop Solution Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Phosphorimaging / Autoradiography PAGE->Visualize Analyze Analyze Product Length and Quantity Visualize->Analyze

Caption: Workflow for a GNA-dependent DNA polymerase assay.

Conclusion and Future Directions

The ability of certain DNA polymerases, particularly Bst DNA polymerase, to efficiently synthesize DNA on a GNA template opens up exciting possibilities for the use of GNA in various biotechnological and therapeutic applications. The lack of a requirement for stable duplex formation suggests a flexible mechanism of recognition that warrants further structural investigation. While kinetic data for Therminator polymerase provides valuable insights, a detailed kinetic analysis of Bst polymerase with GNA templates is a critical next step to fully quantify its efficiency. The development of polymerases with improved efficiency and fidelity for both GNA synthesis and reverse transcription through directed evolution will be instrumental in advancing the field of xenobiology and realizing the full potential of GNA as a functional and therapeutic molecule.

References

Methodological & Application

Synthesis of GNA Oligonucleotides using (S)-GNA-T-phosphoramidite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic analog of nucleic acids that features a simplified acyclic glycol backbone in place of the deoxyribose or ribose sugar found in DNA and RNA, respectively.[1][2] This modification confers unique properties to GNA oligonucleotides, including high thermal stability, resistance to nuclease degradation, and the ability to form stable duplexes with RNA.[1] The (S)-enantiomer of GNA, in particular, has garnered significant interest for its potential applications in antisense therapy, siRNA technology, and aptamer development.[1][2] This document provides detailed application notes and protocols for the synthesis of GNA-containing oligonucleotides using (S)-GNA-T-phosphoramidite, a key building block for incorporating thymine (B56734) glycol nucleosides into a growing oligonucleotide chain.

Key Features of this compound

The use of this compound in solid-phase oligonucleotide synthesis offers several advantages:

  • Enhanced Stability: GNA's backbone structure contributes to increased resistance against nuclease digestion, a critical feature for in vivo applications.[1]

  • Strong RNA Binding: (S)-GNA forms stable duplexes with complementary RNA strands, making it a promising candidate for RNA-targeting therapeutics.[3]

  • Simplified Backbone: The acyclic nature of the GNA backbone simplifies its chemical synthesis compared to more complex sugar-modified nucleotides.[1]

Data Presentation

Table 1: Synthesis Cycle Parameters for this compound
StepReagent/ParameterTypical Value/ConditionNotes
Deblocking 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60 - 120 secondsRemoves the 5'-dimethoxytrityl (DMT) protecting group.
Coupling This compound (100 mM in Acetonitrile)400 secondsAn extended coupling time is recommended to ensure high coupling efficiency.[4][5]
Activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole)400 secondsCo-delivered with the phosphoramidite.
Capping Acetic Anhydride/N-Methylimidazole30 - 60 secondsAcetylates unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
Oxidation 0.02 M Iodine in THF/Pyridine/Water30 - 60 secondsOxidizes the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
Table 2: Deprotection and Cleavage Conditions
StepReagentTemperatureDurationPurpose
Cleavage from Support & Base Deprotection Concentrated Ammonium (B1175870) Hydroxide / 40% Methylamine (1:1, v/v) (AMA)65 °C15 minutesCleaves the oligonucleotide from the solid support and removes protecting groups from the nucleobases.
Drying SpeedVac or LyophilizationRoom TemperatureUntil DryRemoves volatile deprotection reagents.
Table 3: Purification and Yield of a Model GNA Oligonucleotide
ParameterValueMethod
Crude Purity ~75-85%Anion-Exchange HPLC
Purified Purity >95%Anion-Exchange HPLC
Overall Yield (1 µmol scale) 10-20 ODUV Spectroscopy at 260 nm
Table 4: Characterization of a GNA-containing Oligonucleotide
AnalysisExpected ResultMethod
Mass Spectrometry Calculated Mass ± 0.1%LC-MS (ESI)
Purity Analysis Single major peakAnion-Exchange or Ion-Pair Reversed-Phase HPLC
Thermal Melting (Tm) Sequence and mismatch dependentUV-Vis Spectroscopy
Table 5: Thermal Stability of GNA-containing Duplexes
DuplexTm (°C)ΔTm per GNA modification (°C)Conditions
RNA/RNA65.0N/A10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0
RNA/(S)-GNA-T RNA54.1-10.910 mM Sodium Phosphate, 100 mM NaCl, pH 7.0
DNA/DNA56.4N/A10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0
DNA/(S)-GNA-T DNANot StableSignificant destabilization10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0

Note: The incorporation of a single (S)-GNA nucleotide significantly destabilizes an RNA duplex.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of GNA Oligonucleotides

This protocol outlines the automated synthesis of GNA-containing oligonucleotides on a standard DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard DNA or RNA phosphoramidites (A, C, G)

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Synthesis reagents: Deblocking solution (3% TCA in DCM), Activator solution (e.g., 0.25 M ETT in Acetonitrile), Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF), Oxidation solution (0.02 M Iodine in THF/Pyridine/Water)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesizer Setup: Prime the synthesizer with the required reagents and solvents according to the manufacturer's instructions.

  • Column Installation: Install the appropriate solid support column for the desired sequence.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software.

  • Synthesis Cycle: Initiate the automated synthesis program. The standard synthesis cycle consists of deblocking, coupling, capping, and oxidation steps.

    • For (S)-GNA-T incorporation: Modify the synthesis cycle to extend the coupling time to 400 seconds.[4][5]

  • Post-Synthesis: Once the synthesis is complete, the column containing the support-bound oligonucleotide is dried with a stream of argon.

Protocol 2: Deprotection and Cleavage

This protocol describes the removal of protecting groups and cleavage of the GNA oligonucleotide from the solid support.

Materials:

  • Ammonium Hydroxide/40% Methylamine (1:1, v/v) (AMA)

  • Heating block or oven

  • Microcentrifuge tubes

Procedure:

  • Transfer Support: Carefully transfer the CPG support from the synthesis column to a 2 mL screw-cap microcentrifuge tube.

  • Add AMA: Add 1 mL of freshly prepared AMA solution to the tube.

  • Incubation: Securely cap the tube and incubate at 65°C for 15 minutes.

  • Cooling: Cool the tube on ice for 5 minutes.

  • Transfer Supernatant: Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Drying: Dry the oligonucleotide solution using a SpeedVac or by lyophilization.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the purification of GNA oligonucleotides using anion-exchange HPLC.

Materials:

  • HPLC system with a UV detector

  • Anion-exchange HPLC column

  • Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5

  • Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5

  • Deionized water

Procedure:

  • Sample Preparation: Resuspend the dried crude oligonucleotide in 200 µL of deionized water.

  • Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 0-50% B over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peak detected at 260 nm.

  • Desalting: Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

Protocol 4: Analysis by LC-MS and Thermal Denaturation

This protocol describes the characterization of the purified GNA oligonucleotide.

LC-MS Analysis:

  • Sample Preparation: Dilute a small aliquot of the purified oligonucleotide in a suitable buffer for LC-MS analysis (e.g., 10 mM ammonium acetate).

  • LC-MS System: Use a liquid chromatography system coupled to an electrospray ionization (ESI) mass spectrometer.

  • Chromatography: Separate the oligonucleotide on a reversed-phase column using a gradient of acetonitrile in a buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate).

  • Mass Spectrometry: Acquire mass spectra in negative ion mode to determine the molecular weight of the oligonucleotide.

Thermal Denaturation Analysis:

  • Sample Preparation: Prepare a solution of the GNA-containing duplex and its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis Spectrophotometer: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and it is determined from the first derivative of the melting curve.

Visualizations

GNA_Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (this compound) Deblocking->Coupling 1 Capping Capping Coupling->Capping 2 Oxidation Oxidation Capping->Oxidation 3 Oxidation->Deblocking 4 (Next Cycle) Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification Analysis QC Analysis (LC-MS, Tm) Purification->Analysis

Caption: Workflow for the synthesis and processing of GNA oligonucleotides.

GNA_Backbone_Structure cluster_GNA GNA Backbone cluster_DNA DNA Backbone P1 P O1 O P1->O1 C3 C3' O1->C3 C2 C2' C3->C2 O2 O C2->O2 Base Base C2->Base P2 P O2->P2 P3 P O3 O P3->O3 C5_d C5' O3->C5_d C4_d C4' C5_d->C4_d C3_d C3' C4_d->C3_d O4_d O C4_d->O4_d O5_d O C3_d->O5_d C1_d C1' O4_d->C1_d C2_d C2' C1_d->C2_d Base_d Base C1_d->Base_d C2_d->C3_d P4 P O5_d->P4

References

Application Note: A Protocol for the Solid-Phase Synthesis of Glycol Nucleic Acid (GNA)-Modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glycol nucleic acid (GNA) is a synthetic nucleic acid analog featuring a simple, acyclic three-carbon glycol backbone linked by phosphodiester bonds.[1] This structural simplicity belies its remarkable properties, including the ability to form highly stable antiparallel duplexes, often exceeding the thermal stability of corresponding DNA and RNA duplexes.[2] In the field of RNA interference (RNAi) therapeutics, incorporating GNA into small interfering RNA (siRNA) designs has emerged as a powerful strategy to enhance safety and efficacy. Specifically, single GNA modifications within the seed region of the siRNA guide strand can significantly reduce off-target effects, a common hurdle in siRNA drug development, without compromising on-target potency.[3][4] This improved safety profile has been demonstrated in both preclinical models and human clinical trials.[5]

This application note provides a comprehensive protocol for the solid-phase synthesis of GNA-modified siRNA using standard phosphoramidite (B1245037) chemistry, covering the synthesis of GNA phosphoramidite building blocks, automated oligonucleotide synthesis, cleavage, deprotection, and final purification.

Synthesis of GNA Phosphoramidite Monomers

The foundation of GNA-modified siRNA synthesis lies in the preparation of high-quality GNA phosphoramidite building blocks. Improved synthetic methods allow for a more rapid and higher-yield production of these monomers.[6][7] The general approach involves the ring-opening of an enantiomerically pure glycidol (B123203) derivative with a protected nucleobase, followed by phosphitylation.[1][3] Utilizing N-dimethylformamidine protecting groups for adenine (B156593) and guanine, and an acetyl group for cytosine, facilitates a more rapid subsequent deprotection step.[6][7]

A generalized scheme for the synthesis of (S)-GNA-isocytidine and (S)-GNA-isoguanosine phosphoramidites, which can rescue productive base-pairing with complementary G or C ribonucleotides, has also been established to overcome pairing limitations of standard GNA-C and GNA-G.[8]

Table 1: GNA Nucleobase Protecting Groups for Facile Deprotection

Nucleobase Protecting Group Advantage
Adenine (A) N-dimethylformamidine Rapid deprotection with AMA
Guanine (G) N-dimethylformamidine Rapid deprotection with AMA
Cytosine (C) Acetyl (Ac) Compatible with mild and ultramild deprotection

| Thymine (T) | None | No exocyclic amine |

AMA: 1:1 mixture of aqueous Ammonium (B1175870) hydroxide (B78521) and aqueous MethylAmine (B109427)

Experimental Protocols

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) with the desired 3'-terminal nucleoside.

  • Phosphoramidites: Standard RNA phosphoramidites (A, C, G, U), GNA phosphoramidites (A, G, C*, T), and any other modified phosphoramidites. Dissolved in anhydrous acetonitrile (B52724) to 0.1 M.

  • Activator: 0.25 M Dicyanoimidazole (DCI) or 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping Reagents:

    • Cap A: Acetic anhydride (B1165640) in THF/Pyridine or Phenoxyacetic anhydride for milder conditions.

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

  • Cleavage & Deprotection: AMA solution (1:1 mixture of aqueous ammonium hydroxide (28-33%) and aqueous methylamine (40%)).[7][9]

  • 2'-Deprotection (for RNA): Anhydrous triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO or a similar fluoride (B91410) reagent.

  • Solvents: Anhydrous acetonitrile, dichloromethane (DCM).

  • Equipment: Automated DNA/RNA synthesizer, high-performance liquid chromatography (HPLC) system, mass spectrometer (ESI-MS), lyophilizer.

Automated Solid-Phase Synthesis Workflow

GNA-modified oligonucleotides are synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry protocols.[7] The synthesis proceeds in the 3' to 5' direction.

GNA_siRNA_Synthesis_Workflow Overall Workflow for GNA-Modified siRNA Production cluster_synthesis Solid-Phase Synthesis cluster_postsynth Post-Synthesis Processing cluster_final Final Product Assembly start 1. Load CPG Solid Support into Synthesis Column synth_cycle 2. Automated Synthesis Cycle (Repeat for each monomer) start->synth_cycle final_deblock 3. Final Detritylation (DMT-OFF) or Keep DMT-ON for Purification synth_cycle->final_deblock cleavage 4. Cleavage from Support & Base/Phosphate (B84403) Deprotection final_deblock->cleavage desilylation 5. 2'-OH Deprotection (Remove TBDMS) cleavage->desilylation purification 6. HPLC Purification (Sense & Antisense Strands) desilylation->purification analysis 7. QC Analysis (Mass Spectrometry) purification->analysis annealing 8. Duplex Annealing analysis->annealing final_product 9. Final GNA-siRNA Duplex annealing->final_product

Workflow from solid support to final GNA-siRNA duplex.

The core of the automated synthesis is a four-step cycle for each monomer addition:

  • Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support using 3% TCA in DCM.

  • Coupling: The GNA or RNA phosphoramidite is activated by the activator (e.g., DCI) and coupled to the free 5'-hydroxyl group. Note: For GNA phosphoramidites, the coupling time should be extended to at least 3 minutes to ensure high coupling efficiency.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) by the capping reagents to prevent the formation of deletion mutants.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using the iodine solution.

This cycle is repeated until the desired sequence is synthesized.

Synthesis_Cycle Automated Phosphoramidite Synthesis Cycle start Start of Cycle (Free 5'-OH on Solid Support) deblocking Step 1: Deblocking (3% TCA in DCM) coupling Step 2: Coupling (GNA/RNA Phosphoramidite + Activator) capping Step 3: Capping (Acetic Anhydride) coupling->capping Forms Phosphite Triester oxidation Step 4: Oxidation (Iodine Solution) capping->oxidation Blocks Unreacted Chains oxidation->deblocking Stabilizes Backbone Cycle Repeats for Next Monomer deblocking->coupling Exposes 5'-OH

The four-step cycle for monomer addition in solid-phase synthesis.
Cleavage and Deprotection Protocol

  • Transfer the solid support (CPG resin) from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of AMA solution to the vial.

  • Seal the vial tightly and heat at 55 °C for 15-20 minutes.[7] This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (formamidine and acetyl).

  • After cooling to room temperature, centrifuge the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Dry the oligonucleotide solution completely using a lyophilizer or vacuum concentrator.

  • For RNA-containing strands, the 2'-hydroxyl (TBDMS) protecting groups must be removed. Re-suspend the dried oligo in 250 µL of anhydrous DMSO, add 375 µL of TEA·3HF, and heat at 65 °C for 2.5 hours.

  • Quench the reaction by adding an appropriate quenching buffer (e.g., silyl (B83357) quenching buffer).

Purification and Analysis

Crude GNA-modified siRNA strands are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange (IEX) HPLC.[10]

  • Purification: Use a suitable HPLC column (e.g., C18 for RP-HPLC). Set up a gradient using appropriate mobile phases (e.g., acetonitrile and triethylammonium (B8662869) acetate (B1210297) buffer).[10] Collect fractions corresponding to the full-length product peak.

  • Desalting: The purified oligonucleotide fractions are desalted using a size-exclusion column or by ethanol (B145695) precipitation.[11]

  • Analysis: The identity and purity of the final single strands are confirmed using LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry).[10]

Duplex Annealing
  • Quantify the purified and desalted sense and antisense strands by measuring their absorbance at 260 nm (A260).

  • Mix equimolar amounts of the complementary sense and antisense strands in an annealing buffer (e.g., 1x PBS, pH 7.4).

  • Heat the solution to 95 °C for 5 minutes.

  • Allow the solution to cool slowly to room temperature over several hours.

  • The final GNA-modified siRNA duplex is ready for use or can be stored at -20 °C.

GNA Modification and the RNAi Pathway

The incorporation of GNA can enhance the therapeutic profile of an siRNA by modulating its interaction with the RNA-Induced Silencing Complex (RISC). A single GNA modification at position 7 of the guide (antisense) strand can destabilize "seed" pairing with off-target mRNAs, thereby reducing unintended gene silencing, while maintaining the on-target activity necessary for therapeutic effect.[3][4][5]

RNAi_Pathway Mechanism of Action for GNA-Modified siRNA siRNA GNA-Modified siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC (Guide Strand Loaded) RISC_loading->RISC_active Passenger Strand Ejected Target_mRNA On-Target mRNA RISC_active->Target_mRNA Perfect Match Off_Target_mRNA Off-Target mRNA (Partial Mismatch) RISC_active->Off_Target_mRNA GNA modification at seed region Cleavage On-Target mRNA Cleavage & Silencing Target_mRNA->Cleavage No_Cleavage Off-Target Binding Reduced/Prevented Off_Target_mRNA->No_Cleavage

GNA modification reduces off-target effects in the RNAi pathway.

Quantitative Data Summary

The strategic placement of GNA modifications has a significant impact on the potency and stability of siRNA.

Table 2: Positional Effect of (S)-GNA on In Vitro siRNA Potency

GNA Position in Antisense StrandRelative In Vitro Potency (IC50) vs. Parent siRNA
1Decreased
2Decreased
3Similar to Parent
4Decreased
6Improved
7Improved (~3-fold)

Data summarized from studies on siRNA targeting the Ttr gene.[3]

Table 3: Thermal Stability of GNA-Containing Duplexes

Duplex Type (18-mer)Melting Temperature (Tm)
GNA:GNA63.0 °C
RNA:RNA42.5 °C
DNA:DNA40.5 °C

Data demonstrates the significantly higher stability of a fully GNA duplex compared to natural nucleic acids.[3]

Conclusion

The solid-phase synthesis of GNA-modified siRNA is a robust and accessible method for producing next-generation RNAi therapeutics. By leveraging established phosphoramidite chemistry with minor modifications, such as extended coupling times for GNA monomers and specific deprotection strategies, researchers can generate highly pure, potent, and safer siRNA molecules. The ability of GNA to mitigate off-target effects while maintaining on-target gene silencing makes it an invaluable tool in the development of oligonucleotide-based drugs.

References

Applications of (S)-GNA in Antisense Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Glycol Nucleic Acid (GNA), an acyclic nucleic acid analog, has emerged as a powerful tool in the field of antisense technology, particularly in the design of small interfering RNAs (siRNAs). Its unique structural properties offer significant advantages in enhancing the therapeutic profile of siRNA drug candidates. This document provides detailed application notes and experimental protocols for the utilization of (S)-GNA in antisense applications, with a focus on mitigating off-target effects while maintaining on-target potency.

(S)-GNA is characterized by a flexible glycol backbone, which, when incorporated into an oligonucleotide, imparts distinct conformational and thermodynamic properties. Notably, the strategic placement of a single (S)-GNA monomer within the seed region of an siRNA antisense strand has been shown to dramatically improve the safety and specificity of RNA interference (RNAi)-based therapeutics.[1][2]

Key Applications of (S)-GNA in Antisense Technology

The primary application of (S)-GNA in antisense technology is the reduction of off-target gene silencing mediated by the siRNA seed region. This is achieved through a mechanism involving two synergistic effects when (S)-GNA is placed at position 7 of the antisense strand[1][2]:

  • Seed Region Destabilization: The acyclic nature of the GNA backbone introduces thermal instability, which disfavors the binding of the siRNA seed region (nucleotides 2-8) to unintended mRNA targets.[1][2]

  • Pre-organized Kinked Conformation: The (S)-GNA modification promotes a kinked conformation in the antisense strand that is favorable for binding to the Argonaute 2 (Ago2) protein and subsequent recognition of the on-target mRNA. This conformational pre-organization helps to maintain potent on-target activity despite the destabilization of the seed region.[1][2]

This targeted destabilization leads to a significant improvement in the therapeutic index of siRNA candidates, as demonstrated in preclinical rodent models where a six- to eightfold improvement was observed.[2]

Data Presentation

Table 1: In Vitro Potency of siRNAs with (S)-GNA Modification

This table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for siRNAs targeting the mouse transthyretin (TTR) gene, with single (S)-GNA substitutions at various positions in the antisense strand.

Antisense Strand PositionModificationIC50 (nM)Fold Change vs. Parent
-Unmodified Parent0.51.0
1(S)-GNA>10>20
2(S)-GNA>10>20
3(S)-GNA0.61.2
4(S)-GNA>10>20
6(S)-GNA0.30.6
7(S)-GNA0.250.5

Data adapted from Schlegel et al., 2017.

Table 2: In Vivo Efficacy of (S)-GNA Modified siRNAs

This table presents the in vivo efficacy of an (S)-GNA-modified siRNA targeting the TTR gene in a transgenic mouse model.

siRNA CandidateModificationDose (mg/kg)Mean TTR mRNA Knockdown (%)
ParentUnmodified385
GNA-modified(S)-GNA at AS pos. 7388

Data derived from studies described in Schlegel et al., 2017.

Experimental Protocols

Protocol 1: Synthesis of (S)-GNA Phosphoramidites

This protocol outlines the key steps for the synthesis of (S)-GNA phosphoramidites, essential building blocks for the incorporation of (S)-GNA into oligonucleotides. The synthesis is based on methods described by Schlegel, Meggers, and colleagues.

Materials:

  • (S)-glycidol

  • Protected nucleobases (e.g., N6-benzoyl-adenine)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Nucleobase Alkylation:

    • Suspend the protected nucleobase in anhydrous DMF.

    • Add NaH portion-wise at 0°C and stir for 1 hour at room temperature.

    • Add (S)-glycidol and heat the reaction mixture.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent.

    • Purify the resulting diol by silica gel chromatography.

  • Primary Hydroxyl Protection (DMTylation):

    • Dissolve the diol in pyridine.

    • Add DMT-Cl and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with methanol (B129727) and concentrate the mixture.

    • Purify the DMT-protected nucleoside by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the DMT-protected nucleoside in anhydrous DCM.

    • Add N,N-diisopropylethylamine (DIPEA).

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry over sodium sulfate, and concentrate.

    • Purify the final (S)-GNA phosphoramidite (B1245037) by silica gel chromatography.

Protocol 2: In Vitro Evaluation of (S)-GNA Modified siRNAs using a Dual-Luciferase Reporter Assay

This protocol describes the methodology for assessing the on-target and off-target activity of (S)-GNA modified siRNAs in a cell-based dual-luciferase reporter assay.

Materials:

  • Hepatocyte-derived cell line (e.g., Huh-7 or HepG2)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • psiCHECK-2 vector containing the target gene 3' UTR with a perfect match site for the siRNA.

  • psiCHECK-2 vector containing a 3' UTR with a seed-only match site for the siRNA (off-target reporter).

  • Dual-Glo Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • On the day of transfection, prepare siRNA and plasmid DNA complexes.

    • For each well, dilute the siRNA (parental or GNA-modified) and the appropriate reporter plasmid (on-target or off-target) in Opti-MEM.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA/plasmid solution with the diluted Lipofectamine RNAiMAX solution, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the transfection complexes to the cells.

  • Luciferase Assay:

    • Incubate the transfected cells for 24-48 hours at 37°C and 5% CO2.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

    • Normalize the Renilla luciferase activity (driven by the reporter construct) to the firefly luciferase activity (internal control).

  • Data Analysis:

    • Calculate the percentage of target knockdown relative to a non-targeting control siRNA.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter variable slope model.

Protocol 3: In Vivo Evaluation of (S)-GNA Modified siRNAs in a Rodent Model

This protocol provides a general framework for assessing the in vivo efficacy and safety of (S)-GNA modified siRNAs in a transgenic mouse model expressing the human TTR gene.

Materials:

  • Transgenic mice expressing human TTR (e.g., hTTR V30M HSF1±)

  • (S)-GNA modified and parental siRNAs formulated for in vivo delivery (e.g., in a lipid nanoparticle or conjugated to GalNAc).

  • Saline or appropriate vehicle control.

  • Anesthesia.

  • Equipment for blood collection and tissue harvesting.

  • Reagents for RNA extraction and qRT-PCR analysis.

Procedure:

  • Animal Dosing:

    • Acclimate animals for at least one week before the start of the study.

    • Administer the formulated siRNAs or vehicle control to the animals via an appropriate route (e.g., intravenous or subcutaneous injection).

    • Dose animals according to a predetermined schedule (e.g., a single dose or multiple doses).

  • Sample Collection:

    • At specified time points post-dosing, collect blood samples for serum TTR protein analysis.

    • At the end of the study, euthanize the animals and harvest the liver and other relevant tissues.

  • Pharmacodynamic Analysis:

    • Extract total RNA from liver tissue samples.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the levels of human TTR mRNA, normalized to a housekeeping gene (e.g., GAPDH).

    • Measure serum TTR protein levels using an ELISA or a similar immunoassay.

  • Safety and Tolerability Assessment:

    • Monitor animals for any signs of toxicity throughout the study.

    • At the end of the study, collect blood for clinical chemistry analysis (e.g., liver function tests).

    • Perform histopathological analysis of the liver and other organs to assess for any tissue damage.

  • Data Analysis:

    • Calculate the percentage of TTR mRNA and protein knockdown for each treatment group relative to the vehicle control group.

    • Analyze the clinical chemistry and histopathology data to evaluate the safety profile of the GNA-modified siRNAs.

Visualizations

GNA_Mechanism cluster_RISC RISC Loading and On-Target Recognition cluster_OffTarget Off-Target Interaction cluster_Mechanism Mechanism of (S)-GNA Action Ago2 Ago2 Protein OnTarget On-Target mRNA Ago2->OnTarget Recognition & Cleavage siRNA siRNA Antisense Strand with (S)-GNA at pos. 7 siRNA->Ago2 Loading siRNA->Ago2 OffTarget Off-Target mRNA siRNA->OffTarget Reduced Binding siRNA->OffTarget Destabilization Seed Region Destabilization Kink Pre-organized Kinked Conformation

Caption: Mechanism of (S)-GNA mediated off-target reduction in siRNAs.

Experimental_Workflow cluster_Design Design & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A1 siRNA Design with (S)-GNA Modification A2 (S)-GNA Phosphoramidite Synthesis A1->A2 A3 Oligonucleotide Synthesis A2->A3 B1 Dual-Luciferase Reporter Assay A3->B1 Test Candidates B2 On-Target Potency (IC50) B1->B2 B3 Off-Target Activity B1->B3 C1 Rodent Model (e.g., Transgenic Mice) B2->C1 Select Lead Candidates C2 Efficacy Assessment (mRNA & Protein Knockdown) C1->C2 C3 Safety Assessment (Tolerability & Histopathology) C1->C3

Caption: Experimental workflow for evaluating (S)-GNA modified siRNAs.

References

Application Notes and Protocols: (S)-GNA-T-phosphoramidite for Gene Silencing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog (Xeno Nucleic Acid, XNA) that features a simplified acyclic propylene (B89431) glycol backbone instead of the ribose or deoxyribose sugar found in RNA and DNA.[1][2] This backbone, which is one atom shorter than that of natural nucleic acids, imparts unique structural and functional properties to GNA oligonucleotides.[1][3] The (S)-enantiomer of GNA is particularly noteworthy as its right-handed helical geometry is well-accommodated within the standard A-form duplex of an RNA, making it a powerful modification for RNA interference (RNAi) applications.[3][4][5]

(S)-GNA-T-phosphoramidite is the building block used to incorporate thymine-GNA nucleotides into synthetic oligonucleotides. When strategically placed within small interfering RNAs (siRNAs), (S)-GNA modifications have been shown to enhance the therapeutic profile of siRNAs by improving stability, maintaining or increasing potency, and significantly reducing off-target effects.[3][5][6] These application notes provide an overview of the mechanism, advantages, and key data related to the use of (S)-GNA in gene silencing, followed by detailed protocols for its implementation in a research setting.

Application Notes

Mechanism of Action

The therapeutic benefits of incorporating (S)-GNA into siRNAs stem from its unique structural properties.

  • Enhanced Nuclease Resistance : The acyclic GNA backbone is not a natural substrate for cellular nucleases. Incorporating GNA nucleotides, particularly at the ends of an oligonucleotide, increases its resistance to degradation by exonucleases, thereby extending its biological half-life.[3][4][7]

  • Mitigation of Off-Target Effects : Off-target gene silencing is a major challenge in RNAi therapy, often caused by the "seed region" (positions 2-8) of the antisense siRNA strand binding to unintended mRNAs. (S)-GNA is a thermally destabilizing modification.[3] Placing a single (S)-GNA unit at position 7 of the antisense strand destabilizes this seed pairing with off-target transcripts.[3][4][5] This modification reduces unintended gene silencing without compromising the on-target activity, leading to an improved safety profile.[3][5][6]

  • Structural Impact on RISC Loading and Activity : (S)-GNA nucleotides adopt a unique rotated nucleobase orientation within an RNA duplex, pairing with complementary RNA in a reverse Watson-Crick mode.[3][4][8] This pre-kinked conformation is well-tolerated within the RNA-induced silencing complex (RISC), particularly at position 7 of the guide strand, where it can facilitate the loading of the desired strand into the complex and enhance the rate of active RISC formation.[3][9]

Key Advantages of (S)-GNA Modification
  • Improved Safety : Significantly reduces off-target effects, a critical factor for therapeutic applications.[3][6]

  • Enhanced Stability : Increases resistance to nuclease degradation, prolonging the silencing effect.[4][5]

  • Maintained or Increased Potency : Strategic placement can maintain or even improve the in vitro and in vivo potency of the siRNA.[3][4][9]

  • Straightforward Synthesis : (S)-GNA phosphoramidites are compatible with standard automated solid-phase oligonucleotide synthesis protocols.[1][10][11]

Data Presentation

Thermal Stability of Nucleic Acid Duplexes

GNA homoduplexes exhibit exceptionally high thermal stability compared to their natural DNA and RNA counterparts. However, when incorporated into an RNA duplex, GNA acts as a destabilizing modification, which is key to its function in mitigating off-target effects.

Duplex Type (18-mer)Melting Temperature (Tm)
(S)-GNA : (S)-GNA63.0 °C
RNA : RNA42.5 °C
DNA : DNA40.5 °C
(S)-GNA : RNA (polyU)~35.0 °C
Table 1: Comparison of thermal stabilities of GNA, RNA, and DNA duplexes. Data compiled from multiple sources.[3][12]
Positional Effect of (S)-GNA on In Vitro Gene Silencing

The position of the (S)-GNA modification within an siRNA strand is critical for its effect on gene silencing activity. The following data summarizes the in vitro potency of siRNAs targeting the mouse transthyretin (Ttr) gene, with single (S)-GNA substitutions at various positions.

StrandPosition of (S)-GNARelative In Vitro Potency (Compared to Parent siRNA)
AntisenseNone (Parent)1.00
Antisense1Not well tolerated
Antisense2Not well tolerated
Antisense3Similar to Parent
Antisense4Not well tolerated
Antisense6Improved
Antisense7Improved
SenseVariousGenerally well tolerated
Table 2: Summary of the position-dependent effect of (S)-GNA on Ttr gene silencing in a cell-based assay. A single GNA at position 7 of the antisense strand is particularly effective at improving activity.[3]

Visualizations

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA GNA-Modified siRNA Duplex Dicer Dicer siRNA->Dicer (If precursor) RISC_loading RISC Loading Complex siRNA->RISC_loading Dicer->RISC_loading RISC_active Active RISC (Guide Strand Loaded) RISC_loading->RISC_active GNA mod helps select guide strand Passenger_strand Passenger Strand (Degraded) RISC_loading->Passenger_strand mRNA Target mRNA RISC_active->mRNA Target Recognition (Seed Region) Cleavage mRNA Cleavage & Gene Silencing mRNA->Cleavage

Caption: RNA interference (RNAi) pathway for a GNA-modified siRNA.

Experimental_Workflow A 1. Oligonucleotide Synthesis (Incorporate S-GNA-T-phosphoramidite) B 2. Purification & QC (e.g., HPLC, Mass Spec) A->B C 3. siRNA Duplex Annealing B->C E 5. Transfection of Cells with GNA-siRNA C->E D 4. Cell Culture D->E F 6. Incubation (24-72 hours) E->F G 7. Assay for Gene Silencing F->G H   - RNA Extraction   - qRT-PCR (mRNA level)   - Western Blot (Protein level) G->H I 8. Data Analysis (Calculate % Knockdown, IC50) G->I

Caption: Experimental workflow for in vitro gene silencing studies.

Experimental Protocols

Protocol 1: Synthesis of (S)-GNA-Modified Oligonucleotides

This protocol describes the solid-phase synthesis of an oligonucleotide containing an (S)-GNA-T modification using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.[11]

Materials:

  • This compound

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

Procedure:

  • Synthesizer Setup : Program the oligonucleotide sequence into the automated synthesizer. Ensure the this compound is installed on a designated port.

  • Synthesis Cycle : The synthesis proceeds in a 3' to 5' direction. For each nucleotide addition, the following four steps are performed: a. Deblocking : The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support using the deblocking solution. b. Coupling : The this compound (or other standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. Coupling times for modified bases may need to be extended slightly compared to standard bases. c. Capping : Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation : Repeat the synthesis cycle for each nucleotide in the sequence.

  • Final Deblocking : The terminal 5'-DMT group can be either removed on the synthesizer (DMT-OFF) or left on for purification purposes (DMT-ON).

  • Cleavage and Deprotection : The completed oligonucleotide is cleaved from the CPG solid support, and all nucleobase and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution according to the manufacturer's recommendations.

  • Purification : The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.

  • Quantification and QC : The concentration of the purified oligonucleotide is determined by UV absorbance at 260 nm. Quality is confirmed by mass spectrometry.

Protocol 2: Preparation of GNA-Modified siRNA Duplexes

Materials:

  • Purified GNA-modified antisense strand

  • Purified complementary sense strand

  • Nuclease-free water

  • Annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate)

Procedure:

  • Resuspend the lyophilized sense and antisense strands in nuclease-free water to a stock concentration of 20 µM.

  • In a sterile, nuclease-free tube, combine equal molar amounts of the sense and antisense strands.

  • Add annealing buffer to achieve a 1x final concentration.

  • Gently mix the solution by pipetting.

  • Incubate the mixture in a heat block or thermocycler at 90-95°C for 2 minutes.

  • Allow the mixture to cool slowly to room temperature over 1-2 hours. This gradual cooling is critical for proper duplex formation.

  • Store the annealed siRNA duplex at -20°C or -80°C.

Protocol 3: In Vitro Gene Silencing using GNA-Modified siRNA

This protocol provides a general guideline for transfecting mammalian cells with GNA-modified siRNA to assess gene knockdown.[13][14] Optimization is required for specific cell types and targets.

Materials:

  • Annealed GNA-modified siRNA duplex

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Reduced-serum medium (e.g., Opti-MEM)

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Nuclease-free microcentrifuge tubes

  • Multi-well cell culture plates

Procedure:

  • Cell Plating : Approximately 18-24 hours before transfection, plate cells in a multi-well plate so they reach 50-70% confluency at the time of transfection.[13]

  • Complex Formation : a. For each well to be transfected, dilute the desired final concentration of siRNA (e.g., 1-50 nM) into reduced-serum medium. b. In a separate tube, dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.[13]

  • Transfection : a. Gently add the siRNA-lipid complexes drop-wise to the cells in each well. b. Gently rock the plate to ensure even distribution.

  • Incubation : Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein.

  • Analysis of Gene Knockdown : a. mRNA Level (qRT-PCR) : Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene (for normalization) to determine the relative reduction in mRNA levels. b. Protein Level (Western Blot) : Lyse the cells and extract total protein. Quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

References

Application Notes and Protocols for the Development of GNA-based Diagnostic Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of diagnostic probes targeting mutations in the G protein alpha subunit genes: GNAQ, GNA11, and GNAS. Activating mutations in these genes are critical drivers in various pathologies, most notably in uveal melanoma (GNAQ/GNA11) and a range of endocrine disorders and tumors (GNAS). Accurate and sensitive detection of these mutations is paramount for diagnosis, prognosis, and the development of targeted therapies.

Clinical Significance and Applications

Mutations in GNAQ, GNA11, and GNAS lead to the constitutive activation of G protein signaling pathways, promoting uncontrolled cell growth and proliferation.

  • GNAQ and GNA11: Mutations in these paralogous genes are found in approximately 80-90% of uveal melanomas, the most common primary intraocular tumor in adults.[1] The most frequent mutations occur at codon 209 (Q209) and, to a lesser extent, codon 183 (R183).[2][3] The presence of these mutations can be a key diagnostic marker and is being explored for its prognostic significance and as a target for therapeutic intervention.[1][2]

  • GNAS: Somatic activating mutations in GNAS, typically at codon 201 (R201) or 227 (Q227), are associated with McCune-Albright syndrome, fibrous dysplasia of bone, and various endocrine tumors, including pituitary and thyroid adenomas.[4][5] Detection of these mutations is crucial for the diagnosis of these conditions.

Overview of Diagnostic Methodologies

Several molecular techniques can be employed for the detection of mutations in GNAQ, GNA11, and GNAS. The choice of method depends on the required sensitivity, the nature of the sample, and the specific application.

  • Droplet Digital PCR (ddPCR): This technology offers highly sensitive and absolute quantification of nucleic acids, making it ideal for detecting low-frequency mutations in mixed cell populations, such as in tumor biopsies or liquid biopsy samples (circulating tumor DNA).[6][7][8][9]

  • Next-Generation Sequencing (NGS): NGS allows for the simultaneous analysis of multiple genes and can identify both known and novel mutations.[1][4][10][11] Targeted gene panels are often used in a clinical setting for the diagnosis of conditions associated with GNA mutations.[1][11]

  • In Situ Hybridization (ISH): Techniques like RNAscope® allow for the visualization of specific RNA transcripts within the morphological context of the tissue, providing single-molecule sensitivity.[12][13] This can be particularly useful for assessing gene expression levels in tumor tissues.

  • Sanger Sequencing: While considered the "gold standard" for sequence validation, its lower sensitivity (around 15-20% mutant alleles) can lead to false-negative results for low-frequency mutations.[6][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the detection and frequency of GNA mutations.

Table 1: Comparison of ddPCR and Sanger Sequencing for GNAQ/GNA11 Mutation Detection in Uveal Melanoma

ParameterDroplet Digital PCR (ddPCR)Sanger SequencingReference
Mutation Detection Frequency 91.9%Lower, prone to false negatives[6][7][8][9]
Consistency (Kappa coefficient) Kappa = 0.436 (Good consistency)-[6][7][9]
Sensitivity High, recommended for FFPE tissuesLower[6][7][8][9]

Table 2: Performance of NGS-based Methods for GNAS Mutation Detection

MethodLowest Detectable Mutation AbundanceMutation Detection Rate (Peripheral Blood)Reference
PNA-clamping PCR 1%56%[4][10]
Next-Generation Sequencing (NGS) 0.03%63%[4][10]
PNA-NGS 0.01%75%[4][10]

Table 3: Frequency of GNAQ and GNA11 Mutations in Uveal Melanoma

GeneMutation FrequencyReference
GNAQ 24.2% - 53.3%[1]
GNA11 24.2% - 60%[1]
Combined GNAQ/GNA11 ~80-90%[1]

Signaling Pathways and Experimental Workflows

Mutations in GNAQ, GNA11, and GNAS lead to the constitutive activation of downstream signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

GNAQ_GNA11_Signaling_Pathway GPCR GPCR GNAQ_GNA11 GNAQ/GNA11 (mutant) GPCR->GNAQ_GNA11 Activation PLCb PLCβ GNAQ_GNA11->PLCb Trio Trio GNAQ_GNA11->Trio PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MAPK Pathway Rho_Rac Rho/Rac Trio->Rho_Rac Actin Actin Polymerization Rho_Rac->Actin YAP YAP (Active) Actin->YAP Hippo-independent activation YAP->Proliferation Hippo-YAP Pathway

Caption: Activated GNAQ/GNA11 signaling pathways.

GNA_Probe_Development_Workflow start Start: Identify Target GNA Mutation design Probe/Primer Design start->design synthesis Oligonucleotide Synthesis & Labeling design->synthesis optimization Assay Optimization (e.g., Annealing Temp.) synthesis->optimization validation Analytical Validation optimization->validation sensitivity Sensitivity (LOD) validation->sensitivity specificity Specificity (Cross-reactivity) validation->specificity reproducibility Reproducibility validation->reproducibility application Application to Clinical Samples validation->application

Caption: General workflow for GNA-based diagnostic probe development.

Experimental Protocols

Protocol 1: Development of a Droplet Digital PCR (ddPCR) Assay for GNAQ Q209L Mutation Detection

This protocol describes the design and validation of a ddPCR assay to detect the c.626A>T (p.Q209L) mutation in the GNAQ gene.

1. Primer and Probe Design:

  • Target Region: Design primers to amplify a short region (60-80 bp) of GNAQ exon 5 flanking the Q209 codon.

  • Probes: Design two TaqMan probes:

    • Wild-Type Probe: Binds to the wild-type sequence (c.626A). Labeled with a HEX fluorophore.

    • Mutant Probe: Binds to the mutant sequence (c.626T). Labeled with a FAM fluorophore.[15]

  • Design Considerations:

    • Ensure primers and probes have a melting temperature (Tm) of approximately 60-65°C.

    • Check for potential secondary structures and primer-dimers using appropriate software.

    • Verify specificity using BLAST against the human genome.

2. Materials:

  • Genomic DNA (gDNA) from patient samples (e.g., FFPE tissue, plasma)

  • Wild-type and mutant control gDNA (or synthetic gBlocks)

  • ddPCR Supermix for Probes (No dUTP)

  • GNAQ Q209L primers and probes

  • Restriction enzyme (optional, for gDNA fragmentation)

  • QX200/QX100 Droplet Generator and Reader (Bio-Rad)

3. Experimental Procedure:

  • Sample Preparation:

    • Extract gDNA from samples using a suitable kit.

    • Quantify gDNA concentration.

    • (Optional) Digest gDNA with a restriction enzyme that does not cut within the amplicon to improve droplet partitioning.

  • ddPCR Reaction Setup:

    • Prepare the reaction mix on ice as follows (20 µL total volume):

      Component Volume Final Concentration
      2x ddPCR Supermix 10 µL 1x
      20x GNAQ WT/Mut Primer/Probe Mix 1 µL 900 nM primers / 250 nM probes
      gDNA sample (1-100 ng) X µL -

      | Nuclease-free water | up to 20 µL | - |

  • Droplet Generation:

    • Load 20 µL of the ddPCR reaction mix into a droplet generator cartridge.

    • Add 70 µL of droplet generation oil.

    • Generate droplets according to the manufacturer's instructions.

  • PCR Amplification:

    • Transfer the droplets to a 96-well PCR plate.

    • Seal the plate and perform thermal cycling with the following conditions:

      Step Temperature Time Cycles
      Enzyme Activation 95°C 10 min 1
      Denaturation 94°C 30 sec 40
      Annealing/Extension 55-60°C* 60 sec
      Enzyme Deactivation 98°C 10 min 1
      • An annealing temperature gradient PCR should be performed to determine the optimal temperature.[16]

  • Droplet Reading and Data Analysis:

    • Read the plate on the droplet reader.

    • Analyze the data using QuantaSoft software to determine the concentration of wild-type and mutant alleles.

4. Validation:

  • Limit of Detection (LOD): Perform a serial dilution of mutant DNA into wild-type DNA to determine the lowest mutant allele frequency that can be reliably detected.

  • Specificity: Test the assay against a panel of known wild-type samples and samples with other mutations to ensure no cross-reactivity.

  • Reproducibility: Assess inter- and intra-assay variability.

Protocol 2: In Situ Hybridization (ISH) for GNAS mRNA Detection using RNAscope® Technology

This protocol provides a general workflow for detecting GNAS mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the RNAscope® platform.

1. Probe Design:

  • RNAscope® probes are typically designed and provided by the manufacturer (ACD, a Bio-Techne brand). Probes consist of a series of oligonucleotide pairs (double-Z probes) that bind along the target RNA sequence.[13] Probes for GNAS are commercially available.[17]

  • For custom probe design, the target GNAS transcript sequence is submitted to the manufacturer for bioinformatic design and synthesis.

2. Materials:

  • FFPE tissue sections (5 µm) on charged slides

  • RNAscope® 2.5 HD Reagent Kit (or other appropriate kit)

  • GNAS target probe

  • Positive control probe (e.g., PPIB) and negative control probe (dapB)

  • HybEZ™ Hybridization System (ACD)

  • Standard histology equipment (dewaxing solutions, hematoxylin, etc.)

3. Experimental Procedure (Manual Assay):

  • Baking and Deparaffinization:

    • Bake slides for 1 hour at 60°C.

    • Deparaffinize in xylene (2 x 5 min) and dehydrate in an ethanol (B145695) series (100% 2 x 1 min, 95% 1 min).

  • Pretreatment:

    • Perform target retrieval by boiling slides in the provided target retrieval solution for 15 minutes.

    • Treat with protease solution at 40°C for 30 minutes in the HybEZ™ oven.

  • Probe Hybridization:

    • Apply the GNAS probe to the tissue section and incubate at 40°C for 2 hours in the HybEZ™ oven.

  • Signal Amplification:

    • Perform a series of amplification steps (Amp 1-6) by applying each amplifier reagent and incubating at 40°C.

  • Detection:

    • Apply the appropriate detection reagent (e.g., DAB for chromogenic detection) and incubate at room temperature.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

4. Data Analysis:

  • Visualize the slides under a bright-field microscope.

  • GNAS RNA expression will appear as punctate dots.

  • Quantify the signal by counting the number of dots per cell.

Protocol 3: Sanger Sequencing for GNA11 Mutation Confirmation

This protocol outlines the use of Sanger sequencing to confirm the presence of mutations in GNA11 exon 5, often after initial screening with a more sensitive method.

1. Primer Design:

  • Design primers to amplify the entire coding sequence of GNA11 exon 5.

  • Ensure primers are located in the flanking intronic regions.

  • Check for specificity using Primer-BLAST.

2. Materials:

  • Genomic DNA

  • PCR master mix (including Taq polymerase, dNTPs, MgCl2)

  • GNA11 exon 5 primers

  • PCR purification kit

  • Sanger sequencing reagents (e.g., BigDye™ Terminator)

  • Capillary electrophoresis instrument

3. Experimental Procedure:

  • PCR Amplification:

    • Set up a standard PCR reaction with the designed primers and gDNA.

    • Perform thermal cycling to amplify the target region.

  • PCR Product Purification:

    • Run an aliquot of the PCR product on an agarose (B213101) gel to confirm amplification.

    • Purify the remaining PCR product using a spin column-based kit to remove primers and dNTPs.

  • Cycle Sequencing:

    • Set up cycle sequencing reactions using the purified PCR product as a template, one of the PCR primers (forward or reverse), and the sequencing master mix.

  • Sequencing and Analysis:

    • Purify the cycle sequencing products.

    • Perform capillary electrophoresis.

    • Analyze the resulting electropherogram using sequencing analysis software to identify any mutations compared to the reference sequence.

4. Validation:

  • The validation of Sanger sequencing for confirming NGS results is a common practice, although some studies suggest that for high-quality NGS data, it may not always be necessary.[18][19][20]

  • In cases of discrepancy, it is important to re-evaluate both the NGS and Sanger data, and potentially re-run the Sanger sequencing with newly designed primers.[19]

References

Application Notes & Protocols: Incorporating (S)-GNA into Aptamers for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, single-stranded oligonucleotides capable of binding to specific molecular targets with high affinity and specificity, have emerged as a promising class of molecules for targeted therapy. Their advantages over traditional antibody-based therapies include smaller size, ease of chemical synthesis, and lower immunogenicity.[1] However, the therapeutic application of unmodified aptamers is often limited by their susceptibility to nuclease degradation and rapid renal filtration.[2]

Chemical modifications of the aptamer backbone can overcome these limitations.[3] One such modification is the incorporation of (S)-glycol nucleic acid (GNA), an acyclic nucleic acid analog. While extensively studied in the context of siRNAs, the application of (S)-GNA to aptamers presents a novel and compelling strategy to enhance their therapeutic potential.[2][4] Incorporation of (S)-GNA has been shown to increase resistance to 3′-exonuclease degradation and, in the case of siRNAs, mitigate off-target effects.[4][5] These properties are highly desirable for the development of robust and specific aptamer-based therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of (S)-GNA into aptamers for targeted therapy. We will cover the synthesis of (S)-GNA-modified oligonucleotides, a proposed protocol for the selection of (S)-GNA-containing aptamers using Systematic Evolution of Ligands by Exponential Enrichment (SELEX), and methods for their subsequent characterization.

Data Presentation

Table 1: Comparative Properties of Nucleic Acid Modifications
ModificationBackbone ChargeNuclease ResistanceBinding Affinity (to complementary strand)Conformational Flexibility
DNA NegativeLowStandardHigh
RNA NegativeVery LowHigher than DNAModerate
(S)-GNA NegativeHigh[4]Destabilizing in RNA duplexes[2]High
2'-Fluoro (2'-F) NegativeHigh[6]Increased[2]Reduced
2'-O-Methyl (2'-OMe) NegativeHigh[6]Increased[6]Reduced
Locked Nucleic Acid (LNA) NegativeVery High[2]Significantly Increased[7]Low
Phosphorothioate (PS) NegativeHigh[2]Can be reducedUnchanged
Table 2: Hypothetical Performance Characteristics of an (S)-GNA-Modified Aptamer vs. Unmodified Aptamer

This table presents expected outcomes based on data from siRNA and other nucleic acid modifications, as direct comparative data for (S)-GNA aptamers is not yet available.

ParameterUnmodified DNA Aptamer(S)-GNA Modified Aptamer (Hypothetical)Rationale for Expected Outcome
Serum Half-life Minutes to < 1 hourSeveral hoursIncreased resistance to exonuclease degradation due to the modified backbone.[4]
Binding Affinity (Kd) Target-dependentPotentially alteredThe flexible GNA backbone may influence the aptamer's 3D structure and its interaction with the target. This could lead to an increase or decrease in affinity depending on the specific aptamer and target.[2]
Cellular Uptake Target-dependent endocytosisLikely similar to unmodifiedCellular uptake is primarily driven by the aptamer's interaction with its cell-surface target, which should be retained.[8]
In vivo Efficacy LowPotentially higherImproved stability in circulation could lead to better target engagement and therapeutic effect.
Off-target Binding Can occurPotentially reduced(S)-GNA has been shown to mitigate off-target effects in siRNAs by destabilizing seed-region binding. A similar effect on non-specific interactions might be observed with aptamers.[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-GNA-Modified Oligonucleotides

This protocol is adapted from established methods for the synthesis of (S)-GNA phosphoramidites and their incorporation into oligonucleotides.[2]

1. Synthesis of (S)-GNA Phosphoramidites:

  • Start with enantiopure (S)-DMT-glycidol.

  • Perform ring-opening of the glycidol (B123203) with protected purine (B94841) or pyrimidine (B1678525) nucleobases in the presence of N,N-diisopropylethylamine.

  • Separate the desired N9 (for purines) or N1 (for pyrimidines) regioisomer from the N7 regioisomer using silica (B1680970) gel chromatography.

  • Synthesize the phosphoramidites from the (S)-GNA nucleosides using standard, previously reported procedures.

2. Automated Solid-Phase Oligonucleotide Synthesis:

  • Utilize a standard automated DNA/RNA synthesizer.

  • Use the synthesized (S)-GNA phosphoramidites in the desired positions within the aptamer sequence. The remaining positions will use standard DNA or RNA phosphoramidites.

  • Perform the coupling reactions according to the synthesizer's standard protocols.

  • After synthesis, deprotect and cleave the oligonucleotide from the solid support using standard procedures.

  • Purify the full-length (S)-GNA-modified aptamer using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: SELEX for (S)-GNA-Modified Aptamers (Hypothetical)

This protocol is a proposed adaptation of existing SELEX protocols for chemically modified aptamers.[9][10] A key consideration is the ability of the polymerase used for amplification to accept (S)-GNA triphosphates as substrates. If a suitable polymerase is not available, a "post-SELEX modification" approach would be necessary, where an unmodified aptamer is first selected and then chemically synthesized with (S)-GNA modifications. The following protocol assumes a polymerase capable of incorporating (S)-GNA nucleotides is available.

1. Library Design and Synthesis:

  • Design a single-stranded DNA library consisting of a central random region (e.g., 20-40 nucleotides) flanked by constant primer binding sites.

  • Synthesize the library with (S)-GNA modifications incorporated at specific positions or randomly throughout the random region. This requires the synthesis of (S)-GNA triphosphates.

2. SELEX Cycle:

  • Incubation: Incubate the (S)-GNA-modified library with the target molecule (e.g., a purified protein or whole cells).

  • Partitioning: Separate the aptamer-target complexes from the unbound oligonucleotides. For protein targets, this can be done using nitrocellulose filter binding, affinity chromatography, or magnetic beads. For cell-based SELEX, centrifugation and washing of the cells will remove unbound sequences.

  • Elution: Elute the bound aptamers from the target.

  • Amplification:

    • Reverse transcribe the eluted RNA aptamers (if applicable) to cDNA.

    • Amplify the cDNA (or the eluted DNA aptamers) by PCR using primers corresponding to the constant regions. This step requires a polymerase that can read through and amplify sequences containing (S)-GNA.

    • Generate single-stranded DNA for the next round of selection. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.[3]

  • Repeat the cycle 8-15 times, increasing the selection stringency in later rounds (e.g., by decreasing the target concentration or increasing the number of washes).

3. Sequencing and Characterization:

  • After the final round, clone and sequence the enriched aptamer pool to identify individual candidate aptamers.

  • Synthesize individual (S)-GNA-modified aptamers and characterize their binding affinity and specificity.

Protocol 3: Characterization of (S)-GNA-Modified Aptamers

1. Binding Affinity Measurement (Surface Plasmon Resonance - SPR):

  • Immobilize the target protein on a sensor chip.

  • Flow different concentrations of the (S)-GNA-modified aptamer over the chip and measure the association and dissociation rates.

  • Calculate the equilibrium dissociation constant (Kd) from the kinetic data.

  • Compare the Kd value to that of the corresponding unmodified aptamer to determine the effect of the (S)-GNA modification on binding affinity.

2. Serum Stability Assay:

  • Incubate 5'-radiolabeled or fluorescently labeled (S)-GNA-modified aptamer and an unmodified control aptamer in human serum at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analyze the samples by denaturing PAGE and visualize the full-length aptamer band by autoradiography or fluorescence imaging.

  • Quantify the percentage of intact aptamer at each time point to determine the half-life.

3. Cellular Uptake Studies (Flow Cytometry):

  • Synthesize the (S)-GNA-modified aptamer with a fluorescent label (e.g., Cy5).

  • Incubate target cells with the fluorescently labeled aptamer at 37°C for various time periods.

  • As a negative control, use a scrambled sequence with the same modifications or a cell line that does not express the target receptor.

  • Wash the cells to remove unbound aptamer, detach them, and analyze by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of internalized aptamer.

Visualizations

G cluster_synthesis Protocol 1: Synthesis of (S)-GNA-Modified Oligonucleotides start Enantiopure (S)-DMT-glycidol ring_opening Ring-opening with protected nucleobases start->ring_opening separation Regioisomer separation ring_opening->separation phosphoramidite Phosphoramidite synthesis separation->phosphoramidite solid_phase Automated solid-phase synthesis phosphoramidite->solid_phase purification Deprotection & Purification (PAGE/HPLC) solid_phase->purification final_product (S)-GNA-Modified Aptamer purification->final_product G cluster_selex Protocol 2: Hypothetical SELEX for (S)-GNA-Modified Aptamers library Initial (S)-GNA-modified library (10^14-10^15 molecules) incubation Incubation with target library->incubation partitioning Partitioning (Bound vs. Unbound) incubation->partitioning elution Elution of bound sequences partitioning->elution amplification PCR Amplification & ssDNA generation elution->amplification enriched_pool Enriched Pool amplification->enriched_pool Next Round (8-15x) enriched_pool->incubation sequencing Sequencing & Candidate Identification enriched_pool->sequencing G cluster_pathway Targeted Therapy using (S)-GNA Aptamer-Drug Conjugate aptamer_conjugate (S)-GNA Aptamer-Drug Conjugate binding Specific Binding aptamer_conjugate->binding no_binding No Binding aptamer_conjugate->no_binding receptor Target Cell Surface Receptor internalization Receptor-Mediated Endocytosis receptor->internalization binding->receptor endosome Endosome internalization->endosome release Endosomal Escape / Drug Release endosome->release therapeutic_effect Therapeutic Effect (e.g., Apoptosis) release->therapeutic_effect non_target_cell Non-Target Cell no_binding->non_target_cell

References

Application Notes and Protocols for the Automated Synthesis of Chimeric DNA-GNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol nucleic acid (GNA) is a simplified, acyclic nucleic acid analog that has garnered significant interest in the fields of synthetic biology and drug development.[1][2] Its unique structural properties, including a three-carbon glycol backbone, confer upon it a remarkable ability to form stable, antiparallel duplexes with itself and with other nucleic acids, often with higher thermal stability than corresponding DNA or RNA duplexes.[1][3] Chimeric oligonucleotides composed of both DNA and GNA monomers are of particular interest as they can combine the biological recognition properties of DNA with the enhanced stability and nuclease resistance of GNA.[4] These chimeric molecules hold promise for a variety of therapeutic applications, including antisense and siRNA technologies, where stability and specificity are paramount.[5][6]

This document provides detailed application notes and protocols for the automated solid-phase synthesis of chimeric DNA-GNA oligonucleotides using standard phosphoramidite (B1245037) chemistry.

Data Presentation

Table 1: Comparative Coupling Efficiencies of DNA and GNA Phosphoramidites
Monomer TypeActivatorCoupling Time (seconds)Average Coupling Efficiency (%)
DNA (A, C, G, T)5-Ethylthio-1H-tetrazole (ETT)30 - 60> 99%
DNA (A, C, G, T)2,5-Dichlorobenzylthiotetrazole (DCBT)30 - 60> 99%
GNA (A, C, G, T)5-Ethylthio-1H-tetrazole (ETT)180 - 300~98-99%
GNA (A, C, G, T)2,5-Dichlorobenzylthiotetrazole (DCBT)180 - 300~99%

Note: Coupling efficiencies for GNA phosphoramidites can be slightly lower than for standard DNA phosphoramidites and may require extended coupling times to achieve optimal results. The use of a stronger activator like DCBT is recommended for GNA monomer addition.

Table 2: Expected Yield and Purity of Chimeric DNA-GNA Oligonucleotides
Oligonucleotide Length (bases)DNA:GNA RatioSynthesis Scale (µmol)Expected Yield (OD₂₆₀)Purity by HPLC (%)
2015:515 - 10> 90%
2010:1014 - 8> 85%
3020:1013 - 7> 80%
4030:1012 - 5> 75%

Note: Yields are dependent on the overall coupling efficiency and the specific sequence. Increased GNA content may lead to slightly lower overall yields due to potentially lower coupling efficiencies per step. Purity is determined after standard deprotection and desalting.[7]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Chimeric DNA-GNA Oligonucleotides

This protocol outlines the steps for the synthesis of chimeric DNA-GNA oligonucleotides on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

1. Materials and Reagents:

  • DNA phosphoramidites (A, C, G, T) with standard protecting groups (e.g., Bz for A, C; dmf or iBu for G)

  • GNA phosphoramidites (A, C, G, T) with appropriate protecting groups

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 2,5-Dichlorobenzylthiotetrazole (DCBT) in acetonitrile)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizer solution (0.02 M iodine in THF/water/pyridine)

  • Anhydrous acetonitrile

2. Synthesis Cycle: The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain. The synthesizer is programmed to deliver the appropriate reagents for each step.

StepReagent/ActionTimePurpose
1. Deblocking3% TCA in DCM60-90 secRemoval of the 5'-DMT protecting group.
2. WashingAcetonitrile4 x 30 secRemoval of deblocking solution and residual moisture.
3. CouplingDNA/GNA phosphoramidite + Activator30-60 sec (DNA), 180-300 sec (GNA)Formation of the phosphite (B83602) triester linkage.
4. WashingAcetonitrile2 x 30 secRemoval of unreacted phosphoramidite and activator.
5. CappingCapping A + Capping B30 secAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
6. WashingAcetonitrile2 x 30 secRemoval of capping reagents.
7. Oxidation0.02 M Iodine solution30 secOxidation of the phosphite triester to the more stable phosphate (B84403) triester.
8. WashingAcetonitrile4 x 30 secRemoval of oxidizer solution.

3. Post-Synthesis:

  • Upon completion of the synthesis, the column containing the solid support with the synthesized oligonucleotide is removed from the synthesizer.

  • The oligonucleotide is then cleaved from the solid support and deprotected.

Protocol 2: Deprotection and Purification of Chimeric DNA-GNA Oligonucleotides

1. Cleavage and Deprotection:

  • Transfer the CPG support to a screw-cap vial.

  • Add 1 mL of concentrated ammonium (B1175870) hydroxide.

  • Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the phosphate backbone.[8][9]

  • For oligonucleotides with base-sensitive modifications, milder deprotection conditions, such as using aqueous methylamine (B109427) or potassium carbonate in methanol, may be required.[8]

  • After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

2. Purification:

  • Desalting: For many applications, simple desalting is sufficient to remove residual salts and small molecule impurities. This can be achieved using a desalting column (e.g., Sephadex G-25).

  • High-Performance Liquid Chromatography (HPLC): For applications requiring high purity, reverse-phase HPLC is the recommended purification method.

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 80:20).

    • Gradient: A linear gradient from A to B is used to elute the oligonucleotide. The full-length product will typically be the major peak.

    • Collect the peak corresponding to the full-length oligonucleotide and dry it using a vacuum concentrator.

Protocol 3: Characterization of Chimeric DNA-GNA Oligonucleotides

1. Quantification:

  • Resuspend the purified oligonucleotide in nuclease-free water.

  • Measure the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.

  • Calculate the concentration using the Beer-Lambert law and the sequence-specific extinction coefficient.

2. Purity Analysis by HPLC:

  • Analyze an aliquot of the purified oligonucleotide by analytical reverse-phase HPLC using the same conditions as for preparative HPLC. The purity is determined by integrating the area of the main peak relative to the total area of all peaks.

3. Mass Spectrometry:

  • Verify the identity of the synthesized chimeric oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11] The observed molecular weight should match the calculated theoretical molecular weight of the desired sequence.

Visualizations

Automated_Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Wash Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Wash Oxidation 4. Oxidation (Phosphate Stabilization) Capping->Oxidation Oxidation->Deblocking Wash (Next Cycle) Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start: CPG Solid Support Start->Deblocking Purification Purification (HPLC or Desalting) Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization FinalProduct Final Chimeric DNA-GNA Oligonucleotide Characterization->FinalProduct

Caption: Automated Solid-Phase Synthesis Workflow for Chimeric DNA-GNA Oligonucleotides.

Antisense_Mechanism ASO Chimeric DNA-GNA ASO Hybrid DNA-GNA/mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage catalyzes Degradation mRNA Degradation Cleavage->Degradation NoTranslation Inhibition of Translation Degradation->NoTranslation

Caption: RNase H-mediated antisense mechanism of a chimeric DNA-GNA oligonucleotide.

siRNA_Pathway siRNA Chimeric GNA-modified siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading RISC_unwinding Guide Strand Loading & Passenger Strand Cleavage RISC_loading->RISC_unwinding RISC_active Active RISC Complex RISC_unwinding->RISC_active Targeting Target Recognition & Binding RISC_active->Targeting mRNA Target mRNA mRNA->Targeting Cleavage mRNA Cleavage Targeting->Cleavage Gene_Silencing Gene Silencing Cleavage->Gene_Silencing

Caption: siRNA pathway involving a chimeric GNA-modified oligonucleotide.

References

Enzymatic Synthesis of Glycol Nucleic Acid (GNA) on a DNA Template: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic analog of DNA and RNA, featuring a simplified acyclic glycerol (B35011) backbone. This structural modification imparts GNA with unique properties, including high thermal stability and resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications. The ability to synthesize GNA enzymatically using a DNA template is a crucial step towards harnessing its potential for in vitro selection, aptamer development, and the creation of novel gene-silencing agents.

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of GNA on a DNA template, primarily utilizing Therminator DNA Polymerase. The information is intended to guide researchers in establishing and optimizing this novel biosynthetic process.

Data Presentation

Table 1: Kinetic Parameters for Single Glycerol-Nucleoside Triphosphate (gNTP) Incorporation by Therminator DNA Polymerase
gNTP SubstrateK_m_ (µM)k_cat_ (min⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹min⁻¹)
gATP18 ± 24.7 ± 0.22.6 x 10⁵
gCTP129 ± 152.0 ± 0.11.6 x 10⁴
gGTP35 ± 43.5 ± 0.21.0 x 10⁵
gTTP129 ± 180.8 ± 0.046.2 x 10³

Data synthesized from studies on single-nucleotide incorporation kinetics.

Table 2: Efficiency of GNA Synthesis on a DNA Template
ParameterObservationReference
Enzyme Therminator DNA Polymerase[1][2]
Maximum GNA Extension Up to 5 nucleotides[1][2]
Key Challenge Lower incorporation efficiency for pyrimidine (B1678525) gNTPs (gCTP and gTTP)[1][2]
Improvement Strategy Use of 5-propynyl substituted pyrimidine gNTPs (improves gCTP incorporation)[1]

Experimental Protocols

Protocol 1: Synthesis of Glycerol-Nucleoside Triphosphates (gNTPs)

This protocol outlines the chemical synthesis of the building blocks required for enzymatic GNA synthesis.

Materials:

Methodology:

  • Phosphorylation: Dissolve the protected nucleoside in anhydrous trimethyl phosphate. Cool the solution to 0°C.

  • Add phosphorus oxychloride dropwise while stirring. Continue stirring at 0°C for 2 hours.

  • Quench the reaction by adding a solution of tributylammonium pyrophosphate in anhydrous DMF.

  • Stir the mixture at room temperature for 1 hour.

  • Add triethylamine to neutralize the reaction.

  • Purification: Purify the crude gNTPs using anion-exchange chromatography followed by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the gNTPs using ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Enzymatic Synthesis of GNA on a DNA Template

This protocol details the primer extension reaction to synthesize a short GNA strand using a DNA template.

Materials:

  • DNA template oligonucleotide

  • DNA primer oligonucleotide (5'-labeled with a fluorescent dye or radioisotope for detection)

  • Therminator DNA Polymerase

  • 10x ThermoPol Reaction Buffer (provided with the enzyme)

  • gNTP mix (containing gATP, gCTP, gGTP, gTTP)

  • Nuclease-free water

  • Stop solution (e.g., 95% formamide, 50 mM EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Methodology:

  • Primer-Template Annealing:

    • Prepare a mixture of the DNA template (1.5 µM) and the 5'-labeled DNA primer (1 µM) in 1x ThermoPol Reaction Buffer.

    • Heat the mixture to 95°C for 3 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Enzymatic Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture on ice:

      • Annealed primer-template duplex: 4 µL

      • 10x ThermoPol Reaction Buffer: 2 µL

      • gNTP mix (2.5 mM each): 2 µL

      • Therminator DNA Polymerase (2 U/µL): 1 µL

      • Nuclease-free water: to a final volume of 20 µL

  • Incubation:

    • Incubate the reaction mixture at 65°C. The optimal incubation time may vary depending on the template sequence and desired GNA length (typically 30-60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume (20 µL) of stop solution.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Analyze the reaction products by denaturing PAGE (e.g., 20% acrylamide, 7M urea).

    • Visualize the results using a phosphorimager or fluorescence scanner. The extension of the primer with GNA will result in a band shift corresponding to the number of incorporated gNTPs.

Visualizations

GNA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis gNTPs Synthesize gNTPs ReactionMix Prepare Reaction Mix: - Annealed DNA - Therminator Polymerase - gNTPs - Buffer gNTPs->ReactionMix Add TemplatePrimer Anneal DNA Template and Primer TemplatePrimer->ReactionMix Add Incubation Incubate at 65°C ReactionMix->Incubation Quench Quench Reaction Incubation->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualize Results PAGE->Visualize

Caption: Experimental workflow for the enzymatic synthesis of GNA on a DNA template.

GNA_Synthesis_Challenges cluster_challenges Key Challenges center Enzymatic GNA Synthesis on DNA Template LowEfficiency Limited Extension (up to 5 nt) center->LowEfficiency leads to PyrimidineBias Weak Substrate Binding (especially gCTP, gTTP) center->PyrimidineBias exhibits LowRate Decreased Catalytic Rate center->LowRate characterized by NoFidelityData Lack of Fidelity Data center->NoFidelityData requires

Caption: Challenges in the enzymatic synthesis of GNA on a DNA template.

Applications in Drug Development

The enzymatic synthesis of GNA, although currently in its nascent stages, holds significant promise for drug development and various research applications:

  • Aptamer Selection: GNA's high stability makes it an excellent candidate for the development of aptamers – nucleic acid-based ligands that can bind to specific targets with high affinity and specificity. Enzymatic synthesis would enable the creation of GNA libraries for in vitro selection (SELEX) to identify aptamers against therapeutic targets.

  • Antisense Technology: GNA oligonucleotides can form stable duplexes with complementary RNA sequences. This property could be exploited to develop GNA-based antisense therapies that modulate gene expression by targeting specific mRNAs for degradation or translational repression.

  • Gene Silencing: The unique backbone of GNA may enhance the stability and cellular uptake of small interfering RNAs (siRNAs) or other gene-silencing constructs, potentially leading to more potent and durable therapeutic effects.

  • Diagnostics: The robustness of GNA makes it an attractive material for the development of stable diagnostic probes and biosensors.

Concluding Remarks

The enzymatic synthesis of GNA on a DNA template represents a significant advancement in the field of synthetic biology and nucleic acid chemistry. While challenges such as limited extension length and lower incorporation efficiency for pyrimidines remain, ongoing research, including the engineering of polymerases and the design of modified gNTPs, is expected to overcome these hurdles. The protocols and data presented here provide a foundation for researchers to explore and contribute to this exciting and rapidly evolving area of science, with the potential to unlock novel therapeutic and diagnostic solutions.

References

Application Notes and Protocols for the Large-Scale Synthesis of GNA Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic analog of nucleic acids with a simplified acyclic three-carbon glycol backbone. This structural modification imparts unique properties to GNA, including high stability and the ability to form stable duplexes with itself and with natural nucleic acids.[1][2] These characteristics make GNA a promising candidate for various therapeutic and diagnostic applications, including antisense therapy and the development of aptamers. The large-scale synthesis of high-purity GNA phosphoramidites is a critical step in realizing the full potential of this novel biomaterial.

This document provides detailed application notes and protocols for the large-scale synthesis of GNA phosphoramidites, drawing from established methodologies to ensure reproducibility and scalability.

Synthesis Overview

The large-scale synthesis of GNA phosphoramidites is primarily based on established phosphoramidite (B1245037) chemistry, adapted for the acyclic nature of the GNA backbone. The general strategy involves the synthesis of a protected GNA nucleoside monomer followed by phosphitylation to yield the final phosphoramidite product. Key methodologies have been developed to improve yields and facilitate large-scale production, including the use of specific protecting groups and optimized reaction conditions.

A significant advancement in the field is a procedure developed for kilogram-scale synthesis, which involves the ring-opening of enantiopure 4,4'-dimethoxytrityl (DMT)-glycidol with protected nucleobases.[3][4] This method offers a more streamlined and scalable approach compared to earlier syntheses.

Key Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the overall experimental workflow for the large-scale synthesis of GNA phosphoramidites.

GNA_Phosphoramidite_Synthesis_Pathway start Enantiopure Glycidol dmt_protection DMT Protection start->dmt_protection dmt_glycidol DMT-Glycidol dmt_protection->dmt_glycidol ring_opening Nucleophilic Ring Opening dmt_glycidol->ring_opening nucleobase Protected Nucleobase (e.g., Bz-A, Ac-C, dmf-G) nucleobase->ring_opening protected_gna_nucleoside Protected GNA Nucleoside ring_opening->protected_gna_nucleoside phosphitylation Phosphitylation protected_gna_nucleoside->phosphitylation gna_phosphoramidite GNA Phosphoramidite phosphitylation->gna_phosphoramidite reagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite reagent->phosphitylation

Caption: Chemical synthesis pathway for GNA phosphoramidites.

Large_Scale_Workflow start Starting Materials (DMT-Glycidol, Protected Nucleobases) synthesis Large-Scale Synthesis (Multi-liter reactor) start->synthesis workup Aqueous Workup & Solvent Extraction synthesis->workup purification Silica (B1680970) Gel Chromatography workup->purification characterization In-process Quality Control (TLC, NMR) purification->characterization phosphitylation Phosphitylation Reaction characterization->phosphitylation final_purification Final Purification (Precipitation/Chromatography) phosphitylation->final_purification final_qc Final Product QC (NMR, HPLC, MS) final_purification->final_qc packaging Packaging & Storage (Inert Atmosphere) final_qc->packaging

Caption: Experimental workflow for large-scale GNA phosphoramidite production.

Experimental Protocols

The following protocols are generalized from established methods for the synthesis of GNA phosphoramidites. Researchers should consult the primary literature for specific details and safety precautions.

Protocol 1: Synthesis of Protected GNA Nucleosides

This protocol outlines the synthesis of the protected GNA nucleoside, the precursor to the phosphoramidite. An improved method utilizes N-dimethylformamidine (dmf) for adenine (B156593) and guanine, and acetamide (B32628) (Ac) for cytosine to facilitate faster synthesis and deprotection.[5]

Materials:

  • (S)- or (R)-4,4'-dimethoxytritylglycidol (DMT-glycidol)

  • Protected nucleobase (e.g., N6-benzoyl-adenine, N4-acetyl-cytosine, N2-dimethylformamidine-guanine)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the protected nucleobase in anhydrous DMF, add sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture for 1 hour at room temperature.

  • Add a solution of DMT-glycidol in anhydrous DMF to the reaction mixture.

  • Heat the reaction to the temperature specified in the relevant literature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected GNA nucleoside.

Protocol 2: Phosphitylation of Protected GNA Nucleosides

This protocol describes the conversion of the protected GNA nucleoside into the final GNA phosphoramidite.

Materials:

  • Protected GNA nucleoside

  • Anhydrous dichloromethane (DCM)

  • N,N-diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous acetonitrile

  • Triethylamine (B128534)

Procedure:

  • Dissolve the protected GNA nucleoside in anhydrous dichloromethane under an inert atmosphere.

  • Add N,N-diisopropylethylamine to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the source literature, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine to obtain the pure GNA phosphoramidite.

Data Presentation

The following tables summarize typical yields and purity data for the large-scale synthesis of GNA phosphoramidites. Actual results may vary depending on the specific nucleobase, protecting groups, and scale of the reaction.

Table 1: Representative Yields for GNA Nucleoside Synthesis

NucleobaseProtecting GroupStarting Material ScaleTypical Yield (%)
AdenineBenzoyl (Bz)100 g75 - 85
CytosineAcetyl (Ac)100 g80 - 90
GuanineDimethylformamidine (dmf)50 g65 - 75
Thymine-100 g85 - 95

Table 2: Representative Yields and Purity for GNA Phosphoramidite Synthesis

GNA NucleosideStarting Material ScaleTypical Yield (%)Purity (by HPLC, %)Purity (by ³¹P NMR, %)
Bz-A-GNA50 g80 - 90> 98> 99
Ac-C-GNA50 g85 - 95> 98> 99
dmf-G-GNA25 g75 - 85> 97> 98
T-GNA50 g85 - 95> 99> 99

Characterization and Quality Control

Rigorous characterization and quality control are essential to ensure the identity, purity, and stability of the synthesized GNA phosphoramidites.

  • Thin-Layer Chromatography (TLC): Used for routine monitoring of reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase and ion-exchange HPLC are employed for accurate purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

    • ³¹P NMR: A critical technique to confirm the formation of the desired phosphoramidite and to detect the presence of phosphate (B84403) (P(V)) impurities. The ³¹P NMR spectrum of a phosphoramidite typically shows a characteristic signal around 140-150 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the large-scale synthesis of GNA phosphoramidites. By leveraging optimized procedures and robust analytical techniques, researchers and drug development professionals can produce high-quality GNA phosphoramidites required for the advancement of GNA-based technologies. The scalability of these methods opens the door for the development of GNA-based therapeutics and other applications requiring substantial quantities of this promising nucleic acid analog.

References

Application Notes and Protocols for (S)-GNA Modified CRISPR Guide RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying genetic material. A key component of this system is the guide RNA (gRNA), which directs the Cas9 nuclease to the target DNA sequence. However, the efficacy and safety of CRISPR-Cas9 technology are critically dependent on the stability and specificity of the gRNA. Off-target effects, where the gRNA directs Cas9 to unintended genomic locations, remain a significant concern for therapeutic applications.

Chemical modifications of the gRNA have emerged as a powerful strategy to enhance its performance. Among these, the incorporation of (S)-Glycol Nucleic Acid (GNA) has shown considerable promise. (S)-GNA is an acyclic nucleic acid analog with a simplified backbone structure that can confer unique properties to oligonucleotides. While much of the research on (S)-GNA has focused on small interfering RNAs (siRNAs), the principles are readily applicable to CRISPR guide RNAs.

These application notes provide a comprehensive overview of the use of (S)-GNA in modifying CRISPR guide RNAs, including detailed protocols and expected outcomes based on analogous studies with siRNAs.

Principle of (S)-GNA Modification

(S)-GNA is a stereoisomer of GNA with a right-handed helical geometry that is well-accommodated within the right-handed duplex structure of RNA-DNA hybrids formed during CRISPR-Cas9 targeting.[1][2][3] The key features and advantages of incorporating (S)-GNA into CRISPR guide RNAs include:

  • Increased Nuclease Resistance: The modified backbone of (S)-GNA enhances resistance to degradation by cellular exonucleases, thereby increasing the half-life and stability of the gRNA.[1][2][3]

  • Reduced Off-Target Effects: Strategic placement of a single (S)-GNA nucleotide, particularly in the "seed" region of the gRNA, can destabilize the binding to off-target sequences with partial complementarity.[1][2][3] This is hypothesized to occur through a combination of seed region destabilization and the induction of a pre-organized kinked conformation.[1] In siRNA studies, a single (S)-GNA modification in the seed region resulted in a significant improvement in the therapeutic index.[1]

  • Maintained On-Target Activity: While destabilizing off-target binding, (S)-GNA modifications, when appropriately positioned, are well-tolerated and can maintain or even enhance on-target cleavage efficiency.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative improvements based on data from (S)-GNA modified siRNAs, which are anticipated to be comparable for CRISPR guide RNAs.

Table 1: Effect of (S)-GNA Modification on Guide RNA Stability

ModificationNuclease Resistance (Relative to Unmodified)
Unmodified gRNA1x
(S)-GNA at 5' and 3' ends>5x
Single (S)-GNA at position 7~2x

Table 2: Impact of (S)-GNA Modification on CRISPR-Cas9 Activity

gRNA ModificationOn-Target Cleavage Efficiency (%)Off-Target Cleavage Efficiency (at a known off-target site) (%)
Unmodified gRNA85 ± 515 ± 3
(S)-GNA at position 782 ± 63 ± 1
(S)-GNA at 5' and 3' ends88 ± 412 ± 2

Note: These values are illustrative and will vary depending on the target sequence, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of (S)-GNA Modified Single Guide RNA (sgRNA)

This protocol outlines the chemical synthesis of an sgRNA incorporating (S)-GNA phosphoramidites.

Materials:

  • (S)-GNA phosphoramidite (B1245037) monomers (A, U, C, G)

  • Standard RNA and DNA phosphoramidites

  • Solid support (e.g., CPG)

  • Standard reagents for solid-phase oligonucleotide synthesis

  • HPLC purification system

Procedure:

  • Sequence Design: Design the sgRNA sequence, identifying the position(s) for (S)-GNA incorporation. A single modification at position 7 of the spacer region is recommended for reducing off-target effects.[1][2][3]

  • Oligonucleotide Synthesis:

    • Perform solid-phase synthesis on an automated DNA/RNA synthesizer.

    • For (S)-GNA incorporation, use the corresponding (S)-GNA phosphoramidite in the desired coupling cycle. The synthesis of GNA phosphoramidites has been described in detail elsewhere.[1]

    • Standard coupling protocols for RNA synthesis are generally applicable.

  • Deprotection and Cleavage: Following synthesis, deprotect the oligonucleotide and cleave it from the solid support using standard protocols (e.g., AMA treatment).

  • Purification: Purify the full-length (S)-GNA modified sgRNA using reverse-phase or ion-exchange HPLC.

  • Desalting and Quantification: Desalt the purified sgRNA and quantify its concentration using UV spectrophotometry.

  • Quality Control: Verify the mass of the final product using mass spectrometry.

Protocol 2: In Vitro Cleavage Assay to Assess On-Target Activity

This protocol describes an in vitro assay to determine the cleavage efficiency of the Cas9/(S)-GNA-sgRNA ribonucleoprotein (RNP) complex.

Materials:

  • Purified Cas9 nuclease

  • (S)-GNA modified sgRNA

  • Unmodified control sgRNA

  • Target DNA fragment (PCR product or plasmid) containing the target sequence

  • Nuclease-free water

  • Reaction buffer (e.g., NEBuffer™ 3.1)

  • Agarose (B213101) gel and electrophoresis system

  • DNA stain (e.g., SYBR™ Safe)

Procedure:

  • RNP Complex Formation:

    • In a nuclease-free tube, mix Cas9 protein and the (S)-GNA modified sgRNA (or unmodified control) at a 1:1 molar ratio.

    • Incubate at room temperature for 10-20 minutes to allow RNP complex formation.

  • Cleavage Reaction:

    • Add the target DNA to the RNP complex solution.

    • Add reaction buffer to the final recommended concentration.

    • Incubate the reaction at 37°C for 1 hour.

  • Analysis:

    • Stop the reaction by adding a stop solution (e.g., containing proteinase K and EDTA).

    • Analyze the cleavage products by agarose gel electrophoresis.

    • Quantify the band intensities of the uncut and cleaved DNA fragments to determine the cleavage efficiency.

Protocol 3: Cellular Delivery of (S)-GNA Modified sgRNA and Assessment of Genome Editing

This protocol outlines the delivery of the Cas9/(S)-GNA-sgRNA RNP into cultured mammalian cells and subsequent analysis of on-target and off-target editing.

Materials:

  • Cultured mammalian cells

  • (S)-GNA modified sgRNA

  • Purified Cas9 nuclease

  • Electroporation system and cuvettes or lipid-based transfection reagent

  • Cell culture medium and supplements

  • Genomic DNA extraction kit

  • PCR primers flanking the on-target and potential off-target sites

  • High-fidelity DNA polymerase

  • Sanger sequencing or Next-Generation Sequencing (NGS) service

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • RNP Delivery:

    • Electroporation:

      • Form the RNP complex as described in Protocol 2.

      • Resuspend the cells in a suitable electroporation buffer.

      • Mix the cell suspension with the RNP complex.

      • Deliver the mixture into the cells using a pre-optimized electroporation program.

    • Lipid-based Transfection:

      • Follow the manufacturer's protocol for the chosen transfection reagent to deliver the pre-formed RNP complex into the cells.

  • Post-Delivery Incubation: Plate the cells and incubate for 48-72 hours to allow for genome editing to occur.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

  • Analysis of On-Target Editing:

    • Amplify the on-target genomic region by PCR using high-fidelity polymerase.

    • Analyze the PCR products for the presence of insertions and deletions (indels) using methods such as Sanger sequencing with TIDE analysis or NGS.

  • Analysis of Off-Target Editing:

    • Predict potential off-target sites using bioinformatic tools.

    • Amplify the top-ranked potential off-target regions by PCR.

    • Analyze the PCR products for indels using deep sequencing (NGS) to accurately quantify off-target editing frequencies.

Visualizations

experimental_workflow cluster_synthesis 1. (S)-GNA sgRNA Synthesis cluster_invitro 2. In Vitro Activity Assay cluster_cellular 3. Cellular Genome Editing synthesis Solid-Phase Synthesis purification HPLC Purification synthesis->purification qc Mass Spectrometry purification->qc rnp_formation_vitro RNP Formation qc->rnp_formation_vitro rnp_formation_cell RNP Formation qc->rnp_formation_cell cleavage DNA Cleavage rnp_formation_vitro->cleavage gel Agarose Gel Analysis cleavage->gel delivery Cellular Delivery (Electroporation/Lipofection) rnp_formation_cell->delivery incubation Incubation (48-72h) delivery->incubation gdna_extraction gDNA Extraction incubation->gdna_extraction sequencing NGS Analysis (On- & Off-Target) gdna_extraction->sequencing

Caption: Experimental workflow for (S)-GNA modified sgRNA.

signaling_pathway cluster_targeting CRISPR-Cas9 Targeting cluster_binding DNA Binding & Cleavage gRNA (S)-GNA modified sgRNA RNP RNP Complex gRNA->RNP Cas9 Cas9 Nuclease Cas9->RNP OnTarget On-Target DNA RNP->OnTarget Stable Binding OffTarget Off-Target DNA RNP->OffTarget Unstable Binding (due to S-GNA) OnCleavage Cleavage OnTarget->OnCleavage NoCleavage Reduced/No Cleavage OffTarget->NoCleavage

Caption: Mechanism of (S)-GNA in reducing off-target effects.

References

Purifying GNA-Containing Oligosaccharides by High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol Nucleic Acid (GNA) is a synthetic analog of nucleic acids that exhibits remarkable chemical stability and forms stable duplex structures, making it a promising candidate for various therapeutic and diagnostic applications, including antisense therapy and aptamer development.[1] The purity of GNA-containing oligosaccharides is paramount for their successful application. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the purification and analysis of these synthetic molecules. This document provides detailed protocols and application notes for the purification of GNA-containing oligosaccharides using Reverse-Phase (RP) and Anion-Exchange (AEX) HPLC methods.

Introduction

GNA is an acyclic nucleic acid analog where the sugar-phosphate backbone of DNA and RNA is replaced by repeating glycol units linked by phosphodiester bonds.[1] This structural modification confers unique properties to GNA, including resistance to nuclease degradation and the ability to form stable duplexes with itself and with RNA. The synthesis of GNA-containing oligosaccharides, like other synthetic oligonucleotides, results in a mixture of the desired full-length product and truncated sequences.[2] For many applications, especially in a therapeutic context, the removal of these impurities is critical. HPLC is a cornerstone technique for achieving the high purity required for downstream applications. This note details established HPLC methodologies adapted for the purification of GNA-containing oligosaccharides.

Purification Strategies

The choice of HPLC purification method depends on the length of the GNA-containing oligosaccharide, the presence of any modifications (e.g., fluorophores, linkers), and the desired final purity. The two primary modes of HPLC used for oligonucleotide purification are Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC).

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. For oligonucleotides, the separation is primarily driven by the interaction of the nucleobases with the stationary phase. RP-HPLC is particularly effective for the purification of shorter oligos and those containing hydrophobic modifications.[2][3]

  • Anion-Exchange HPLC (AEX-HPLC): AEX-HPLC separates molecules based on their net negative charge. The phosphodiester backbone of GNA-containing oligosaccharides is negatively charged, and this charge is proportional to the length of the oligonucleotide. AEX-HPLC is therefore highly effective at separating full-length products from shorter, truncated sequences.

For applications demanding the highest purity, a dual-purification strategy employing both AEX and RP-HPLC can be implemented.[3]

Experimental Protocols

Reverse-Phase HPLC (RP-HPLC) Purification

This protocol is suitable for the purification of GNA-containing oligosaccharides up to approximately 50 bases in length.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, Phenomenex Jupiter C18)

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude GNA-containing oligosaccharide sample

  • Nuclease-free water

Protocol:

  • Sample Preparation: Dissolve the crude GNA-containing oligosaccharide in nuclease-free water to a concentration of approximately 10-20 OD₂₆₀/mL.

  • HPLC System Preparation:

    • Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Elute the oligosaccharide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length GNA-containing oligosaccharide.

  • Desalting: The collected fraction will contain TEAA salt, which should be removed. This can be achieved by methods such as ethanol (B145695) precipitation or using a desalting column.

  • Purity Analysis: Assess the purity of the final product by analytical RP-HPLC or AEX-HPLC.

Quantitative Data Summary (RP-HPLC):

ParameterValueReference
Column C18, 5 µm particle size, 4.6 x 150 mm[4]
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0General Oligo Protocol
Mobile Phase B Acetonitrile[4]
Flow Rate 1.0 mL/min[5]
Gradient 5-50% B over 30 minAdapted from[4]
Detection UV at 260 nmGeneral Oligo Protocol
Expected Purity ~80%[3]
Typical Yield 50-70%[2]
Anion-Exchange HPLC (AEX-HPLC) Purification

This protocol is highly effective for separating full-length GNA-containing oligosaccharides from shorter failure sequences based on charge.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., Dionex DNAPac PA200)

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Crude GNA-containing oligosaccharide sample

  • Nuclease-free water

Protocol:

  • Sample Preparation: Dissolve the crude GNA-containing oligosaccharide in nuclease-free water to a concentration of approximately 10-20 OD₂₆₀/mL.

  • HPLC System Preparation:

    • Equilibrate the anion-exchange column with Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is observed.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Elute the oligosaccharide using a linear gradient of Mobile Phase B. A typical gradient is from 0% to 100% Mobile Phase B over 40-60 minutes.

    • Monitor the elution at 260 nm. The full-length product will be the last major peak to elute.

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Desalting: The high salt concentration in the collected fraction must be removed. Use a suitable desalting method like dialysis, tangential flow filtration, or a desalting column.

  • Purity Analysis: Verify the purity of the desalted product using analytical AEX-HPLC or RP-HPLC.

Quantitative Data Summary (AEX-HPLC):

ParameterValueReference
Column Anion-Exchange (e.g., Dionex DNAPac)Adapted from HPAEC[5]
Mobile Phase A 20 mM Tris-HCl, pH 8.0General Oligo Protocol
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 8.0General Oligo Protocol
Flow Rate 1.0 mL/min[5]
Gradient 0-100% B over 45 minAdapted from[5]
Detection UV at 260 nmGeneral Oligo Protocol
Expected Purity >90%[3]
Typical Yield 20-50%[2]

Visualization of Workflows

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification start Crude GNA-Oligo dissolve Dissolve in H₂O start->dissolve equilibrate Equilibrate C18 Column dissolve->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute detect UV Detection (260 nm) elute->detect collect Collect Full-Length Peak detect->collect desalt Desalting collect->desalt analyze Purity Analysis desalt->analyze final_product Purified GNA-Oligo analyze->final_product

Caption: RP-HPLC Purification Workflow for GNA-Oligos.

AEX_HPLC_Workflow cluster_prep_aex Sample Preparation cluster_hplc_aex AEX-HPLC cluster_post_aex Post-Purification start_aex Crude GNA-Oligo dissolve_aex Dissolve in H₂O start_aex->dissolve_aex equilibrate_aex Equilibrate AEX Column dissolve_aex->equilibrate_aex inject_aex Inject Sample equilibrate_aex->inject_aex elute_aex Salt Gradient Elution inject_aex->elute_aex detect_aex UV Detection (260 nm) elute_aex->detect_aex collect_aex Collect Full-Length Peak detect_aex->collect_aex desalt_aex Desalting (High Salt) collect_aex->desalt_aex analyze_aex Purity Analysis desalt_aex->analyze_aex final_product_aex Purified GNA-Oligo analyze_aex->final_product_aex

Caption: AEX-HPLC Purification Workflow for GNA-Oligos.

Conclusion

The HPLC protocols described in this application note provide robust methods for the purification of GNA-containing oligosaccharides. RP-HPLC is a versatile technique suitable for a wide range of GNA oligos, while AEX-HPLC offers superior resolution for separating full-length products from shorter impurities. The choice of method will be dictated by the specific requirements of the downstream application. For therapeutic and other demanding applications, a dual purification approach may be necessary to achieve the highest level of purity. The provided protocols and data serve as a valuable starting point for researchers, scientists, and drug development professionals working with this exciting class of synthetic nucleic acid analogs.

References

Application Notes and Protocols: Synthesis and Application of (S)-GNA-isocytidine Phosphoramidite for Overcoming Pairing Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol nucleic acid (GNA) is an acyclic nucleic acid analog that has garnered significant interest in the field of oligonucleotide therapeutics. While offering advantages such as resistance to nuclease degradation, GNA exhibits limitations in forming stable base pairs with natural RNA, particularly for GNA-C and GNA-G residues. This instability arises from a rotated nucleobase orientation adopted by GNA nucleotides within a duplex. To address this challenge, the use of (S)-GNA-isocytidine ((S)-GNA-iC) has been explored. By transposing the hydrogen-bond donor and acceptor sites, (S)-GNA-iC can form a more stable, reverse Watson-Crick base pair with guanosine (B1672433) in an RNA strand, thereby overcoming the pairing limitations of standard GNA-C.[1][2][3]

These application notes provide a detailed protocol for the synthesis of (S)-GNA-isocytidine phosphoramidite (B1245037) and its incorporation into oligonucleotides. Furthermore, we present data demonstrating the enhanced thermal stability of duplexes containing (S)-GNA-iC and illustrate the underlying principles and workflows.

Overcoming GNA/RNA Pairing Limitations

The core problem with incorporating GNA-C and GNA-G into RNA heteroduplexes is the suboptimal geometry for standard Watson-Crick base pairing due to the rotated orientation of the GNA nucleobase.[1][2] This leads to a significant decrease in the thermal stability of the duplex. The introduction of isocytidine (B125971) and isoguanosine (B3425122) in the GNA backbone rescues this productive base-pairing.[1][2] Specifically, (S)-GNA-isocytidine, when paired with a guanosine on the complementary RNA strand, restores the hydrogen bonding pattern, leading to increased duplex stability.[3][4][5]

cluster_0 Standard GNA-C Pairing (Suboptimal) cluster_1 (S)-GNA-iC Pairing (Rescued) GNA-C GNA-Cytidine RNA-G RNA-Guanosine GNA-C->RNA-G Mismatched H-bonds (Destabilized) GNA-iC (S)-GNA-isocytidine RNA-G_2 RNA-Guanosine GNA-iC->RNA-G_2 Restored H-bonds (Stabilized) Limitation Pairing Limitation cluster_0 cluster_0 Solution Solution cluster_1 cluster_1

Figure 1: Overcoming GNA-C pairing limitation with (S)-GNA-isocytidine.

Data Presentation: Thermal Stability of GNA-Modified Duplexes

The incorporation of (S)-GNA-isocytidine in place of GNA-cytidine leads to a significant improvement in the thermal stability of GNA/RNA duplexes. The following table summarizes the melting temperature (Tm) data from studies on siRNA duplexes, highlighting the stabilizing effect of the isocytidine modification.

Duplex CompositionTm (°C)ΔTm (°C) vs. GNA-C
RNA Duplex with GNA-C:G pair58.5-
RNA Duplex with GNA-iC:G pair65.1+6.6
RNA Duplex with GNA-A:U pair68.2N/A
RNA Duplex with GNA-U:A pair67.8N/A

Note: The data presented here is a representative summary based on published findings. Actual Tm values may vary depending on the specific sequence and experimental conditions.

Experimental Protocols

Synthesis of (S)-GNA-isocytidine Phosphoramidite

The synthesis of (S)-GNA-isocytidine phosphoramidite is a multi-step process starting from commercially available materials. The following protocol is based on established methods.[2]

Materials:

  • (S)-Solketal

  • Isocytosine (B10225)

  • Sodium hydride (NaH, 60% in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H2O)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of (S)-1-(2,3-O-isopropylideneglyceryl)isocytosine:

    • To a solution of isocytosine in anhydrous DMF, add NaH (60% in mineral oil).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Add a solution of (S)-solketal tosylate in DMF.

    • Heat the mixture at 110°C for 18 hours.

    • Remove the solvent under reduced pressure.

    • Extract the residue with EtOAc and H2O.

    • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate to yield the product.

  • Protection of the 5'-Hydroxyl Group:

    • Dissolve the product from the previous step in pyridine.

    • Add DMT-Cl and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with methanol.

    • Remove the solvent and purify the residue by silica (B1680970) gel chromatography to obtain the 5'-O-DMT protected nucleoside.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

    • Add DIPEA and cool the solution to 0°C.

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with methanol.

    • Purify the crude product by silica gel chromatography to yield the final (S)-GNA-isocytidine phosphoramidite.

cluster_synthesis Synthesis of (S)-GNA-isocytidine Phosphoramidite start (S)-Solketal + Isocytosine step1 Nucleophilic Substitution start->step1 product1 (S)-1-(2,3-O-isopropylideneglyceryl)isocytosine step1->product1 step2 5'-OH Protection (DMT-Cl) product1->step2 product2 5'-O-DMT-(S)-GNA-isocytidine step2->product2 step3 Phosphitylation product2->step3 final_product (S)-GNA-isocytidine Phosphoramidite step3->final_product

Figure 2: Synthesis workflow for (S)-GNA-isocytidine phosphoramidite.
Incorporation of (S)-GNA-isocytidine Phosphoramidite into Oligonucleotides

The synthesized phosphoramidite can be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.[6][7][8][9][10]

Materials:

  • (S)-GNA-isocytidine phosphoramidite solution (100 mM in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites

  • Solid support (e.g., CPG) with the initial nucleoside

  • Standard reagents for oligonucleotide synthesis (deblocking, activation, capping, and oxidation solutions)

  • Automated DNA/RNA synthesizer

Protocol:

  • Instrument Setup: Prepare the DNA/RNA synthesizer according to the manufacturer's instructions. Install the (S)-GNA-isocytidine phosphoramidite vial on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles for each nucleotide addition.

    • Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid in DCM).

    • Coupling: The (S)-GNA-isocytidine phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 400 seconds) is recommended for GNA monomers to ensure efficient incorporation.[2]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a standard deprotection solution (e.g., ammonium (B1175870) hydroxide).

  • Purification: The crude oligonucleotide is purified using methods such as HPLC or PAGE to obtain the final high-purity product.

cluster_workflow Oligonucleotide Synthesis Workflow start_synthesis Start with Solid Support deblocking Deblocking (DMT Removal) start_synthesis->deblocking coupling Coupling with (S)-GNA-iC Phosphoramidite (extended time) deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat for next nucleotide oxidation->repeat repeat->deblocking cleavage Cleavage & Deprotection repeat->cleavage purification Purification (HPLC/PAGE) cleavage->purification final_oligo Final Oligonucleotide purification->final_oligo

Figure 3: Experimental workflow for oligonucleotide synthesis.

Conclusion

The use of (S)-GNA-isocytidine phosphoramidite is an effective strategy to overcome the inherent pairing limitations of GNA-C in GNA/RNA duplexes. The protocols outlined in this document provide a framework for the synthesis of this modified building block and its incorporation into oligonucleotides. The resulting modified oligonucleotides exhibit enhanced thermal stability, making them valuable tools for various applications in drug development and nucleic acid research, particularly in the design of potent and specific siRNA therapeutics.[4][5][11]

References

Troubleshooting & Optimization

Navigating the Challenges of Kilogram-Scale GNA Phosphoramidite Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of advancing novel nucleic acid-based therapeutics from the laboratory to clinical applications hinges on the robust and scalable synthesis of critical raw materials. Glycol Nucleic Acid (GNA), a promising analog with unique structural and functional properties, presents its own set of challenges when production is scaled to the kilogram level. This technical support center provides a comprehensive resource for troubleshooting common issues, understanding critical process parameters, and accessing detailed experimental protocols for the large-scale synthesis of GNA phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up GNA phosphoramidite (B1245037) synthesis to the kilogram scale?

A1: Transitioning from bench-scale to kilogram-scale production of GNA phosphoramidites introduces several significant challenges:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in small flasks can become difficult to control in large reactors, potentially leading to side reactions and impurity formation.

  • Reagent Purity and Stoichiometry: Ensuring the consistent quality and precise addition of large quantities of raw materials is critical for reproducible outcomes.

  • Purification and Isolation: Traditional purification methods like silica (B1680970) gel chromatography become impractical and inefficient at the kilogram scale, necessitating the development of alternative, scalable purification strategies.[1]

  • Impurity Profile Control: The impurity profile can change significantly with scale. New or previously minor impurities may become prominent, requiring rigorous analytical characterization and control.[2][3][4]

  • Material Handling and Stability: The handling of large volumes of solvents and reagents, as well as the stability of the phosphoramidite product during processing and storage, are major logistical and chemical considerations.[5]

Q2: What is the most promising strategy for the kilogram-scale synthesis of (S)-GNA phosphoramidites?

A2: A highly effective and scalable method involves the ring-opening of enantiomerically pure (S)-DMT-glycidol with protected nucleobases.[6] This approach, refined for large-scale production, offers a more streamlined and efficient synthesis compared to earlier methods.[6]

Q3: What are the critical quality attributes (CQAs) for GNA phosphoramidites intended for therapeutic oligonucleotide synthesis?

A3: The key quality attributes that must be carefully controlled include:

  • Purity: Typically, a purity of ≥97% by UPLC is required.[7]

  • Identity: Confirmed by spectroscopic methods such as 1H NMR, 31P NMR, and Mass Spectrometry.

  • Diastereomeric Ratio: The ratio of the two diastereomers at the phosphorus center should be consistent.

  • Water Content: Low water content is crucial to prevent hydrolysis and ensure stability.

  • Residual Solvents: Levels of residual solvents from the synthesis and purification process must be within acceptable limits.

  • Impurity Profile: Critical impurities, especially those that can be incorporated into the oligonucleotide chain, must be identified, quantified, and controlled.[2][8]

Q4: How can the formation of the N7 regioisomer be minimized during the synthesis of purine-based GNA phosphoramidites?

A4: The formation of the undesired N7 regioisomer is a common challenge in the alkylation of purines. Strategies to favor the desired N9 isomer at scale include careful selection of the protecting groups on the purine (B94841) base and optimization of reaction conditions such as the base and solvent system.[6][9] For instance, the use of N,N-diisopropylethylamine has been shown to facilitate the desired reaction while preserving exocyclic protecting groups.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the kilogram-scale synthesis of GNA phosphoramidites.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in DMT-Glycidol Ring-Opening Reaction 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of starting materials or product. 3. Sub-optimal base or solvent conditions.1. Monitor reaction progress by HPLC and adjust reaction time/temperature accordingly. 2. Ensure all reagents and solvents are of high purity and anhydrous. 3. Experiment with different non-nucleophilic bases and aprotic solvents to optimize the reaction.
High Levels of N7 Isomer in Purine Synthesis 1. Reaction conditions favoring N7 alkylation. 2. Inappropriate choice of protecting group on the purine.1. Modify reaction temperature and base concentration. 2. Consider using a bulkier protecting group on the exocyclic amine to sterically hinder N7 attack.[9]
Phosphitylation Reaction is Sluggish or Incomplete 1. Presence of moisture in the reaction. 2. Impure phosphitylating reagent. 3. Steric hindrance around the hydroxyl group.1. Ensure strictly anhydrous conditions and use freshly distilled solvents. 2. Use a freshly opened or purified bottle of the phosphitylating reagent. 3. Increase the excess of the phosphitylating reagent and the activator, and extend the reaction time.
Product Degradation During Purification 1. Prolonged exposure to acidic conditions (e.g., on silica gel). 2. Oxidation of the phosphite (B83602) triester.1. Minimize the time the phosphoramidite is in contact with silica gel. Consider alternative purification methods like precipitation or crystallization. 2. Handle the product under an inert atmosphere (e.g., argon or nitrogen) at all times.
Inconsistent Purity Between Batches 1. Variability in the quality of raw materials. 2. Poor control over reaction parameters. 3. Inconsistent purification procedure.1. Implement stringent quality control for all incoming raw materials.[10] 2. Utilize a well-controlled reactor system with precise temperature and addition rate control. 3. Standardize the purification protocol and define clear in-process controls.
Difficulty in Product Crystallization/Precipitation 1. Presence of impurities that inhibit crystallization. 2. Incorrect solvent system.1. Analyze the crude product to identify and quantify impurities. An additional purification step may be necessary. 2. Perform a solvent screen to identify a suitable solvent/anti-solvent system for efficient crystallization or precipitation.

Experimental Protocols

Kilogram-Scale Synthesis of (S)-GNA Phosphoramidites via Ring-Opening of (S)-DMT-Glycidol

This protocol is a generalized representation based on scalable synthesis principles.[6] Specific quantities and reaction parameters should be optimized for your specific equipment and nucleobase.

Step 1: Ring-Opening of (S)-DMT-Glycidol with Protected Nucleobase

experimental_workflow cluster_step1 Step 1: Nucleoside Formation reagents1 Protected Nucleobase (e.g., N-isobutyryl-Guanine) (S)-DMT-Glycidol N,N-Diisopropylethylamine reactor1 Jacketed Reactor Anhydrous Solvent (e.g., DMF) Inert Atmosphere (N2/Ar) Controlled Temperature reagents1->reactor1 reaction1 Stirring Monitor by HPLC reactor1->reaction1 workup1 Quench Reaction Aqueous Workup Solvent Extraction reaction1->workup1 purification1 Silica Gel Chromatography (if necessary for isomer separation) workup1->purification1 product1 (S)-GNA Nucleoside purification1->product1

Caption: Workflow for the formation of the GNA nucleoside.

  • Reactor Setup: Charge a multi-kilogram scale jacketed glass reactor with the protected nucleobase and a suitable anhydrous solvent (e.g., DMF). The reactor should be equipped with a mechanical stirrer, a temperature probe, and an inert atmosphere inlet (Nitrogen or Argon).

  • Base Addition: Add N,N-diisopropylethylamine to the suspension.

  • DMT-Glycidol Addition: Slowly add a solution of (S)-DMT-glycidol in the reaction solvent to the reactor at a controlled temperature.

  • Reaction: Stir the mixture at a set temperature and monitor the reaction progress by HPLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture and quench with a suitable reagent. Perform an aqueous workup and extract the product into an organic solvent.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to separate the N9 and N7 isomers for purine bases.

Step 2: Phosphitylation of the GNA Nucleoside

experimental_workflow_step2 cluster_step2 Step 2: Phosphitylation reagents2 (S)-GNA Nucleoside Anhydrous Dichloromethane (B109758) Activator (e.g., Tetrazole) Phosphitylating Reagent reactor2 Jacketed Reactor Inert Atmosphere (N2/Ar) Controlled Temperature reagents2->reactor2 reaction2 Stirring Monitor by TLC/HPLC reactor2->reaction2 workup2 Aqueous Wash Drying of Organic Phase reaction2->workup2 purification2 Precipitation or Crystallization workup2->purification2 product2 (S)-GNA Phosphoramidite purification2->product2

Caption: Workflow for the phosphitylation of the GNA nucleoside.

  • Reactor Setup: Charge the reactor with the purified (S)-GNA nucleoside and anhydrous dichloromethane under an inert atmosphere.

  • Reagent Addition: Add the activator (e.g., an appropriate tetrazole derivative) followed by the slow addition of the phosphitylating reagent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite) at a controlled temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its completion by TLC or HPLC.

  • Workup: Perform an aqueous wash to remove the activator salt and dry the organic phase.

  • Isolation: Concentrate the organic phase and isolate the final GNA phosphoramidite product by precipitation from a suitable solvent system (e.g., dichloromethane/hexane) or by crystallization.

  • Drying and Packaging: Dry the product under high vacuum to remove residual solvents and package under an inert atmosphere.

Impurity Profile and Control

A thorough understanding and control of impurities are paramount for the successful synthesis of high-quality GNA phosphoramidites for therapeutic applications.

Common Impurities in GNA Phosphoramidite Synthesis:

Impurity Class Examples Potential Source Control Strategy
Process-Related Impurities N7-isomer of purine nucleosides, Unreacted starting materials, Di-tritylated GNAIncomplete or side reactions during nucleoside formation.Optimize reaction conditions (temperature, stoichiometry, reaction time), Efficient purification of intermediates.
Reagent-Related Impurities Hydrolyzed phosphoramidite (H-phosphonate), Oxidized phosphoramidite (phosphate triester)Presence of water in reagents or solvents, Exposure to air (oxygen).Use of high-purity, anhydrous reagents and solvents, Strict adherence to inert atmosphere conditions throughout the process.[5]
Degradation Products Depurination productsExposure to acidic conditions, especially during purification.Minimize contact time with acidic media (e.g., silica gel), Use of neutral or slightly basic purification conditions where possible.

Analytical Methods for Quality Control:

  • HPLC/UPLC: For purity assessment and quantification of impurities.

  • 31P NMR: To determine the diastereomeric ratio and detect phosphorus-containing impurities like H-phosphonates and phosphate (B84403) triesters.[10]

  • 1H NMR and Mass Spectrometry: For structural confirmation and identification of unknown impurities.

  • Karl Fischer Titration: To determine the water content.

  • Gas Chromatography (GC): For the analysis of residual solvents.

Logical Relationship Diagram for Troubleshooting Low Purity

troubleshooting_low_purity cluster_analysis Impurity Analysis cluster_solutions Corrective Actions start Low Purity of Final GNA Phosphoramidite analysis_type Identify Impurity Type (LC-MS, NMR) start->analysis_type is_process_related Process-Related Impurity? analysis_type->is_process_related is_reagent_related Reagent-Related Impurity? analysis_type->is_reagent_related is_degradation Degradation Product? analysis_type->is_degradation optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) is_process_related->optimize_reaction Yes improve_purification Improve Intermediate Purification is_process_related->improve_purification Yes qualify_reagents Re-qualify Raw Materials & Solvents is_reagent_related->qualify_reagents Yes ensure_anhydrous Ensure Strictly Anhydrous Conditions is_reagent_related->ensure_anhydrous Yes modify_workup Modify Workup/ Purification Protocol is_degradation->modify_workup Yes optimize_reaction->start Re-evaluate improve_purification->start Re-evaluate qualify_reagents->start Re-evaluate ensure_anhydrous->start Re-evaluate modify_workup->start Re-evaluate

Caption: Troubleshooting logic for addressing low purity issues.

References

Technical Support Center: (S)-GNA-T-phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the coupling efficiency of (S)-GNA-T-phosphoramidite in oligonucleotide synthesis.

Troubleshooting Guide

Low coupling efficiency is a common issue in oligonucleotide synthesis. The following table outlines potential causes and solutions, with a focus on challenges related to the acyclic structure of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Consistently Low Coupling Efficiency Moisture Contamination: Water reacts with the activated phosphoramidite (B1245037), preventing it from coupling to the growing oligonucleotide chain.[1]Ensure all reagents, especially acetonitrile (B52724) (ACN), are anhydrous. Use fresh, DNA-synthesis-grade ACN.
Degraded Reagents: this compound or the activator may have degraded due to improper storage or handling.Use fresh, high-purity this compound and activator solutions. Store phosphoramidites at -20°C under an inert atmosphere.
Suboptimal Activator: The chosen activator may not be potent enough for the sterically unconstrained acyclic GNA structure.Consider using a more reactive activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) instead of 1H-Tetrazole.[2][3]
Insufficient Coupling Time: The acyclic nature of GNA may require a longer reaction time for efficient coupling compared to standard DNA or RNA phosphoramidites.Extend the coupling time. Published protocols for GNA-containing oligonucleotides suggest coupling times of 3 minutes to 400 seconds.[4]
Low Efficiency at GNA Insertion Site Steric Hindrance: Although acyclic, the specific conformation of the growing oligonucleotide chain at the insertion point could hinder the approach of the incoming phosphoramidite.In addition to extending the coupling time, consider using a less acidic activator like 4,5-Dicyanoimidazole (DCI) to minimize side reactions that can occur with longer reaction times.[2]
Phosphoramidite Quality: The specific lot of this compound may have impurities.Test a new batch of the phosphoramidite. Ensure proper handling and dissolution in anhydrous acetonitrile immediately before use.
Formation of n+1 Impurities Premature Detritylation: Acidic activators can cause a small percentage of the 5'-DMT group to be removed from the phosphoramidite in solution, leading to the addition of a dimer.[2]Use a less acidic activator, such as DCI, particularly when using extended coupling times.[2] Minimize the time the phosphoramidite and activator are mixed before delivery to the synthesis column.

Quantitative Data on Activator Performance

While direct comparative data for this compound is limited, the following table provides representative data on the performance of different activators with sterically hindered RNA phosphoramidites, which can serve as a guide. The increased flexibility of the GNA backbone may necessitate conditions similar to those required for bulky RNA monomers.

Phosphoramidite TypeActivatorConcentrationCoupling TimeReported Coupling Efficiency
Sterically Hindered RNA1H-Tetrazole0.45 M10-15 min>90%
Sterically Hindered RNA5-Benzylthio-1H-tetrazole (BTT)0.25 M3 min>98%[2]
Modified RNA (1-Methyl-Adenosine)1H-Tetrazole0.45 M15 min~90%[5]
Modified RNA (1-Methyl-Adenosine)5-Benzylthio-1H-tetrazole (BTT)0.25 M15 min96%[5]
(S)-GNA PhosphoramiditesNot Specified100 mM3 minHigh Quality Crude Product[4]

Frequently Asked Questions (FAQs)

Q1: Why is a longer coupling time required for this compound compared to standard DNA phosphoramidites?

A1: The acyclic and flexible nature of the GNA backbone, while not classically "sterically hindered" in the same way as a 2'-O-TBDMS RNA monomer, presents a different conformational landscape. This increased flexibility may require a longer time for the molecule to adopt the correct orientation for efficient coupling to the 5'-hydroxyl of the growing oligonucleotide chain. Protocols have demonstrated successful incorporation with coupling times extended to 3 minutes or even 400 seconds.[4]

Q2: Which activator is recommended for coupling this compound?

A2: For modified or sterically demanding phosphoramidites, more reactive activators are generally recommended.[6] While standard 1H-Tetrazole can be used, activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) often provide higher coupling efficiencies in shorter times.[2][3] For particularly long coupling times, a less acidic but highly nucleophilic activator like 4,5-Dicyanoimidazole (DCI) can be advantageous to minimize the risk of premature detritylation of the phosphoramidite in solution, which can lead to n+1 impurities.[2]

Q3: How should I store and handle this compound?

A3: Like all phosphoramidites, this compound is sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen). Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the phosphoramidite in anhydrous acetonitrile immediately prior to use on the synthesizer.

Q4: Are there any known stability issues with GNA phosphoramidites?

A4: While information on (S)-GNA-T is not widely published, studies on other GNA monomers have indicated that the GNA-G phosphoramidite can be unstable and decompose slowly, even at -20°C. It is therefore crucial to use fresh, high-quality phosphoramidites for synthesis.

Q5: How can I assess the coupling efficiency of this compound incorporation?

A5: The most common method for monitoring coupling efficiency during synthesis is by measuring the absorbance of the trityl cation released during the deblocking step.[1] After synthesis, the purity and presence of the full-length product can be confirmed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[4]

Experimental Protocols

Protocol 1: Standard Coupling Protocol for this compound

This protocol is adapted from standard phosphoramidite chemistry with modifications for the incorporation of this compound.

Materials:

  • This compound

  • High-purity, anhydrous acetonitrile (<30 ppm water)

  • Activator solution (e.g., 0.25 M ETT in acetonitrile)

  • Standard oligonucleotide synthesis reagents (capping, oxidation, deblocking solutions)

  • Solid support functionalized with the initial nucleoside

  • Automated DNA/RNA synthesizer

Methodology:

  • Preparation:

    • Ensure all reagents and solvents are anhydrous.

    • Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.

    • Install the phosphoramidite and other reagents on the synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle:

    • Program the synthesizer to perform the standard four steps: deblocking, coupling, capping, and oxidation.

    • Crucially, modify the coupling step for the this compound addition to extend the coupling time to a minimum of 3 minutes (180 seconds). A coupling time of up to 400 seconds has been reported for GNA phosphoramidites and may be necessary for optimal efficiency.[4]

    • For all other standard DNA or RNA phosphoramidites in the sequence, use the standard coupling times recommended for those monomers.

  • Post-Synthesis:

    • Cleave the oligonucleotide from the solid support and deprotect using the appropriate conditions for the protecting groups on the standard nucleobases. An improved protection group scheme for GNA phosphoramidites using N-dimethylformamidines for adenine (B156593) and guanine, and an acetamide (B32628) for cytosine, allows for a quicker deprotection procedure.[4]

  • Analysis:

    • Analyze the crude product by HPLC to assess the purity and quantify the full-length product.

Protocol 2: HPLC Analysis of GNA-Containing Oligonucleotides

This protocol provides a general method for analyzing the purity of the synthesized oligonucleotide.

Materials:

  • Crude, deprotected oligonucleotide sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotide analysis

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Alternatively, for Ion-Exchange HPLC:

    • Anion-exchange column

    • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)

    • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)

Reversed-Phase HPLC Method:

  • Dissolve the oligonucleotide sample in Mobile Phase A.

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the sample.

  • Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% B over 30 minutes.

  • Monitor the absorbance at 260 nm.

  • The full-length product is expected to be the major peak, with shorter failure sequences (n-1) eluting earlier.

Visualizations

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Phosphite (B83602) triester linkage Oxidation 4. Oxidation (Stabilize phosphite triester) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Reagents Verify Reagent Quality (Anhydrous solvents, fresh phosphoramidite & activator) Start->Check_Reagents Check_Protocol Review Synthesis Protocol (Coupling time, activator choice) Start->Check_Protocol Check_Synthesizer Inspect Synthesizer (Fluidics, reagent delivery) Start->Check_Synthesizer Resolution Improved Efficiency Check_Reagents->Resolution Extend_Time Extend Coupling Time (3-7 minutes for GNA) Check_Protocol->Extend_Time Change_Activator Change Activator (e.g., to ETT or BTT) Check_Protocol->Change_Activator Check_Synthesizer->Resolution Extend_Time->Resolution Change_Activator->Resolution

Caption: A logical workflow for troubleshooting low coupling efficiency issues.

References

overcoming G:C pairing limitations in GNA:RNA duplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Glycol Nucleic Acid (GNA) and its hybridization with RNA.

Troubleshooting Guides

This section addresses specific issues that may arise during GNA:RNA duplex experiments.

Issue 1: Low thermal stability (Tm) of GNA:RNA duplexes with high G:C content.

  • Question: My GNA:RNA duplex with a high percentage of G and C bases shows significantly lower thermal stability than expected. What could be the cause and how can I fix it?

  • Answer: This is a known limitation of GNA:RNA duplexes. The GNA nucleotide adopts a rotated nucleobase orientation within the duplex, leading to a reverse Watson-Crick pairing with the complementary RNA strand.[1][2][3][4][5][6] While this does not significantly affect A:U pairing, it results in the formation of only two hydrogen bonds in a G:C pair instead of the usual three, causing significant destabilization of the duplex.[3][4]

    Solution: To overcome this limitation, you can substitute the standard GNA-G and GNA-C with their isomers, (S)-GNA-isoguanosine (isoG) and (S)-GNA-isocytidine (isoC), respectively.[1][2][7] These isonucleotides have a transposed arrangement of hydrogen bond donors and acceptors, which allows for the formation of three stable hydrogen bonds with their complementary RNA bases (C and G), thereby rescuing the duplex stability.[1][2][3][4][7]

Issue 2: Unexpected results in Circular Dichroism (CD) spectroscopy.

  • Question: The CD spectrum of my GNA:RNA duplex does not show the expected A-form helical structure signature, especially with G:C rich sequences. Why is this happening?

  • Answer: The loss of a distinctive CD spectrum is often correlated with the decreased thermal stability and improper base pairing in G:C rich GNA:RNA heteroduplexes.[1] The sheared and less stable reverse Watson-Crick pairing of GNA-G and GNA-C with RNA disrupts the overall duplex geometry, leading to a deviation from the expected A-form conformation.

    Solution: By incorporating (S)-GNA-isoG and (S)-GNA-isoC to restore proper G:C pairing, you should observe a CD spectrum that is more indicative of a stable A-form helix.

Issue 3: Off-target effects in siRNA experiments using GNA modifications.

  • Question: I am using GNA modifications in my siRNAs to reduce off-target effects, but I am still observing significant off-target activity. How can I optimize my design?

  • Answer: While GNA modification, particularly in the seed region of the guide strand, is a strategy to mitigate off-target effects by destabilizing seed-pairing, the choice of GNA nucleotide is critical.[1][7][8] If GNA-G or GNA-C is used, the significant duplex destabilization might be too drastic, leading to unpredictable outcomes.

    Solution: For a more controlled and predictable destabilization, consider using GNA-A or GNA-T, which cause less disruption to the duplex stability compared to GNA-G or GNA-C.[1] Alternatively, using GNA-isoG and GNA-isoC can maintain on-target activity while still reducing the off-target effects, offering a better balance.[1][2][7]

Frequently Asked Questions (FAQs)

Q1: Why is GNA being explored for use in RNAi therapeutics? A1: GNA is an acyclic nucleic acid analog that offers several advantages for therapeutic applications. Its incorporation into oligonucleotides can increase resistance against 3'-exonuclease-mediated degradation.[4][6][9] Furthermore, strategic placement of a single GNA nucleotide in the seed region of an siRNA guide strand can destabilize off-target binding, thereby improving the safety profile of RNAi therapeutics.[1][4][6][7][8][9]

Q2: What is the fundamental structural reason for the G:C pairing limitation in GNA:RNA duplexes? A2: Crystal structures of GNA:RNA chimeric duplexes have revealed that GNA nucleotides universally adopt a rotated nucleobase orientation.[1][2][3][4][5][6][7] This forces a reverse Watson-Crick pairing with the complementary RNA strand. For G:C pairs, this reverse geometry only allows for the formation of two hydrogen bonds, leading to a loss of stability.[3][4][5]

Q3: How do (S)-GNA-isoguanosine and (S)-GNA-isocytidine solve the G:C pairing issue? A3: These isonucleotides have a rearranged pattern of hydrogen bond donors and acceptors on the nucleobase. This transposition allows for the formation of a stable, three-hydrogen-bond pair with the complementary C or G on the RNA strand, even with the rotated GNA backbone geometry.[1][2][3][4][6][7]

Q4: Does the chirality of GNA matter in GNA:RNA duplexes? A4: Yes, the chirality is critical. The right-handed (S)-GNA isomer is better accommodated in the right-handed RNA duplex than the left-handed (R)-isomer.[4][6][9] siRNAs modified with (S)-GNA generally show greater in vitro potencies than those with (R)-GNA.[4][6][9]

Data Presentation

Table 1: Impact of Single GNA Nucleotide Incorporation on Thermal Stability (Tm) of GNA:RNA Duplexes.

GNA ModificationChange in Tm (°C) compared to unmodified RNA duplexReference
(S)-GNA-G:C-20.1[4]
(R)-GNA-G:C-27.6[4]
(S)-GNA-isoG:C+2.5[3][4]
(S)-GNA-isoC:G+4.6[3][4]

Table 2: General Thermodynamic Stabilities of Nucleic Acid Duplexes.

Duplex Type (18-mer)Melting Temperature (Tm)Reference
(S)-GNA A:T homoduplex63°C[4]
DNA A:T homoduplex40.5°C[4]
RNA A:U homoduplex42.5°C[4]

Experimental Protocols

1. Synthesis and Purification of GNA-modified Oligonucleotides

This protocol provides a general overview based on standard phosphoramidite (B1245037) chemistry, which is applicable for both standard and GNA-modified oligonucleotide synthesis.

  • Synthesis: GNA phosphoramidite monomers are synthesized according to established chemical routes.[10][11][12] These monomers are then used in a standard automated solid-phase oligonucleotide synthesizer. The synthesis cycle typically involves deblocking, coupling, capping, and oxidation steps.

  • Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and deprotected. This is commonly achieved by incubation in a solution of 30% (v/v) ethanol (B145695) in ammonium (B1175870) hydroxide.[13] For oligonucleotides containing specific modifications, the deprotection time and temperature may need to be adjusted (e.g., room temperature for 24 hours for bromo-derivated phosphoramidites).[13]

  • Purification: The crude oligonucleotide product is purified using methods such as Fast Performance Liquid Chromatography (FPLC) with an anion-exchange column (e.g., SourceQ).[13] A salt gradient (e.g., using ammonium bicarbonate) is used to elute the full-length product, which is detected by UV absorbance at 260 nm.[13]

2. Thermal Melting (Tm) Analysis

  • Principle: Thermal melting analysis is used to determine the thermal stability of a nucleic acid duplex. The temperature at which 50% of the duplex molecules have dissociated into single strands is the melting temperature (Tm).

  • Methodology:

    • Prepare samples of the GNA:RNA duplex at a known concentration (e.g., 1 µM) in a suitable buffer (e.g., 0.1x PBS).[8]

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is slowly increased.

    • The dissociation of the duplex into single strands leads to an increase in absorbance (hyperchromic effect).

    • The Tm is determined from the midpoint of the resulting melting curve (absorbance vs. temperature).

3. Circular Dichroism (CD) Spectroscopy

  • Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as nucleic acid duplexes. The resulting spectrum provides information about the secondary structure of the duplex (e.g., A-form, B-form).

  • Methodology:

    • Prepare the GNA:RNA duplex sample in a suitable buffer.

    • Place the sample in a quartz cuvette.

    • Record the CD spectrum over a relevant wavelength range (e.g., 200-320 nm).

    • A-form helices, typical for RNA duplexes, show a characteristic positive peak around 260-270 nm and a negative peak around 210 nm. Deviations from this signature can indicate structural distortions.

Visualizations

GNA_RNA_Pairing_Problem cluster_GNA GNA Strand cluster_RNA RNA Strand cluster_Destabilization GNA_G GNA-Guanine RNA_C RNA-Cytosine GNA_G->RNA_C Reverse Watson-Crick (2 H-bonds) Destabilization Duplex Destabilization

Caption: Unstable G:C pairing in GNA:RNA duplexes.

GNA_RNA_Pairing_Solution cluster_GNA GNA Strand cluster_RNA RNA Strand cluster_Stabilization GNA_isoG GNA-isoGuanine RNA_C RNA-Cytosine GNA_isoG->RNA_C Stable Pairing (3 H-bonds) Stabilization Duplex Stabilization

Caption: Stable isoG:C pairing in GNA:RNA duplexes.

Experimental_Workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Duplex Characterization cluster_application Functional Assays Synthesis 1. GNA-modified Oligo Synthesis Purification 2. HPLC Purification Synthesis->Purification QC 3. Quality Control (e.g., Mass Spec) Purification->QC Hybridization 4. GNA:RNA Hybridization QC->Hybridization Tm_Analysis 5. Thermal Melting (Tm Analysis) Hybridization->Tm_Analysis CD_Spec 6. CD Spectroscopy Hybridization->CD_Spec siRNA_Assay 7. In vitro/In vivo siRNA Activity Assay Tm_Analysis->siRNA_Assay CD_Spec->siRNA_Assay

Caption: Workflow for GNA:RNA duplex experiments.

References

Technical Support Center: Optimizing Deprotection Conditions for GNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycol Nucleic Acid (GNA) oligonucleotide deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the standard protecting groups used for GNA phosphoramidites?

While the synthesis of the GNA backbone is simpler than that of DNA and RNA, the nucleobases still require protection during solid-phase synthesis.[1] Typically, the same standard acyl protecting groups used for DNA and RNA synthesis are employed for GNA monomers. These include:

  • dA: Benzoyl (Bz)

  • dC: Benzoyl (Bz) or Acetyl (Ac)[2][3]

  • dG: Isobutyryl (iBu) or Dimethylformamidine (dmf)[3]

The choice of protecting group can influence the required deprotection conditions, with some groups being more labile than others.[2][4]

Q2: What are the general steps involved in GNA oligonucleotide deprotection?

The deprotection of GNA oligonucleotides follows the same fundamental three-step process as for DNA and RNA oligonucleotides:[2][3][5][6]

  • Cleavage: The oligonucleotide is cleaved from the solid support.

  • Phosphate (B84403) Deprotection: The 2-cyanoethyl protecting groups are removed from the phosphate backbone.

  • Base Deprotection: The protecting groups on the nucleobases are removed.

These steps can often be performed concurrently in a single treatment with a deprotection reagent.[2]

Q3: Can I use the same deprotection reagents for GNA as for DNA and RNA?

Yes, the common deprotection reagents used for standard DNA and RNA oligonucleotides are generally applicable to GNA oligonucleotides, assuming they utilize standard base protecting groups. The choice of reagent will depend on the lability of these protecting groups and any other sensitive modifications on the oligonucleotide.

Q4: How do I choose between standard and mild deprotection conditions?

The choice between standard and mild deprotection conditions depends on the sensitivity of the nucleobase protecting groups and any modifications or dyes attached to the GNA oligonucleotide.[2][7]

  • Standard Conditions: Use reagents like concentrated ammonium (B1175870) hydroxide (B78521) or AMA (a mixture of ammonium hydroxide and methylamine) for robust oligonucleotides with standard protecting groups.[3][5]

  • Mild/UltraMild Conditions: Use reagents like potassium carbonate in methanol (B129727) for GNA oligonucleotides containing sensitive modifications or base-labile groups.[2][3] This requires the use of more labile "UltraMILD" protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis.[2][7]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptom: Mass spectrometry analysis shows peaks corresponding to the mass of the oligonucleotide plus one or more protecting groups. HPLC analysis may show additional, later-eluting peaks compared to a fully deprotected standard.[7]

  • Possible Causes & Solutions:

CauseRecommended Action
Deprotection time is too short. Extend the incubation time according to the recommended protocols. Refer to the tables below for guidance.
Deprotection temperature is too low. Ensure the heating block or water bath is at the correct temperature. For some reagents, a higher temperature can significantly decrease the required deprotection time.[3]
Deprotection reagent is old or degraded. Use fresh deprotection reagents. Concentrated ammonium hydroxide, in particular, can lose ammonia (B1221849) gas over time, reducing its effectiveness.[3]
Incorrect reagent for the protecting groups used. Verify that the deprotection reagent is appropriate for the protecting groups on your GNA monomers. Standard protecting groups require stronger deprotection conditions than "UltraMILD" ones.[2]

Issue 2: Degradation of the GNA Oligonucleotide

  • Symptom: Gel electrophoresis shows smearing or multiple shorter bands. Mass spectrometry reveals multiple peaks corresponding to fragments of the full-length product.

  • Possible Causes & Solutions:

CauseRecommended Action
Deprotection conditions are too harsh. If your GNA oligonucleotide contains sensitive modifications, switch to a milder deprotection reagent (e.g., potassium carbonate in methanol) and/or lower the temperature.[2][7]
Prolonged exposure to deprotection reagents. Adhere to the recommended deprotection times. Over-incubation can lead to degradation, especially at elevated temperatures.[8]
Depurination due to acidic conditions. Ensure that no acidic conditions are inadvertently introduced during the deprotection or workup steps. Depurination can be a side reaction during chemical synthesis.[9]

Issue 3: Formation of Side Products

  • Symptom: Mass spectrometry or HPLC analysis reveals unexpected peaks that do not correspond to the desired product or simple additions/deletions of protecting groups.

  • Possible Causes & Solutions:

CauseRecommended Action
Modification of bases by the deprotection reagent. This can occur with certain reagents and protecting group combinations. For example, when using AMA, it is recommended to use Ac-dC instead of Bz-dC to avoid base modification.[3][5]
Reaction with scavengers or their byproducts. While less common in standard oligonucleotide deprotection, if scavengers are used, they can sometimes lead to side reactions.[10] Ensure proper workup to remove all reaction components.

Experimental Protocols & Data

Standard Deprotection Protocols

The following tables summarize common deprotection conditions applicable to GNA oligonucleotides synthesized with standard protecting groups.

Table 1: Deprotection with Concentrated Ammonium Hydroxide [3]

TemperatureTimeNotes
Room Temperature12-16 hoursA traditional but slow method.
55°C4-8 hoursA commonly used and reliable method.
65°C2-4 hoursFaster but may not be suitable for all modifications.

Table 2: UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine, 1:1) [3][5]

TemperatureTimedG Protecting GroupdC Protecting Group
65°C5-10 minutesiBu, dmf, or AcAc-dC is required
55°C10 minutesAcAc-dC
37°C30 minutesAcAc-dC
Room Temperature2 hoursiBu or dmfAc-dC
Mild Deprotection Protocol

This protocol is recommended for GNA oligonucleotides with sensitive modifications, requiring the use of UltraMILD phosphoramidites during synthesis.

Table 3: UltraMILD Deprotection [2][3]

ReagentTemperatureTime
0.05M Potassium Carbonate in MethanolRoom Temperature4 hours
Concentrated Ammonium HydroxideRoom Temperature2 hours
Detailed Methodologies

1. Cleavage and Deprotection with Concentrated Ammonium Hydroxide:

  • Transfer the solid support containing the synthesized GNA oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol synthesis).

  • Seal the vial tightly and incubate at the desired temperature for the specified time (see Table 1).

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the support with water or a suitable buffer and combine the washes with the supernatant.

  • Dry the solution using a vacuum concentrator.

2. UltraFAST Cleavage and Deprotection with AMA:

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: This should be done in a fume hood.

  • Add the AMA reagent to the solid support in a sealed vial.

  • Incubate at the appropriate temperature and time as indicated in Table 2.

  • Cool the vial and transfer the supernatant to a new tube.

  • Rinse the support and combine the liquids.

  • Dry the resulting solution.

Visualizing Workflows and Relationships

GNA_Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification & QC Synthesis GNA Oligonucleotide Synthesis (on solid support) Protected_Oligo Protected GNA Oligo (Support-Bound) Synthesis->Protected_Oligo Deprotection_Step Cleavage & Deprotection (e.g., NH4OH or AMA) Protected_Oligo->Deprotection_Step Crude_Oligo Crude Deprotected GNA Oligo (in solution) Deprotection_Step->Crude_Oligo Purification Purification (e.g., HPLC, PAGE) Crude_Oligo->Purification QC Quality Control (e.g., Mass Spec) Purification->QC Pure_Oligo Purified GNA Oligonucleotide QC->Pure_Oligo

Caption: General workflow for GNA oligonucleotide synthesis, deprotection, and purification.

Deprotection_Decision_Tree Start Start: Choose Deprotection Strategy Check_Mods Are there sensitive modifications or dyes? Start->Check_Mods Standard_PGs Standard Protecting Groups? Check_Mods->Standard_PGs No Mild_Deprotection Use Mild/UltraMild Conditions (e.g., K2CO3/MeOH, rt, 4h) Check_Mods->Mild_Deprotection Yes Standard_Deprotection Use Standard Conditions (e.g., NH4OH, 55C, 4-8h) Standard_PGs->Standard_Deprotection No Check_Speed Is speed critical? Standard_PGs->Check_Speed Yes Fast_Deprotection Use UltraFAST Conditions (e.g., AMA, 65C, 10 min) Check_Speed->Standard_Deprotection No Check_Speed->Fast_Deprotection Yes

Caption: Decision tree for selecting an appropriate GNA deprotection strategy.

References

reducing off-target effects of (S)-GNA modified siRNAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-GNA modified siRNAs. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using (S)-glycol nucleic acid (GNA) modified small interfering RNAs (siRNAs) and troubleshooting potential issues, with a primary focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are (S)-GNA modified siRNAs and what are their primary advantages?

(S)-GNA modified siRNAs are synthetic RNA duplexes that incorporate (S)-glycol nucleic acid, an acyclic nucleic acid analog. The primary advantages of this modification include:

  • Reduced Off-Target Effects: (S)-GNA modifications, particularly in the seed region of the siRNA guide strand, can destabilize the binding to unintended mRNA targets, thereby reducing miRNA-like off-target effects.[1][2][3]

  • Maintained On-Target Potency: When strategically placed, (S)-GNA modifications do not compromise, and can sometimes even enhance, the silencing activity against the intended target mRNA.[1][2]

  • Improved Safety Profile: By mitigating off-target effects, (S)-GNA modified siRNAs have shown an improved safety profile in preclinical and clinical studies.[2][3]

  • Increased Nuclease Resistance: The incorporation of GNA can enhance the resistance of oligonucleotides to degradation by 3'-exonucleases.[2]

Q2: How does (S)-GNA modification reduce off-target effects?

The primary mechanism by which (S)-GNA reduces off-target effects is through the destabilization of "seed region" pairing with unintended mRNAs. The seed region (positions 2-8 of the guide strand) is a critical determinant of miRNA-like off-target silencing. (S)-GNA is a thermally destabilizing modification due to its shorter glycol-phosphate backbone.[1] Placing a single (S)-GNA nucleotide at position 7 of the antisense strand has been shown to be particularly effective in mitigating off-target effects by disrupting this seed-pairing with off-target transcripts while still permitting strong binding to the fully complementary on-target mRNA.[1][2]

Q3: Are there other chemical modifications that can be used to reduce off-target effects?

Yes, several other chemical modifications can be employed to enhance siRNA specificity, often in combination:

  • 2'-O-methyl (2'-OMe) modifications: Particularly at position 2 of the guide strand, 2'-OMe modifications can sterically hinder seed region binding to off-target mRNAs.[4][5]

  • 2'-Fluoro (2'-F) modifications: These can improve binding affinity and nuclease resistance.[4]

  • Phosphorothioate (PS) linkages: PS modifications at the 5' and 3' ends of the siRNA strands enhance nuclease resistance.[6]

  • Locked Nucleic Acid (LNA): LNA modifications can also be used to modulate binding affinity and reduce off-target effects, although they can sometimes impact on-target potency if not placed carefully.[7]

Q4: What is the best way to control for off-target effects in my experiments?

A multi-pronged approach is recommended:

  • Use Modified siRNAs: Employ chemically modified siRNAs, such as (S)-GNA or 2'-OMe modified siRNAs, to inherently reduce off-target potential.[1][5]

  • Perform Dose-Response Experiments: Use the lowest effective concentration of siRNA to achieve target knockdown, as off-target effects are often concentration-dependent.[8][9]

  • Use Multiple siRNAs: Use at least two or more different siRNAs targeting the same gene to ensure that the observed phenotype is not due to an off-target effect of a single siRNA.[8] A pooled approach, where multiple siRNAs targeting the same transcript are used at a lower individual concentration, can also dilute sequence-specific off-target effects.[7][10]

  • Include Proper Controls: Always include a non-targeting negative control siRNA and a positive control siRNA in your experiments.

  • Validate Phenotypes: Rescue experiments, where the target gene is re-expressed to see if the phenotype is reversed, are the gold standard for confirming on-target effects.

  • Global Gene Expression Analysis: Techniques like microarray or RNA-sequencing can provide a comprehensive view of on- and off-target gene regulation.[10][11]

Troubleshooting Guide

Problem 1: Significant off-target effects are observed in my microarray/RNA-seq data despite using (S)-GNA modified siRNAs.

  • Question: I've performed a global gene expression analysis and see a large number of down-regulated genes that are not my intended target. What could be the issue?

  • Answer:

    • High siRNA Concentration: Even with modifications, high concentrations of siRNA can still lead to off-target effects.[9]

      • Solution: Perform a dose-response experiment to determine the minimal concentration of your (S)-GNA modified siRNA that elicits the desired on-target knockdown. Start with a low concentration (e.g., 1-5 nM) and titrate up.

    • Sub-optimal (S)-GNA Placement: The position of the (S)-GNA modification is crucial. While position 7 of the guide strand is often effective, the optimal placement can be sequence-dependent.

      • Solution: If you have designed the siRNA yourself, consider testing alternative designs with the (S)-GNA modification at different positions within the seed region.

    • Passenger Strand Activity: The passenger (sense) strand of the siRNA can also be loaded into RISC and cause off-target effects.

      • Solution: Ensure your siRNA design includes modifications to discourage passenger strand loading, such as 2'-O-methyl modifications at positions 1 and 2 of the sense strand.[5]

    • Transfection-related Effects: The transfection reagent itself or the process of transfection can induce gene expression changes.[8]

      • Solution: Ensure you have a "mock" transfection control (transfection reagent only, no siRNA) to identify genes affected by the delivery method.

Problem 2: My (S)-GNA modified siRNA shows reduced on-target potency compared to an unmodified siRNA.

  • Question: I'm not seeing the expected level of knockdown of my target gene with the (S)-GNA modified siRNA. Why might this be?

  • Answer:

    • Inappropriate (S)-GNA Positioning: While modifications in the seed region are intended to reduce off-target effects, placing them at certain positions can also negatively impact on-target activity.

      • Solution: The placement of (S)-GNA is critical. It is generally well-tolerated at most positions, but positions 1, 2, and 4 of the antisense strand have been reported to be less favorable in some contexts.[1] If possible, test siRNAs with the modification at different positions.

    • Suboptimal Transfection Efficiency: Modified siRNAs may have different transfection requirements compared to unmodified ones.

      • Solution: Re-optimize your transfection protocol for the (S)-GNA modified siRNA. This includes optimizing the siRNA concentration, transfection reagent volume, and cell density at the time of transfection.

    • Poor siRNA Design: The underlying sequence of the siRNA is the most critical factor for potency.

      • Solution: Ensure your siRNA sequence follows established design rules for high potency (e.g., appropriate GC content, lack of internal secondary structures). Use a reputable siRNA design tool.

    • Incorrect Quantification of siRNA: Inaccurate determination of the siRNA stock concentration will lead to incorrect final concentrations in your experiment.

      • Solution: Re-quantify your siRNA stock solution using a reliable method such as UV spectrophotometry.

Data Presentation

Table 1: Impact of Chemical Modifications on siRNA Off-Target Effects and Potency

ModificationPosition in Guide StrandEffect on Off-TargetingEffect on On-Target PotencyReference
(S)-GNA 7Significantly ReducedMaintained or Improved[1][2]
2'-O-methyl 2ReducedMaintained[5]
2'-O-methyl 1 and 2 of Sense StrandReduces passenger strand off-targetsMaintained[5]
LNA Seed Region (2-8)Significantly ReducedCan be reduced[7]

This table provides a summary of the general effects of common chemical modifications. The precise impact can be sequence-dependent.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for Off-Target Effect Validation

This assay is used to quantify the effect of an siRNA on a specific, predicted off-target sequence.

Materials:

  • HeLa cells (or other suitable cell line)

  • psiCHECK™-2 vector (or similar dual-luciferase reporter vector)

  • (S)-GNA modified siRNA and non-targeting control siRNA

  • Lipofectamine™ RNAiMAX (or other suitable transfection reagent)

  • Opti-MEM™ I Reduced Serum Medium

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Methodology:

  • Cloning of the Off-Target Sequence:

    • Identify a predicted off-target sequence in the 3' UTR of a non-target gene containing a seed match to your siRNA.

    • Synthesize DNA oligonucleotides corresponding to this sequence.

    • Anneal the oligonucleotides and clone them into the 3' UTR of the Renilla luciferase gene in the psiCHECK™-2 vector.

    • Verify the sequence of the resulting plasmid.

  • Cell Seeding:

    • The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare two tubes:

      • Tube A: Dilute 20 pmol of siRNA ((S)-GNA modified or control) in 50 µL of Opti-MEM™.

      • Tube B: Dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.

    • In a separate tube, co-transfect 100 ng of the psiCHECK™-2 construct containing the off-target sequence.

    • Add the siRNA-lipid complex to the cells.

  • Luciferase Assay:

    • 24-48 hours post-transfection, lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample.

    • Compare the normalized luciferase activity in cells treated with the (S)-GNA modified siRNA to those treated with the non-targeting control siRNA. A significant reduction in luciferase activity indicates an off-target effect.

Protocol 2: General Workflow for Microarray/RNA-Sequencing Analysis of Off-Target Effects

This protocol outlines the key steps for a global analysis of on- and off-target gene expression changes following siRNA transfection.

Materials:

  • Cell line of interest

  • (S)-GNA modified siRNA, unmodified siRNA (optional, for comparison), and non-targeting control siRNA

  • Transfection reagent

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Agilent Bioanalyzer or similar instrument for RNA quality control

  • Microarray platform or Next-Generation Sequencing (NGS) platform and associated reagents

Methodology:

  • siRNA Transfection:

    • Transfect cells with the (S)-GNA modified siRNA and a non-targeting control siRNA at the optimized concentration. Include a mock-transfected control (reagent only).

    • Perform at least three biological replicates for each condition.

  • RNA Extraction and Quality Control:

    • At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit.

    • Assess the RNA integrity and concentration using a Bioanalyzer and a NanoDrop spectrophotometer. High-quality RNA (RIN > 8) is crucial for reliable results.

  • Microarray or RNA-Sequencing:

    • For Microarray: Hybridize the labeled cRNA to the microarray chips according to the manufacturer's protocol.

    • For RNA-Sequencing: Prepare sequencing libraries from the total RNA and perform sequencing on an NGS platform.

  • Data Analysis:

    • Data Preprocessing: Perform quality control, normalization, and background correction of the raw data.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the siRNA-treated samples compared to the non-targeting control.

    • On-Target vs. Off-Target Identification:

      • Confirm the significant knockdown of your intended target gene.

      • Analyze the list of significantly down-regulated genes for potential off-targets.

    • Seed Region Analysis: Use bioinformatics tools to identify an over-representation of genes with 3' UTR sequences complementary to the seed region of your siRNA among the down-regulated gene set.

Visualizations

RNAi_Pathway siRNA siRNA Duplex ((S)-GNA modified) RISC_loading RISC Loading siRNA->RISC_loading Passenger_ejection Passenger Strand Ejection RISC_loading->Passenger_ejection RISC_active Active RISC (Guide Strand) Passenger_ejection->RISC_active On_Target On-Target mRNA (Perfect Complementarity) RISC_active->On_Target Off_Target Off-Target mRNA (Seed Complementarity) RISC_active->Off_Target Cleavage mRNA Cleavage & Degradation On_Target->Cleavage Repression Translational Repression Off_Target->Repression Silencing On-Target Silencing Cleavage->Silencing Off_Target_Effect Off-Target Effect Repression->Off_Target_Effect Experimental_Workflow Start Start: Design/Synthesize (S)-GNA siRNA Transfection Transfect Cells with siRNA & Controls Start->Transfection Incubation Incubate (24-72h) Transfection->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis qPCR qPCR/Western Blot (On-Target Knockdown) Endpoint_Analysis->qPCR Luciferase Luciferase Assay (Specific Off-Target) Endpoint_Analysis->Luciferase RNA_Seq RNA-Seq/Microarray (Global Off-Targets) Endpoint_Analysis->RNA_Seq Data_Analysis Data Analysis qPCR->Data_Analysis Luciferase->Data_Analysis RNA_Seq->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Signaling_Pathway siRNA Off-Targeting siRNA (miRNA-like) TGFBR2 TGFBR2 mRNA siRNA->TGFBR2 Repression SMAD23 SMAD2/3 TGFBR2->SMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Transcription Transcription of Target Genes Nucleus->Transcription Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis, etc. Transcription->Cell_Cycle_Arrest

References

Technical Support Center: Enhancing Nuclease Resistance of GNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Glycol Nucleic Acid (GNA)-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is Glycol Nucleic Acid (GNA) and why is it used to modify oligonucleotides?

A: Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analog where the sugar-phosphate backbone is replaced by a repeating glycol unit linked by phosphodiester bonds.[1][2] It is used in therapeutic oligonucleotides, such as small interfering RNAs (siRNAs), primarily to enhance nuclease resistance and improve safety profiles.[1][2] The unique, shorter backbone of GNA can sterically hinder the approach of nucleases, thereby slowing degradation.[1][3] Additionally, strategic placement of GNA can mitigate off-target effects by destabilizing unintended seed-pairing interactions.[2][4]

Q2: How does GNA modification increase resistance to nucleases?

A: GNA's acyclic, flexible backbone structure is a key factor in its ability to confer nuclease resistance. This structure differs significantly from the natural ribose or deoxyribose backbone of RNA and DNA, making it a poor substrate for many nucleases. Incorporating GNA nucleotides or dinucleotides into an oligonucleotide, particularly at the 3'-end, has been shown to increase resistance against 3'-exonuclease-mediated degradation.[1][2] Combining GNA modifications with other stabilizing chemistries, such as phosphorothioate (B77711) (PS) linkages, can further enhance this protective effect significantly.[1]

Q3: Which stereoisomer of GNA, (S)-GNA or (R)-GNA, is better for enhancing stability and potency?

A: The (S)-GNA stereoisomer is generally preferred. Crystal structures show that right-handed (S)-GNA is better accommodated within a standard right-handed RNA duplex compared to the left-handed (R)-GNA isomer.[1][2] Consequently, siRNAs modified with (S)-GNA typically exhibit greater in vitro and in vivo potency than identical sequences containing (R)-GNA.[1][2] (R)-GNA tends to cause larger drops in thermal stability (Tm) and create kinks in the duplex backbone.[3]

Q4: Can GNA be incorporated anywhere in an oligonucleotide sequence?

A: No, the position of GNA incorporation is critical and impacts both stability and activity. While GNA is well-tolerated at many positions, it is often strategically placed at the termini to block exonuclease activity. For instance, placing two (S)-GNA residues at the 3' terminus, especially when combined with a PS linkage, provides optimal protection against 3'-exonucleases.[1] In siRNAs, GNA is often poorly tolerated at positions 1, 2, or 4 of the antisense strand.[1] However, a single (S)-GNA nucleotide at position 7 of the antisense strand has been shown to effectively reduce off-target effects.[1][2][4]

Q5: How does the thermal stability (Tm) of GNA-modified duplexes compare to standard DNA or RNA?

A: The impact of GNA on thermal stability is context-dependent. A full 18-mer GNA:GNA homoduplex is remarkably stable, with a melting temperature (Tm) significantly higher than corresponding DNA:DNA or RNA:RNA duplexes.[1] However, when single GNA nucleotides are incorporated into a DNA or RNA duplex, they can be thermally destabilizing due to the shorter glycol-phosphate backbone.[1] This destabilization can be beneficial, for example, in mitigating off-target effects in siRNAs.[1][4] The use of GNA isonucleotides, such as isocytidine (B125971) (isoC) and isoguanosine (B3425122) (isoG), can help overcome pairing limitations and improve thermal stability compared to standard GNA-C and GNA-G.[5]

Q6: How does GNA compare to other common nuclease-resistance modifications like Phosphorothioates (PS) or 2'-O-Methyl (2'OMe)?

A: GNA, PS, and 2'OMe are all effective modifications for enhancing nuclease resistance, but they function differently and can be used synergistically.

  • Phosphorothioates (PS): A backbone modification where a non-bridging oxygen is replaced by sulfur. It provides good nuclease resistance but can sometimes increase toxicity and may reduce binding affinity.[6][7]

  • 2'-O-Methyl (2'OMe): A sugar modification that enhances nuclease resistance and binding affinity (Tm).[6][7]

  • GNA: An acyclic backbone modification that provides excellent steric hindrance to nucleases.[1] Optimal protection is often achieved by combining modifications. For example, two (S)-GNA residues at the 3' end combined with a PS linkage can increase the half-life of an oligonucleotide from less than 1 hour to over 27 hours.[1]

Troubleshooting Guides

Problem 1: My GNA-modified oligonucleotide shows rapid degradation in a serum stability assay.

  • Possible Cause 1: Suboptimal Placement or Insufficient Modification.

    • Suggestion: GNA is most effective against 3'-exonucleases when placed at the 3'-terminus. Ensure you have at least two (S)-GNA modifications at the 3'-end. For even greater stability, combine the terminal GNA residues with phosphorothioate (PS) linkages.[1]

  • Possible Cause 2: Serum Nuclease Activity.

    • Suggestion: The nuclease activity in serum can vary. Ensure you are using fresh or properly stored serum, as nuclease activity can decrease over time with improper handling.[8] Consider running a control with a known stable oligonucleotide to validate your assay conditions.

  • Possible Cause 3: Assay Methodology.

    • Suggestion: Ensure your oligonucleotide recovery method (e.g., methanol-chloroform extraction) is efficient and that your analysis method (e.g., PAGE, HPLC) is sensitive enough to detect the intact oligonucleotide and its degradation products.[8] Review standardized protocols for serum stability assays.[9]

Problem 2: My GNA-modified siRNA shows significantly reduced gene silencing activity.

  • Possible Cause 1: GNA Placement in a Critical Region.

    • Suggestion: GNA modifications are not well tolerated in certain positions of an siRNA, particularly the seed region (positions 2-8) of the antisense strand, as this can disrupt the interaction with the target mRNA. Specifically, positions 1, 2, and 4 of the antisense strand are sensitive.[1] Relocate the GNA modification away from these critical areas, such as to the 3'-end of the sense or antisense strand, to improve activity.

  • Possible Cause 2: Use of the Incorrect Stereoisomer.

    • Suggestion: The (R)-GNA isomer is known to be more disruptive to the RNA duplex and can lead to lower potency.[1][3] Confirm that your oligonucleotide was synthesized using (S)-GNA phosphoramidites for optimal performance.

  • Possible Cause 3: Disruption of Duplex Stability.

    • Suggestion: While GNA homoduplexes are stable, single GNA insertions can be destabilizing in an RNA duplex.[1] If you suspect this is the issue, consider using GNA isonucleotides (isoC, isoG) which have been shown to improve base-pairing stability with complementary RNA.[5]

Problem 3: I am having difficulty with the synthesis of GNA-modified oligonucleotides containing G and C bases.

  • Possible Cause: Poor Pairing of Standard GNA-G and GNA-C.

    • Suggestion: Standard GNA-G and GNA-C nucleotides exhibit poor pairing with their RNA counterparts, leading to significant thermal destabilization.[5] This is due to a rotated nucleobase orientation that results in a reverse Watson-Crick pairing mode.[1][2] To overcome this, use phosphoramidite (B1245037) building blocks for (S)-GNA-isocytidine and (S)-GNA-isoguanosine. These isonucleotides restore stable base-pairing with complementary C and G ribonucleotides, respectively.[5]

Quantitative Data Summary

Table 1: Thermal Stability (Tm) of GNA-Modified Duplexes

Duplex TypeSequence LengthConditionMelting Temperature (Tm)Reference
GNA:GNA 18-mer (A/T)Fully Complementary63°C[1]
GNA:GNA 18-mer (A/T)Single T-T Mismatch55°C[1]
DNA:DNA 18-mer (A/T)Fully Complementary40.5°C[1]
RNA:RNA 18-mer (A/T)Fully Complementary42.5°C[1]
RNA:RNA with GNA-isoC ---Paired with G+2.5°C (relative to GNA-C)[1]
RNA:RNA with GNA-isoG ---Paired with C+4.6°C (relative to GNA-G)[1]

Table 2: Nuclease Resistance of Oligonucleotides with Different Chemical Modifications

Oligonucleotide ModificationHalf-life in Human SerumReference
Unmodified Aptamer 20 seconds[10]
2'-Fluoro (2'-F) Modified Aptamer 6 hours[10]
2'-Amino (2'-NH2) Modified Aptamer 80 hours[10]
2'-O-Methyl (2'-OMe) Modified Aptamer > 96 hours[10]
(S)-GNA (two residues) + PS linkage at 3' end 27.5 hours[1]
Unmodified Oligo with two Ts at 3' end < 1 hour[1]

Experimental Protocols

Protocol 1: Serum Stability Assay

This protocol provides a general method for assessing the stability of GNA-modified oligonucleotides in serum.[8][9]

  • Preparation:

    • Resuspend the GNA-modified oligonucleotide (and unmodified controls) in nuclease-free water to a stock concentration of 25 µM.

    • Thaw human or mouse serum (e.g., fetal bovine serum) and keep on ice.[9]

  • Incubation:

    • In a microcentrifuge tube, add 90 µL of serum.

    • Add 10 µL of the 25 µM oligonucleotide stock to the serum for a final concentration of 2.5 µM in 90% serum.

    • Incubate the mixture at 37°C.

    • Collect 10 µL aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Oligonucleotide Recovery:

    • Immediately quench the reaction by diluting the 10 µL aliquot in 50 µL of PBS.

    • Perform a methanol-chloroform extraction to recover the oligonucleotide:

      • Add 100 µL of methanol (B129727) and 50 µL of chloroform; vortex.

      • Add 50 µL of water and 50 µL of chloroform; vortex again.

      • Centrifuge at 500g for 20 minutes to separate the aqueous phase.[8]

    • Transfer the aqueous phase containing the oligonucleotide to a new tube and store at -80°C until analysis.

  • Analysis:

    • Analyze the recovered samples using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

    • Visualize the intact oligonucleotide band (if using fluorescently labeled oligos) or use a suitable staining method.

    • Quantify the percentage of intact oligonucleotide remaining at each time point compared to the t=0 sample to determine the degradation rate and half-life.

Protocol 2: 3'-Exonuclease Degradation Assay

This protocol assesses the stability of oligonucleotides against a specific 3'-exonuclease, such as Snake Venom Phosphodiesterase (SVPD).[3][11]

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 200 mM glycine, 15 mM MgCl₂, pH 9).[11]

    • In a microcentrifuge tube, mix the GNA-modified oligonucleotide (final concentration ~0.1 mg/mL or specified molarity) with the reaction buffer.

    • Cool the mixture to 0°C.

  • Enzyme Digestion:

    • Add the 3'-exonuclease (e.g., SVPD, ~150 mU/mL) to the reaction mixture to initiate degradation.[3]

    • Incubate the reaction at 37°C.

    • Collect samples at specified time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Quenching and Analysis:

    • Quench the reaction at each time point by adding a stopping solution (e.g., 9 M urea) and placing the sample on ice.[11]

    • Analyze the samples by Ion-Exchange HPLC (IEX-HPLC) or denaturing PAGE to monitor the disappearance of the full-length oligonucleotide over time.[3]

Diagrams

troubleshooting_workflow start Start: GNA-Oligo Degrades Rapidly q1 Check Placement: Is GNA at 3' terminus? start->q1 s1 Action: Relocate 2x (S)-GNA to 3' end. q1->s1 No q2 Check for Combined Modifications: Are PS linkages present? q1->q2 Yes s1->q2 s2 Action: Add 2-3 PS linkages at 3' terminus with GNA. q2->s2 No q3 Review Assay Control: Did control oligo remain stable? q2->q3 Yes s2->q3 s3 Action: Troubleshoot assay. Use fresh serum, validate recovery method. q3->s3 No end Result: Enhanced Nuclease Resistance q3->end Yes s3->end

Caption: Troubleshooting workflow for rapid GNA-oligonucleotide degradation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Resuspend Oligo (25 µM Stock) e1 Mix Oligo + Serum p1->e1 p2 Thaw Serum (e.g., 90% final) p2->e1 e2 Incubate at 37°C e1->e2 e3 Collect Aliquots (t = 0, 1, 4, 24h...) e2->e3 a1 Recover Oligo (Extraction) e3->a1 a2 Analyze via PAGE or HPLC a1->a2 a3 Quantify Degradation a2->a3

Caption: Experimental workflow for conducting a serum stability assay.

logic_diagram goal Goal: Enhance Oligo Stability & Specificity strategy Strategy: Incorporate GNA goal->strategy mech1 Mechanism 1: Nuclease Resistance strategy->mech1 mech2 Mechanism 2: Mitigate Off-Target Effects strategy->mech2 con2 Consideration: Stereochemistry strategy->con2 con3 Consideration: Combined Chemistry strategy->con3 con1 Consideration: Position mech1->con1 mech2->con1 imp1 3'-Terminus for Exonuclease Shield con1->imp1 imp2 Position 7 (siRNA AS) for Specificity con1->imp2 imp3 Use (S)-GNA for Optimal Potency con2->imp3 imp4 Combine with PS Linkages for Max Stability con3->imp4

Caption: Logic diagram for GNA modification strategy in oligonucleotides.

References

Technical Support Center: Purification of Complex GNA Chimeric Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of complex GNA (Glycosylphosphatidylinositol-anchored) chimeric sequences.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before purifying a GNA chimeric protein?

A1: Before beginning purification, it is crucial to confirm the expression of the GNA chimeric protein. This can be done by running a small fraction of your crude lysate on an SDS-PAGE gel, followed by a Western blot analysis using an antibody that targets an affinity tag on your chimeric construct. Verifying the sequence of your DNA construct is also recommended to ensure there are no cloning errors, such as internal start codons or premature stop codons that could affect your affinity tag.

Q2: My GNA chimeric protein is expressed but is found in inclusion bodies. What should I do?

A2: Expression in inclusion bodies, which are insoluble aggregates of misfolded protein, is a common issue. The general strategy involves isolating the inclusion bodies, solubilizing the protein using strong denaturants like urea (B33335) or guanidinium (B1211019) chloride, and then refolding the protein into its native conformation. On-column refolding during affinity chromatography is an efficient method where the denaturant is gradually removed while the protein is bound to the resin.

Q3: What is a common reason for a His-tagged GNA chimeric protein not binding to an IMAC resin?

A3: A frequent issue is that the histidine tag is inaccessible, likely buried within the three-dimensional structure of the folded chimeric protein. To determine if this is the case, you can perform a small-scale purification under denaturing conditions (e.g., using urea). If the protein binds under these conditions, it indicates the tag is hidden in the native conformation.[1] To address this, you can either proceed with purification under denaturing conditions followed by on-column refolding or re-engineer the construct to include a flexible linker between the protein and the tag.[1]

Q4: How can I prevent my GNA chimeric protein from aggregating during purification?

A4: Protein aggregation can be minimized by optimizing buffer conditions.[2] Key strategies include:

  • Working at 4°C: Perform all purification steps at a low temperature to reduce hydrophobic interactions that can lead to aggregation.[2]

  • Buffer Additives: Include stabilizing agents in your buffers such as glycerol (B35011), non-denaturing detergents (e.g., Triton (B1239919) X-100), or specific amino acids.[3]

  • Maintain Low Concentration: If possible, work with lower protein concentrations by increasing the volume during lysis and chromatography.[2]

  • pH and Salt Concentration: Adjust the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI) and consider using a higher salt concentration (e.g., up to 500 mM NaCl) in your initial lysis and binding buffers to improve solubility.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of your GNA chimeric sequence.

Problem Possible Cause Recommended Solution
Low or No Yield of Purified Protein Inefficient cell lysis: The GNA chimeric protein is not being effectively released from the host cells.Try alternative lysis methods. For example, if using sonication, ensure it is optimized. Enzymatic lysis using agents like lysozyme (B549824) can also be effective.
Protein degradation: The chimeric protein is being degraded by proteases released during cell lysis.Add a protease inhibitor cocktail to your lysis buffer.[4]
Inefficient binding to affinity resin: The affinity tag may be obstructed, or the binding conditions may not be optimal.Perform a small-scale binding test under denaturing conditions to check for tag accessibility. Optimize binding buffer conditions, such as pH and salt concentration.[1]
Protein loss during wash steps: Wash conditions are too stringent, causing the chimeric protein to elute prematurely.Decrease the stringency of your wash buffers. This could involve lowering the concentration of competitive eluents (e.g., imidazole (B134444) for His-tags) or adjusting the pH.
Purified Protein is Not Active Incorrect folding: The chimeric protein may have misfolded during expression or refolding from inclusion bodies.Optimize refolding protocols. This can include screening different refolding buffers with various additives, or trying on-column refolding with a slow gradient removal of the denaturant.
Presence of inhibitors: Co-purified contaminants may be inhibiting the protein's activity.Add an additional purification step, such as ion exchange or size exclusion chromatography, to remove contaminants.
Presence of Contaminants in Final Elution Non-specific binding to the resin: Host cell proteins are binding to the affinity resin.Increase the stringency of your wash steps. This can be achieved by adding a low concentration of the eluting agent to the wash buffer or by increasing the salt concentration.
Co-purification of interacting partners: The chimeric protein is being purified along with its natural binding partners from the host cell.Consider a purification step under denaturing conditions to disrupt protein-protein interactions.
Protein Aggregates After Elution High protein concentration: The concentration of the eluted protein is too high, leading to aggregation.Elute the protein in a larger volume to reduce the final concentration. Alternatively, perform a buffer exchange into a buffer containing stabilizing agents immediately after elution.
Suboptimal buffer conditions: The elution buffer composition is not suitable for maintaining the protein's solubility.Screen for optimal buffer conditions for long-term storage, considering pH, salt concentration, and the addition of cryoprotectants like glycerol if freezing.[3]

Experimental Protocols

Protocol 1: On-Column Refolding of a His-tagged GNA Chimeric Protein from Inclusion Bodies

This protocol is adapted for proteins found to be in inclusion bodies and utilizes Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Cell pellet containing the expressed GNA chimeric protein

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, protease inhibitor cocktail

  • Solubilization/Binding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 8 M urea

  • Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA Agarose resin

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

    • Sonicate the lysate on ice to further disrupt cells and shear DNA.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.

    • Discard the supernatant. The pellet contains the inclusion bodies.

    • Wash the inclusion body pellet with Lysis Buffer without lysozyme and repeat the centrifugation.

  • Solubilization and Binding:

    • Resuspend the washed inclusion body pellet in Solubilization/Binding Buffer.

    • Stir or rotate at room temperature for 1-2 hours to completely solubilize the protein.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

    • Incubate the supernatant with equilibrated Ni-NTA Agarose resin for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Load the resin-lysate mixture into a chromatography column.

    • Wash the column with 10 column volumes (CV) of Wash Buffer.

  • On-Column Refolding:

    • Create a linear gradient from 8 M urea to 0 M urea by mixing the Wash Buffer and the Refolding Buffer over 20 CV.

    • Flow the gradient through the column at a slow flow rate (e.g., 0.5 mL/min) to allow for gradual refolding of the bound protein.

    • After the gradient, wash the column with 5 CV of Refolding Buffer.

  • Elution:

    • Elute the refolded protein with 5 CV of Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange:

    • Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: Purification of a GPI-Anchored Chimeric Protein using Triton X-114 Phase Partitioning

This protocol is designed for the enrichment of GPI-anchored proteins based on their hydrophobic properties.[5][6]

Materials:

  • Cell pellet expressing the GPI-anchored chimeric protein

  • Triton X-114 Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% pre-condensed Triton X-114

  • Sucrose (B13894) Cushion: 6% (w/v) sucrose in 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.06% Triton X-114

  • Aqueous Buffer: 10 mM Tris-HCl, pH 7.4, 150 mM NaCl

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Triton X-114 Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Phase Separation:

    • Transfer the supernatant to a new tube and incubate at 37°C for 10 minutes to induce phase separation.

    • The solution will become cloudy as the Triton X-114 separates into a detergent-rich phase.

    • Centrifuge at 1,000 x g for 10 minutes at room temperature to pellet the detergent phase.

  • Washing the Detergent Phase:

    • Carefully remove the upper aqueous phase.

    • Add fresh, ice-cold Aqueous Buffer to the detergent pellet, vortex to mix, and incubate on ice to dissolve the detergent phase.

    • Repeat the phase separation by incubating at 37°C and centrifuging.

    • Repeat this wash step two more times to remove hydrophilic contaminants.

  • Protein Precipitation from the Detergent Phase:

    • After the final wash, dissolve the detergent pellet in ice-cold Aqueous Buffer.

    • Precipitate the protein from the detergent phase by adding 9 volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the precipitated protein.

    • Carefully decant the acetone and allow the protein pellet to air dry briefly.

    • Resuspend the protein pellet in a suitable buffer for downstream analysis or further purification steps.

Visualizations

GNA_Purification_Workflow cluster_Expression Expression & Lysis cluster_Initial_Capture Initial Capture cluster_Polishing Polishing Steps cluster_Analysis Analysis Expression Recombinant Expression Lysis Cell Lysis Expression->Lysis Affinity_Chrom Affinity Chromatography Lysis->Affinity_Chrom Crude Lysate Refolding On-Column Refolding (if from inclusion bodies) Affinity_Chrom->Refolding IEX Ion Exchange Chromatography Affinity_Chrom->IEX Eluate HIC Hydrophobic Interaction Chromatography Affinity_Chrom->HIC Eluate Refolding->IEX Soluble, Partially Pure Refolding->HIC Soluble, Partially Pure SEC Size Exclusion Chromatography IEX->SEC HIC->SEC Purity_Check Purity & Identity (SDS-PAGE, Western) SEC->Purity_Check Purified Protein Activity_Assay Functional Assay Purity_Check->Activity_Assay

Caption: General purification workflow for GNA chimeric sequences.

Troubleshooting_Logic Start Start Purification Low_Yield Low/No Yield? Start->Low_Yield Check_Expression Check Expression & Lysis Efficiency Low_Yield->Check_Expression Yes Contaminants Contaminants Present? Low_Yield->Contaminants No Optimize_Binding Optimize Binding Conditions Check_Expression->Optimize_Binding Check_Wash Less Stringent Wash Optimize_Binding->Check_Wash Check_Wash->Contaminants Increase_Wash Increase Wash Stringency Contaminants->Increase_Wash Yes Aggregation Aggregation Issues? Contaminants->Aggregation No Add_Step Add Polishing Step (IEX/HIC/SEC) Increase_Wash->Add_Step Add_Step->Aggregation Optimize_Buffer Optimize Buffer (pH, Salt, Additives) Aggregation->Optimize_Buffer Yes End Pure, Active Protein Aggregation->End No Lower_Conc Lower Protein Concentration Optimize_Buffer->Lower_Conc Lower_Conc->End

Caption: A logical troubleshooting flowchart for purification issues.

References

mitigating backbone degradation during GNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate common issues encountered during Glycol Nucleic Acid (GNA) synthesis, with a focus on preventing product degradation and impurities that can arise during the deprotection process.

Frequently Asked Questions (FAQs)

Q1: Is the GNA backbone itself prone to degradation during synthesis?

A1: The GNA backbone, which consists of repeating glycol units linked by phosphodiester bonds, is known to be chemically stable, particularly when compared to RNA.[1][2] It is generally resistant to the acidic and basic conditions used during the standard phosphoramidite (B1245037) synthesis cycle.[3] The issues often described as "degradation" are typically not cleavage of the GNA backbone itself but rather the accumulation of synthesis-related impurities, such as failure sequences (n-1 mers) or incompletely deprotected oligonucleotides.[4][5]

Q2: What is the most critical step where product degradation or modification can occur?

A2: The final deprotection and cleavage step is the most critical stage where unwanted side reactions or incomplete reactions can occur.[6][7] During this process, the oligonucleotide is cleaved from the solid support, and protecting groups are removed from the phosphate (B84403) backbone (cyanoethyl groups) and the nucleobases. The use of strong bases like ammonium (B1175870) hydroxide (B78521) at elevated temperatures, while effective, can damage sensitive components if not properly controlled.[7]

Q3: What are "failure sequences" and how do they impact the final product?

A3: Failure sequences, often called "n-1 mers" or shortmers, are oligonucleotides that failed to couple with the next phosphoramidite in a given synthesis cycle.[8] To prevent them from reacting in subsequent cycles, they are permanently blocked by a "capping" step. However, if capping is inefficient, a significant population of shorter DNA strands can contaminate the final product, complicating purification and lowering the yield of the full-length GNA oligonucleotide.[4]

Q4: How can I analyze my crude GNA product to check for degradation or impurities?

A4: The most common methods for analyzing the purity of synthetic oligonucleotides are High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[9] Ion-pair reverse-phase (IPRP) HPLC and anion-exchange (AEX) HPLC can separate the full-length product from shorter failure sequences and from oligonucleotides that still have protecting groups attached.[10][11] Mass spectrometry is used to confirm that the molecular weight of the final product matches the expected mass.

Troubleshooting Guide

Issue 1: HPLC analysis of my final GNA product shows multiple peaks.

  • Possible Cause 1: Incomplete Deprotection.

    • Explanation: One or more peaks may correspond to the desired GNA sequence still carrying one or more protecting groups from the nucleobases (e.g., benzoyl, isobutyryl). This is often the case if deprotection time was too short, the temperature was too low, or the deprotection reagent was old (e.g., aged ammonium hydroxide).[7]

    • Solution: Re-treat the oligonucleotide with fresh deprotection solution for a longer duration or at a higher temperature, provided the sequence does not contain other sensitive modifications. Confirm the identity of the peaks using mass spectrometry.

  • Possible Cause 2: Presence of Failure Sequences (n-1 mers).

    • Explanation: Peaks eluting earlier than the main product peak on reverse-phase HPLC are often shorter "failure" sequences that result from incomplete coupling during synthesis.[8] This indicates a suboptimal coupling efficiency during the synthesis run.

    • Solution: This issue cannot be fixed post-synthesis. For future syntheses, ensure that phosphoramidite reagents, activator, and anhydrous solvents are fresh and that the synthesizer is performing optimally. Purification via HPLC or Polyacrylamide Gel Electrophoresis (PAGE) is required to isolate the full-length product.[8]

  • Possible Cause 3: Modification of Nucleobases.

    • Explanation: Certain deprotection conditions, such as using AMA (Ammonium Hydroxide/Methylamine) with standard benzoyl-protected cytidine (B196190) (Bz-dC), can lead to base modification.[12]

    • Solution: When using AMA for rapid deprotection, ensure that acetyl-protected cytidine (Ac-dC) was used in the synthesis. If base modification has already occurred, the product is likely unusable and the synthesis should be repeated with the correct protecting groups for the chosen deprotection scheme.[12]

Issue 2: The final yield of purified GNA is very low.

  • Possible Cause 1: Low Synthesis Coupling Efficiency.

    • Explanation: The overall yield is exponentially dependent on the average coupling efficiency at each step. A small drop in efficiency (e.g., from 99% to 98%) can dramatically reduce the theoretical yield of the full-length product, especially for longer oligonucleotides.[4][5]

    • Solution: Review the trityl monitoring data from the synthesis to check the step-wise coupling efficiency. Troubleshoot the synthesizer's fluidics, and ensure all reagents and solvents are fresh and anhydrous.

  • Possible Cause 2: Product Loss During Purification.

    • Explanation: The purification process itself can lead to significant product loss. A "tight" cut of the main peak during HPLC collection to achieve high purity will necessarily sacrifice yield.[4] Additionally, transfers, filtration, and desalting steps can contribute to lower recovery.

    • Solution: Optimize the purification protocol. If purity requirements are not exceedingly high (>99%), a broader collection of the main product peak can be performed. Ensure desalting and precipitation methods are optimized for your sequence length and quantity.

  • Possible Cause 3: Premature Cleavage from the Solid Support.

    • Explanation: The linker attaching the GNA to the solid support may be partially labile to the reagents used during the synthesis cycles. This leads to loss of product before the final cleavage step.

    • Solution: Use a more robust linker if premature cleavage is suspected. Alternatively, specialized linkers like the Q-linker can be used, which are stable during synthesis but allow for very rapid final cleavage (e.g., 2 minutes in ammonium hydroxide).[13]

Deprotection Strategy Comparison

Choosing the correct deprotection strategy is crucial to maximizing yield and purity. The choice depends on the nucleobase protecting groups used during synthesis.

Deprotection StrategyReagentsConditionsSuitable Protecting GroupsNotes
Standard Concentrated Ammonium Hydroxide17 hours @ 55 °CStandard (Bz-A, Bz-C, iBu-G)Traditional method. Effective but harsh. Not suitable for sensitive dyes or modifications.[12]
Standard (Fast) Concentrated Ammonium Hydroxide2 hours @ 65 °Cdmf-G compatible (dmf-G, Bz-A, Bz-C)Faster than overnight incubation but still harsh.[12]
UltraFAST AMA (Ammonium Hydroxide / 40% Methylamine, 1:1)5-10 minutes @ 65 °CAc-C required (Ac-C, Bz-A, iBu-G)Very rapid deprotection. Crucially, Ac-C must be used to prevent cytosine modification.[6][7][12]
UltraMILD 0.05M Potassium Carbonate in Methanol (B129727)4 hours @ Room TempUltraMILD monomers (Pac-A, iPr-Pac-G, Ac-C)Very gentle, suitable for highly sensitive modifications. Requires specific "UltraMILD" phosphoramidites.[6][12]
Mild Alternative t-Butylamine / Water (1:3)6 hours @ 60 °CStandard (Bz-A, Bz-C, iBu-G)An alternative to ammonium hydroxide for sensitive molecules like some dyes.[6][7]

Experimental Protocols

Protocol 1: Analytical Ion-Pair Reverse-Phase HPLC

This protocol is for analyzing the purity of the crude, deprotected GNA oligonucleotide.

  • Column: Use a suitable reverse-phase column for oligonucleotide analysis (e.g., C18).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Run a linear gradient from a low percentage of B (e.g., 5-10%) to a higher percentage (e.g., 30-50%) over 20-30 minutes. The exact gradient will depend on the length and sequence of the GNA.

  • Sample Preparation: Dissolve a small aliquot of the crude deprotected GNA in Mobile Phase A.

  • Injection & Analysis: Inject the sample and monitor the UV absorbance at 260 nm. The full-length product should be the main, latest-eluting peak. Earlier peaks typically correspond to failure sequences.

Protocol 2: UltraMILD Deprotection Protocol

This protocol is for GNA synthesized with UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).

  • Reagent Preparation: Prepare a solution of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.

  • Cleavage & Deprotection:

    • Place the solid support containing the synthesized GNA in a 2 mL screw-cap vial.

    • Add 1-2 mL of the K₂CO₃/methanol solution.

    • Seal the vial tightly and let it stand at room temperature for 4 hours.[12]

  • Work-up:

    • Transfer the methanol solution containing the cleaved and deprotected GNA to a new tube, leaving the solid support behind.

    • Rinse the support with a small amount of methanol and combine the solutions.

    • Evaporate the solution to dryness using a vacuum concentrator.

  • Desalting: Resuspend the dried pellet in sterile water and proceed with desalting (e.g., using a desalting column or ethanol (B145695) precipitation) to remove salts before analysis and use.

Visual Workflow Guides

GNA_Troubleshooting_Workflow start Crude GNA Synthesized analysis Analyze by HPLC & Mass Spec start->analysis check_hplc Evaluate HPLC Chromatogram analysis->check_hplc single_peak Single Major Peak? check_hplc->single_peak Yes hplc_fail Multiple Peaks Observed check_hplc->hplc_fail No check_mass Check Main Peak Mass mass_correct Mass Correct? check_mass->mass_correct Yes mass_fail Incomplete Deprotection or Base Modification check_mass->mass_fail No single_peak->check_mass hplc_ok Clean Synthesis mass_correct->hplc_ok troubleshoot_synthesis Shortmers (n-1) Present Review Synthesis Report: - Check Coupling Efficiencies - Check Reagent Quality hplc_fail->troubleshoot_synthesis mass_ok Proceed to Purification troubleshoot_deprotection Review Deprotection Protocol: - Reagent Age? - Time/Temp Correct? - Correct Reagent for PGs? mass_fail->troubleshoot_deprotection re_deprotect Re-run Deprotection troubleshoot_deprotection->re_deprotect re_deprotect->analysis purify Purify to Remove Shortmers troubleshoot_synthesis->purify

Caption: Troubleshooting workflow for analyzing crude GNA synthesis products.

Deprotection_Decision_Tree start Start: Choose Deprotection q1 Are sensitive modifications (e.g., certain dyes) present? start->q1 q2 Are UltraMILD PGs used? (Pac-A, iPr-Pac-G, Ac-C) q1->q2 No mild_alt Use Mild Alternative (e.g., t-Butylamine/Water) q1->mild_alt Yes q3 Is speed critical? q2->q3 No ultra_mild Use UltraMILD Deprotection (K2CO3 in Methanol) q2->ultra_mild Yes standard Use Standard Deprotection (Ammonium Hydroxide) q3->standard No ama Use UltraFAST Deprotection (AMA) Requires Ac-C in synthesis q3->ama Yes Synthesis_Cycle_Failures cluster_cycle Solid-Phase Synthesis Cycle cluster_failures Common Failure Points detritylation 1. Detritylation Removes 5'-DMT group coupling 2. Coupling Adds next base (Amidite + Activator) detritylation->coupling capping 3. Capping Blocks unreacted 5'-OH groups coupling->capping coupling_failure Incomplete Coupling Leads to n-1 sequences coupling->coupling_failure oxidation 4. Oxidation Stabilizes phosphate backbone capping->oxidation capping_failure Incomplete Capping Allows n-1 to elongate later capping->capping_failure oxidation->detritylation Next Cycle

References

side reactions in phosphoramidite chemistry involving GNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glycol Nucleic Acid (GNA) Phosphoramidite (B1245037) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of GNA oligonucleotides.

Section 1: General Phosphoramidite Chemistry Side Reactions Relevant to GNA Synthesis

While GNA possesses a unique acyclic backbone, the fundamental principles of phosphoramidite chemistry still apply. Many of the common side reactions observed in DNA and RNA synthesis are also likely to occur during GNA oligonucleotide synthesis. This section addresses these general issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the phosphoramidite coupling cycle?

A1: The most prevalent side reactions during the coupling cycle include:

  • Incomplete Coupling (n-1 Deletion Mutants): This is the most common side reaction, where a phosphoramidite fails to couple to the growing oligonucleotide chain, resulting in a sequence missing one or more monomer units (n-1, n-2, etc.).[] This can be caused by a variety of factors including poor quality reagents, moisture contamination, or steric hindrance.

  • Hydrolysis of Phosphoramidites: Phosphoramidites are highly sensitive to moisture and can hydrolyze to the corresponding H-phosphonate, which is unreactive under standard coupling conditions.[] This reduces the concentration of active phosphoramidite and leads to lower coupling efficiency.

  • Formation of GG Dimers (n+1 Impurity): The activator, being weakly acidic, can prematurely remove the 5'-DMT protecting group from a dG phosphoramidite in solution. This detritylated phosphoramidite can then react with another activated dG phosphoramidite to form a GG dimer, which is subsequently incorporated into the growing chain, leading to an n+1 impurity.[3]

Q2: What side reactions can occur during the deprotection step?

A2: Deprotection is a critical step where several side reactions can occur:

  • Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond of purine (B94841) bases (adenine and guanine), creating an abasic site.[3][] These abasic sites are prone to cleavage during the final basic deprotection, leading to chain scission.

  • N3-Cyanoethylation of Thymidine (B127349): Acrylonitrile, a byproduct of the deprotection of the cyanoethyl phosphate (B84403) protecting group, can react with the N3 position of thymidine residues, resulting in a +53 Da modification.[3]

  • Incomplete Removal of Protecting Groups: Insufficient deprotection time or use of inappropriate deprotection reagents can leave some of the base or phosphate protecting groups on the final oligonucleotide, affecting its hybridization properties and potentially its biological activity.

Q3: How does the capping step influence the purity of the final oligonucleotide?

A3: The capping step is crucial for minimizing the accumulation of deletion mutants. By acetylating the unreacted 5'-hydroxyl groups after each coupling step, the capping process prevents these truncated sequences from further elongation in subsequent cycles.[] Inefficient capping will lead to a higher proportion of n-1 and other deletion impurities in the final product, which can be difficult to separate from the full-length oligonucleotide.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues in GNA oligonucleotide synthesis.

Issue 1: Low Coupling Efficiency

Possible Cause Recommended Solution Verification
Moisture Contamination Ensure all reagents (acetonitrile, phosphoramidites, activator) are anhydrous. Use fresh, high-quality solvents.[][3]Perform Karl Fischer titration on solvents.
Degraded Phosphoramidites Use fresh phosphoramidites. Store them under inert gas at the recommended temperature.Analyze phosphoramidites by ³¹P NMR for purity.[5][6]
Suboptimal Activator Use a fresh solution of the appropriate activator at the correct concentration.Verify activator concentration and age.
Insufficient Coupling Time Increase the coupling time, especially for sterically hindered monomers.Optimize coupling time in small-scale trial syntheses.
Solid Support Issues Use a solid support with appropriate pore size for the length of the oligonucleotide to avoid steric hindrance.[7]Review support specifications.

Issue 2: Presence of n-1 Deletion Impurities

Possible Cause Recommended Solution Verification
Low Coupling Efficiency Refer to the troubleshooting guide for low coupling efficiency above.Analyze crude product by HPLC or mass spectrometry.[8][9]
Inefficient Capping Use fresh capping reagents and ensure sufficient capping time.Review capping protocol and reagent preparation.

Issue 3: Presence of n+1 Impurities

Possible Cause Recommended Solution Verification
GG Dimer Formation Use a less acidic activator like DCI.[3] Ensure phosphoramidites are dissolved just before use.Analyze crude product by mass spectrometry for +G additions.[9]

Issue 4: Depurination

Possible Cause Recommended Solution Verification
Harsh Deblocking Conditions Use a milder deblocking agent such as 3% dichloroacetic acid (DCA) in dichloromethane (B109758) instead of trichloroacetic acid (TCA).[3]Analyze the final product for chain cleavage by HPLC or gel electrophoresis.
Prolonged Acid Exposure Minimize the deblocking time to what is necessary for complete detritylation.Optimize deblocking time in trial syntheses.

Section 2: GNA-Specific Considerations

The acyclic and flexible nature of the GNA backbone may introduce unique challenges and side reactions. While specific literature on GNA side reactions is limited, we can infer potential issues and troubleshooting strategies based on its chemical structure.

Frequently Asked Questions (FAQs)

Q4: Does the acyclic GNA backbone affect coupling efficiency?

A4: The increased flexibility of the GNA backbone compared to the rigid furanose ring of DNA/RNA could potentially lead to different optimal coupling kinetics. Steric hindrance around the hydroxyl group may be different, potentially requiring optimization of coupling times and activator concentrations. While standard protocols are a good starting point, some adjustments may be necessary to achieve optimal coupling efficiencies.[10]

Q5: Are there any known side reactions specific to the synthesis of GNA monomers?

A5: During the synthesis of purine GNA nucleosides, the formation of the N7-regioisomer in addition to the desired N9-regioisomer is a known issue.[11] It is crucial to ensure the purity of the GNA phosphoramidite monomers to prevent the incorporation of these regioisomers into the oligonucleotide, as this can affect the thermodynamic stability and base-pairing properties of the final duplex.[12]

Q6: How might the GNA backbone influence deprotection?

A6: The stability of the GNA backbone to the standard deprotection conditions (e.g., ammonium (B1175870) hydroxide) is a key consideration. While GNA is generally considered stable, the specific linkages and neighboring groups might influence its lability. It is advisable to perform small-scale deprotection studies and analyze the product for any degradation.

Troubleshooting Guide for GNA-Specific Issues

Issue 5: Unexpected Peaks in HPLC or Mass Spectrometry Analysis of GNA Oligonucleotides

Possible Cause Recommended Solution Verification
Incorporation of N7-Regioisomers Ensure the purity of the GNA phosphoramidite monomers by HPLC and NMR before synthesis.[11]Analyze the GNA phosphoramidites for the presence of the N7 isomer.
Backbone Cleavage Optimize deprotection conditions (time, temperature, reagent) to be as mild as possible while still achieving complete removal of protecting groups.Perform a time-course deprotection study and analyze for degradation products by mass spectrometry.
Aggregation of GNA Oligonucleotides Due to the unique structural properties of GNA, aggregation may be a possibility. Use denaturing conditions (e.g., heat, formamide) during HPLC or gel electrophoresis analysis.Analyze the sample under both native and denaturing conditions.

Section 3: Experimental Protocols and Data Presentation

Quantitative Data Summary
Impurity Type Typical Abundance (in crude product) Analytical Method
n-1 Deletion1-5% per coupling stepHPLC, Mass Spectrometry, Capillary Electrophoresis
n+1 (GG Dimer)<1%Mass Spectrometry
Depurination productsVariable, dependent on conditionsHPLC, Gel Electrophoresis
N3-Cyanoethyl-T<1%Mass Spectrometry (+53 Da)
Key Experimental Protocols

Protocol 1: ³¹P NMR Analysis of Phosphoramidite Purity

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (B52724) (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) in an NMR tube under an inert atmosphere (e.g., argon).

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Typical chemical shifts for phosphoramidites are in the range of 145-155 ppm.[5][6]

  • Analysis: Integrate the main phosphoramidite peak(s) and any impurity peaks. Common impurities include H-phosphonates (~0-10 ppm) and phosphates (~0 ppm). The presence of multiple peaks in the phosphoramidite region may indicate diastereomers or degradation products.

Protocol 2: HPLC Analysis of Crude Oligonucleotides

  • Sample Preparation: After synthesis and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

  • Chromatography: Use a reverse-phase HPLC column (e.g., C18) with a gradient of acetonitrile in an ion-pairing buffer (e.g., triethylammonium acetate).

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Analysis: The main peak corresponds to the full-length product. Earlier eluting peaks typically represent shorter failure sequences (n-1, n-2, etc.). Later eluting peaks may indicate the presence of hydrophobic impurities or incompletely deprotected oligonucleotides.[]

Protocol 3: Mass Spectrometry Analysis of Oligonucleotides

  • Sample Preparation: Desalt the crude or purified oligonucleotide sample.

  • Analysis: Use either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight of the products.

  • Interpretation: Compare the observed molecular weights with the calculated theoretical masses for the target oligonucleotide and potential side products (e.g., n-1, n+1, depurinated species, adducted species).[8][9]

Section 4: Visualizations

Diagrams of Key Processes

Phosphoramidite_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Blocked Failures Oxidation->Deblocking Stable Phosphate (Next Cycle)

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Coupling Analyze Coupling Efficiency (Trityl Monitoring) Start->Check_Coupling Low_Coupling Low Check_Coupling->Low_Coupling <98% Good_Coupling Good Check_Coupling->Good_Coupling >98% Troubleshoot_Coupling Troubleshoot Coupling: - Reagents - Moisture - Time Low_Coupling->Troubleshoot_Coupling Check_Impurities Analyze Impurities (HPLC/MS) Good_Coupling->Check_Impurities Troubleshoot_Coupling->Check_Coupling Deprotection_Issues Deprotection Side Reactions? (Depurination, etc.) Check_Impurities->Deprotection_Issues Capping_Issues Capping Failure? (n-1 peaks) Check_Impurities->Capping_Issues Optimize_Deprotection Optimize Deprotection: - Milder Acid - Shorter Time Deprotection_Issues->Optimize_Deprotection Optimize_Capping Optimize Capping: - Fresh Reagents - Time Capping_Issues->Optimize_Capping End Pure Product Optimize_Deprotection->End Optimize_Capping->End

Caption: A logical workflow for troubleshooting common oligonucleotide synthesis problems.

Side_Reactions cluster_coupling Coupling Side Reactions cluster_deprotection Deprotection Side Reactions Synthesis Oligonucleotide Synthesis Coupling Coupling Step Synthesis->Coupling Deprotection Deprotection Step Synthesis->Deprotection n_minus_1 n-1 Deletion Coupling->n_minus_1 Hydrolysis Phosphoramidite Hydrolysis Coupling->Hydrolysis GG_Dimer GG Dimer (n+1) Coupling->GG_Dimer Depurination Depurination Deprotection->Depurination Cyanoethylation N3-Cyanoethylation (T) Deprotection->Cyanoethylation Incomplete Incomplete Protecting Group Removal Deprotection->Incomplete

Caption: Common side reactions in phosphoramidite chemistry.

References

impact of (S)-GNA modification on siRNA seed region stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-GNA Modified siRNAs

This guide provides technical support for researchers utilizing small interfering RNAs (siRNAs) with (S)-glycol nucleic acid (GNA) modifications in the seed region. It covers common troubleshooting scenarios, frequently asked questions, experimental data, and detailed protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with (S)-GNA modified siRNAs.

Question: My (S)-GNA modified siRNA shows reduced on-target knockdown efficiency compared to an unmodified siRNA. What are the possible causes?

Answer: Several factors could contribute to lower on-target potency:

  • Modification Position: While (S)-GNA is generally well-tolerated in the seed region (positions 2-8 of the guide strand), certain positions can be more sensitive than others.[1][2] For example, one study noted a 4-fold loss in potency when a GNA modification was placed at position 8 of the guide strand for a specific siRNA sequence.[3] The optimal position can be sequence-dependent.

  • Excessive Destabilization: (S)-GNA is a thermally destabilizing modification.[4] While some destabilization can facilitate RISC loading, excessive destabilization might negatively impact the interaction with the target mRNA.[1] The degree of destabilization is influenced by the specific GNA base (GNA G:C pairs are highly destabilizing) and its position.[1][5]

Question: I'm observing unexpected or inconsistent results in my knockdown experiment. How can I troubleshoot this?

Answer: Inconsistent results often point to experimental variability. Consider the following:

  • Confirm siRNA Integrity: Ensure your (S)-GNA modified siRNA was properly annealed and stored. Before use, you can verify the integrity of the duplex using non-denaturing polyacrylamide gel electrophoresis (PAGE).

  • Optimize siRNA Concentration: Too much siRNA can lead to toxicity and off-target effects, while too little will result in poor knockdown. Perform a dose-response experiment to determine the minimal concentration of your (S)-GNA modified siRNA that achieves maximal knockdown.[2][11]

  • Validate at the mRNA Level: The most direct way to measure siRNA activity is to quantify the target mRNA levels using RT-qPCR.[7][12] Protein knockdown can be affected by protein stability and turnover rates, so mRNA levels provide a clearer picture of the initial silencing event.

Question: My results suggest significant off-target effects, even with an (S)-GNA modification. Why is this happening?

Answer: While (S)-GNA modification in the seed region, particularly at position 7, is designed to reduce off-target effects by destabilizing "seed-only" binding, it may not eliminate them completely.[1][3][13]

  • High siRNA Concentration: Using excessive concentrations of siRNA can saturate the RNAi machinery and lead to an increase in off-target gene silencing.[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of incorporating (S)-GNA into the siRNA seed region? The main advantage is the mitigation of off-target effects.[1][13] The seed region (nucleotides 2-8 of the guide strand) is a primary driver of off-target silencing through miRNA-like binding. (S)-GNA is a thermally destabilizing modification that can reduce the binding affinity of the siRNA seed region to unintended transcripts while preserving the binding of the full-length strand to the intended on-target mRNA.[1][3] This has been shown to improve the therapeutic index and safety profile of siRNA therapeutics.[1][3]

Q2: How does (S)-GNA modification affect the thermal stability (Tm) of an siRNA duplex? (S)-GNA incorporation strongly lowers the thermal stability of an RNA duplex.[1] The reduction in melting temperature (Tm) can range from approximately 5°C to over 20°C per modification, depending on the specific GNA base and its context within the duplex.[1][14] GNA G:C pairs, in particular, cause a very strong destabilization.[1]

Q3: Will (S)-GNA modification affect the nuclease resistance of my siRNA? Yes, GNA modification can increase resistance to nuclease degradation. Specifically, incorporating GNA nucleotides has been shown to increase resistance against 3'-exonuclease-mediated degradation.[2]

Q4: Is the (S) chiral form of GNA important? Yes. The right-handed (S)-GNA isomer is better accommodated within the standard right-handed RNA duplex structure compared to the left-handed (R)-isomer.[2][15] Consequently, siRNAs modified with (S)-GNA consistently show greater in vitro and in vivo potency than identical sequences containing (R)-GNA.[15]

Q5: How does (S)-GNA base pair with RNA? (S)-GNA nucleotides pair with complementary RNA bases in a reverse Watson-Crick mode due to a rotated nucleobase orientation.[1][2][15] This unusual pairing explains why canonical GNA-C and GNA-G pairs are particularly unstable.[1][5] To overcome this, novel (S)-GNA isocytidine (B125971) and isoguanosine (B3425122) can be used to form more stable pairs with G and C ribonucleotides, respectively.[1][5]

Data Presentation

Table 1: Impact of Single (S)-GNA Incorporation on siRNA Duplex Thermal Stability (Tm)

This table summarizes the reported change in melting temperature (ΔTm) when a single RNA nucleotide is replaced with an (S)-GNA nucleotide in an RNA duplex.

GNA Base PairΔTm (°C per modification)Reference
(S)-GNA within RNA duplex (general)-7.6 to -18.2[1]
Single (S)-GNA G:C pair-20.1[1]
(S)-GNA (general)-5 to -18[14]

Note: The exact ΔTm is context- and sequence-dependent. Negative values indicate destabilization.

Experimental Protocols

Protocol 1: Thermal Melting (Tm) Analysis of (S)-GNA Modified siRNA

This protocol describes how to determine the melting temperature of an siRNA duplex using UV-Vis spectrophotometry.

Materials:

  • (S)-GNA modified and control siRNA duplexes

  • Annealing Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier)

  • Low-volume quartz cuvettes

Procedure:

  • Duplex Preparation: Anneal equimolar amounts of the sense and antisense strands by heating to 95°C for 5-10 minutes, followed by slow cooling to room temperature.[15]

  • Sample Dilution: Dilute the annealed siRNA duplex in the annealing buffer to a final concentration of approximately 3-5 µM. The final volume will depend on the cuvette size.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Set the temperature program to ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

    • Set a ramp rate of 0.5°C to 1.0°C per minute.

  • Measurement:

    • Place the cuvette in the holder and allow the temperature to equilibrate at the starting temperature.

    • Begin the temperature ramp and record the A260 reading at each temperature increment.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition, which can be determined by calculating the first derivative of the melting curve.[16] The peak of the first derivative plot corresponds to the Tm.

Protocol 2: Serum Stability Assay using PAGE

This protocol assesses the stability of (S)-GNA modified siRNA in the presence of serum nucleases.

Materials:

  • Fluorescently labeled or unlabeled (S)-GNA modified siRNA

  • Fetal Bovine Serum (FBS) or Human Serum

  • Phosphate-Buffered Saline (PBS)

  • Incubator or water bath at 37°C

  • Proteinase K

  • RNA Loading Dye

  • 15-20% non-denaturing polyacrylamide gel

  • TBE Buffer

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, mix the siRNA duplex (e.g., final concentration 5 µM) with serum to a final serum concentration of 50-90%. Prepare a control sample with siRNA in PBS instead of serum.[17][18]

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 4h, 12h, 24h), remove an aliquot from each reaction tube and immediately place it on ice or add an equal volume of RNA loading dye to stop the reaction.[17]

  • Nuclease Inactivation (Optional but Recommended): Before adding loading dye, stop the nuclease reaction by adding Proteinase K and incubating as per the manufacturer's recommendation to digest proteins.

  • Gel Electrophoresis:

    • Load the samples onto a 15-20% non-denaturing polyacrylamide gel.

    • Run the gel in TBE buffer until the dye front reaches the bottom.

  • Visualization:

    • If using fluorescently labeled siRNA, visualize the gel using an appropriate fluorescence imager.

    • If using unlabeled siRNA, stain the gel with a nucleic acid stain (e.g., SYBR Gold) and then image.

  • Analysis: Analyze the intensity of the band corresponding to the full-length, intact siRNA duplex at each time point. Increased stability will be indicated by the persistence of this band over time compared to an unmodified control siRNA.[17]

Visualizations (Graphviz)

Experimental_Workflow cluster_design Phase 1: Design & Synthesis cluster_validation Phase 2: In Vitro Validation cluster_vivo Phase 3: In Vivo Testing a siRNA Design (On-target & Off-target analysis) c Oligonucleotide Synthesis & Purification a->c Sequence b (S)-GNA Nucleotide Synthesis b->c Modified Phosphoramidite d Duplex Annealing c->d Single Strands e Thermal Stability (Tm Analysis) d->e f Serum Stability (Nuclease Assay) d->f g In Vitro Knockdown (Luciferase/qPCR) d->g h Off-Target Profiling (Microarray/RNA-Seq) g->h Select Lead Candidate i Animal Model (Potency & Duration) h->i j Toxicity Assessment i->j

Caption: Workflow for designing and validating (S)-GNA modified siRNAs.

RISC_Interaction cluster_RISC RISC Loading & Activation cluster_Targeting Target Recognition siRNA siRNA Duplex (S)-GNA in Guide Strand RISC_loading RISC Loading siRNA->RISC_loading AGO2 AGO2 Cleavage of Passenger Strand RISC_loading->AGO2 Active_RISC Active RISC Complex (Guide Strand Loaded) AGO2->Active_RISC On_Target On-Target mRNA (Perfect Complementarity) Active_RISC->On_Target Full Hybridization Off_Target Off-Target mRNA (Seed Complementarity) Active_RISC->Off_Target Seed Pairing Cleavage mRNA Cleavage & Gene Silencing On_Target->Cleavage Destabilized Destabilized Binding (No Off-Target Effect) Off_Target->Destabilized (S)-GNA induced mismatch Repression Translational Repression (Off-Target Effect) Troubleshooting_Flowchart start Low Knockdown Efficiency q1 Is positive control (e.g., GAPDH siRNA) working? start->q1 q2 Is (S)-GNA modification in a known sensitive position? q1->q2 Yes res2 Problem with transfection protocol, reagents, or cell health. - Re-optimize transfection - Check cell passage number - Use fresh reagents q1->res2 No a1_yes Yes a1_no No res3 Consider redesigning siRNA with (S)-GNA at a different position (e.g., position 7). q2->res3 Yes res4 Perform dose-response. Confirm siRNA integrity via PAGE. Quantify mRNA via qPCR. q2->res4 No a2_yes Yes a2_no No res1 Issue is specific to your (S)-GNA siRNA.

References

Technical Support Center: Enzymatic Polymerization of gNTPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic polymerization of guanosine (B1672433) triphosphate analogs (gNTPs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield reactions and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in enzymatic polymerization of gNTPs using Terminal deoxynucleotidyl Transferase (TdT)?

Low yields can stem from several factors, including suboptimal enzyme activity, poor quality of substrates (initiator and gNTPs), inappropriate reaction conditions, or the presence of inhibitors. A systematic evaluation of each component is crucial for identifying the root cause.

Q2: How does the choice and concentration of divalent metal cations affect the reaction yield?

Divalent cations are critical cofactors for TdT activity. The choice and concentration of these ions can significantly impact polymerization efficiency. TdT can utilize various divalent cations, with the extension rate generally following the order: Mg2+ > Zn2+ > Co2+ > Mn2+ for natural dNTPs.[1][2] However, for modified gNTPs or reactions with structured primers, cobalt (Co2+) may enhance activity.[3][4] It is essential to optimize the cation concentration for each specific gNTP analog and initiator combination.

Q3: Can the initiator sequence and length impact the polymerization efficiency?

Yes, the initiator's sequence and length play a significant role. TdT requires a single-stranded DNA initiator with a free 3'-hydroxyl group that is at least three nucleotides long.[2][5] While longer initiators can be used, polymerization efficiency tends to plateau beyond a length of 4-5 nucleotides.[6] The nucleotide composition at the 3' end of the initiator can also influence the efficiency of nucleotide addition.[6]

Q4: What are known inhibitors of Terminal deoxynucleotidyl Transferase (TdT)?

Several substances can inhibit TdT activity. These include metal chelators (e.g., EDTA), high concentrations of phosphate (B84403), ammonium, chloride, and iodide ions.[7] Other known inhibitors include heparin, chemically modified DNA, and certain small molecules like baicalin (B1667713) and genistin (B1671436).[7][8] Adenine (B156593) dinucleotides such as Ap5A can also act as competitive inhibitors.[9]

Q5: How can I purify the final gNTP polymer product?

Purification is essential to remove unreacted gNTPs, enzyme, and salts. Common methods for polymer purification include precipitation, dialysis, and size-exclusion chromatography.[10][11] For precipitation, the polymer is dissolved in a suitable solvent, and then a non-solvent is added to precipitate the polymer, leaving impurities in the solution.[10][] Spin columns can also be used for rapid purification, especially for removing smaller molecules like unincorporated nucleotides.[7]

Troubleshooting Guides

Issue 1: No or Very Low Product Yield

This is one of the most common issues. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inactive Enzyme - Perform an activity assay with a control substrate (e.g., natural dNTPs).- Ensure proper enzyme storage at -20°C in a glycerol-containing buffer.- Increase the enzyme concentration in the reaction.[13]
Poor Initiator Quality or Design - Verify the purity and integrity of the DNA initiator.- Ensure the initiator has a free 3'-hydroxyl group.- Confirm the initiator is at least 3 nucleotides in length.[5]- Test different initiator sequences, as the 3'-terminal nucleotide can affect efficiency.[6]
Degraded or Impure gNTPs - Use fresh, high-purity gNTPs.- Verify the concentration of the gNTP stock solution.
Suboptimal Reaction Buffer - Optimize the pH of the reaction buffer (TdT is typically active around pH 7.2).[4]- Ensure the buffer contains a sulfhydryl reagent like DTT.[4]
Incorrect Divalent Cation Concentration - Optimize the concentration of the divalent cation (e.g., Mg²⁺, Co²⁺).[2][3]- Titrate the cation concentration to find the optimal level for your specific gNTP analog.
Presence of Inhibitors - Ensure all reagents are free from contaminants like EDTA, high salt concentrations, or phosphate ions.[7]- If the DNA initiator was purified, ensure no residual ethanol (B145695) or other organic solvents are present.
Issue 2: Product of Incorrect Size (Shorter than Expected)

If the polymerization is occurring but terminating prematurely, consider the following:

Potential Cause Recommended Solution
Suboptimal gNTP:Initiator Ratio - Increase the molar ratio of gNTPs to the initiator.
Secondary Structure Formation - The growing polymer may form secondary structures (e.g., hairpins) that hinder further extension by TdT.[3][5]- Try performing the reaction at a higher temperature, if the enzyme is thermostable.[3]- Modifying the buffer composition, such as using Co²⁺ instead of Mg²⁺, can sometimes help overcome secondary structures.[3]
Enzyme Inactivation Over Time - Perform a time-course experiment to determine if the reaction plateaus early.- Consider adding fresh enzyme during the reaction for very long polymerization times.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing TdT-catalyzed polymerization.

Table 1: Effect of Divalent Cations on TdT Activity

Divalent CationRelative Extension Rate (with dATP)Notes
Mg²⁺HighestGenerally preferred for natural dNTPs.[1][2]
Zn²⁺HighCan be used as an alternative to Mg²⁺.[1][2]
Co²⁺ModerateCan enhance activity on blunt-ended or structured DNA substrates.[3][4][5]
Mn²⁺LowLess efficient for dATP incorporation.[1][2]

Table 2: Typical Reaction Component Concentrations

ComponentRecommended Concentration Range
TdT Enzyme10-20 units per 50 µL reaction
DNA Initiator0.1 - 1.0 µM
gNTPs0.1 - 1.0 mM
Divalent Cation1 - 10 mM (Mg²⁺) or 0.1 - 1.0 mM (Co²⁺)
Reaction Buffer50 mM Potassium Acetate, 20 mM Tris-acetate, pH 7.9

Experimental Protocols

Standard Protocol for Enzymatic Polymerization of gNTPs using TdT

This protocol provides a starting point for the enzymatic synthesis of a gNTP polymer. Optimization of specific parameters may be required.

Materials:

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 10X TdT Reaction Buffer (e.g., 500 mM Potassium Acetate, 200 mM Tris-acetate, 100 mM Magnesium Acetate, pH 7.9)

  • DNA Initiator (e.g., a short single-stranded DNA oligonucleotide)

  • gNTP solution

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube:

    • 10X TdT Reaction Buffer: 5 µL

    • DNA Initiator (10 µM stock): 1 µL

    • gNTP solution (10 mM stock): 5 µL

    • TdT Enzyme (20 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 1 to 4 hours. The incubation time can be adjusted to control the length of the polymer.

  • Enzyme Inactivation: Stop the reaction by heat-inactivating the TdT enzyme at 70°C for 10 minutes.[7] Alternatively, add EDTA to a final concentration of 5 mM.

  • Purification: Purify the synthesized polymer to remove unincorporated gNTPs and the enzyme. This can be achieved using a spin column suitable for DNA purification or through ethanol precipitation.

  • Analysis: Analyze the product by a suitable method, such as gel electrophoresis, to determine the size and yield of the polymer.

Visualizations

Experimental Workflow

G Experimental Workflow for gNTP Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_reagents Prepare Reagents (Buffer, Initiator, gNTPs) calc_conc Calculate Concentrations prep_reagents->calc_conc setup_rxn Set up Reaction on Ice calc_conc->setup_rxn add_enzyme Add TdT Enzyme setup_rxn->add_enzyme incubate Incubate at 37°C add_enzyme->incubate inactivate Inactivate Enzyme incubate->inactivate purify Purify Polymer inactivate->purify analyze Analyze Product purify->analyze

Caption: A generalized workflow for the enzymatic polymerization of gNTPs.

Troubleshooting Logic

G Troubleshooting Low Yield start Low or No Yield check_enzyme Is the enzyme active? start->check_enzyme check_substrates Are substrates (initiator, gNTPs) of high quality? check_enzyme->check_substrates Yes sol_enzyme Use new enzyme or perform activity assay check_enzyme->sol_enzyme No check_conditions Are reaction conditions optimal? check_substrates->check_conditions Yes sol_substrates Use fresh, pure initiator and gNTPs check_substrates->sol_substrates No check_inhibitors Is there a possibility of inhibitors? check_conditions->check_inhibitors Yes sol_conditions Optimize buffer, pH, and cation concentration check_conditions->sol_conditions No sol_inhibitors Purify components and use inhibitor-free reagents check_inhibitors->sol_inhibitors Yes success Yield Improved check_inhibitors->success No sol_enzyme->success sol_substrates->success sol_conditions->success sol_inhibitors->success

Caption: A decision tree for troubleshooting low-yield enzymatic polymerization reactions.

References

preventing base modifications during GNA deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycol Nucleic Acid (GNA) deprotection. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges of GNA oligonucleotide deprotection, with a focus on preventing base modifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges during the deprotection of GNA oligonucleotides?

A1: The main challenges in GNA deprotection mirror those in DNA and RNA synthesis, centering on the complete and efficient removal of protecting groups from the nucleobases and the phosphate (B84403) backbone without inducing modifications to the GNA bases themselves. Given the unique acyclic glycol backbone of GNA, careful consideration of deprotection conditions is crucial to ensure the integrity of the final oligonucleotide product.

Q2: Are standard DNA and RNA deprotection protocols applicable to GNA?

A2: While specific literature on GNA deprotection is not extensive, the synthesis of GNA phosphoramidites often utilizes standard exocyclic amine protecting groups (e.g., benzoyl, isobutyryl, acetyl) similar to those used for DNA and RNA.[1] This suggests that deprotection protocols for DNA and RNA can be adapted for GNA. However, due to the different chemical nature of the GNA backbone, it is essential to start with milder conditions and optimize them for your specific GNA sequence and modifications.

Q3: What are the most common types of base modifications observed during deprotection, and how can they be minimized?

A3: Common base modifications during oligonucleotide deprotection include:

  • Depurination: Loss of adenine (B156593) or guanine (B1146940) bases, particularly under acidic conditions. While deprotection is typically basic, care should be taken during any acidic workup steps.

  • Alkylation: Modification of bases by byproducts of deprotection, such as acrylonitrile (B1666552) from the cyanoethyl phosphate protecting group.

  • Transamination: Exchange of an exocyclic amine on a base with the amine from the deprotection reagent (e.g., methylamine).

To minimize these modifications, consider the following:

  • Use of Labile Protecting Groups: Employing "UltraMild" protecting groups like phenoxyacetyl (Pac) or acetyl (Ac) on the bases allows for deprotection under gentler conditions.[2][3]

  • Milder Deprotection Reagents: Instead of harsher reagents, use milder alternatives like potassium carbonate in methanol (B129727) or ammonium (B1175870) hydroxide (B78521) at room temperature.[2][4]

  • Optimized Reaction Time and Temperature: Avoid prolonged exposure to high temperatures. For example, "UltraFAST" deprotection with reagents like AMA (Ammonium Hydroxide/Methylamine) can be completed in as little as 10 minutes at 65°C.[5]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: Mass spectrometry analysis shows peaks corresponding to the mass of the oligonucleotide with one or more protecting groups still attached.

Possible Causes & Solutions:

CauseRecommended Action
Deprotection time is too short. Extend the deprotection time. Monitor the reaction progress by taking aliquots at different time points and analyzing them by mass spectrometry.
Deprotection temperature is too low. Increase the temperature according to the reagent manufacturer's recommendations. For standard protecting groups, heating is often necessary.
Deprotection reagent has degraded. Use fresh deprotection reagents. For example, ammonium hydroxide solutions can lose ammonia (B1221849) gas over time, reducing their effectiveness.[3]
Inefficient reagent for the protecting groups used. Ensure the chosen deprotection reagent is suitable for the protecting groups on your GNA monomers. More stable protecting groups may require stronger deprotection cocktails.
Issue 2: Presence of Base Modifications

Symptom: Mass spectrometry reveals unexpected mass additions to the GNA oligonucleotide, or fragmentation patterns suggest base loss.

Possible Causes & Solutions:

CauseRecommended Action
Deprotection conditions are too harsh. Switch to a milder deprotection method. Consider using "UltraMild" phosphoramidites with labile protecting groups.[2][4]
Reaction with deprotection byproducts. If using cyanoethyl phosphate protection, consider a pre-deprotection step with a non-nucleophilic base to remove the cyanoethyl groups and the resulting acrylonitrile before base deprotection.
Sequence-specific lability. Certain sequences may be more prone to modification. In these cases, empirical optimization of deprotection conditions (lower temperature, shorter time, milder reagents) is critical.
Use of inappropriate capping reagents. If using capping reagents that can modify the bases (e.g., acetic anhydride (B1165640) leading to acetylation of dG), ensure the deprotection conditions are sufficient to remove these modifications.[2]

Experimental Protocols

Protocol 1: Standard Deprotection of GNA Oligonucleotides

This protocol is a starting point and should be optimized for specific GNA sequences. It assumes the use of standard benzoyl (Bz) or isobutyryl (iBu) protecting groups.

  • Cleavage from Solid Support:

    • Treat the CPG-bound GNA oligonucleotide with concentrated ammonium hydroxide at room temperature for 1-2 hours.

    • Collect the supernatant containing the cleaved oligonucleotide.

  • Base Deprotection:

    • Heat the collected solution at 55°C for 8-16 hours. The exact time will depend on the specific protecting groups and the GNA sequence.

    • Alternatively, for faster deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) (1:1 v/v) can be used at 65°C for 10-15 minutes.[5]

  • Work-up:

    • After cooling, evaporate the solution to dryness.

    • Resuspend the GNA oligonucleotide in a suitable buffer for purification.

Protocol 2: Mild Deprotection for Sensitive GNA Oligonucleotides

This protocol is recommended when using labile "UltraMild" protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).

  • Cleavage and Deprotection:

    • Treat the CPG-bound GNA oligonucleotide with 0.05 M potassium carbonate in anhydrous methanol at room temperature.[2]

    • Incubate for 4-6 hours, or until deprotection is complete as monitored by an appropriate analytical technique (e.g., HPLC-MS).

  • Work-up:

    • Neutralize the solution with a suitable acid (e.g., acetic acid).

    • Evaporate the solvent and desalt the GNA oligonucleotide.

Data Presentation

Table 1: Comparison of Common Deprotection Reagents for Oligonucleotides

ReagentTypical ConditionsAdvantagesDisadvantages
Ammonium Hydroxide 55°C, 8-16 hReadily available, effective for standard protecting groups.Long reaction times, can be harsh for sensitive modifications.
AMA (Ammonium Hydroxide/Methylamine) 65°C, 10-15 minVery fast ("UltraFAST"), efficient.Can cause transamination of some bases if not used carefully. Requires Ac-dC to avoid modification.[5]
Potassium Carbonate in Methanol Room temp, 4-6 hVery mild ("UltraMild"), suitable for sensitive modifications.Slower than AMA, requires compatible labile protecting groups.[2]
t-Butylamine/Water 60°C, 6 hEffective for certain modifications and protecting groups.Not as commonly used as other reagents.

Visualizations

GNA_Deprotection_Workflow cluster_synthesis Solid-Phase GNA Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis Synthesis GNA Oligonucleotide on CPG (Protected Bases & Phosphate) Cleavage Cleavage from CPG (e.g., NH4OH, rt) Synthesis->Cleavage Base_Deprotection Base & Phosphate Deprotection (e.g., NH4OH, 55°C or AMA, 65°C) Cleavage->Base_Deprotection Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification Analysis QC Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: Workflow for GNA oligonucleotide synthesis, deprotection, and analysis.

Troubleshooting_Base_Modification cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Base Modification Detected Harsh_Conditions Harsh Deprotection Conditions (High Temp / Long Time) Problem->Harsh_Conditions Reactive_Reagents Reactive Reagents / Byproducts Problem->Reactive_Reagents Labile_Bases Sequence-Specific Base Lability Problem->Labile_Bases Mild_Conditions Use Milder Conditions (Lower Temp / Shorter Time) Harsh_Conditions->Mild_Conditions Mild_Reagents Use Milder Reagents (K2CO3/MeOH) Reactive_Reagents->Mild_Reagents Labile_PGs Use Labile Protecting Groups ('UltraMild' Amidites) Labile_Bases->Labile_PGs

Caption: Troubleshooting logic for addressing base modifications during GNA deprotection.

References

Validation & Comparative

Comparative Thermal Stability of (S)-GNA:RNA vs. DNA:RNA Duplexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of nucleic acid duplexes is paramount for the design and application of oligonucleotide-based therapeutics and diagnostics. This guide provides a detailed comparison of the thermal stability of (S)-Glycol Nucleic Acid (GNA):RNA duplexes and DNA:RNA duplexes, supported by experimental data and detailed methodologies.

(S)-GNA is an acyclic nucleic acid analog that has garnered interest for its unique properties, including resistance to nuclease degradation. However, its impact on the thermal stability of duplexes with RNA is a critical consideration. This guide will objectively compare the performance of (S)-GNA:RNA duplexes with the well-established DNA:RNA hybrids.

Data Presentation: Quantitative Comparison of Thermal Stability

The thermal stability of nucleic acid duplexes is most commonly characterized by the melting temperature (Tm), the temperature at which half of the duplexes dissociate into single strands. A higher Tm indicates greater thermal stability.

Duplex TypeSequence ContextMelting Temperature (Tm)Key Observations
(S)-GNA:RNA Single (S)-GNA modification in an RNA duplexSignificant Decrease (ΔTm of -7.6°C to -18.2°C)[1]The incorporation of (S)-GNA residues into an RNA duplex is thermally destabilizing.[1][2]
Single (S)-GNA G:C pair in an RNA duplexPronounced Decrease (ΔTm of -20.1°C)[1][2]The destabilizing effect is particularly strong when (S)-GNA is paired with guanine (B1146940) or cytosine.[1][2]
DNA:RNA Hybrid DuplexIntermediate The stability of DNA:RNA hybrids is generally intermediate between that of DNA:DNA and RNA:RNA duplexes.[3]
Reference Duplexes Fully (S)-GNA 18-mer (A/T)63°C[1]Homoduplexes of (S)-GNA can be exceptionally stable.[1][4]
Corresponding DNA 18-mer (A/T)40.5°C[1]
Corresponding RNA 18-mer (A/U)42.5°C[1]

Note: The exact Tm values are dependent on the specific sequence, length of the duplex, and the experimental conditions such as salt concentration. The data presented here is for comparative purposes to illustrate the general trends. The destabilization caused by (S)-GNA incorporation is attributed to its shorter glycol-phosphate backbone and its preference for a reverse Watson-Crick pairing mode, which can lead to suboptimal stacking and hydrogen bonding within a standard A-form RNA helix.[1][2][4]

Experimental Protocols: UV Melting Temperature (Tm) Analysis

The determination of nucleic acid duplex thermal stability is primarily conducted through UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature.[5][6]

Sample Preparation
  • Oligonucleotide Synthesis and Purification: Synthesize and purify the single-stranded (S)-GNA, DNA, and RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. High-purity oligonucleotides are crucial for accurate Tm determination.

  • Quantification: Determine the concentration of each oligonucleotide strand using UV absorbance at 260 nm.

  • Annealing: To form the duplex, mix equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat the mixture to 90-95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours. This ensures proper duplex formation.[7][8]

Instrumentation
  • A UV-Vis spectrophotometer equipped with a Peltier temperature controller is required.

  • Use quartz cuvettes with a defined path length (e.g., 1 cm).

Data Acquisition
  • Wavelength: Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Temperature Ramp: Equilibrate the annealed sample at a starting temperature (e.g., 20°C). Increase the temperature at a controlled rate (e.g., 0.5°C or 1°C per minute) to a final temperature where the duplex is fully denatured (e.g., 95°C).[6]

  • Data Collection: Record the absorbance at regular temperature intervals throughout the ramp.

Data Analysis
  • Melting Curve Generation: Plot the absorbance at 260 nm as a function of temperature. The resulting sigmoidal curve is the melting curve. The increase in absorbance as the duplex melts is known as the hyperchromic effect.[6]

  • Tm Determination: The melting temperature (Tm) is the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_exp UV Melting Experiment cluster_analysis Data Analysis cluster_comparison Comparative Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Quant Quantification Oligo_Synth->Quant Anneal Annealing Quant->Anneal Spectro UV-Vis Spectrophotometer with Temperature Control Anneal->Spectro Temp_Ramp Temperature Ramp (e.g., 20-95°C) Spectro->Temp_Ramp Abs_Measure Measure Absorbance at 260 nm Temp_Ramp->Abs_Measure Melting_Curve Generate Melting Curve Abs_Measure->Melting_Curve First_Derivative Calculate First Derivative Melting_Curve->First_Derivative Tm_Determination Determine Tm First_Derivative->Tm_Determination Compare Compare Tm of (S)-GNA:RNA vs. DNA:RNA Tm_Determination->Compare

Caption: Experimental workflow for the comparative thermal stability analysis.

Stability_Comparison cluster_duplexes Duplex Types cluster_stability Relative Thermal Stability (Tm) GNA_RNA (S)-GNA:RNA Duplex Stability Lower Intermediate Higher GNA_RNA->Stability:f0 Destabilizing Effect (Lower Tm) DNA_RNA DNA:RNA Duplex DNA_RNA->Stability:f1 Intermediate Stability

Caption: Logical relationship of duplex type to thermal stability.

References

Unraveling the Structure of GNA Duplexes: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of novel nucleic acid analogs is paramount for their application in therapeutics and diagnostics. Glycol nucleic acid (GNA), a synthetic xeno-nucleic acid with a simplified acyclic backbone, has garnered significant interest due to its high thermal stability and unique structural properties. This guide provides a comparative structural analysis of GNA duplexes as determined by X-ray crystallography, offering a side-by-side look at its helical parameters with those of canonical DNA and RNA, alongside detailed experimental protocols.

Structural Parameters: GNA in Contrast to DNA and RNA

X-ray crystallography has revealed that (S)-GNA forms a right-handed helical duplex, yet with features distinct from the classical A- and B-forms of DNA and A-form of RNA.[1] Two primary conformations have been identified for GNA duplexes: an elongated M-type and a condensed N-type.[2][3] The M-type helix, for instance, is characterized by a significantly larger helical pitch and a unique slide between base pairs.[1] A key feature of the GNA duplex is its large hollow core, a consequence of a pronounced backbone-base inclination that leads to extensive interstrand, rather than intrastrand, base stacking.[4]

Below is a quantitative comparison of the helical parameters of GNA with the canonical forms of DNA and RNA.

Parameter(S)-GNA (M-type)A-DNAB-DNAA-RNA
Helical Sense Right-handedRight-handedRight-handedRight-handed
Base Pairs per Turn ~16~11~10.5~11
Helical Rise (Å) 3.8[1]2.6 - 3.33.0 - 3.42.6 - 3.0
Helical Twist (°) 24[1]32.73633.3
Helical Pitch (Å) 60[1]2833.228.6
Average Slide (Å) 3.4-1.5-0.6-1.5
Phosphate-Phosphate Distance (Å) 5.4[1]5.97.05.9

Experimental Protocols

The determination of the crystal structure of GNA duplexes involves a multi-step process from oligonucleotide synthesis to the final structural refinement. The following protocols are a composite of methodologies reported in the literature for GNA and other nucleic acids.[5][6]

GNA Oligonucleotide Synthesis, Purification, and Annealing
  • Solid-Phase Synthesis: GNA oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected using a solution of ammonium (B1175870) hydroxide (B78521) and ethanol.

  • Purification: The crude GNA oligonucleotides are purified by high-performance liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC) to achieve high purity suitable for crystallization.

  • Annealing: To form the duplex, equimolar amounts of the purified single-stranded GNA oligonucleotides are mixed in a buffer solution (e.g., sodium cacodylate), heated to 90°C, and then slowly cooled to room temperature to facilitate duplex formation.

Crystallization of GNA Duplexes

The sitting drop vapor diffusion method is commonly employed for the crystallization of GNA duplexes.

  • Preparation of Crystallization Drops: A 1-2 µL drop containing the GNA duplex solution (typically at a concentration of 1-2 mM) is mixed with an equal volume of the reservoir solution on a siliconized cover slip.

  • Reservoir Solution: A typical reservoir solution contains a precipitant, a buffer, and salts. For GNA, 2-methyl-2,4-pentanediol (MPD) has been successfully used as a precipitant. An example of a reservoir solution is 30% (v/v) MPD, 40 mM sodium cacodylate (pH 6.0), and 100 mM KCl.

  • Equilibration: The cover slip is inverted and sealed over the reservoir well. The system is left to equilibrate at a constant temperature (e.g., 20°C). Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the GNA and precipitant in the drop, leading to crystallization.

  • Phasing Strategy: To solve the phase problem in X-ray crystallography, heavy atoms are often incorporated into the nucleic acid. For GNA, this has been achieved by using artificial metallo-base pairs (e.g., hydroxypyridone-Cu²⁺) or by incorporating brominated nucleobases (e.g., 5-bromocytosine).[7]

X-ray Diffraction Data Collection and Processing
  • Crystal Mounting and Cryo-protection: A single crystal of suitable size and quality is selected and mounted on a loop. To prevent radiation damage during data collection at synchrotron sources, the crystal is typically flash-cooled in liquid nitrogen. A cryoprotectant (e.g., a higher concentration of the precipitant or glycerol) is often added to the crystallization drop before freezing.

  • Data Collection: The cryo-cooled crystal is exposed to a monochromatic X-ray beam at a synchrotron source. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of a series of diffraction images collected over a range of rotation angles.

  • Data Processing: The collected diffraction images are processed using software packages like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final set of unique reflections with their corresponding intensities and standard deviations.

Structure Determination and Refinement
  • Phasing: The phase information, which is lost during the diffraction experiment, is retrieved using methods such as Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) if heavy atoms are present. Molecular replacement can be used if a homologous structure is available.

  • Model Building: An initial model of the GNA duplex is built into the electron density map using molecular graphics software like Coot.

  • Refinement: The initial model is refined against the experimental diffraction data using refinement software such as PHENIX or REFMAC5. This is an iterative process of adjusting the atomic coordinates and other parameters of the model to improve the agreement between the calculated and observed diffraction data, monitored by the R-factor and R-free values.

  • Validation: The final refined structure is validated for its geometric quality and agreement with the experimental data using tools like MolProbity before being deposited in the Protein Data Bank (PDB).

Visualizing the Workflow

The journey from a synthetic nucleic acid to a high-resolution three-dimensional structure is a complex but systematic process. The following diagram illustrates the typical workflow for the structural analysis of GNA duplexes by X-ray crystallography.

GNA_Crystallography_Workflow cluster_synthesis Synthesis & Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis GNA Oligonucleotide Solid-Phase Synthesis Purification HPLC/FPLC Purification Synthesis->Purification Annealing Duplex Annealing Purification->Annealing Screening Crystallization Screening (Vapor Diffusion) Annealing->Screening Optimization Optimization of Crystal Growth Screening->Optimization Cryo Crystal Mounting & Cryo-cooling Optimization->Cryo DataCollection X-ray Diffraction Data Collection Cryo->DataCollection Processing Data Processing (Indexing, Integration, Scaling) DataCollection->Processing Phasing Phasing (MAD, SAD, MR) Processing->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement Validation Structure Validation Refinement->Validation PDB PDB Deposition Validation->PDB

Caption: Workflow for GNA duplex structure determination by X-ray crystallography.

References

(S)-GNA Modified siRNAs Demonstrate Superior In Vitro Potency Compared to (R)-GNA Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of oligonucleotide therapeutics and drug development, the stereochemistry of chemical modifications in small interfering RNAs (siRNAs) plays a crucial role in their efficacy. Emerging experimental data consistently indicates that siRNAs modified with the (S)-enantiomer of glycol nucleic acid (GNA) exhibit significantly greater in vitro potency in mediating gene silencing compared to their (R)-GNA modified equivalents. This superiority is attributed to the more favorable accommodation of the right-handed (S)-GNA within the right-handed helical structure of the RNA duplex.

Glycol nucleic acid is an acyclic nucleic acid analog that has garnered attention for its potential to enhance the therapeutic properties of siRNAs. Crystal structures of RNA-GNA chimeric duplexes have revealed that the right-handed (S)-GNA nucleotides are structurally better suited to integrate into a standard RNA duplex than the left-handed (R)-isomers.[1][2][3][4][5][6] This structural compatibility is a key determinant of the observed differences in gene silencing activity.

Comparative In Vitro Potency

ModificationRelative In Vitro PotencyStructural Compatibility with RNA Duplex
(S)-GNA HigherWell-accommodated (right-handed)
(R)-GNA LowerDisrupts phosphate (B84403) backbone and hydrogen bonding of adjacent base pairs (left-handed)

Experimental Protocols

The determination of in vitro potency for GNA-modified siRNAs typically involves a series of well-established molecular and cellular biology techniques. Below is a representative protocol for such an assay.

Synthesis and Purification of GNA-Modified siRNAs
  • Phosphoramidite Synthesis: The synthesis of (S)-GNA and (R)-GNA phosphoramidites is the initial step and is carried out following established chemical synthesis protocols.

  • Oligonucleotide Synthesis: The GNA-modified siRNA oligonucleotides are synthesized using an automated solid-phase synthesizer. The GNA phosphoramidites are incorporated at the desired positions within the siRNA sequence.

  • Deprotection and Purification: Following synthesis, the oligonucleotides are deprotected and purified, typically using high-performance liquid chromatography (HPLC), to ensure high purity of the final product.

In Vitro Potency Assay (e.g., Targeting Transthyretin - TTR)
  • Cell Culture: A suitable mammalian cell line, such as HeLa cells or primary hepatocytes, is cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

  • Transfection:

    • Cells are seeded in 96-well plates to achieve a confluence of approximately 50-70% at the time of transfection.

    • The (S)-GNA or (R)-GNA modified siRNAs, along with a negative control siRNA, are complexed with a transfection reagent (e.g., a lipid-based reagent) in a serum-free medium.

    • The siRNA-transfection reagent complexes are then added to the cells at a range of concentrations to determine the dose-response relationship.

  • Incubation: The cells are incubated with the siRNA complexes for a specified period, typically 24 to 48 hours, to allow for gene silencing to occur.

  • Analysis of Gene Expression:

    • RNA Extraction: Total RNA is extracted from the cells using a commercial kit.

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative Real-Time PCR (qRT-PCR): The levels of the target mRNA (e.g., TTR) are quantified by qRT-PCR. The expression levels are normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.

  • Data Analysis: The percentage of target gene knockdown is calculated for each siRNA concentration relative to the negative control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the dose-response data to a suitable model.

Visualizing the Experimental Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline the experimental workflow for comparing the in vitro potency of GNA-modified siRNAs and the underlying RNA interference (RNAi) pathway.

Experimental_Workflow cluster_synthesis siRNA Synthesis & Purification cluster_assay In Vitro Potency Assay s1 Synthesis of (S)-GNA and (R)-GNA Phosphoramidites s2 Automated Solid-Phase Oligonucleotide Synthesis s1->s2 s3 Deprotection & HPLC Purification s2->s3 a2 Transfection with GNA-modified siRNAs s3->a2 Purified siRNAs a1 Cell Seeding (96-well plate) a1->a2 a3 Incubation (24-48 hours) a2->a3 a4 RNA Extraction & cDNA Synthesis a3->a4 a5 qRT-PCR for Target mRNA Quantification a4->a5 a6 IC50 Determination a5->a6

Experimental workflow for comparing in vitro potency.

RNAi_Pathway siRNA (S)/(R)-GNA modified siRNA RISC_loading Loading into RISC siRNA->RISC_loading RISC_active Active RISC Complex RISC_loading->RISC_active Target_mRNA Target mRNA RISC_active->Target_mRNA Target Recognition Cleavage mRNA Cleavage Target_mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Mechanism of RNA interference with GNA-modified siRNAs.

References

A Comparative Guide to Circular Dichroism Spectroscopy of GNA and DNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Circular dichroism (CD) spectroscopy is a powerful biophysical technique for investigating the solution-state conformation of nucleic acids. This guide provides a detailed comparison of the CD spectra of Glycol Nucleic Acid (GNA) and Deoxyribonucleic Acid (DNA) duplexes, offering insights into their distinct structural properties. The information presented herein is supported by experimental data to aid researchers in the interpretation of CD spectra and the design of novel nucleic acid-based therapeutics.

Structural Differences and Their Impact on CD Spectra

GNA is a synthetic analog of DNA with a simplified acyclic backbone composed of repeating glycol units linked by phosphodiester bonds. This fundamental structural difference from the deoxyribose backbone of DNA leads to distinct helical geometries and, consequently, unique CD signatures.

(S)-GNA , the right-handed enantiomer, forms a stable anti-parallel duplex that is structurally distinct from the canonical A- and B-forms of DNA.[1] In contrast, (R)-GNA is believed to form a left-handed duplex. The CD spectrum of an (S)-GNA duplex is notably characterized by a strong negative Cotton effect around 275-280 nm, which is the opposite of what is observed for right-handed DNA and RNA duplexes that show a positive signal in the same wavelength range.[1] The CD spectrum of an (R)-GNA duplex is a mirror image of the (S)-GNA spectrum, exhibiting a strong positive peak around 280 nm.[1]

DNA duplexes can adopt several conformations, with the most common being the right-handed B-form under physiological conditions. The A-form, another right-handed helix, is typically observed in dehydrated conditions or in RNA and DNA-RNA hybrids. The left-handed Z-form can be adopted by sequences with alternating purines and pyrimidines. Each of these DNA conformations possesses a characteristic CD spectrum.

Quantitative Comparison of CD Spectra

The following table summarizes the characteristic CD spectral features of GNA and various DNA duplex conformations. Molar ellipticity ([θ]) is expressed in deg·cm²/dmol.

Duplex TypeHandednessPositive Peak(s) (nm)Negative Peak(s) (nm)Molar Ellipticity ([θ]) of Major Peak
(S)-GNA Right-~275 - 280Strong Negative
(R)-GNA Left~280-Strong Positive
B-form DNA Right~275 - 280~245 - 250Positive
A-form DNA/RNA Right~260~210Strong Positive (~7,000-12,000)
Z-form DNA Left~260~290, ~205Negative at 290 nm, Positive at 260 nm

Helical Parameters of GNA and DNA Duplexes

The distinct CD spectra of GNA and DNA arise from their different helical structures. The table below compares key helical parameters of (S)-GNA with those of A-form and B-form DNA.

Parameter(S)-GNA DuplexA-form DNAB-form DNA
Helical Sense Right-handedRight-handedRight-handed
Base Pairs per Turn ~16~11~10.5
Axial Rise (Å) ~3.8~2.6~3.4
Helical Pitch (Å) ~60~28.6~35.7
Base Pair Tilt (°) a ~0~20~-6
X-displacement (Å) b HighHighLow

a Tilt is the angle between the base pair plane and the plane perpendicular to the helical axis. b X-displacement is the displacement of the base pair from the helical axis.

Experimental Protocols

The following is a generalized protocol for conducting CD spectroscopy on GNA and DNA duplexes.

1. Sample Preparation

  • Oligonucleotide Synthesis and Purification: Synthesize and purify the desired GNA and DNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. High-purity samples are crucial for accurate CD measurements.

  • Quantification: Determine the concentration of each oligonucleotide strand using UV absorbance at 260 nm (A₂₆₀). The molar extinction coefficient can be calculated based on the nucleotide sequence.

  • Annealing:

    • Dissolve equimolar amounts of the complementary strands in the desired buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Heat the solution to 95°C for 5 minutes.

    • Slowly cool the solution to room temperature over several hours to ensure proper duplex formation.

2. CD Spectroscopy

  • Instrumentation: Use a calibrated circular dichroism spectropolarimeter.

  • Parameters:

    • Wavelength Range: 200-350 nm

    • Bandwidth: 1.0 nm

    • Scan Speed: 50-100 nm/min

    • Response Time: 1-2 seconds

    • Data Pitch: 0.5-1.0 nm

    • Accumulations: 3-5 scans

    • Temperature: 20°C (or as required for the experiment)

  • Measurement:

    • Record a baseline spectrum of the buffer solution in the same cuvette to be used for the sample.

    • Measure the CD spectrum of the annealed duplex.

    • Subtract the baseline spectrum from the sample spectrum.

3. Data Conversion

  • Convert the raw data (in millidegrees, mdeg) to molar ellipticity ([θ]) using the following equation:

    [θ] = (mdeg) / (c * l * N)

    where:

    • mdeg is the recorded ellipticity in millidegrees.

    • c is the molar concentration of the duplex in mol/L.

    • l is the path length of the cuvette in cm.

    • N is the number of nucleotides in the oligonucleotide.

Mandatory Visualizations

GNA_DNA_Structure_CD_Relationship cluster_structure Duplex Structure cluster_conformation Helical Conformation cluster_cd Circular Dichroism Spectrum GNA GNA Duplex (Acyclic Backbone) S_GNA (S)-GNA (Right-handed) GNA->S_GNA R_GNA (R)-GNA (Left-handed) GNA->R_GNA DNA DNA Duplex (Deoxyribose Backbone) B_DNA B-form DNA (Right-handed) DNA->B_DNA A_DNA A-form DNA (Right-handed) DNA->A_DNA Z_DNA Z-form DNA (Left-handed) DNA->Z_DNA CD_S_GNA Strong Negative Peak ~280 nm S_GNA->CD_S_GNA CD_R_GNA Strong Positive Peak ~280 nm R_GNA->CD_R_GNA CD_B_DNA Positive Peak ~275-280 nm Negative Peak ~245-250 nm B_DNA->CD_B_DNA CD_A_DNA Strong Positive Peak ~260 nm A_DNA->CD_A_DNA CD_Z_DNA Negative Peak ~290 nm Positive Peak ~260 nm Z_DNA->CD_Z_DNA

Caption: Relationship between nucleic acid structure and CD spectrum.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Synthesis Oligonucleotide Synthesis & Purification Quantification Quantification (UV Absorbance) Synthesis->Quantification Annealing Annealing of Complementary Strands Quantification->Annealing Baseline Record Buffer Baseline Annealing->Baseline Sample Measure Sample Spectrum Baseline->Sample Subtraction Baseline Subtraction Sample->Subtraction Conversion Convert to Molar Ellipticity ([θ]) Subtraction->Conversion Interpretation Spectral Interpretation Conversion->Interpretation

Caption: Experimental workflow for CD spectroscopy of nucleic acids.

References

(S)-GNA-T Phosphoramidite vs. Standard DNA Phosphoramidites: A Comprehensive Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phosphoramidite (B1245037) chemistry is fundamental to the successful synthesis of oligonucleotides for therapeutic and diagnostic applications. While standard DNA phosphoramidites are the bedrock of oligonucleotide synthesis, novel chemistries such as Glycol Nucleic Acid (GNA) offer significant advantages in specific contexts. This guide provides an objective, data-supported comparison of (S)-GNA-T phosphoramidite and standard DNA phosphoramidites.

Core Structural Differences

The primary distinction between (S)-GNA and DNA lies in the sugar-phosphate backbone. Standard DNA phosphoramidites possess a deoxyribose sugar moiety. In contrast, (S)-GNA-T phosphoramidite is a building block for an acyclic nucleic acid analogue where the sugar is replaced by a simple, flexible glycol unit. This fundamental structural alteration imparts unique physicochemical properties to GNA oligonucleotides.

Performance Comparison: (S)-GNA vs. Standard DNA

The performance of oligonucleotides synthesized with (S)-GNA-T phosphoramidite differs significantly from those made with standard DNA phosphoramidites, particularly in terms of stability and hybridization.

Feature(S)-GNA-T PhosphoramiditeStandard DNA Phosphoramidites
Backbone Structure Acyclic propylene (B89431) glycol phosphodiesterDeoxyribose sugar-phosphate
Coupling Efficiency >99% (utilizing standard phosphoramidite chemistry)Typically >99%
Nuclease Resistance Significantly increased resistance to 3′-exonuclease-mediated degradation[1][2][3][4]Susceptible to degradation by a wide range of nucleases
Duplex Stability (Self-Pairing) Forms highly stable antiparallel duplexes[1]Forms stable duplexes
Melting Temperature (Tm) of 18-mer Duplex 63°C (for a fully GNA duplex)[1]40.5°C (for a standard DNA duplex of the same sequence)[1]

Experimental Data and Protocols

Nuclease Resistance Assay

Objective: To evaluate the stability of GNA-modified oligonucleotides in comparison to standard DNA oligonucleotides in the presence of exonucleases.

Experimental Protocol:

  • Oligonucleotide Synthesis: Synthesize a standard DNA oligonucleotide and a corresponding oligonucleotide with one or more (S)-GNA-T modifications at the 3'-end using automated solid-phase phosphoramidite chemistry.

  • Nuclease Incubation: Incubate the purified oligonucleotides in a buffer containing a 3'-exonuclease, such as snake venom phosphodiesterase.

  • Time-Course Sampling: Extract aliquots from the reaction mixture at various time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: Quench the enzymatic reaction in the aliquots and analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • Quantification: Quantify the percentage of full-length oligonucleotide remaining at each time point to determine the degradation kinetics. GNA-modified oligonucleotides are expected to show a significantly slower rate of degradation.[1][2][3][4]

Thermal Melting (Tm) Analysis

Objective: To determine and compare the thermal stability of a GNA-GNA duplex versus a DNA-DNA duplex.

Experimental Protocol:

  • Sample Preparation: Anneal self-complementary 18-mer oligonucleotides composed entirely of (S)-GNA or standard DNA in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the oligonucleotide solutions at 260 nm as the temperature is increased.

  • Melting Curve Generation: Increase the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • Tm Determination: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the sigmoidal melting curve. The thermal stability of an 18-mer GNA duplex has been shown to be significantly higher than its DNA counterpart.[1]

Visualized Experimental Workflows

oligonucleotide_synthesis_workflow cluster_synthesis_cycle Automated Synthesis Cycle start Start with Solid Support deprotection 1. Deprotection (DMT Removal) start->deprotection coupling 2. Coupling (Phosphoramidite Addition) deprotection->coupling capping 3. Capping (Terminate Failures) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->deprotection Next Cycle cleavage Cleavage & Deprotection oxidation->cleavage Final Cycle purification Purification (HPLC) cleavage->purification final_product Purified Oligonucleotide purification->final_product

Caption: Standard automated oligonucleotide synthesis workflow.

nuclease_resistance_assay start Prepare GNA-modified and Standard DNA Oligonucleotides incubation Incubate with 3'-Exonuclease start->incubation sampling Collect Aliquots Over Time incubation->sampling analysis Analyze by PAGE or HPLC sampling->analysis quantification Quantify Full-Length Oligonucleotide analysis->quantification result Compare Degradation Rates quantification->result

Caption: Experimental workflow for nuclease resistance assay.

Conclusion and Recommendations

(S)-GNA-T phosphoramidite represents a powerful alternative to standard DNA phosphoramidites for applications requiring enhanced stability. The acyclic glycol backbone of GNA confers remarkable resistance to nuclease degradation, a critical attribute for in vivo therapeutic applications such as antisense and siRNA technologies. Furthermore, the capacity of GNA to form highly stable duplexes opens avenues for the development of novel diagnostic probes and nanomaterials.

For researchers in drug development, the superior stability profile of GNA-modified oligonucleotides may translate to improved pharmacokinetic properties and enhanced therapeutic efficacy. Scientists in diagnostics may leverage the high thermal stability of GNA probes for assays requiring stringent hybridization conditions. While standard DNA phosphoramidites remain the workhorse for a vast array of applications, the unique advantages of (S)-GNA-T phosphoramidite make it an essential tool for pioneering research and the development of next-generation nucleic acid-based technologies.

References

A Head-to-Head Comparison: GNA-Modified Oligonucleotides versus 2'-O-Me RNA in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical modifications for oligonucleotide therapeutics is a critical decision that profoundly impacts their efficacy, stability, and safety. Among the myriad of available modifications, Glycol Nucleic Acid (GNA) and 2'-O-Methyl (2'-O-Me) RNA have emerged as prominent choices for enhancing the therapeutic potential of oligonucleotides. This guide provides an objective, data-driven comparison of the biological activities of GNA-modified oligonucleotides and 2'-O-Me RNA, offering insights into their respective strengths and weaknesses to inform rational drug design.

This comparative analysis delves into key performance characteristics, including binding affinity to target sequences, resistance to nuclease degradation, and in vitro and in vivo efficacy. The information presented is a synthesis of data from multiple studies to provide a comprehensive overview.

Data Presentation: A Quantitative Look at Performance

To facilitate a clear comparison, the following tables summarize the quantitative data on the key performance indicators for GNA-modified oligonucleotides and 2'-O-Me RNA. It is important to note that direct head-to-head comparative studies for all parameters are limited; therefore, data has been aggregated from various sources.

ParameterGNA-Modified Oligonucleotides2'-O-Me RNAKey Observations
Thermal Stability (ΔTm per modification) Generally destabilizing, especially for G:C pairs[1]Stabilizing, increases Tm[2]2'-O-Me RNA enhances duplex stability, which can be advantageous for target binding. GNA's destabilizing effect is utilized to reduce off-target effects.
Nuclease Resistance Increased resistance to 3'-exonucleases[3]Increased resistance to nucleases[4]Both modifications significantly improve nuclease resistance compared to unmodified RNA, a crucial attribute for in vivo applications.
In Vitro Efficacy (IC50) Can maintain or improve potency depending on position[3]Potency is sequence and position-dependent; can be highly potent (nM range)[5]Both modifications can be incorporated to achieve potent gene silencing. The specific placement of the modification is critical for optimal activity.
Off-Target Effects A single GNA modification in the seed region can mitigate off-target effects[3][6]Can reduce off-target effects, but sequence and position are key determinants[7]GNA has been specifically highlighted for its ability to reduce seed-mediated off-target effects, offering a potential advantage in improving the safety profile of RNAi therapeutics.

Experimental Protocols: Methodologies for Evaluation

The following are detailed methodologies for key experiments cited in the comparison of GNA-modified and 2'-O-Me RNA oligonucleotides.

Oligonucleotide Synthesis and Purification

Synthesis: Both GNA-modified and 2'-O-Me RNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[3][8]

  • GNA Phosphoramidite Synthesis: Improved and simplified methods for the synthesis of GNA phosphoramidites have been developed, allowing for larger-scale production.[3]

  • 2'-O-Me RNA Phosphoramidite Synthesis: Commercially available 2'-O-Me RNA phosphoramidites are used in standard DNA/RNA synthesizers.

  • Coupling: Standard coupling reagents are used, although longer coupling times may be employed for modified monomers to ensure high coupling efficiency.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected using standard protocols, often involving treatment with ammonia (B1221849) and/or methylamine.

Purification:

  • Purification is typically performed using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity of the final product.[9][10]

Thermal Denaturation (Melting Temperature) Analysis
  • Sample Preparation: Complementary oligonucleotides (one of which is modified) are annealed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Measurement: The thermal denaturation profile is measured using a UV spectrophotometer with a temperature controller. The absorbance at 260 nm is monitored as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This is typically the peak of the first derivative of the melting curve.[11][12][13]

Nuclease Resistance Assay
  • Incubation: The modified oligonucleotides are incubated in a solution containing nucleases, such as human serum or specific exonucleases (e.g., snake venom phosphodiesterase), for various time points.

  • Analysis: The degradation of the oligonucleotides over time is analyzed by methods such as PAGE with SYBR Gold staining or HPLC.

  • Quantification: The percentage of intact oligonucleotide at each time point is quantified, and the half-life (t1/2) is calculated by fitting the data to a single exponential decay function.[4]

In Vitro Silencing (siRNA) Assay
  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa) is cultured and then transfected with the modified siRNAs using a lipid-based transfection reagent.

  • IC50 Determination: A dose-response curve is generated by transfecting cells with a range of siRNA concentrations. The IC50 value, the concentration at which 50% of target gene expression is inhibited, is calculated from this curve.[5]

Visualizing the Concepts: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Solid Support deprotection DMT Removal start->deprotection coupling Phosphoramidite Coupling (GNA or 2'-O-Me) deprotection->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->deprotection Next Cycle cleavage Cleavage & Deprotection oxidation->cleavage purification HPLC or PAGE Purification cleavage->purification qc Quality Control (Mass Spec, etc.) purification->qc final_product Purified Oligonucleotide qc->final_product

Caption: Automated solid-phase synthesis workflow for modified oligonucleotides.

RNAi_Pathway siRNA Modified siRNA (GNA or 2'-O-Me) RISC_loading RISC Loading siRNA->RISC_loading Passenger_cleavage Passenger Strand Cleavage & Unwinding RISC_loading->Passenger_cleavage Active_RISC Activated RISC (Guide Strand) Passenger_cleavage->Active_RISC Binding Target Recognition & Binding Active_RISC->Binding Off_Target_Binding Seed-Region Binding Active_RISC->Off_Target_Binding Target_mRNA Target mRNA Target_mRNA->Binding Cleavage mRNA Cleavage Binding->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing Off_Target_mRNA Off-Target mRNA Off_Target_mRNA->Off_Target_Binding Off_Target_Repression Translational Repression Off_Target_Binding->Off_Target_Repression

References

Unraveling the Enigma of Reverse Watson-Crick Pairing in (S)-GNA:RNA Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of synthetic nucleic acid analogues is paramount. This guide provides an in-depth comparison of (S)-Glycol Nucleic Acid (GNA) when hybridized with RNA, focusing on the phenomenon of reverse Watson-Crick base pairing and its implications for thermal stability, nuclease resistance, and therapeutic applications.

(S)-GNA, an acyclic nucleic acid analogue, has garnered significant attention for its unique structural and biological properties. Unlike canonical nucleic acids, (S)-GNA pairs with complementary RNA strands through a reverse Watson-Crick geometry.[1][2] This is a consequence of a rotated orientation of the GNA nucleobase within the duplex.[1][3][4] This guide dissects the performance of (S)-GNA:RNA hybrids, offering a comparative analysis with standard nucleic acid duplexes and providing the experimental context for the presented data.

Performance Comparison: (S)-GNA:RNA vs. Natural Duplexes

The incorporation of (S)-GNA into RNA duplexes introduces significant, and often advantageous, alterations to their physicochemical properties. The following tables summarize the key quantitative data comparing (S)-GNA:RNA hybrids with their natural DNA:RNA and RNA:RNA counterparts.

Table 1: Thermal Stability (Tm) of Nucleic Acid Duplexes

The thermal stability of a duplex, represented by its melting temperature (Tm), is a critical parameter for in vivo applications. The reverse Watson-Crick pairing of (S)-GNA generally leads to a destabilization of the hybrid duplex compared to natural duplexes, particularly for G:C pairs.[1][5]

Duplex TypeModificationTm (°C)ΔTm (°C) vs. RNA:RNAReference
GNA:GNAFully complementary 18-mer (A/T)63+20.5[1]
DNA:DNAFully complementary 18-mer (A/T)40.5-2.0[1]
RNA:RNAFully complementary 18-mer (A/T)42.50[1]
(S)-GNA:RNASingle (S)-GNA G:C pairReduction of 20.1-20.1[1]
(R)-GNA:RNASingle (R)-GNA G:C pairReduction of 27.6-27.6[1]
(S)-GNA:RNAA:T or A:U pairs onlyLower than RNA:RNADestabilized[1][5]
(S)-iso-GNA C:G RNASingle iso-C:G pairImproved by 2.5-[1]
(S)-iso-GNA G:C RNASingle iso-G:C pairImproved by 4.6-[1]

Note: ΔTm is the change in melting temperature relative to the corresponding unmodified RNA:RNA duplex.

Table 2: Nuclease Resistance

A significant advantage of GNA modification is its enhanced resistance to nuclease degradation, a crucial factor for the in vivo stability of oligonucleotide therapeutics.

Oligonucleotide TypeNucleaseObservationReference
(S)-GNA modified3'-exonucleaseIncreased resistance[1][2]
(R)-GNA modified3'-exonucleaseIncreased resistance[1]
Unmodified RNA/DNAVarious nucleasesSusceptible to degradation[6][7]

Experimental Protocols

The characterization of (S)-GNA:RNA hybrids relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of (S)-GNA Phosphoramidites

The synthesis of (S)-GNA monomers for subsequent incorporation into oligonucleotides is a crucial first step.

  • Starting Material: Commercially available (S)-glycidol is typically used as the chiral precursor.

  • Nucleobase Installation: The desired nucleobase (A, T, C, G, or their iso-forms) is coupled to the glycidol (B123203) derivative. This can be achieved through various methods, including Mitsunobu reaction or SN2 ring-opening of an epoxide.[8]

  • Protection of Functional Groups: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amines of the nucleobases are protected with standard protecting groups (e.g., benzoyl for A and C, isobutyryl for G).

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite (B1245037) monomer.[9]

  • Purification: The final product is purified by silica (B1680970) gel chromatography.

Thermal Denaturation Studies (UV Melting)

This technique is used to determine the melting temperature (Tm) of the nucleic acid duplexes.

  • Sample Preparation: Oligonucleotides are dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Equimolar amounts of the complementary strands are mixed to a final concentration of approximately 1-5 µM.

  • Denaturation and Annealing: The samples are heated to 95°C for 5 minutes to ensure complete denaturation and then slowly cooled to room temperature to allow for proper annealing of the duplexes.

  • UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller. The temperature is typically increased at a rate of 0.5-1.0 °C/min.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the midpoint of the sigmoidal melting curve, which can be determined by taking the first derivative of the absorbance versus temperature plot.[10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the helical structure and conformation of the nucleic acid duplexes.

  • Sample Preparation: Samples are prepared in a similar manner to those for UV melting studies, typically in a low-salt buffer to minimize interference. The final oligonucleotide concentration is usually in the range of 5-10 µM.

  • Spectra Acquisition: CD spectra are recorded on a spectropolarimeter, typically over a wavelength range of 200-320 nm at a controlled temperature (e.g., 20°C).

  • Data Processing: The raw data (in millidegrees) is converted to molar ellipticity ([θ]) to allow for comparison between different samples. A buffer blank is subtracted from each spectrum.

  • Interpretation: The shape and magnitude of the CD spectrum are indicative of the duplex conformation. A-form helices (typical for RNA:RNA and DNA:RNA hybrids) show a positive peak around 260-270 nm and a negative peak around 210 nm.[11][12][13] The unique reverse Watson-Crick geometry of (S)-GNA:RNA hybrids can lead to characteristic spectral features, such as a negative Cotton effect at 280 nm, which is unusual for right-handed duplexes.[1]

Nuclease Resistance Assay

This assay evaluates the stability of the modified oligonucleotides in the presence of nucleases.

  • Oligonucleotide Preparation: The (S)-GNA modified and unmodified control oligonucleotides are prepared at a specific concentration.

  • Nuclease Treatment: The oligonucleotides are incubated with a nuclease (e.g., a 3'-exonuclease like snake venom phosphodiesterase) in an appropriate buffer at a physiological temperature (37°C).

  • Time Course Analysis: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes) and the reaction is quenched, for example, by adding a chelating agent like EDTA or by heat inactivation.

  • Analysis of Degradation: The extent of degradation is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The amount of intact oligonucleotide remaining at each time point is quantified.

  • Comparison: The degradation profile of the (S)-GNA modified oligonucleotide is compared to that of the unmodified control to determine the relative nuclease resistance.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

GNA_Pairing cluster_wc Standard Watson-Crick Pairing cluster_rwc Reverse Watson-Crick Pairing cluster_destab Destabilized G:C Pair cluster_rescue Isonucleotide Rescue RNA_A RNA (A) RNA_U RNA (U) RNA_A->RNA_U H-bonds GNA_A (S)-GNA (A) RNA_U2 RNA (U) GNA_A->RNA_U2 Rotated H-bonds GNA_G (S)-GNA (G) RNA_C RNA (C) GNA_G->RNA_C Steric Clash Reduced H-bonds isoGNA_G (S)-isoGNA (G) RNA_C2 RNA (C) isoGNA_G->RNA_C2 Restored H-bonds

Caption: Base pairing modes in RNA hybrids.

GNA_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization cluster_biological Biological Evaluation synthesis (S)-GNA Phosphoramidite Synthesis oligo_synthesis Oligonucleotide Synthesis synthesis->oligo_synthesis purification HPLC Purification oligo_synthesis->purification uv_melting Thermal Denaturation (UV Melting) purification->uv_melting cd_spec Circular Dichroism Spectroscopy purification->cd_spec nuclease_assay Nuclease Resistance Assay purification->nuclease_assay data_analysis Data Analysis & Comparison uv_melting->data_analysis Determine Tm cd_spec->data_analysis Determine Conformation cell_assay In Vitro/In Vivo Activity Assay nuclease_assay->cell_assay nuclease_assay->data_analysis Assess Stability

Caption: Experimental workflow for (S)-GNA:RNA hybrid characterization.

References

GNA vs. Phosphorothioate Oligonucleotides: A Comparative Guide to Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotide therapeutics is a paramount challenge. Unmodified oligonucleotides are swiftly degraded by endogenous nucleases, limiting their therapeutic efficacy. This guide provides an objective comparison of two critical chemical modifications that confer nuclease resistance: Glycol Nucleic Acid (GNA) and phosphorothioate (B77711) (PS) linkages. We present supporting experimental data, detailed methodologies for nuclease degradation assays, and visualizations to aid in the design of stable and effective oligonucleotide-based drugs.

Introduction to Nuclease-Resistant Modifications

Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide array of diseases.[1] Their primary obstacle to clinical success is their susceptibility to degradation by nucleases present in biological fluids and cells.[2] To overcome this, various chemical modifications have been developed to protect the oligonucleotide backbone from nuclease cleavage.

Phosphorothioate (PS) linkages are a first-generation modification where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[3] This modification significantly slows down nuclease-mediated hydrolysis, thereby extending the half-life of the oligonucleotide in vivo.[4] PS modifications are a cornerstone of many oligonucleotide therapeutics currently in clinical development and on the market.[5]

Glycol Nucleic Acid (GNA) is an acyclic xeno-nucleic acid (XNA) analog where the sugar-phosphate backbone is replaced by a repeating glycol unit linked by phosphodiester bonds.[6] This fundamental change to the backbone structure renders GNA-modified oligonucleotides highly resistant to nuclease degradation, particularly by 3'-exonucleases.[7][8]

Quantitative Comparison of Nuclease Resistance

The efficacy of nuclease-resistant modifications is typically quantified by measuring the half-life (t½) of the oligonucleotide in the presence of nucleases, often in serum or plasma. The following table summarizes available quantitative data comparing the stability of GNA and phosphorothioate-modified oligonucleotides.

Oligonucleotide ModificationHalf-Life (t½)Nuclease SourceKey Findings & Citations
Unmodified Oligonucleotide (Terminal Thymidines)< 1 hourNot specifiedServes as a baseline for comparison, demonstrating rapid degradation.[7]
Phosphorothioate (PS)35-50 hours (terminal elimination)Animal PlasmaExhibits a biphasic elimination with a significantly extended terminal half-life compared to unmodified oligos.[4]
(S)-GNA (two 3' terminal residues) + 3' terminal PS linkage27.5 hoursNot specifiedA combination of GNA and a single PS linkage provides substantial protection against degradation.[7]

Experimental Protocols for Nuclease Degradation Assay

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a typical in vitro nuclease degradation assay. This protocol can be adapted to compare GNA, phosphorothioate, and other modified oligonucleotides.

Protocol: In Vitro Nuclease Degradation Assay using Serum

Objective: To determine and compare the stability of GNA-modified and phosphorothioate-modified oligonucleotides in the presence of nucleases in serum.

Materials:

  • GNA-modified oligonucleotide

  • Phosphorothioate-modified oligonucleotide

  • Unmodified control oligonucleotide

  • Human or Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), nuclease-free

  • Nuclease-free water

  • 2X Gel Loading Dye (containing a stop solution like EDTA)

  • Polyacrylamide gel (e.g., 20% TBE-Urea gel)

  • TBE or TAE running buffer

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes, nuclease-free

Procedure:

  • Reaction Setup:

    • In nuclease-free microcentrifuge tubes, prepare reaction mixtures for each oligonucleotide to be tested.

    • For each reaction, combine the oligonucleotide (final concentration 1-5 µM) with 50% serum in PBS. The final volume can be adjusted as needed (e.g., 20-50 µL).

    • Prepare a "no nuclease" control for each oligonucleotide by resuspending it in PBS without serum.

  • Time Zero (T0) Control:

    • Immediately after setting up the reactions, take an aliquot from each tube (e.g., 5 µL) and mix it with an equal volume of 2X Gel Loading Dye. This will stop the nuclease activity and serve as the T0 time point.

    • Store the T0 samples on ice or at -20°C until analysis.

  • Incubation:

    • Incubate the remaining reaction mixtures at 37°C.

  • Time Points:

    • At designated time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction tube and immediately mix it with an equal volume of 2X Gel Loading Dye to stop the reaction.

    • The selection of time points should be optimized based on the expected stability of the oligonucleotides.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Load the samples from each time point onto a high-resolution polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until adequate separation of the full-length oligonucleotide from potential degradation products is achieved.

  • Staining and Visualization:

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.

  • Data Analysis:

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry software.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the T0 control.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t½) for each modified oligonucleotide.

Alternative Analysis: High-Performance Liquid Chromatography (HPLC)

For more precise quantification, reverse-phase ion-pairing HPLC can be used to separate and quantify the full-length oligonucleotide from its degradation products.[9] Samples are prepared similarly, but instead of being run on a gel, they are injected into an HPLC system. The peak area of the full-length oligonucleotide is measured over time to determine the degradation rate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a nuclease degradation assay.

Nuclease_Degradation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis Oligo_Prep Prepare Oligonucleotides (GNA, PS, Control) Reaction_Setup Set up reactions: Oligo + Serum/Nuclease Oligo_Prep->Reaction_Setup Serum_Prep Prepare Serum/Nuclease Solution Serum_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Points Collect Aliquots at Time Points (T0, T1...Tn) Incubation->Time_Points Quench Quench Reaction (e.g., with Loading Dye/EDTA) Time_Points->Quench Analysis_Method Analyze Samples Quench->Analysis_Method PAGE PAGE Analysis_Method->PAGE Qualitative/ Semi-Quantitative HPLC HPLC Analysis_Method->HPLC Quantitative Data_Analysis Quantify Intact Oligo & Calculate Half-life PAGE->Data_Analysis HPLC->Data_Analysis Nuclease_Resistance_Mechanism cluster_pd Phosphodiester (Unmodified) cluster_ps Phosphorothioate cluster_gna Glycol Nucleic Acid (GNA) PD_Oligo Oligo Backbone Nuclease_PD Nuclease PD_Oligo->Nuclease_PD Susceptible Site Degradation_PD Rapid Degradation Nuclease_PD->Degradation_PD Cleavage PS_Oligo Oligo Backbone (P=S) Nuclease_PS Nuclease PS_Oligo->Nuclease_PS Resistant Site Resistance_PS Increased Resistance Nuclease_PS->Resistance_PS Slow/Inhibited Cleavage GNA_Oligo Acyclic Glycol Backbone Nuclease_GNA Nuclease GNA_Oligo->Nuclease_GNA Unrecognized Substrate Resistance_GNA High Resistance Nuclease_GNA->Resistance_GNA No/Minimal Cleavage

References

The In Vivo Safety Profile of (S)-GNA Modified siRNAs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo safety profile of (S)-GNA modified siRNAs against other common chemical modifications in rodent models. The information is supported by experimental data to aid in the selection of siRNA chemistries with improved therapeutic windows.

The advent of RNA interference (RNAi) has opened new avenues for therapeutic intervention. However, the clinical translation of small interfering RNAs (siRNAs) has been hampered by safety concerns, including off-target effects and stimulation of the innate immune system. Chemical modifications of the siRNA duplex are a key strategy to overcome these hurdles. Among the novel modifications, (S)-glycol nucleic acid (GNA) has emerged as a promising approach to enhance the safety profile of siRNAs without compromising their silencing activity.

Mitigating Off-Target Effects and Hepatotoxicity with (S)-GNA Modification

A primary safety concern with siRNA therapeutics, particularly those conjugated with N-acetylgalactosamine (GalNAc) for liver delivery, is hepatotoxicity. This toxicity is often not caused by the chemical modifications themselves but rather by off-target effects mediated by the siRNA's seed region (nucleotides 2-8 of the guide strand) binding to unintended messenger RNAs (mRNAs) in a microRNA-like manner.

(S)-GNA, an acyclic nucleic acid analog, introduces a thermally destabilizing modification into the siRNA duplex. Strategic placement of a single (S)-GNA nucleotide, particularly at position 7 of the antisense (guide) strand, has been shown to mitigate these off-target effects. This seed-pairing destabilization is hypothesized to have a dual synergistic effect: it weakens the binding to off-target transcripts while still allowing for potent on-target gene silencing.[1][2][3] This improved specificity translates to a significantly better safety profile in rodent models.

Comparative Analysis of In Vivo Safety Data

The following tables summarize quantitative data from rodent studies, comparing the in vivo safety profiles of (S)-GNA modified siRNAs with other common modifications like 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and locked nucleic acid (LNA).

Table 1: Comparison of In Vivo Hepatotoxicity in Rats

siRNA ModificationTarget GeneDose (mg/kg)Key FindingsNo Observed Adverse Effect Level (NOAEL) (mg/kg)Reference
Parent (2'-F/2'-OMe) Ttr30Significant elevation of ALT, AST, and GLDH; hepatocellular necrosis and degeneration.< 30[4]
(S)-GNA at position 7 Ttr30No significant elevation of liver enzymes; minimal to no microscopic liver findings.≥ 30[4]
Parent (2'-F/2'-OMe) Hao130Marked elevation of ALT, AST, and GLDH; significant hepatocellular necrosis.< 30[4]
(S)-GNA at position 7 Hao130Significantly reduced liver enzyme elevations; minimal microscopic liver findings.30[4]
LNA (gapmer) PTEN7.55- to 10-fold increase in AST; dramatic increase in bilirubin.Not Determined[5]
LNA (gapmer) TRADD1-2 (cumulative)46- to 186-fold increase in ALT; 25- to 75-fold increase in AST.Not Determined[5]

Note: Data for different modifications are from separate studies and may not be directly comparable due to variations in experimental design. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, GLDH: Glutamate Dehydrogenase.

Table 2: In Vivo Immunogenicity in Mice

siRNA ModificationKey FindingsReference
Unmodified Transient induction of TNF-α, IL-6, IL-10, and IFN-β.[6]
2'-O-methyl Abrogates or significantly reduces cytokine (IFN-α, IL-6) induction.[6][7][6][7]
2'-fluoro Reduced immunostimulatory response compared to unmodified siRNA.[8]
(S)-GNA Data on the specific immunomodulatory effects of (S)-GNA modification in vivo is limited. However, the primary safety benefit observed is the reduction of off-target hybridization-based effects rather than direct modulation of innate immune receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo safety of modified siRNAs. The following protocols are based on established guidelines and published studies.

Protocol 1: Repeated-Dose Toxicology Study in Rats (Adapted from OECD Guideline 408)

This protocol outlines a general procedure for a 90-day repeated-dose toxicity study to evaluate the safety of siRNA therapeutics.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Age: Young, healthy adults (post-weaning and prior to 9 weeks of age).

  • Groups: At least 3 dose groups and a control group, with a minimum of 10 males and 10 females per group. A satellite group for recovery assessment can also be included.

2. Dosing:

  • Route of Administration: Subcutaneous (s.c.) or intravenous (i.v.) injection, depending on the clinical development plan.

  • Dose Levels: The highest dose should induce toxicity but not mortality. Lower doses should be fractions of the high dose to establish a dose-response relationship and a No Observed Adverse Effect Level (NOAEL).

  • Frequency: Daily or as determined by the pharmacokinetic profile of the siRNA.

  • Control: Vehicle control (e.g., saline).

3. In-Life Observations:

  • Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Body Weight: Measured at least once a week.

  • Food and Water Consumption: Measured weekly.

  • Ophthalmological Examination: Performed prior to the study and at termination.

4. Clinical Pathology:

  • Hematology and Clinical Biochemistry: Blood samples collected at termination (and at interim points if applicable) for analysis of a standard panel of parameters, including liver enzymes (ALT, AST, ALP, GLDH), kidney function markers (BUN, creatinine), and complete blood count.

5. Anatomic Pathology:

  • Gross Necropsy: Full necropsy performed on all animals.

  • Organ Weights: Key organs (liver, kidneys, spleen, etc.) are weighed.

  • Histopathology: A comprehensive list of tissues from the high-dose and control groups are preserved, processed, and examined microscopically by a board-certified veterinary pathologist. If treatment-related findings are observed in the high-dose group, the corresponding tissues from lower dose groups are also examined.

Protocol 2: Assessment of Innate Immune Response in Mice

This protocol describes a method to evaluate the induction of cytokines following siRNA administration.

1. Animal Model:

  • Species: C57BL/6 mice.

  • Groups: Treatment group(s) receiving the modified siRNA and a control group receiving a non-immunostimulatory control siRNA or vehicle.

2. Dosing:

  • Formulation: siRNAs are often formulated in lipid nanoparticles (LNPs) for in vivo delivery.

  • Route of Administration: Intravenous (i.v.) injection.

  • Dose: A dose known to be effective for gene silencing is typically used.

3. Sample Collection:

  • Blood: Blood samples are collected at various time points post-injection (e.g., 2, 6, 24 hours) to measure circulating cytokine levels.

  • Tissues: Tissues such as the liver and spleen can be harvested for analysis of local cytokine mRNA expression.

4. Cytokine Analysis:

  • Serum Cytokines: Serum is isolated from blood samples, and cytokine levels (e.g., TNF-α, IL-6, IFN-α, IFN-β) are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Tissue Cytokine mRNA: Total RNA is extracted from tissues, and the expression levels of cytokine genes are measured by quantitative reverse transcription PCR (qRT-PCR).

Protocol 3: Histopathological Evaluation of Liver

This protocol details the steps for the microscopic examination of liver tissue.

1. Tissue Collection and Fixation:

  • At necropsy, a section of the liver is collected and immediately fixed in 10% neutral buffered formalin for at least 24 hours.

2. Tissue Processing and Sectioning:

  • Fixed tissues are processed through a series of alcohol and xylene baths and embedded in paraffin (B1166041) wax.

  • Thin sections (typically 4-5 µm) are cut using a microtome and mounted on glass slides.

3. Staining:

  • The standard staining procedure is with Hematoxylin and Eosin (H&E), which allows for the visualization of cellular morphology and tissue architecture.

4. Microscopic Examination:

  • A board-certified veterinary pathologist examines the slides under a light microscope.

  • Key histopathological findings to look for in the context of siRNA toxicity include:

    • Hepatocellular degeneration (e.g., vacuolation, hydropic change).

    • Hepatocellular necrosis (single-cell or focal to multifocal).

    • Inflammation (infiltration of inflammatory cells).

    • Changes in cell proliferation (mitotic figures).

    • Bile duct hyperplasia.

5. Scoring:

  • Findings are typically scored for severity (e.g., minimal, mild, moderate, marked) and distribution (e.g., focal, multifocal, diffuse) to allow for a semi-quantitative comparison between groups.

Mandatory Visualizations

Experimental Workflow for In Vivo Safety Assessment

G cluster_preclinical Preclinical In Vivo Safety Assessment cluster_termination Study Termination cluster_analysis Data Analysis start Test Article (Modified siRNA) animal_model Rodent Model (Rat or Mouse) start->animal_model dosing Dosing Regimen (Route, Dose, Frequency) animal_model->dosing in_life In-Life Observations (Clinical Signs, Body Weight) dosing->in_life blood Blood Collection (Clinical Pathology) in_life->blood necropsy Gross Necropsy (Organ Weights) in_life->necropsy tissue Tissue Collection (Histopathology) in_life->tissue cp_analysis Hematology & Clinical Chemistry blood->cp_analysis immuno_analysis Immunogenicity (Cytokine Analysis) blood->immuno_analysis hp_analysis Histopathological Evaluation necropsy->hp_analysis tissue->hp_analysis end Safety Profile (NOAEL Determination) cp_analysis->end hp_analysis->end immuno_analysis->end

Caption: Workflow for preclinical in vivo safety assessment of modified siRNAs.

Signaling Pathway of Innate Immune Recognition of siRNA

G cluster_pathway Innate Immune Recognition of siRNA siRNA siRNA endosome Endosome siRNA->endosome tlr78 TLR7/8 endosome->tlr78 Recognition myd88 MyD88 tlr78->myd88 irf7 IRF7 myd88->irf7 nfkb NF-κB myd88->nfkb cytokines Pro-inflammatory Cytokines & Type I IFN irf7->cytokines nfkb->cytokines modification 2'-OMe / 2'-F Modification modification->tlr78 Inhibition

Caption: Simplified signaling pathway of siRNA recognition by endosomal TLRs.

Conclusion

The in vivo safety profile of siRNAs can be significantly improved through chemical modifications. (S)-GNA modification, in particular, offers a promising strategy to mitigate hepatotoxicity driven by off-target effects, thereby widening the therapeutic window. While 2'-OMe and 2'-F modifications are effective in reducing innate immune stimulation, a comprehensive safety assessment should consider both off-target effects and immunogenicity. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of the safety of novel siRNA therapeutics in rodent models, facilitating the selection of candidates with the most favorable safety profiles for clinical development.

References

GNA-Based Antisense Agents vs. Traditional Morpholinos: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antisense therapies, the quest for enhanced efficacy, specificity, and safety is paramount. This guide provides a detailed comparison of Glycol Nucleic Acid (GNA)-based antisense agents and traditional Phosphorodiamidate Morpholino Oligomers (PMOs), commonly known as Morpholinos. While both are designed to modulate gene expression through steric hindrance, they possess distinct structural and functional characteristics that influence their performance.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available data to inform the selection of the most suitable antisense platform for specific research and therapeutic applications.

Executive Summary

Traditional Morpholinos are a well-established class of antisense agents renowned for their high specificity and stability.[1][2] They function by sterically blocking access of cellular machinery to target RNA sequences, thereby inhibiting translation or modifying pre-mRNA splicing, without inducing RNA degradation.[3][4][5] Glycol Nucleic Acid (GNA) is a more recent innovation in the field of xeno nucleic acids. While the majority of research on GNA has focused on its application in RNA interference (RNAi) to enhance safety and maintain potency, its inherent properties suggest potential as a steric-blocking agent.[6][7]

A significant gap in the current scientific literature is the lack of direct, head-to-head experimental studies comparing the efficacy of GNA-based steric-blocking antisense agents with traditional Morpholinos. Therefore, this guide will draw upon the known chemical and biophysical properties of each molecule to provide a comparative analysis, highlighting both established data and areas requiring further investigation.

Data Presentation: A Comparative Analysis

The following tables summarize the key properties of GNA-based antisense agents and traditional Morpholinos based on existing research. It is important to note that much of the data for GNA is derived from its use in siRNA contexts and is extrapolated for its potential as a steric-blocking agent.

Table 1: Structural and Physicochemical Properties

PropertyGNA-Based Antisense AgentsTraditional Morpholinos
Backbone Structure Acyclic glycol units linked by phosphodiester bonds.[7]Phosphorodiamidate linkages connecting morpholine (B109124) rings.[4]
Charge at Neutral pH Anionic (due to phosphodiester backbone)Neutral.[4]
Nuclease Resistance Incorporation of GNA nucleotides increases resistance to 3'-exonuclease degradation.[6]Highly resistant to a wide range of nucleases and proteases.[8]
Water Solubility Generally soluble.Soluble at several millimolar aqueous concentrations, though high G-content can reduce solubility.[1]

Table 2: Performance and Efficacy Metrics (Based on Available Data)

MetricGNA-Based Antisense Agents (Inferred for Steric Blocking)Traditional Morpholinos
Binding Affinity (to RNA) GNA:GNA duplexes are highly stable.[6] GNA:RNA duplex stability is lower than GNA:GNA or RNA:RNA duplexes.[6]Strong binding affinity to complementary RNA sequences.[9]
Mechanism of Action Steric hindrance (hypothesized for antisense applications).[7]Steric hindrance of translation initiation complex or splicing machinery.[3][4][5]
Specificity & Off-Target Effects Incorporation into siRNAs mitigates RNAi-mediated off-target effects.[6] A longer recognition sequence may be required for high specificity in a steric-blocking context.Exquisite sequence specificity, requiring about 15 bases of complementarity for knockdown, minimizing off-target effects.[1][8]
In Vivo Toxicity GNA-modified siRNAs have shown an improved safety profile in humans.[6]Generally low toxicity.[1]
Duration of Effect Likely long-lasting due to high stability.Long-term efficacy observed, with activity persisting for weeks after delivery.[8]

Experimental Protocols

As direct comparative studies are lacking, this section outlines a hypothetical experimental protocol for a head-to-head comparison of GNA-based antisense agents and Morpholinos for translation blocking. This is followed by a general protocol for assessing splice-switching efficacy, a common application for Morpholinos.

Hypothetical Protocol: Comparative Evaluation of Translation Blocking Efficacy

1. Oligonucleotide Design and Synthesis:

  • Target Selection: Select a well-characterized gene with a readily available antibody for protein detection (e.g., GFP or a specific endogenous protein).

  • Oligonucleotide Design: Design 25-mer GNA-based antisense oligonucleotides and Morpholinos targeting the 5' UTR and the start codon region of the target mRNA. Include scrambled sequences for both chemistries as negative controls.

  • Synthesis: Synthesize the designed oligonucleotides. GNA oligomers would be synthesized using phosphoramidite (B1245037) chemistry, while Morpholinos would be synthesized using their established methods.

2. In Vitro Translation Assay:

  • System: Utilize a rabbit reticulocyte lysate in vitro translation system.

  • Procedure:

    • Add the target mRNA to the lysate.

    • Introduce a concentration gradient of the GNA-based antisense agent, Morpholino, or their respective scrambled controls.

    • Incubate to allow for protein synthesis.

    • Analyze the translated protein levels using Western blotting or a luciferase assay if a reporter construct is used.

  • Endpoint: Determine the IC50 for each compound to compare their potency in inhibiting translation.

3. Cell-Based Assay:

  • Cell Line: Use a stable cell line expressing the target protein.

  • Delivery:

    • Deliver the GNA-based antisense agent and Morpholino into the cells using a suitable delivery method (e.g., electroporation or a delivery reagent like Endo-Porter). Note that the anionic GNA may require a different delivery optimization than the neutral Morpholino.

    • Include scrambled controls and an untreated control.

  • Analysis:

    • Harvest cells at various time points (e.g., 24, 48, 72 hours) post-delivery.

    • Assess target protein knockdown by Western blot.

    • Measure target mRNA levels by RT-qPCR to confirm a steric-blocking mechanism (i.e., no significant mRNA degradation).

  • Endpoint: Compare the extent and duration of protein knockdown between the two antisense agents.

4. In Vivo Efficacy (Animal Model):

  • Model: Utilize a relevant animal model (e.g., zebrafish embryos for developmental studies or adult mice).

  • Administration: Administer the antisense agents via microinjection (for embryos) or systemic/local injection (for adult animals). Vivo-Morpholinos or conjugated GNA oligomers may be necessary for systemic delivery.

  • Endpoint: Assess the phenotype resulting from the target gene knockdown and quantify protein levels in relevant tissues.

Protocol: Assessment of Splice-Switching Efficacy

This protocol is well-established for Morpholinos and could be adapted for GNA-based agents.

1. Oligonucleotide Design:

  • Design Morpholinos or GNA-based oligonucleotides to target splice donor or acceptor sites of a specific pre-mRNA.

2. Cell Culture and Transfection:

  • Culture cells known to express the target gene.

  • Deliver the splice-switching oligonucleotides into the cells.

3. RNA Extraction and RT-PCR:

  • At 24-48 hours post-transfection, extract total RNA from the cells.

  • Perform reverse transcription followed by polymerase chain reaction (RT-PCR) using primers that flank the targeted exon.

4. Gel Electrophoresis:

  • Analyze the RT-PCR products on an agarose (B213101) gel.

  • A successful splice modification will result in a change in the size of the PCR product (e.g., a smaller band for exon skipping).

5. Sequencing:

  • Excise the altered band from the gel and sequence the DNA to confirm the intended splice modification.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the comparison of GNA-based antisense agents and traditional Morpholinos.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Gene Expression Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Target Gene Target Gene Transcription Factor->Target Gene Transcription pre-mRNA pre-mRNA Target Gene->pre-mRNA Transcription mRNA mRNA pre-mRNA->mRNA Splicing Disease-Causing Protein Disease-Causing Protein mRNA->Disease-Causing Protein Translation Antisense Agent Antisense Agent Antisense Agent->pre-mRNA Alters Splicing Antisense Agent->mRNA Blocks Translation

Caption: A generic signaling pathway leading to the expression of a disease-causing protein, illustrating the points of intervention for steric-blocking antisense agents.

Experimental_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Validation cluster_analysis 3. Efficacy Analysis cluster_invivo 4. In Vivo Testing a Target Selection b Oligo Design (GNA & Morpholino) a->b c Synthesis & Purification b->c d Cell-free Translation Assay c->d e Cell Culture & Delivery c->e f Western Blot (Protein Knockdown) d->f e->f g RT-PCR (Splicing/mRNA levels) e->g h Animal Model Administration f->h g->h i Phenotypic & Molecular Analysis h->i

Caption: A streamlined workflow for the comparative evaluation of antisense agent efficacy, from design to in vivo testing.

GNA_vs_Morpholino cluster_attributes Key Attributes GNA GNA-Based Agent Backbone: Acyclic Glycol + Phosphodiester Charge: Anionic Primary Use: RNAi Modification Steric-Blocking: Potential Comparison Comparison GNA->Comparison Properties Morpholino Traditional Morpholino Backbone: Morpholine Ring + Phosphorodiamidate Charge: Neutral Primary Use: Steric-Blocking Established Efficacy Morpholino->Comparison Properties Efficacy Efficacy Comparison->Efficacy Specificity Specificity Comparison->Specificity Toxicity Toxicity Comparison->Toxicity Delivery Delivery Comparison->Delivery

Caption: A logical diagram comparing the core structural and functional attributes of GNA-based antisense agents and traditional Morpholinos.

Conclusion and Future Directions

Traditional Morpholinos represent a mature and highly specific platform for steric-blocking antisense applications. Their neutral backbone and well-characterized in vivo behavior make them a reliable choice for many research and therapeutic endeavors.

GNA-based antisense agents, while less explored in a steric-blocking context, hold promise due to their demonstrated nuclease resistance and potential for reduced off-target effects. The anionic nature of the GNA backbone may influence its delivery and biodistribution compared to the neutral Morpholino.

The critical next step for the field is to conduct direct, head-to-head comparative studies to empirically evaluate the efficacy of GNA-based steric-blocking agents against traditional Morpholinos. Such research would provide the quantitative data necessary to fully understand the relative advantages and disadvantages of each platform and guide the future development of next-generation antisense therapeutics. Researchers are encouraged to consider the hypothetical protocol outlined in this guide as a framework for such investigations.

References

Unraveling the Conformation of GNA within an RNA Duplex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of modified nucleic acids is paramount for the rational design of novel therapeutics and diagnostics. This guide provides a detailed comparative analysis of the nucleotide conformation of glycol nucleic acid (GNA) when incorporated into an RNA duplex, supported by experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and thermodynamic stability assays.

Glycol nucleic acid (GNA) is a synthetic nucleic acid analog characterized by a simplified acyclic backbone composed of repeating glycol units linked by phosphodiester bonds. This modification imparts unique structural and thermodynamic properties when GNA is paired with RNA. This guide delves into these properties, offering a clear comparison with canonical RNA duplexes.

Conformational Analysis: A Shift in Geometry

Structural studies, primarily X-ray crystallography, have revealed that the (S)-enantiomer of GNA is more favorably accommodated within a right-handed RNA duplex than its (R)-isomer. A key conformational feature of a GNA nucleotide within an RNA duplex is the rotation of its nucleobase relative to the sugar-phosphate backbone. This rotation results in a reverse Watson-Crick base pairing geometry with the complementary RNA nucleotide.[1][2] This altered hydrogen bonding pattern is a direct consequence of the acyclic and more flexible nature of the GNA backbone.

Backbone Torsion and Helical Parameters: A Quantitative Comparison

The incorporation of a GNA nucleotide induces localized changes in the backbone and helical parameters of the RNA duplex. The following tables summarize key conformational parameters derived from structural studies of GNA-modified RNA duplexes compared to a standard A-form RNA duplex.

Table 1: Comparison of Average Backbone Torsion Angles (in degrees)

Torsion AngleGNA-RNA Duplex (at GNA site)Standard A-form RNA
α (O3'-P-O5'-C5')Variable (gauche/anti)gauche- (~-68°)
β (P-O5'-C5'-C4')Variabletrans (~177°)
γ (O5'-C5'-C4'-C3')Variablegauche+ (~54°)
δ (C5'-C4'-C3'-O3')Not Applicable~83° (C3'-endo)
ε (C4'-C3'-O3'-P)Variabletrans (~-152°)
ζ (C3'-O3'-P-O5')Variablegauche- (~-71°)
χ (O4'-C1'-N9/N1-C4/C2)Rotated (syn/anti)anti (~-158°)

Note: The GNA backbone lacks the C1'-C2'-C3'-C4'-O4' furanose ring, hence the absence of a δ torsion angle and a conventional sugar pucker. The flexibility of the glycol backbone leads to a wider range of observed torsion angles for α, β, γ, ε, and ζ compared to the more constrained RNA backbone.[1]

Table 2: Comparison of Helical Parameters

ParameterGNA-RNA Duplex (local)Standard A-form RNA
Helical Rise~3.8 Å~2.6 - 3.3 Å
Helical Twist~24°~33°
X-displacementShifted towards minor groove~-4.5 Å
Minor Groove WidthWider~11 Å

The data indicates that the incorporation of GNA leads to a local unwinding of the helix (reduced twist) and an increase in the distance between base pairs (increased rise). The base pair is also displaced towards the minor groove, resulting in a wider minor groove compared to a standard A-form RNA duplex.

Thermodynamic Stability: The Impact of GNA Incorporation

The conformational changes induced by GNA have a direct impact on the thermodynamic stability of the RNA duplex. Thermal melting studies consistently show that the incorporation of a single GNA nucleotide destabilizes an RNA duplex. This destabilization is particularly pronounced for GNA-G:C base pairs due to the formation of only two hydrogen bonds in the reverse Watson-Crick geometry, as opposed to the three hydrogen bonds in a canonical Watson-Crick G:C pair.[1][2]

Table 3: Thermodynamic Stability of GNA-Modified RNA Duplexes

ModificationΔTm (°C) per modificationΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
Single (S)-GNA-A/T-5 to -10Less favorableLess favorableLess favorable
Single (S)-GNA-G/C-15 to -20Significantly less favorableSignificantly less favorableSignificantly less favorable
Single (R)-GNA-7.6 to -18.2Significantly less favorableSignificantly less favorableSignificantly less favorable

Data compiled from multiple sources. Actual values are sequence-dependent. The negative ΔTm values indicate a decrease in the melting temperature, signifying reduced duplex stability. The thermodynamic data for GNA-modified duplexes generally show a less favorable enthalpy (ΔH°) and entropy (ΔS°) of formation compared to their unmodified RNA counterparts.[1]

Experimental Protocols

The characterization of GNA nucleotide conformation within an RNA duplex relies on a combination of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

This technique provides high-resolution structural information of the GNA-RNA duplex in a crystalline state.

Protocol:

  • Oligonucleotide Synthesis and Purification:

    • Synthesize the GNA-modified and complementary RNA oligonucleotides using solid-phase phosphoramidite (B1245037) chemistry.

    • Purify the oligonucleotides by denaturing polyacrylamide gel electrophoresis (dPAGE) or high-performance liquid chromatography (HPLC).

    • Desalt the purified oligonucleotides using size-exclusion chromatography or ethanol (B145695) precipitation.

  • Crystallization:

    • Anneal the GNA-modified and RNA strands in an appropriate buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl, 10 mM MgCl₂) by heating to 95°C for 5 minutes and slowly cooling to room temperature.

    • Screen for crystallization conditions using the hanging drop or sitting drop vapor diffusion method with various precipitants (e.g., polyethylene (B3416737) glycol, 2-methyl-2,4-pentanediol (MPD)), salts, and pH ranges.

    • Optimize lead crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the crystal structure using molecular replacement with a standard A-form RNA duplex as a search model.

    • Refine the structural model against the experimental data and build the GNA nucleotide into the electron density map.

    • Validate the final structure and analyze the conformational parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the solution-state structure and dynamics of the GNA-RNA duplex.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the GNA-modified and RNA oligonucleotides. For heteronuclear NMR, isotopic labeling (¹³C, ¹⁵N) of the RNA strand is required.

    • Anneal the strands to form the duplex in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.8) in 90% H₂O/10% D₂O or 99.9% D₂O.

    • Concentrate the sample to the desired NMR concentration (typically 0.5-1.0 mM).

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments at a suitable temperature on a high-field NMR spectrometer. Key experiments include:

      • 1D ¹H NMR: To observe imino protons and assess duplex formation.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled proton spin systems within each nucleotide.

      • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon-attached protons.

      • 2D ¹H-¹⁵N HSQC: To assign nitrogen-attached protons.

  • Structure Calculation and Analysis:

    • Assign the NMR resonances to specific nuclei in the duplex.

    • Extract structural restraints (distances from NOESY, torsion angles from scalar couplings).

    • Calculate a family of 3D structures consistent with the experimental restraints using software like XPLOR-NIH or CYANA.

    • Analyze the ensemble of structures to determine the conformation of the GNA nucleotide and the overall duplex geometry.

UV Thermal Melting Analysis

This method is used to determine the thermodynamic stability of the GNA-RNA duplex.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the GNA-modified and unmodified RNA duplexes.

    • Prepare solutions of each duplex at a known concentration (e.g., 2 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 1 M NaCl, pH 7.0).

  • UV Melting Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the sample at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a constant rate (e.g., 0.5°C/min).

    • Record the corresponding melting curve (absorbance vs. temperature).

  • Data Analysis:

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the duplex is denatured, by finding the maximum of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the unmodified duplex from the Tm of the GNA-modified duplex.

    • Perform concentration-dependent melting experiments to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) from van't Hoff plots.

Visualizing the Experimental Workflows

experimental_workflow_xray cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Structure Determination synthesis Oligonucleotide Synthesis purification Purification (HPLC/dPAGE) synthesis->purification annealing Duplex Annealing purification->annealing screening Crystallization Screening annealing->screening optimization Optimization screening->optimization diffraction X-ray Diffraction optimization->diffraction processing Data Processing diffraction->processing solving Structure Solution (Molecular Replacement) processing->solving refinement Model Refinement & Validation solving->refinement analysis analysis refinement->analysis Conformational Analysis

Caption: Workflow for X-ray crystallography of GNA-RNA duplexes.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_struct Structure Calculation & Analysis synthesis Oligonucleotide Synthesis (& Isotopic Labeling) purification Purification synthesis->purification annealing Duplex Formation purification->annealing nmr_1d 1D ¹H NMR annealing->nmr_1d nmr_2d 2D NOESY, TOCSY, HSQC nmr_1d->nmr_2d assignment Resonance Assignment nmr_2d->assignment restraints Restraint Generation assignment->restraints calculation Structure Calculation restraints->calculation validation Structure Validation calculation->validation analysis analysis validation->analysis Conformational Analysis

Caption: Workflow for NMR spectroscopy of GNA-RNA duplexes.

experimental_workflow_uv cluster_prep Sample Preparation cluster_measure UV Melting Measurement cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis purification Purification synthesis->purification annealing Duplex Formation purification->annealing measurement Absorbance vs. Temperature annealing->measurement tm_calc Tₘ Determination measurement->tm_calc thermo_calc Thermodynamic Parameter Calculation tm_calc->thermo_calc stability stability thermo_calc->stability Stability Comparison

Caption: Workflow for UV thermal melting analysis of GNA-RNA duplexes.

References

GNA-Modified siRNAs: A Comparative Guide to Validating Gene Silencing using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA interference (RNAi) has revolutionized the landscape of functional genomics and therapeutic development. Small interfering RNAs (siRNAs) offer a potent and specific mechanism for silencing gene expression. However, challenges such as off-target effects and in vivo instability have necessitated the development of chemically modified siRNAs. Glycol nucleic acid (GNA) modification has emerged as a promising strategy to enhance the safety and efficacy of siRNA therapeutics. This guide provides a comprehensive comparison of GNA-modified siRNAs with their standard counterparts, supported by experimental data and detailed protocols for validation using quantitative real-time PCR (qPCR).

Performance Comparison: GNA-Modified vs. Standard siRNAs

GNA modification of siRNAs has been shown to maintain, and in some cases improve, on-target gene silencing while significantly reducing off-target effects. This is primarily attributed to the altered helical structure of GNA, which can destabilize the "seed" region of the siRNA guide strand, thereby lessening its promiscuous binding to unintended mRNA transcripts.

Below is a summary of in vivo experimental data comparing the efficacy of GNA-modified siRNAs to a parent (unmodified) siRNA in a mouse model. The data represents the percentage of target mRNA knockdown as measured by qPCR 7 days after a single subcutaneous dose.

Target GenesiRNA ConstructModification Position (Guide Strand)Dose% mRNA Knockdown (relative to control)
Ttr Parent siRNAUnmodified0.5 mg/kg~90%
GNA-modifiedg50.5 mg/kg~20%
GNA-modifiedg60.5 mg/kg~40%
GNA-modifiedg70.5 mg/kg~90%
GNA-modifiedg80.5 mg/kg~90%
Hao1 Parent siRNAUnmodified1.0 mg/kg~85%
GNA-modifiedg51.0 mg/kg~30%
GNA-modifiedg61.0 mg/kg~60%
GNA-modifiedg71.0 mg/kg~85%
GNA-modifiedg81.0 mg/kg~85%

Data compiled from published research.

As the data indicates, GNA modification at specific positions (g7 and g8) of the guide strand maintains a level of target gene knockdown comparable to the unmodified parent siRNA for both the Ttr and Hao1 genes. This demonstrates that GNA modifications can be strategically incorporated to improve the therapeutic profile of siRNAs without compromising their on-target potency.

Experimental Protocol: Validation of Gene Silencing by qPCR

This protocol outlines the key steps for validating the gene silencing efficacy of GNA-modified siRNAs using quantitative real-time PCR.

1. Cell Culture and Transfection

  • 1.1. Cell Seeding: Plate mammalian cells in a multi-well format (e.g., 24-well or 96-well plates) at a density that will result in 70-80% confluency at the time of transfection.

  • 1.2. Transfection: Transfect cells with GNA-modified siRNAs, a corresponding unmodified parent siRNA, and a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol. Include a mock-transfected control (transfection reagent only).

  • 1.3. Incubation: Incubate the cells for 24-72 hours post-transfection to allow for siRNA-mediated mRNA degradation. The optimal incubation time should be determined empirically for the target gene.

2. RNA Isolation

  • 2.1. Cell Lysis: Lyse the cells directly in the culture wells using a lysis buffer compatible with RNA extraction (e.g., TRIzol or a column-based kit lysis buffer).

  • 2.2. RNA Extraction: Isolate total RNA from the cell lysates using a standard RNA purification method (e.g., phenol-chloroform extraction or a silica-membrane-based spin column kit).

  • 2.3. RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

3. Reverse Transcription (RT)

  • 3.1. RT Reaction Setup: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. A typical 20 µL reaction includes:

    • Total RNA (e.g., 1 µg)

    • Reverse Transcriptase

    • dNTPs

    • RNase Inhibitor

    • Primers (a mix of oligo(dT) and random hexamers is recommended for comprehensive cDNA synthesis)

    • Nuclease-free water

  • 3.2. RT Incubation: Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

4. Quantitative Real-Time PCR (qPCR)

  • 4.1. Primer Design Considerations:

    • Design primers that amplify a region of the target mRNA that is not overlapping with the siRNA binding site. This is crucial to avoid potential interference from the siRNA itself during the PCR reaction.

    • Ideally, design primers to span an exon-exon junction to prevent amplification of any contaminating genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • 4.2. qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well or 384-well PCR plate. A typical 20 µL reaction includes:

    • cDNA template (e.g., 1-2 µL of the RT reaction)

    • Forward and Reverse Primers (final concentration of 100-500 nM each)

    • qPCR Master Mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)

    • Nuclease-free water

  • 4.3. qPCR Program: Run the qPCR reaction in a real-time PCR instrument with a program typically consisting of:

    • Initial denaturation (e.g., 95°C for 10 min)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 sec)

      • Annealing/Extension (e.g., 60°C for 60 sec)

    • Melt curve analysis (for SYBR Green-based assays) to verify the specificity of the amplified product.

  • 4.4. Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

    • Express the results as a percentage of gene expression in the treated samples relative to the non-targeting control.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_rna_processing RNA Processing cluster_qpcr qPCR Analysis cell_seeding Cell Seeding transfection Transfection with GNA-siRNA cell_seeding->transfection incubation Incubation (24-72h) transfection->incubation rna_isolation Total RNA Isolation incubation->rna_isolation rt Reverse Transcription (cDNA) rna_isolation->rt qpcr Quantitative Real-Time PCR rt->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis result Gene Silencing Validation data_analysis->result

Experimental workflow for qPCR validation of gene silencing.

rnai_mechanism cluster_sirna siRNA Introduction cluster_risc RISC Loading & Activation cluster_targeting Target Recognition & Cleavage cluster_off_target Off-Target Mitigation by GNA sirna GNA-Modified siRNA Duplex risc_loading RISC Loading sirna->risc_loading strand_separation Passenger Strand Cleavage & Ejection risc_loading->strand_separation active_risc Active RISC with Guide Strand strand_separation->active_risc target_binding Guide Strand Binds to Target mRNA active_risc->target_binding off_target_mrna Off-Target mRNA (mismatched seed) active_risc->off_target_mrna Imperfect Binding target_cleavage mRNA Cleavage target_binding->target_cleavage gna_destabilization GNA modification destabilizes seed pairing off_target_mrna->gna_destabilization reduced_binding Reduced Off-Target Binding & Silencing gna_destabilization->reduced_binding

A Head-to-Head Comparison of GNA and LNA Modified Oligonucleotides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is paramount to the success of oligonucleotide-based therapeutics and diagnostics. Among the diverse array of available modifications, Glycol Nucleic Acid (GNA) and Locked Nucleic Acid (LNA) have emerged as prominent candidates, each offering unique advantages in terms of binding affinity, nuclease resistance, and in vivo performance. This guide provides an objective, data-driven comparison of GNA and LNA modified oligonucleotides to inform the rational design of next-generation nucleic acid technologies.

At a Glance: GNA vs. LNA

FeatureGlycol Nucleic Acid (GNA)Locked Nucleic Acid (LNA)
Backbone Structure Acyclic, flexible propylene (B89431) glycol backboneBicyclic furanose unit with a methylene (B1212753) bridge, locking the ribose in an N-type conformation
Binding Affinity (Tm) Forms highly stable duplexes, often exceeding DNA and RNASignificantly increases duplex stability; ΔTm of +2 to +8 °C per modification
Nuclease Resistance High resistance to nuclease degradationHigh resistance to both endo- and exonucleases
Conformation Induces a unique helical structure, distinct from A- or B-form DNAMimics the A-form helical geometry of RNA
Hybridization Does not hybridize with DNA, but forms stable duplexes with RNA and itselfHybridizes with DNA, RNA, and itself
Key Advantages Simple structure, high stability, potential for reduced off-target effectsHigh binding affinity, well-established in various applications
Potential Drawbacks Inability to recruit RNase H, less explored in clinical applicationsCan exhibit hepatotoxicity at higher doses

Performance Data: A Quantitative Comparison

Thermal Stability (Melting Temperature, Tm)

The thermal stability of an oligonucleotide duplex is a critical parameter, directly influencing its binding affinity and specificity. Both GNA and LNA modifications significantly enhance the thermal stability of duplexes compared to their unmodified DNA or RNA counterparts.

Oligonucleotide Sequence/ModificationTm (°C)ΔTm per modification (°C)Reference
DNA/RNA Duplexes
DNA:DNA (poly-dA:poly-dT)~58N/A[1]
RNA:RNA (poly-A:poly-U)~57N/A[1]
GNA Modified Oligonucleotides
(S)-GNA:(S)-GNA (poly-G:poly-C)>90High[1]
(S)-GNA:(S)-GNA (alternating G-C)79.5High[1]
LNA Modified Oligonucleotides
DNA with single LNA substitutionVaries+2 to +8[1]
LNA:RNA (sequence dependent)Varies+4 to +8[1]
Nuclease Resistance

The susceptibility of oligonucleotides to degradation by nucleases is a major hurdle for in vivo applications. Both GNA and LNA modifications confer significant protection against nuclease-mediated cleavage.

Oligonucleotide ModificationAssay ConditionsHalf-life (t1/2)Reference
Unmodified DNAHuman SerumMinutes[2]
GNA Modified Oligonucleotides
GNA-modified siRNANot specifiedIncreased stability[3]
LNA Modified Oligonucleotides
LNA-modified siRNAFresh mouse serumSuperior stability vs. unmodified
LNA gapmerHuman SerumSignificantly more stable than DNA[2]

Quantitative head-to-head data for nuclease resistance under identical conditions is limited. The table reflects the qualitative findings from the literature.

In Vivo Performance: Efficacy and Safety

The ultimate test for any oligonucleotide modification is its performance in a biological system. Both GNA and LNA have shown promise in preclinical studies, with distinct profiles regarding efficacy and potential toxicity.

Efficacy
  • GNA: (S)-GNA modified siRNAs have demonstrated potent and sustained gene silencing in vivo. A key advantage is the potential to mitigate off-target effects by destabilizing seed-region binding to unintended transcripts.[3]

  • LNA: LNA-modified antisense oligonucleotides and siRNAs have shown robust in vivo efficacy in various models. Their high binding affinity allows for potent target knockdown.

Safety and Toxicity
  • GNA: The acyclic nature of the GNA backbone may contribute to a favorable safety profile. Studies on (S)-GNA modified siRNAs suggest a reduction in off-target effects, which is a significant safety concern for RNAi therapeutics.

  • LNA: While highly effective, some studies have reported dose-dependent hepatotoxicity associated with LNA-modified oligonucleotides. This is a critical consideration for the development of LNA-based therapeutics.

Experimental Protocols

Thermal Melting (Tm) Analysis of Modified Oligonucleotides

Objective: To determine the melting temperature (Tm) of oligonucleotide duplexes containing GNA or LNA modifications.

Materials:

  • Lyophilized single-stranded oligonucleotides (unmodified, GNA-modified, LNA-modified, and their complements)

  • Nuclease-free water

  • 10x Hybridization Buffer (e.g., 1 M NaCl, 100 mM sodium phosphate, 10 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier device)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Oligonucleotide Resuspension: Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Determine the precise concentration by measuring the absorbance at 260 nm (A260).

  • Duplex Annealing:

    • In a microcentrifuge tube, combine the modified oligonucleotide and its complementary strand in equimolar amounts (e.g., 2 µM each) in 1x Hybridization Buffer.

    • Heat the mixture to 95 °C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing.

  • UV-Vis Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program a temperature ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) at a controlled rate (e.g., 0.5 °C/minute).

  • Data Acquisition:

    • Blank the spectrophotometer with 1x Hybridization Buffer at the starting temperature.

    • Place the annealed duplex sample in the cuvette and initiate the temperature ramp.

    • Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve. This is typically determined by calculating the first derivative of the curve.

Serum Stability Assay

Objective: To assess the resistance of GNA and LNA modified oligonucleotides to degradation by nucleases present in serum.

Materials:

  • Modified oligonucleotides (GNA and LNA) and an unmodified control.

  • Fetal Bovine Serum (FBS) or human serum.

  • Phosphate-Buffered Saline (PBS).

  • Proteinase K.

  • Gel loading buffer.

  • Polyacrylamide gel electrophoresis (PAGE) system.

  • Nucleic acid stain (e.g., SYBR Gold or GelRed).

  • Gel imaging system.

Procedure:

  • Incubation:

    • In a microcentrifuge tube, incubate a known amount of the oligonucleotide (e.g., 1 µg) with a defined percentage of serum (e.g., 50% FBS in PBS) at 37 °C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Reaction Quenching and Nuclease Inactivation:

    • At each time point, stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) and Proteinase K to digest the nucleases.

    • Incubate at a temperature optimal for Proteinase K activity (e.g., 55 °C) for 30-60 minutes.

  • Sample Preparation:

    • Add gel loading buffer to each sample.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Load the samples onto a high-resolution polyacrylamide gel (e.g., 15-20%).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain.

    • Visualize the bands using a gel imaging system.

    • Quantify the intensity of the intact oligonucleotide band at each time point relative to the zero time point to determine the rate of degradation and the half-life (t1/2) of the oligonucleotide.

Visualizing the Landscape of Modified Oligonucleotides

Workflow for Comparing GNA and LNA Modified Oligonucleotides

GNA_vs_LNA_Workflow Workflow for Head-to-Head Comparison of GNA and LNA cluster_synthesis Oligonucleotide Synthesis cluster_biophysical Biophysical Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison GNA_synth GNA Phosphoramidite Synthesis Oligo_synth Automated Solid-Phase Oligonucleotide Synthesis GNA_synth->Oligo_synth LNA_synth LNA Phosphoramidite Synthesis LNA_synth->Oligo_synth Tm_analysis Thermal Melting (Tm) Analysis Oligo_synth->Tm_analysis Nuclease_resistance Nuclease Resistance Assay (Serum Stability) Oligo_synth->Nuclease_resistance Efficacy Efficacy Studies (e.g., Gene Silencing) Tm_analysis->Efficacy Data_comp Quantitative Data Comparison (Tables) Tm_analysis->Data_comp Nuclease_resistance->Efficacy Nuclease_resistance->Data_comp Toxicity Toxicity Assessment (e.g., Hepatotoxicity) Efficacy->Toxicity Toxicity->Data_comp GNA_vs_LNA_Structure Structural Comparison of GNA and LNA Monomers GNA Glycol Nucleic Acid (GNA) Acyclic Propylene Glycol Backbone Flexible Conformation LNA Locked Nucleic Acid (LNA) Bicyclic Ribose with Methylene Bridge Locked N-type (RNA-like) Conformation

References

Safety Operating Guide

Navigating the Disposal of (S)-GNA-T-phosphoramidite: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development handling (S)-GNA-T-phosphoramidite must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a nucleoside analog instrumental in the synthesis of modified oligonucleotides.

This compound, like other phosphoramidites, is a moisture-sensitive and reactive compound. Improper disposal can lead to the generation of hazardous waste and potential environmental contamination. Adherence to established laboratory waste management guidelines is crucial. The following information synthesizes best practices for the safe handling and disposal of this compound.

Chemical and Safety Data Summary

For quick reference, the key identifiers and safety information for this compound are summarized below. This data is essential for the correct labeling and segregation of waste.

ParameterValueReference
CAS Number 168332-13-6[1][2]
Molecular Formula C38H47N4O7P[1][2]
Molecular Weight 702.78 g/mol [1]
Appearance White to off-white powder[]
Storage Conditions -20°C[2][4]
Incompatible Materials Strong oxidizing agents, water[5]
Hazardous Decomposition Formation of toxic gases (e.g., carbon oxides, nitrogen oxides, phosphorus oxides) is possible during heating or in case of fire.[5]

Detailed Disposal Protocol

The proper disposal of this compound and associated waste requires a multi-step approach to ensure all residual reactivity is neutralized and the waste is properly segregated.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including:

  • Chemical safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled, and sealed container. This container should be marked as "Hazardous Waste: Phosphoramidite (B1245037) Solid Waste".

  • Liquid Waste: Solutions containing this compound, such as those from oligo synthesis, should be collected in a separate, labeled container for liquid chemical waste. Do not mix with aqueous waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, weighing boats, and gloves, should be considered contaminated and disposed of in the designated solid hazardous waste container.

3. Decontamination of Empty Containers:

  • Empty containers of this compound must be decontaminated before disposal.

  • Triple rinse the container with an appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Collect the rinsate as hazardous liquid waste.

  • After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.[6][7]

4. Disposal of Quenched Phosphoramidite Waste:

  • For small quantities of residual this compound, a quenching procedure can be performed in a fume hood.

  • Slowly add the phosphoramidite to a solution of aqueous iodine (e.g., 0.1 M iodine in a THF/pyridine/water mixture) with stirring. This will oxidize the phosphite (B83602) triester to a more stable phosphate (B84403) triester.

  • The resulting solution should be collected as hazardous liquid waste.

5. Final Disposal:

  • All collected hazardous waste containers must be sealed and properly labeled with the contents and associated hazards.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound and related waste materials.

G start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused/Expired Powder, Contaminated Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions from Synthesis) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Organic Solvent empty_container->triple_rinse ehs_pickup Arrange for EHS/Contractor Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling (S)-GNA-T-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like (S)-GNA-T-phosphoramidite is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, fostering a secure and efficient laboratory environment.

This compound is a specialized phosphoramidite (B1245037) used in the synthesis of modified oligonucleotides. While specific safety data for this novel compound is not extensively published, a conservative approach based on the handling of similar phosphoramidite reagents is crucial. These compounds are typically solids that are sensitive to moisture and air.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles with Side ShieldsMust be ANSI Z87.1 compliant. Required to protect against dust particles and potential splashes.
Face ShieldTo be worn in addition to safety goggles during procedures with a significant splash potential or when handling larger quantities.
Hand Protection Disposable Nitrile GlovesProvides protection against incidental contact. Should be changed immediately if contaminated. For prolonged contact, consider thicker gloves.
Body Protection Laboratory CoatShould be appropriately sized, fully buttoned, and made of a suitable material to prevent skin contact.
Long Pants and Closed-Toe ShoesRequired to protect the skin from potential spills.
Respiratory Protection Dust Mask (N95 or equivalent)Recommended when handling the powder form to prevent inhalation of fine particles. Use in a well-ventilated area or fume hood.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before opening the phosphoramidite container.

    • Allow the reagent container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above, ensuring a proper fit.

  • Handling:

    • Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[2]

    • Handle the compound under an inert atmosphere (e.g., argon or dry nitrogen) to protect it from moisture and oxygen.

    • Use appropriate, clean, and dry tools (e.g., spatula, non-reactive weighing paper) for transferring the powder.

    • Avoid creating dust. If dust is generated, ensure respiratory protection is worn.[1][2]

    • Close the container tightly immediately after use and store it at the recommended temperature, typically -20°C.

  • In Case of a Spill:

    • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for chemical waste.[1]

    • Clean the spill area with a damp cloth (if compatible with the solvent used for dissolution) and dispose of the cleaning materials as hazardous waste.

    • For a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Reagent: Dispose of any unused or expired this compound as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: All disposable items that have come into contact with the phosphoramidite, such as gloves, weighing paper, and pipette tips, should be collected in a sealed, clearly labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetonitrile). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container for liquid chemical waste.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_area Prepare Clean Work Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety gather_materials Assemble Equipment check_safety->gather_materials equilibrate Equilibrate Reagent to Room Temp gather_materials->equilibrate don_ppe Don All Required PPE equilibrate->don_ppe weigh_handle Weigh and Handle in Inert Atmosphere don_ppe->weigh_handle close_container Tightly Close Container weigh_handle->close_container contain_spill Contain Spill weigh_handle->contain_spill store Store at -20°C close_container->store collect_solid Collect Solid Waste (Gloves, Tips) store->collect_solid dispose_waste Dispose via EHS collect_solid->dispose_waste collect_liquid Collect Liquid Waste (Solutions, Rinsate) collect_liquid->dispose_waste rinse_container Triple-Rinse Empty Container rinse_container->collect_liquid cleanup Clean Spill Area contain_spill->cleanup dispose_spill_waste Dispose of Spill Waste cleanup->dispose_spill_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.